Product packaging for 12-Hydroxyjasmonic acid(Cat. No.:CAS No. 140631-27-2)

12-Hydroxyjasmonic acid

カタログ番号: B1664528
CAS番号: 140631-27-2
分子量: 226.27 g/mol
InChIキー: RZGFUGXQKMEMOO-BSANDHCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

12-Hydroxyjasmonic acid (CAS 140631-27-2) is a hydroxylated derivative of jasmonic acid, a key lipid-derived plant hormone. This compound serves as a critical research tool for investigating diverse physiological processes in plants. It functions as a COI1-JAZ-independent activator of leaf-closing movement in species such as Samanea saman . Recent research highlights its significant role in monocarpic senescence, where it acts as a synergist that enhances the effect of Abscisic Acid (ABA) in soybean plants . The presence of this compound, alongside JA and ABA, in pod extracts is a key factor in regulating this senescence timing . The metabolism of jasmonoyl-L-isoleucine (JA-Ile) can lead to the production of 12-OH-JA, indicating a sequential pathway for its formation upon wounding . Studies suggest that hydroxylation and subsequent sulfonation, catalyzed by specific enzymes like hydroxyjasmonate sulfotransferase, may be part of a pathway that controls the biological activity or inactivation of jasmonates . This compound is provided as a high-purity powder for use in plant physiology, biochemistry, and molecular biology research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4 B1664528 12-Hydroxyjasmonic acid CAS No. 140631-27-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFUGXQKMEMOO-BSANDHCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420561
Record name 12-hydroxyjasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140631-27-2
Record name 12-hydroxyjasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

12-Hydroxyjasmonic acid discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 12-Hydroxyjasmonic Acid

Introduction

This compound (12-OH-JA), also known as tuberonic acid, is a naturally occurring oxylipin derived from jasmonic acid (JA). Initially considered an inactive catabolite of JA, subsequent research has unveiled its distinct and significant roles in plant physiology. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, signaling, and experimental analysis of 12-OH-JA, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The discovery of this compound is intrinsically linked to the study of tuber formation in potatoes. In the late 1980s, researchers were searching for the endogenous substance responsible for inducing tuberization.

  • 1989: A research group led by Yoshihara isolated a substance from potato (Solanum tuberosum) leaves that could induce tuber formation in potato stolons cultured in vitro.[1][2][3] They identified the active compound's glucoside form, which they named tuberonic acid glucoside.[4][5] The aglycone was subsequently identified as this compound and named tuberonic acid.[1][3][4][6][7]

  • Early Views (Inactivation Pathway): For many years following its discovery, 12-OH-JA and its derivatives were largely regarded as inactive metabolites, products of a pathway designed to attenuate the jasmonic acid signal.[1][3][8] The hydroxylation of JA was thought to be a mechanism for switching off JA-dependent defense and growth-inhibiting responses.[1][8]

  • Emergence of Bioactivity: A paradigm shift occurred with the discovery of specific biological activities distinct from those of JA. Research on the nyctinastic (night-time) leaf movement of Samanea saman revealed that 12-O-β-D-glucopyranosyljasmonic acid (the glucoside of 12-OH-JA) was the leaf-closing factor.[1][3][9][10][11][12] The aglycone, 12-OH-JA itself, also showed weak activity in this system.[1][9][10][11][13] Crucially, these effects were found to be independent of the canonical jasmonate receptor, CORONATINE-INSENSITIVE 1 (COI1), and its associated JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, suggesting a novel signaling pathway.[1][3][9][10][12][14][15]

  • Modern Understanding: Today, 12-hydroxyjasmonates are understood to have a dual function. They play a role in fine-tuning the COI1-JAZ-dependent jasmonate signaling pathway, and they also act as active signaling molecules in their own right through COI1-JAZ-independent mechanisms.[4][14][16][17] They have been identified in a wide variety of plant species and even in some fungi, such as Lasiodiplodia theobromae.[4][6][16]

Biosynthesis and Metabolism

This compound is synthesized and metabolized through several enzymatic steps. In the model plant Arabidopsis thaliana, two primary pathways for its biosynthesis have been elucidated.[4][16]

  • Direct Hydroxylation of Jasmonic Acid (JOX/JAO Pathway): Jasmonic acid is directly hydroxylated at the C-12 position. This reaction is catalyzed by jasmonate-induced oxygenases (JOXs), also known as jasmonic acid oxidases (JAO).[4][16]

  • Hydrolysis of 12-OH-JA-Isoleucine (CYP94-Amide Hydrolase Pathway): The bioactive jasmonate, jasmonoyl-L-isoleucine (JA-Ile), can be hydroxylated by cytochrome P450 monooxygenases of the CYP94 family (specifically CYP94B1 and CYP94B3) to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile).[4] This conjugate is then hydrolyzed by amidohydrolases, such as IAR3 and ILL6, to release free 12-OH-JA.[4][10][16]

Once formed, 12-OH-JA can be further metabolized, most commonly through glucosylation to form tuberonic acid glucoside or sulfation to form 12-hydroxyjasmonate sulfate (B86663) (12-OSO₃H-JA).[4][7]

G cluster_pathways Biosynthesis of this compound JA Jasmonic Acid (JA) JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 OH_JA This compound (12-OH-JA) JA->OH_JA JOX / JAO Enzymes OH_JA_Ile 12-OH-JA-Isoleucine JA_Ile->OH_JA_Ile CYP94B1/B3 OH_JA_Ile->OH_JA IAR3 / ILL6 (Amidohydrolases) Metabolites Further Metabolites (e.g., 12-O-Glc-JA) OH_JA->Metabolites Glucosyltransferases, Sulfotransferases

Caption: Biosynthetic pathways of this compound in plants.

Signaling Pathways

The biological activities of 12-hydroxyjasmonates are mediated through at least two distinct types of signaling pathways.

  • COI1-JAZ-Dependent Signaling: In this pathway, 12-hydroxyjasmonates, particularly 12-OH-JA-Ile, can interact with the COI1-JAZ co-receptor complex.[4] This interaction can modulate the canonical JA signaling cascade, effectively fine-tuning the plant's response to stress and development cues. While 12-OH-JA-Ile can induce the interaction between COI1 and JAZ proteins, its effect can differ from that of JA-Ile, suggesting it may activate a specific subset of responses.[4][18]

  • COI1-JAZ-Independent Signaling: This pathway is exemplified by the induction of leaf closure in Samanea saman.[1][9] In this system, 12-OH-JA glucoside acts as a potent signaling molecule, while JA and JA-Ile are inactive.[1][3][9][10][13] This demonstrates the existence of a separate perception and signal transduction mechanism for 12-hydroxyjasmonates, which does not rely on the COI1-JAZ module.[1][9][14] This pathway is thought to involve rapid ion fluxes, such as potassium, across cell membranes.[9][13]

G cluster_signaling 12-Hydroxyjasmonate Signaling Mechanisms JA_Ile JA-Ile COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ Strong Activation OH_JA_Ile 12-OH-JA-Ile OH_JA_Ile->COI1_JAZ Modulatory Activation OH_JA_Glc 12-OH-JA-Glucoside Unknown_Receptor Unknown Receptor OH_JA_Glc->Unknown_Receptor JA_Responses Canonical JA Responses (Defense, Growth Inhibition) COI1_JAZ->JA_Responses Ion_Fluxes Ion Fluxes (K+) Unknown_Receptor->Ion_Fluxes Specific_Responses Specific Responses (Leaf Movement, Tuberization) Ion_Fluxes->Specific_Responses

Caption: COI1-dependent and -independent signaling by jasmonates.

Quantitative Data

Quantitative analysis has been crucial for understanding the dynamics of 12-OH-JA in plants. Below are tables summarizing key quantitative findings from the literature.

Table 1: Endogenous Levels of Jasmonates in Tomato Leaves After Wounding

CompoundUnwounded (pmol/g FW)40 min After Wounding (pmol/g FW)Fold Increase
Jasmonic Acid (JA)230437019.0
JA-Isoleucine (JA-Ile)95332535.0
12-OH-JA~300~18006.0
Data adapted from studies on wild-type tomato plants.[2]

Table 2: Kinetic Parameters of Arabidopsis AtST2a Sulfotransferase

SubstrateKm (μM)
11-hydroxyjasmonate50
12-hydroxyjasmonate10
Data from biochemical characterization of the recombinant AtST2a protein, which sulfonates hydroxyjasmonates.[7]

Experimental Protocols

The study of 12-OH-JA relies on precise methodologies for its extraction, quantification, and functional characterization.

Extraction and Quantification via UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the standard for accurately quantifying phytohormones like 12-OH-JA from plant tissues.[19][20]

Protocol Outline:

  • Sample Preparation: Flash-freeze plant tissue (typically 50-100 mg) in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the homogenized tissue with a solvent, often acidic methanol (B129727) or an acetone/water/acetic acid mixture, containing deuterated internal standards (e.g., [²H₆]JA) for accurate quantification.[20]

  • Purification: Centrifuge the extract to pellet debris. The supernatant is then purified, typically using solid-phase extraction (SPE) with a mixed-mode or reverse-phase cartridge to remove interfering compounds.

  • UPLC Separation: Inject the purified extract onto a reverse-phase UPLC column (e.g., C18). Separation is achieved using a gradient of two mobile phases, such as water with 0.1% formic acid (Eluent A) and acetonitrile (B52724) with 0.1% formic acid (Eluent B).[20]

  • MS/MS Detection: The eluate from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. The mass spectrometer is set to multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 12-OH-JA and its internal standard are monitored for high selectivity and sensitivity.

G Start Plant Tissue (50-100 mg) Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Extract with Solvent + Internal Standards Homogenize->Extract Purify Purify via Solid-Phase Extraction Extract->Purify Analyze UPLC-MS/MS Analysis Purify->Analyze Quantify Data Quantification Analyze->Quantify

Caption: General workflow for this compound quantification.

Potato Stolon Tuberization Bioassay

This bioassay was fundamental to the initial discovery of tuberonic acid and is still used to assess tuber-inducing activity.[21][22]

Protocol Outline:

  • Explant Preparation: Single-node stem segments are excised from sterile, in vitro-grown potato plantlets.

  • Culture Conditions: The segments are placed on a nutrient medium (e.g., Murashige and Skoog) in petri dishes or culture vessels. The medium is supplemented with a high concentration of sucrose (B13894) (e.g., 8%) to promote tuberization.

  • Treatment: The compound to be tested (e.g., 12-OH-JA) is added to the culture medium at various concentrations. A control group without the test compound is included.

  • Incubation: Cultures are maintained in the dark at a controlled temperature (e.g., 20°C) for several weeks.

  • Assessment: The number of explants forming microtubers, the number of tubers per explant, and the fresh weight of the tubers are recorded and compared between treatments and the control.[22]

Conclusion

The journey of this compound from being classified as a simple breakdown product to its recognition as a specific signaling molecule highlights the complexity of phytohormone networks. Its discovery was a landmark in understanding the chemical regulation of plant development, particularly tuberization. Subsequent research has established its role in diverse processes through both canonical and novel signaling pathways. For researchers in plant science and drug development, 12-OH-JA and its associated pathways present intriguing targets for modulating plant growth, defense, and the production of valuable secondary metabolites. Continued investigation into its unique receptors and downstream signaling components will undoubtedly uncover further intricacies of plant life.

References

The Biosynthesis of 12-Hydroxyjasmonic Acid in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Pathways, Enzymology, and Regulatory Mechanisms for Researchers, Scientists, and Drug Development Professionals.

Introduction

Jasmonates are a class of lipid-derived phytohormones that play critical roles in a wide array of plant processes, including growth, development, and defense against biotic and abiotic stresses. Among the various jasmonate derivatives, 12-hydroxyjasmonic acid (12-OH-JA) has emerged as a key catabolite, functioning as an inactive form of jasmonic acid (JA) to attenuate jasmonate signaling. The precise regulation of 12-OH-JA biosynthesis is therefore crucial for maintaining hormonal homeostasis and orchestrating appropriate physiological responses. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in the model plant Arabidopsis thaliana, detailing the enzymatic players, their kinetics, and the experimental methodologies used for their characterization.

Core Biosynthesis Pathways of this compound

In Arabidopsis thaliana, 12-OH-JA is synthesized through two primary and distinct pathways:

  • Direct Hydroxylation of Jasmonic Acid: This pathway involves the direct conversion of jasmonic acid (JA) to 12-OH-JA. This reaction is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent dioxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs).[1][2] In Arabidopsis, this family consists of four members, JOX1, JOX2, JOX3, and JOX4, which exhibit functional redundancy.[2][3]

  • Hydroxylation of Jasmonoyl-Isoleucine (JA-Ile) followed by Hydrolysis: This alternative pathway begins with the hydroxylation of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), to form 12-hydroxyjasmonoyl-isoleucine (12-OH-JA-Ile). This step is primarily mediated by cytochrome P450 monooxygenases of the CYP94 family, with CYP94B3 playing a major role, and CYP94B1 and CYP94C1 also contributing.[4][5] Subsequently, the isoleucine moiety is cleaved from 12-OH-JA-Ile by the action of amidohydrolases, IAR3 (IAA-Alanine Resistant 3) and ILL6 (IAR3-like 6), to yield 12-OH-JA.[3]

These two pathways provide a robust mechanism for the plant to control the levels of active jasmonates by converting them into an inactive form.

Signaling Pathway Diagram

12-OH-JA_Biosynthesis cluster_pathway1 Direct Hydroxylation of JA cluster_pathway2 Hydroxylation of JA-Ile and Hydrolysis JA Jasmonic Acid (JA) 12_OH_JA_1 This compound (12-OH-JA) JA->12_OH_JA_1 Hydroxylation Inactive Pool Inactive Jasmonate Pool 12_OH_JA_1->Inactive Pool JOXs JOX1, JOX2, JOX3, JOX4 JOXs->JA JA_Ile Jasmonoyl-Isoleucine (JA-Ile) 12_OH_JA_Ile 12-OH-JA-Ile JA_Ile->12_OH_JA_Ile Hydroxylation 12_OH_JA_2 This compound (12-OH-JA) 12_OH_JA_Ile->12_OH_JA_2 Hydrolysis 12_OH_JA_2->Inactive Pool CYP94s CYP94B1, CYP94B3, CYP94C1 CYP94s->JA_Ile Amidohydrolases IAR3, ILL6 Amidohydrolases->12_OH_JA_Ile

Biosynthesis pathways of this compound in Arabidopsis.

Quantitative Data on Key Enzymes

The precise regulation of 12-OH-JA levels is dictated by the kinetic properties of the enzymes involved in its biosynthesis. While comprehensive kinetic data for all enzymes is not fully available in the literature, the following table summarizes the known quantitative parameters.

Enzyme FamilyEnzymeSubstrateKm (µM)kcat (s-1)Reference
Dioxygenases JOX Family (JOX1-4)Jasmonic AcidData not availableData not available[2][3]
Cytochrome P450s CYP94B3Jasmonoyl-IsoleucineData not availableData not available[4][5]
Amidohydrolases IAR3Jasmonoyl-IsoleucineData not availableData not available[3]
ILL6Jasmonoyl-IsoleucineData not availableData not available[3]

Experimental Protocols

Heterologous Expression and Purification of Recombinant JOX Enzymes

This protocol describes a general workflow for the expression and purification of Arabidopsis JOX enzymes in E. coli.

Experimental Workflow:

JOX_Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification JOX_cDNA JOX cDNA Ligation Ligation JOX_cDNA->Ligation pET_vector pET Expression Vector (with His-tag) pET_vector->Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Ligation->Transformation Culture Culture transformed E. coli in LB medium Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Centrifugation Centrifugation to obtain clear lysate Lysis->Centrifugation Affinity_Chromatography Ni-NTA Affinity Chromatography Centrifugation->Affinity_Chromatography Elution Elution with imidazole (B134444) gradient Affinity_Chromatography->Elution SDS_PAGE Purity check by SDS-PAGE Elution->SDS_PAGE

Workflow for recombinant JOX enzyme expression and purification.

Methodology:

  • Cloning: The full-length coding sequence of the desired JOX gene is amplified by PCR and cloned into a pET-based expression vector containing an N-terminal or C-terminal polyhistidine (His) tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. After washing with a low concentration of imidazole, the His-tagged JOX protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM). Protein purity is assessed by SDS-PAGE.

In Vitro Assay for Jasmonate Hydroxylase Activity

This protocol outlines a method to determine the hydroxylase activity of recombinant JOX or CYP94 enzymes.

Methodology:

  • Reaction Mixture: The standard reaction mixture (100 µL) contains 50 mM HEPES buffer (pH 7.5), 100 µM jasmonic acid (for JOX assay) or jasmonoyl-isoleucine (for CYP94 assay), 2 mM 2-oxoglutarate, 2 mM ascorbate, and 100 µM (NH4)2Fe(SO4)2 for JOX assays. For CYP94 assays, the reaction mixture contains 50 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM NADPH, and an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Enzyme Addition: The reaction is initiated by adding the purified recombinant enzyme to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: The reaction is stopped by adding an equal volume of acidified ethyl acetate. The organic phase, containing the jasmonates, is collected, and the solvent is evaporated under a stream of nitrogen.

  • Analysis: The dried residue is redissolved in a small volume of methanol (B129727) and analyzed by LC-MS/MS for the presence of 12-OH-JA or 12-OH-JA-Ile.

Extraction and Quantification of Jasmonates from Arabidopsis Tissue by UPLC-MS/MS

This protocol provides a detailed method for the extraction and quantification of jasmonates from plant tissues.[6]

Experimental Workflow:

Jasmonate_Extraction_Workflow Sample_Harvest Harvest and flash-freeze plant tissue Homogenization Homogenize frozen tissue in extraction solvent with internal standards Sample_Harvest->Homogenization Centrifugation_1 Centrifuge to pellet debris Homogenization->Centrifugation_1 Supernatant_Collection Collect supernatant Centrifugation_1->Supernatant_Collection SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Supernatant_Collection->SPE_Cleanup Elution Elute jasmonates SPE_Cleanup->Elution Drying Dry eluate under nitrogen Elution->Drying Reconstitution Reconstitute in mobile phase Drying->Reconstitution UPLC_MSMS Analyze by UPLC-MS/MS Reconstitution->UPLC_MSMS

References

An In-depth Technical Guide to the 12-Hydroxyjasmonic Acid Metabolic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses. Among the various jasmonate derivatives, 12-hydroxyjasmonic acid (12-OH-JA) has emerged as a key metabolite involved in the fine-tuning of jasmonate signaling. This technical guide provides a comprehensive overview of the metabolic pathway of 12-OH-JA in plants, detailing its biosynthesis and catabolism, the enzymes involved, and their regulation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial signaling molecule.

Biosynthesis of this compound

The formation of 12-OH-JA in plants, particularly in the model organism Arabidopsis thaliana, occurs through two primary pathways: the direct hydroxylation of jasmonic acid (JA) and the hydrolysis of its isoleucine conjugate, 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile).

Direct Hydroxylation of Jasmonic Acid

Recent studies have identified a family of four paralogous 2-oxoglutarate/Fe(II)-dependent oxygenases in Arabidopsis thaliana as jasmonic acid hydroxylases, named JASMONATE-INDUCED OXYGENASES (JOXs)[1][2]. These enzymes, JOX1, JOX2, JOX3, and JOX4, catalyze the hydroxylation of JA at the C-12 position to form 12-OH-JA[1][2]. This conversion is considered a key step in the inactivation of the JA signal, thereby down-regulating JA-dependent defense responses[1][2]. The expression of JOX genes is induced by JA, suggesting a negative feedback loop to control JA homeostasis[1][2].

Hydrolysis of 12-Hydroxyjasmonoyl-L-isoleucine

The second pathway for 12-OH-JA biosynthesis involves the hydrolysis of 12-OH-JA-Ile. The bioactive form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile), can be hydroxylated at the C-12 position by cytochrome P450 monooxygenases of the CYP94 family, specifically CYP94B1 and CYP94B3, to produce 12-OH-JA-Ile[3][4]. Subsequently, the amidohydrolases IAA-ALA RESISTANT 3 (IAR3) and IAA-LEU RESISTANT1-like 6 (ILL6) cleave the isoleucine conjugate from 12-OH-JA-Ile to release free 12-OH-JA[5][6]. This pathway represents a sequential modification and deconjugation route to generate 12-OH-JA[6].

cluster_pathway1 Direct Hydroxylation cluster_pathway2 Hydrolysis Pathway JA JA 12-OH-JA 12-OH-JA JA->12-OH-JA JOXs (JOX1-4) JOXs (JOX1-4) JOXs (JOX1-4) JA-Ile JA-Ile 12-OH-JA-Ile 12-OH-JA-Ile JA-Ile->12-OH-JA-Ile CYP94B1/B3 12-OH-JA_2 12-OH-JA 12-OH-JA-Ile->12-OH-JA_2 IAR3/ILL6 CYP94B1/B3 CYP94B1/B3 IAR3/ILL6 IAR3/ILL6

Biosynthesis of this compound

Catabolism and Further Metabolism

12-OH-JA is not a terminal product and undergoes further metabolic conversions, primarily through conjugation reactions. These modifications are thought to further inactivate the molecule and prepare it for transport or storage.

  • Glucosylation: 12-OH-JA can be glucosylated to form 12-O-β-D-glucopyranosyljasmonic acid (tuberonic acid glucoside)[7].

  • Sulfation: Sulfotransferases, such as ST2a, can catalyze the sulfation of 12-OH-JA to form this compound sulfate (B86663) (12-HSO4-JA)[8].

These conjugated forms are generally considered biologically inactive[9].

12-OH-JA 12-OH-JA 12-O-Glc-JA 12-O-Glc-JA 12-OH-JA->12-O-Glc-JA Glucosyltransferase 12-HSO4-JA 12-HSO4-JA 12-OH-JA->12-HSO4-JA Sulfotransferase (ST2a) Glucosyltransferase Glucosyltransferase Sulfotransferase (ST2a) Sulfotransferase (ST2a)

Catabolism of this compound

Key Enzymes in the this compound Metabolic Pathway

The metabolic fate of 12-OH-JA is orchestrated by a series of enzymes with distinct catalytic activities.

Enzyme FamilySpecific EnzymesSubstrate(s)Product(s)FunctionReference(s)
JOX JOX1, JOX2, JOX3, JOX4Jasmonic Acid (JA)This compound (12-OH-JA)Direct hydroxylation and inactivation of JA.[1][2]
CYP94 CYP94B1, CYP94B3Jasmonoyl-isoleucine (JA-Ile)12-hydroxy-JA-Ile (12-OH-JA-Ile)Hydroxylation of the bioactive hormone JA-Ile.[3][4]
CYP94 CYP94C112-hydroxy-JA-Ile (12-OH-JA-Ile)12-carboxy-JA-Ile (12-COOH-JA-Ile)Further oxidation of 12-OH-JA-Ile.[10][11]
Amidohydrolase IAR3, ILL6JA-Ile, 12-OH-JA-IleJA, 12-OH-JAHydrolysis of the isoleucine conjugate from JA-Ile and 12-OH-JA-Ile.[5][6]

Quantitative Data on Metabolite Levels

The concentration of 12-OH-JA and related jasmonates can change dramatically in response to stimuli such as wounding. The following table summarizes representative quantitative data from wounded Arabidopsis thaliana leaves.

MetaboliteWild-Type (pmol/g FW)Mutant (genotype)Mutant (pmol/g FW)ConditionReference(s)
JA~7000 (2h post-wounding)joxQSignificantly higher than WTWounding[2]
12-OH-JA~1500 (2h post-wounding)joxQSignificantly lower than WTWounding[2]
JA-Ile~140 (unwounded), ~4900 (40 min post-wounding)opr3-RNAi~95 (unwounded), no significant increase upon woundingWounding[10]
12-OH-JASimilar to WT (unwounded), no significant increase upon woundingopr3-RNAiSimilar to WT (unwounded), no significant increase upon woundingWounding[10]
12-OH-JA-Ile~1200 (4h post-wounding)cyp94b3Significantly lower than WTWounding[10]
12-COOH-JA-Ile~2500 (4h post-wounding)cyp94c1~1000 (4h post-wounding)Wounding[12]
12-OH-JA~4000 (4h post-wounding)iar3-5 ill6-1Significantly lower than WTWounding[5]

Note: Values are approximate and can vary depending on experimental conditions. FW = Fresh Weight.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Jasmonate Extraction and Quantification from Plant Tissue

This protocol is adapted for the analysis of jasmonates by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8][13].

start Plant Tissue (20-100 mg) step1 Homogenize in liquid N2 start->step1 step2 Extract with 80% Methanol + 1% Acetic Acid + Deuterated Internal Standards step1->step2 step3 Centrifuge (4°C) step2->step3 step4 Collect Supernatant step3->step4 step5 Solid-Phase Extraction (SPE) (e.g., C18 cartridge) step4->step5 step6 Elute Jasmonates step5->step6 step7 Dry Down and Reconstitute step6->step7 end LC-MS/MS Analysis step7->end

Jasmonate Extraction Workflow

Materials:

  • Plant tissue (20-100 mg)

  • Liquid nitrogen

  • Mortar and pestle or bead mill homogenizer

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Refrigerated centrifuge (4°C)

  • Extraction Solvent: 80% Methanol with 1% Acetic Acid

  • Internal Standards (e.g., [²H₆]-JA, [²H₂]-JA-Ile)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent containing deuterated internal standards.

  • Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) according to the manufacturer's instructions for the C18 cartridge to purify the jasmonates.

  • Elute the jasmonates from the SPE cartridge.

  • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Heterologous Expression and Purification of JOX Enzymes

This protocol describes the expression of JOX enzymes in E. coli for subsequent in vitro assays[14][15].

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Clone the coding sequence of the desired JOX gene into the expression vector.

  • Transform the expression construct into the E. coli expression strain.

  • Grow a starter culture overnight at 37°C in LB medium with the appropriate antibiotic.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged JOX protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

In Vitro Activity Assay of JOX Enzymes

This assay measures the conversion of JA to 12-OH-JA by the purified JOX enzyme[4][14].

Materials:

  • Purified JOX enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM ascorbate, 0.4 mM FeSO₄, 4 mM 2-oxoglutarate)

  • Jasmonic acid (JA) substrate

  • Quenching solution (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Set up the reaction mixture containing the reaction buffer and the purified JOX enzyme.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the JA substrate.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate).

  • Extract the products by vortexing and centrifuging to separate the phases.

  • Collect the organic phase, dry it down, and reconstitute it for LC-MS/MS analysis to quantify the amount of 12-OH-JA produced.

In Vitro Activity Assay for IAR3 and ILL6 Amidohydrolases

This assay measures the cleavage of JA-Ile or 12-OH-JA-Ile by IAR3 or ILL6[5].

Materials:

  • Purified IAR3 or ILL6 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • JA-Ile or 12-OH-JA-Ile substrate

  • Quenching solution (e.g., 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified enzyme.

  • Pre-incubate at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Start the reaction by adding the substrate (JA-Ile or 12-OH-JA-Ile).

  • Incubate for a defined time.

  • Terminate the reaction by adding the quenching solution.

  • Analyze the reaction mixture by LC-MS/MS to quantify the formation of JA or 12-OH-JA.

Signaling Pathways and Logical Relationships

The 12-OH-JA metabolic pathway is intricately linked to the overall jasmonate signaling cascade. The conversion of active JA-Ile to less active or inactive forms like 12-OH-JA-Ile and subsequently 12-OH-JA is a key mechanism for signal attenuation.

Wounding/Stress Wounding/Stress JA Biosynthesis JA Biosynthesis Wounding/Stress->JA Biosynthesis JA JA JA Biosynthesis->JA JA-Ile JA-Ile JA->JA-Ile JAR1 JOXs JOXs JA->JOXs Induction COI1-JAZ COI1-JAZ JA-Ile->COI1-JAZ Activation CYP94B1/B3 CYP94B1/B3 JA-Ile->CYP94B1/B3 Induction JA-responsive Genes JA-responsive Genes COI1-JAZ->JA-responsive Genes Derepression Defense Responses Defense Responses JA-responsive Genes->Defense Responses 12-OH-JA 12-OH-JA JOXs->12-OH-JA Hydroxylation JA Signaling JA Signaling 12-OH-JA->JA Signaling Attenuation 12-OH-JA-Ile 12-OH-JA-Ile CYP94B1/B3->12-OH-JA-Ile Hydroxylation IAR3/ILL6 IAR3/ILL6 12-OH-JA-Ile->IAR3/ILL6 12-OH-JA-Ile->JA Signaling Attenuation IAR3/ILL6->12-OH-JA

12-OH-JA Metabolism in JA Signaling

Conclusion

The metabolic pathway of this compound is a critical component of jasmonate homeostasis and signaling in plants. The intricate interplay between biosynthetic and catabolic enzymes ensures a tightly controlled response to various developmental and environmental cues. A thorough understanding of this pathway, including the kinetics and regulation of the involved enzymes, is essential for researchers in plant science and can provide valuable insights for the development of novel strategies in crop protection and drug discovery. The methodologies and data presented in this guide offer a solid foundation for further investigation into this fascinating area of plant biochemistry.

References

The Dual Functionality of 12-Hydroxyjasmonic Acid: A Technical Guide to its Biological Roles and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered a mere inactivation product of jasmonic acid (JA), 12-hydroxyjasmonic acid (12-HJA) has emerged as a nuanced signaling molecule with distinct biological functions. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted roles of 12-HJA in plant biology. We delve into its involvement in both COI1-JAZ-dependent and -independent signaling pathways, its function in plant development and defense, and present detailed methodologies for its study. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this important oxylipin.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological processes, from growth and development to defense against biotic and abiotic stresses.[1] While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been extensively studied as the primary active forms, recent research has illuminated the significant biological activities of their metabolites. Among these, this compound (12-HJA), also known as tuberonic acid, has transitioned from being classified as an inactive catabolite to a molecule with specific and vital functions.[2][3] This guide synthesizes current knowledge on 12-HJA, offering a technical overview for researchers in plant science and drug development.

Biosynthesis and Metabolism of this compound

The cellular concentration of 12-HJA is tightly regulated through its biosynthesis from JA and its subsequent metabolic conversions. There are two primary pathways for the synthesis of 12-HJA in plants like Arabidopsis thaliana.[2]

  • JOX/JAO Pathway: This pathway involves the direct hydroxylation of JA at the C-12 position.[2]

  • CYP94-Amide Hydrolase (AH) Pathway: In this pathway, JA-Ile is first hydroxylated to form 12-hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile) by cytochrome P450 monooxygenases of the CYP94 family (e.g., CYP94B1 and CYP94B3). Subsequently, amidohydrolases such as IAR3 and ILL6 catalyze the hydrolysis of 12-OH-JA-Ile to produce 12-HJA.[2]

12-HJA itself can be further metabolized, for instance, through glucosylation to form 12-O-glucosyl-JA, a key signaling molecule in certain physiological processes.[3]

Biosynthesis and Metabolism of this compound Jasmonic Acid (JA) Jasmonic Acid (JA) This compound (12-HJA) This compound (12-HJA) Jasmonic Acid (JA)->this compound (12-HJA) JOX/JAO Pathway JA-Isoleucine (JA-Ile) JA-Isoleucine (JA-Ile) 12-Hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile) 12-Hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile) JA-Isoleucine (JA-Ile)->12-Hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile) CYP94B1/B3 12-O-Glucosyl-JA 12-O-Glucosyl-JA This compound (12-HJA)->12-O-Glucosyl-JA Glucosylation 12-Hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile)->this compound (12-HJA) IAR3/ILL6

Biosynthesis and metabolism of 12-HJA.

Biological Functions and Signaling Pathways

12-HJA and its derivatives exhibit a fascinating duality in their signaling mechanisms, acting through both the canonical jasmonate receptor complex and independent pathways.[2]

COI1-JAZ-Dependent Signaling

The canonical jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. Bioactive jasmonates, such as JA-Ile, act as a molecular glue to promote the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This relieves the repression of transcription factors like MYC2, which then activate the expression of jasmonate-responsive genes.[2]

While 12-HJA itself is generally inactive in this pathway, its isoleucine conjugate, 12-OH-JA-Ile, has been shown to be an active jasmonate signal.[2] Specifically, the naturally occurring (3R,7S) stereoisomer of 12-OH-JA-Ile binds to the COI1-JAZ9 co-receptor complex as effectively as JA-Ile, contributing to wound and defense responses.[2] This demonstrates that the hydroxylation of JA-Ile does not necessarily lead to its complete inactivation but rather modulates its signaling activity.

COI1-JAZ-Independent Signaling

One of the most compelling discoveries regarding 12-HJA derivatives is their ability to function independently of the COI1-JAZ co-receptor. The most well-documented example is the induction of nyctinastic leaf closure in the legume Samanea saman.[3][4]

In this system, 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA), a glucoside of 12-HJA, acts as a leaf-closing factor.[3] This activity is highly stereospecific, with the natural (-)-enantiomer being active while the (+)-enantiomer is not. 12-HJA itself shows weak activity in this bioassay.[4] Importantly, other potent jasmonates that signal through the COI1-JAZ pathway, such as JA-Ile and coronatine, are inactive in inducing leaf closure in Samanea saman.[4] This provides strong evidence for a distinct signaling pathway for 12-HJA derivatives in mediating this specific physiological response.[3][4]

Signaling Pathways of 12-HJA and its Derivatives cluster_0 COI1-JAZ-Dependent Pathway cluster_1 COI1-JAZ-Independent Pathway 12-OH-JA-Ile 12-OH-JA-Ile COI1-JAZ Complex COI1-JAZ Complex 12-OH-JA-Ile->COI1-JAZ Complex JAZ Degradation JAZ Degradation COI1-JAZ Complex->JAZ Degradation MYC2 Activation MYC2 Activation JAZ Degradation->MYC2 Activation Defense Gene Expression Defense Gene Expression MYC2 Activation->Defense Gene Expression 12-O-Glc-JA 12-O-Glc-JA Unknown Receptor Unknown Receptor 12-O-Glc-JA->Unknown Receptor Potassium Flux Potassium Flux Unknown Receptor->Potassium Flux Motor Cell Shrinkage Motor Cell Shrinkage Potassium Flux->Motor Cell Shrinkage Leaf Closure (Samanea saman) Leaf Closure (Samanea saman) Motor Cell Shrinkage->Leaf Closure (Samanea saman) 12-HJA 12-HJA 12-HJA->Unknown Receptor weak activity Workflow for 12-HJA Extraction and Quantification Harvest & Flash-Freeze Plant Tissue Harvest & Flash-Freeze Plant Tissue Grind to Fine Powder Grind to Fine Powder Harvest & Flash-Freeze Plant Tissue->Grind to Fine Powder Extract with Solvent & Internal Standards Extract with Solvent & Internal Standards Grind to Fine Powder->Extract with Solvent & Internal Standards Centrifuge to Pellet Debris Centrifuge to Pellet Debris Extract with Solvent & Internal Standards->Centrifuge to Pellet Debris Load Supernatant onto SPE Cartridge Load Supernatant onto SPE Cartridge Centrifuge to Pellet Debris->Load Supernatant onto SPE Cartridge Wash Cartridge Wash Cartridge Load Supernatant onto SPE Cartridge->Wash Cartridge Elute Jasmonates Elute Jasmonates Wash Cartridge->Elute Jasmonates Dry & Reconstitute Dry & Reconstitute Elute Jasmonates->Dry & Reconstitute Analyze by LC-MS/MS Analyze by LC-MS/MS Dry & Reconstitute->Analyze by LC-MS/MS

References

12-Hydroxyjasmonic Acid: A Technical Guide to its Role as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated metabolite of jasmonic acid (JA), is an oxylipin phytohormone that plays a distinct and nuanced role in plant growth, development, and stress responses. Initially considered an inactivation product of the potent jasmonoyl-L-isoleucine (JA-Ile), recent research has unveiled its function as an active signaling molecule. This guide provides a comprehensive technical overview of 12-OH-JA, detailing its biosynthesis, metabolism, unique signaling pathways, and diverse physiological effects. It includes quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to serve as an in-depth resource for the scientific community.

Biosynthesis and Metabolism

The cellular concentration of 12-OH-JA is tightly regulated through multiple biosynthetic and metabolic pathways, primarily originating from Jasmonic Acid (JA). JA itself is synthesized from α-linolenic acid released from chloroplast membranes.[1][2][3] The synthesis of 12-OH-JA occurs through two primary, interconnected routes in plants like Arabidopsis thaliana.[1]

1.1. The JOX/JAO Pathway (Hydroxylation of JA) In this pathway, Jasmonic Acid (JA) is directly hydroxylated to form 12-OH-JA. This process is catalyzed by jasmonate-induced oxygenases (JOXs). This pathway is a key catabolic route to attenuate JA-Ile levels and terminate JA signaling under certain conditions.[4]

1.2. The CYP94-Amide Hydrolase (AH) Pathway This pathway involves the bioactive conjugate JA-Ile.

  • Step 1: Hydroxylation of JA-Ile: Cytochrome P450 monooxygenases, specifically CYP94B1 and CYP94B3 in Arabidopsis, catalyze the hydroxylation of JA-Ile at the C-12 position to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile).[1] Another related enzyme, CYP94C1, can further oxidize JA-Ile to 12-carboxy-JA-Ile (12-COOH-JA-Ile).[1][4]

  • Step 2: Hydrolysis of 12-OH-JA-Ile: The amide bond of 12-OH-JA-Ile is then cleaved by amidohydrolases, such as IAR3 (IAA-ALA RESISTANT 3) and ILL6 (IAA-LEU RESISTANT1-like 6), to release free 12-OH-JA and isoleucine.[1][4]

These pathways highlight that 12-OH-JA can be produced both as a direct metabolite of JA and as a breakdown product of the hydroxylated active form, 12-OH-JA-Ile, indicating a complex regulatory grid for jasmonate signaling.[5]

G cluster_chloro Chloroplast cluster_peroxi Peroxisome cluster_cyto Cytoplasm Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-PDA (OPDA) Linolenic_Acid->OPDA LOX, AOS, AOC OPDA_p OPDA->OPDA_p Transport JA Jasmonic Acid (JA) JA_c Jasmonic Acid (JA) JA->JA_c Transport OPDA_p->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (JA-Ile) JA_c->JA_Ile JAR1 OH_JA This compound (12-OH-JA) JA_c->OH_JA JOXs (JOX/JAO Pathway) OH_JA_Ile 12-OH-JA-Ile JA_Ile->OH_JA_Ile CYP94B1/B3 OH_JA_Ile->OH_JA IAR3/ILL6 (CYP94-AH Pathway) G cluster_COI1_dep Canonical COI1-JAZ Dependent Pathway cluster_COI1_indep 12-OH-JA COI1-JAZ Independent Pathway JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes binding MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation JA_Genes JA-Responsive Genes (e.g., Defense, Senescence) MYC2->JA_Genes activates OH_JA 12-OH-JA / Glucoside Receptor Unknown Receptor OH_JA->Receptor Signal Signal Transduction (e.g., Ion Fluxes) Receptor->Signal Response Physiological Response (e.g., Leaf Movement) Signal->Response G start 1. Plant Tissue Sampling (20-100 mg FW) extraction 2. Extraction (Solvent + Internal Standards) start->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 spe 4. Solid-Phase Extraction (SPE) (Purification) centrifuge1->spe Supernatant drydown 5. Dry & Reconstitute spe->drydown analysis 6. UPLC-MS/MS Analysis (Quantification) drydown->analysis end 7. Data Processing analysis->end

References

Endogenous levels of 12-Hydroxyjasmonic acid in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Endogenous Levels of 12-Hydroxyjasmonic Acid in Different Plant Species

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense.[1] Central to this family is jasmonic acid (JA), which can be metabolized into a variety of derivatives, including esters, amino acid conjugates, and hydroxylated forms.[1] Among these, this compound (12-HJA), also known as tuberonic acid, has emerged as a key metabolite.[2] Initially identified for its role in potato tuber formation, 12-HJA is now recognized as a ubiquitous compound in various plant species.[3][4] It is involved in the fine-tuning of jasmonate-mediated signaling, acting as a catabolite to attenuate the hormonal response.[2] Understanding the endogenous concentrations of 12-HJA across different species and under various conditions is crucial for elucidating its precise physiological roles and for applications in crop improvement and drug development. This guide provides a summary of quantitative data, detailed experimental protocols for its measurement, and a visualization of its place in the jasmonate signaling pathway.

Endogenous Levels of this compound

The concentration of 12-HJA is highly dynamic, varying with species, tissue type, developmental stage, and environmental stimuli. Basal levels are typically low but can increase significantly upon stress, such as mechanical wounding.[2] The following table summarizes reported endogenous levels of 12-HJA in select plant species.

Plant SpeciesTissueCondition12-HJA Concentration (pmol/g FW)Reference
Solanum lycopersicum (Tomato)LeafUnwounded (Control)~1100[2]
Solanum lycopersicum (Tomato)Leaf40 min after Wounding~6500[2]
Solanum lycopersicum (Tomato)Leaf2 hours after Wounding>8000[2]
Solanum tuberosum (Potato)Leaves, TubersNot specifiedQualitatively detected as an endogenous jasmonoid.[3][3]
Arabidopsis thalianaLeaves, FlowersWoundedAbundant metabolite; formation is part of the JA-Ile turnover mechanism.[5]
Samanea samanLeavesNot specifiedPresent as an endogenous metabolite, though its glucoside is more active in leaf movement.[6]

Biosynthesis and Signaling Pathway

This compound is a product of jasmonic acid metabolism. The biosynthesis of JA begins in the chloroplast with the release of α-linolenic acid, which is converted through a series of enzymatic steps to 12-oxo-phytodienoic acid (OPDA).[5] After transport to the peroxisome, OPDA is reduced and undergoes β-oxidation to form (+)-7-iso-JA.[7] For signaling, JA is conjugated to isoleucine to form the bioactive hormone JA-Ile.[7] The perception of JA-Ile by the COI1-JAZ co-receptor complex leads to the degradation of JAZ repressor proteins and the activation of downstream gene expression.[5] The formation of 12-HJA from JA is a key catabolic step that inactivates the hormone, thus attenuating the signal. This hydroxylation is catalyzed by jasmonate-induced oxidases (JOXs).[5]

Caption: Jasmonate biosynthesis, signaling, and inactivation pathway leading to 12-HJA.

Experimental Protocols for 12-HJA Quantification

The accurate quantification of 12-HJA from plant tissues requires sensitive analytical techniques due to its low endogenous concentrations. The most common and reliable method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[8]

Sample Preparation and Extraction

a. Harvesting and Freezing : Collect 50-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8][9] b. Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[8] c. Extraction : i. Add 500-1000 µL of a cold extraction solvent, typically methanol-based (e.g., methanol (B129727), or methanol:isopropanol:acetic acid).[8][10] ii. Crucially, add a known amount of a stable isotope-labeled internal standard (e.g., ²H₆-JA) to the extraction solvent. This standard corrects for analyte loss during sample preparation and for matrix effects during analysis.[8] iii. Vortex vigorously and incubate on a shaker at 4°C for at least 30 minutes.[10] d. Centrifugation : Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C. Collect the supernatant.[10]

Purification using Solid-Phase Extraction (SPE)

a. Purpose : To remove interfering compounds (e.g., pigments, lipids) and concentrate the analytes. A mixed-mode or reverse-phase C18 SPE cartridge is commonly used.[8] b. Procedure : i. Conditioning : Condition the SPE cartridge with methanol followed by acidified water. ii. Loading : Load the supernatant from the extraction step onto the cartridge. iii. Washing : Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove polar impurities. iv. Elution : Elute the jasmonates, including 12-HJA, with a stronger solvent like acetonitrile (B52724) or methanol.[11]

UPLC-MS/MS Analysis

a. Sample Preparation : Evaporate the eluted solvent under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase.[8] b. Chromatographic Separation : i. Column : Use a reverse-phase column (e.g., C18) for separation.[12] ii. Mobile Phase : A typical mobile phase consists of a gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.[12] c. Tandem Mass Spectrometry (MS/MS) Conditions : i. Ionization Mode : Electrospray Ionization (ESI) in negative mode is used for jasmonates.[13] ii. Detection Mode : Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[8] iii. MRM Transition for 12-HJA : The commonly used transition for 12-HJA is the precursor ion m/z 225 to the product ion m/z 59.[8] d. Quantification : The concentration of endogenous 12-HJA is determined by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve prepared with known concentrations of a 12-HJA analytical standard.[14]

Experimental_Workflow start 1. Sample Collection (50-200 mg tissue) freeze Flash Freeze in Liquid N₂ start->freeze homogenize 2. Homogenization (Grind to fine powder) freeze->homogenize extract 3. Extraction (Add cold solvent + internal standards) homogenize->extract centrifuge Centrifugation (4°C) (Collect supernatant) extract->centrifuge spe 4. Solid-Phase Extraction (SPE) (Purify & Concentrate) centrifuge->spe drydown 5. Dry & Reconstitute (Evaporate solvent, dissolve in mobile phase) spe->drydown lcms 6. UPLC-MS/MS Analysis (MRM mode: m/z 225 -> 59) drydown->lcms quantify 7. Data Analysis & Quantification (Calculate concentration using calibration curve) lcms->quantify

Caption: Generalized workflow for the quantification of 12-HJA from plant tissues.

Conclusion

This compound is a significant metabolite in the jasmonate signaling network, present across a diverse range of plant species. Its endogenous levels are tightly regulated, showing dramatic increases in response to stress cues like wounding. This dynamic regulation highlights its role in terminating or fine-tuning the jasmonate defense response. The standardized UPLC-MS/MS protocols outlined here provide a robust framework for researchers to accurately quantify 12-HJA, facilitating further investigation into its precise biological functions. Continued research into the spatial and temporal dynamics of 12-HJA and other jasmonate catabolites will be essential for a complete understanding of this critical plant signaling pathway and for leveraging this knowledge in agricultural and pharmaceutical applications.

References

A COI1-JAZ Independent Signaling Pathway for 12-Hydroxyjasmonic Acid in Plant Nastic Movements: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and immunity. The canonical signaling pathway is initiated by the binding of jasmonoyl-isoleucine (JA-Ile) to its co-receptors, the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein, leading to the ubiquitination and subsequent degradation of the JAZ protein and the derepression of transcription factors that regulate JA-responsive genes. However, emerging evidence has illuminated the existence of alternative, COI1-JAZ independent signaling pathways for specific jasmonate derivatives. This technical guide provides an in-depth examination of the signaling mechanism of 12-hydroxyjasmonic acid glucoside, a molecule that governs nyctinastic leaf movements in the legume Samanea saman through a pathway distinct from the well-established COI1-JAZ module. We detail the physiological responses, the signaling cascade involving reactive oxygen species (ROS) and specific ion channels, quantitative bioactivity data, and the experimental protocols used to elucidate this novel pathway.

Introduction: Canonical vs. Non-Canonical Jasmonate Signaling

The vast majority of documented jasmonate responses, including defense against herbivores and necrotrophic pathogens, are mediated by the SCFCOI1-JAZ signaling module. In this pathway, the bioactive hormone JA-Ile acts as a molecular glue, promoting the interaction between COI1 and JAZ repressors. This interaction leads to the degradation of JAZ proteins via the 26S proteasome, releasing transcription factors like MYC2 to activate downstream gene expression.

However, not all biological activities of jasmonate derivatives fit this paradigm. A notable exception is the regulation of nyctinastic, or "sleep," movements in certain plants. Research in Samanea saman has identified a key signaling molecule, (-)-12-O-β-D-glucopyranosyljasmonic acid, also known as Leaf-Closing Factor (LCF) or JAG, which induces leaf folding independently of the COI1-JAZ pathway. This discovery points to a bifurcation in jasmonate signaling, where different derivatives are perceived by distinct cellular machinery to elicit specific physiological outcomes. Unlike JA-Ile, (-)-LCF and its aglycone, (-)-12-hydroxyjasmonic acid, do not activate typical JA-responsive genes such as LOX2 or OPCL1, underscoring the orthogonality of this alternative signaling branch[1][2].

The COI1-JAZ Independent Signaling Cascade

The signaling pathway for this compound glucoside (JAG) in Samanea saman is a rapid, cell-specific process that translates the chemical signal into a mechanical response. The current understanding of this pathway is linear and does not involve transcriptional regulation, distinguishing it from canonical JA signaling.

Perception and Signal Transduction

The specific receptor for JAG remains unidentified but is hypothesized to be a membrane-bound protein located in the extensor motor cells of the pulvinus (the joint-like structure at the base of the leaf). Upon binding of JAG, a signaling cascade is initiated that leads to a rapid accumulation of Reactive Oxygen Species (ROS) within the cytosol of these extensor cells[3]. This JAG-induced ROS burst is a critical step, acting as a secondary messenger to relay the signal.

Ion Channel Activation and Physiological Response

The increase in cytosolic ROS activates a specific, outward-rectifying potassium channel named SPORK2[3]. Activation of SPORK2 leads to a massive efflux of K+ ions from the extensor motor cells. This significant loss of potassium ions dramatically increases the water potential of the cells, causing a rapid efflux of water via osmosis. The resulting loss of turgor pressure leads to the shrinkage of the extensor cells. Concurrently, flexor cells on the opposite side of the pulvinus swell, causing the entire pulvinus to bend and the leaf to fold. This entire process, from perception to leaf movement, occurs rapidly and is reversible.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane of Extensor Motor Cell cluster_2 Cytosol cluster_3 Physiological Response JAG 12-Hydroxyjasmonic Acid Glucoside (JAG) Receptor Unknown Receptor JAG->Receptor 1. Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS 2. Signal Transduction SPORK2 SPORK2 K+ Channel (Inactive) SPORK2_active SPORK2 K+ Channel (Active) SPORK2->SPORK2_active 3. Activation K_ion K+ Efflux SPORK2_active->K_ion 4. K+ Export H2O Water Efflux (Osmosis) K_ion->H2O Shrinkage Cell Shrinkage (Loss of Turgor) H2O->Shrinkage Folding Leaf Folding Shrinkage->Folding

Caption: Proposed signaling pathway for this compound glucoside (JAG).

Quantitative Bioactivity Data

The biological activity of this compound derivatives has been quantified using two primary bioassays: the leaf-closing assay on isolated Samanea saman pinnae and the protoplast shrinkage assay on isolated extensor motor cells.

Table 1: Leaf-Closing Activity of Jasmonate Derivatives

This table summarizes the relative activity of various jasmonates in inducing the closure of isolated S. saman pinnae after 60 minutes of treatment. Activity is represented as the angle of closure, where a larger angle indicates a stronger response.

CompoundConcentration (µM)Mean Angle of Closure (degrees)Reference
Control (Buffer)-~5°[2]
(-)-12-O-Glc-JA (LCF)10~80° [2]
(-)-12-O-Glc-JA (LCF)1~60° [2]
(+)-ent-LCF (enantiomer)10~5°[2]
(-)-12-Hydroxyjasmonic acid10~30°[2]
Jasmonic Acid (JA)10~5°[2]
(+)-Coronatine10~5°[2]
Table 2: Protoplast Shrinkage and ROS Accumulation

This table presents the quantitative effects of 100 µM JAG on protoplasts isolated from the extensor motor cells of S. saman.

ParameterTreatmentObservationReference
Cell Volume 100 µM JAG~20% reduction in protoplast volume after 50 min[4]
ROS Accumulation 100 µM JAG~30-40% increase in cytosolic ROS fluorescence intensity[3][4]
ROS Accumulation 100 µM MeJANo significant increase[4]
ROS Accumulation 100 µM ABANo significant increase[4]

Experimental Protocols

The elucidation of this signaling pathway relies on specialized bioassays. Below are detailed methodologies for the key experiments.

Protocol 1: Samanea saman Leaf-Closing Bioassay

This assay measures the direct effect of compounds on the movement of isolated leaf pinnae.

  • Plant Material: Young, healthy leaves are collected from Samanea saman plants grown under a controlled light/dark cycle. Tertiary pinnae are excised at the pulvinus.

  • Pre-incubation: The excised pinnae are immersed in distilled water and kept at room temperature overnight. Only pinnae that fully open the following morning are used for the assay.

  • Assay Buffer: A standard buffer (e.g., 1 mM MES-KOH, pH 6.0) is prepared.

  • Test Solutions: The compounds to be tested (e.g., JAG, JA, coronatine) are dissolved in the assay buffer to the desired final concentrations (e.g., 1 µM, 10 µM).

  • Incubation: A single open pinna is placed into a well of a 24-well plate containing 2 mL of the test solution. The plate is incubated under continuous light at a constant temperature (e.g., 25°C).

  • Data Acquisition: The angle of the leaflet relative to the rachis is measured at set time points (e.g., 0, 30, 60, 90 minutes). This can be done manually with a protractor or automatically using a digital camera and image analysis software. A fully open leaf is 0°, and a fully closed leaf is approximately 90-100°.

Protocol 2: Motor Cell Protoplast Isolation and Shrinkage Assay

This cellular-level assay quantifies the change in volume of individual motor cells in response to a stimulus.

  • Plant Material: Pulvini are collected from open leaves of S. saman. The extensor and flexor tissues are carefully separated using a razor blade.

  • Enzyme Solution: Prepare a digestion solution containing cellulase (B1617823) (e.g., 1.5% w/v Cellulase R-10) and macerozyme (e.g., 0.4% w/v Macerozyme R-10) in a buffer with an osmoticum to prevent premature lysis (e.g., 0.5 M Sorbitol, 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM MES-KOH, pH 5.7).

  • Digestion: The separated extensor or flexor tissue is incubated in the enzyme solution in the dark with gentle shaking for 2-4 hours at 28°C.

  • Purification: The digest is filtered through a nylon mesh (e.g., 70 µm) to remove undigested tissue. The protoplasts are collected by centrifugation (e.g., 100g for 5 min) and washed several times with a wash buffer (same as digestion buffer but without enzymes).

  • Shrinkage Assay:

    • A suspension of purified extensor protoplasts is placed in a micro-chamber on a microscope slide.

    • The test compound (e.g., 100 µM JAG) is added to the suspension.

    • Time-lapse images of individual protoplasts are captured using a differential interference contrast (DIC) microscope at regular intervals (e.g., every 3 minutes for 1 hour).

    • The diameter of each protoplast is measured using image analysis software, and the volume is calculated assuming a spherical shape (V = 4/3πr³). The change in volume over time is then determined relative to the initial volume.

G cluster_workflow Experimental Workflow Plant Select healthy Samanea saman leaves Excise Excise tertiary pulvini or pinnae Plant->Excise Separate Separate Extensor & Flexor Tissues (for protoplast assay) Excise->Separate Protoplast Assay Incubate Incubate Pinnae in Test Compound Solution Excise->Incubate Leaf-Closing Assay Digest Enzymatic Digestion (Cellulase, Macerozyme) Separate->Digest Purify Filter and Centrifuge to purify protoplasts Digest->Purify Image Time-Lapse Microscopy with Test Compound Purify->Image AnalyzeProtoplast Calculate Volume Change (% Shrinkage) Image->AnalyzeProtoplast MeasureAngle Measure Angle of Closure over time Incubate->MeasureAngle

Caption: Workflow for key bioassays in studying JAG signaling.

Broader Context and Future Directions

The discovery of the JAG-SPORK2 pathway in Samanea saman provides a compelling example of how plants have evolved distinct signaling modules to control specific physiological processes using variations of a common chemical scaffold. It highlights that jasmonate derivatives, which may be considered inactive metabolites in one context (e.g., defense signaling), can be highly specific, potent signaling molecules in another.

Several key questions remain unanswered:

  • Receptor Identification: The foremost challenge is the identification and characterization of the putative JAG receptor in the motor cell plasma membrane. Its discovery would be a landmark in understanding non-canonical hormone perception.

  • Generality of the Pathway: Is this COI1-independent pathway unique to Samanea saman and its nastic movements, or does it exist in other species to control different processes? The tuber-inducing activity of 12-OH-JA and its glucoside in potatoes suggests these molecules may have diverse, COI1-independent roles across the plant kingdom[4][5].

  • Mechanism of ROS Production: The precise mechanism by which the unknown receptor activates ROS production is yet to be determined. Identifying the enzymatic source of the ROS (e.g., an NADPH oxidase) is a critical next step.

For drug development professionals, this pathway offers a novel, highly specific target. Modulators of this pathway could potentially be developed as tools to control plant movements or other yet-to-be-discovered physiological processes regulated by this compound derivatives, without interfering with the critical, COI1-dependent immune responses. This specificity makes the pathway an attractive target for fine-tuning plant behavior in agricultural or biotechnological applications.

References

The Discovery and Biological Significance of Tuberonic Acid and its Divergence from Jasmonic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and distinct biological functions of tuberonic acid (12-hydroxyjasmonic acid), a hydroxylated derivative of the well-characterized plant hormone jasmonic acid (JA). While structurally similar, tuberonic acid and its glucosylated form can activate a signaling pathway independent of the canonical jasmonic acid receptor complex, COI1-JAZ. This divergence in signaling underscores the complexity of jasmonate-mediated responses in plants and presents novel avenues for research and development. This document details the key enzymatic steps in its formation, compares its bioactivity with jasmonic acid, outlines detailed experimental protocols for its study, and visualizes the distinct signaling pathways.

Introduction: The Discovery of a Novel Jasmonate

Tuberonic acid, chemically known as this compound (12-OH-JA), was first isolated from the leaves of potato plants (Solanum tuberosum) as a substance capable of inducing tuber formation[1]. This discovery was significant as it identified a jasmonate derivative with a specific developmental role. Its glucoside, tuberonic acid glucoside (TAG), was also identified and proposed to be the mobile signal transported from the leaves to the stolons to initiate tuberization[1]. Early research established a structural relationship between tuberonic acid and jasmonic acid, positioning it as a key metabolite in the jasmonate family of plant hormones[1]. Jasmonic acid itself is a well-known regulator of a wide array of plant processes, including growth, development, and responses to biotic and abiotic stress[2].

Biosynthesis of Tuberonic Acid: A Deviation from the Main Jasmonic Acid Pathway

While initially thought to be a direct hydroxylation product of jasmonic acid, current evidence indicates that the biosynthesis of tuberonic acid primarily proceeds through the hydroxylation of the bioactive form of jasmonic acid, jasmonoyl-isoleucine (JA-Ile).

The established biosynthetic pathway for jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into 12-oxophytodienoic acid (OPDA) in the chloroplasts. Following transport to the peroxisome, OPDA is reduced and undergoes β-oxidation to yield jasmonic acid[3].

The formation of this compound is now understood to be a key step in the catabolism and inactivation of the active hormone JA-Ile. This process is primarily mediated by cytochrome P450 enzymes from the CYP94 family.

  • Hydroxylation of JA-Ile: In Arabidopsis thaliana, the enzymes CYP94B3 and CYP94B1 catalyze the hydroxylation of JA-Ile at the C-12 position to form 12-hydroxy-JA-Ile (12-OH-JA-Ile)[4][5].

  • Further Oxidation: CYP94C1 can further oxidize 12-OH-JA-Ile to 12-carboxy-JA-Ile (12-COOH-JA-Ile)[4][5].

  • Hydrolysis to Tuberonic Acid: Tuberonic acid (12-OH-JA) is subsequently formed by the action of amidohydrolases, such as IAR3 and ILL6 in Arabidopsis, which cleave the isoleucine conjugate from 12-OH-JA-Ile[1].

This pathway suggests that the level of tuberonic acid is tightly regulated and linked to the turnover of the active JA-Ile signal.

Data Presentation: Quantitative Comparison of Bioactivity

A key distinction between tuberonic acid and jasmonic acid lies in their biological activities. While jasmonic acid and its conjugate JA-Ile are potent elicitors of defense gene expression and inhibitors of root growth, tuberonic acid and its glucoside are largely inactive in these canonical JA responses. Their bioactivity is most pronounced in specific developmental processes, such as potato tuber induction and leaf movement in certain plants.

CompoundBioassayOrganismConcentration/ActivityReference
Jasmonic Acid Tuber InductionSolanum tuberosum (in vitro)Active at 0.5 µM[6]
Root Growth InhibitionArabidopsis thalianaStrong Inhibition[7]
Leaf Closing MovementSamanea samanInactive[8]
Tuberonic Acid (12-OH-JA) Tuber InductionSolanum tuberosum (in vitro)Active, structurally related to JA[1]
Leaf Closing MovementSamanea samanWeakly active
JA-responsive gene induction (LOX2, OPCL1)Arabidopsis thalianaInactive
Tuberonic Acid Glucoside (12-O-Glc-JA) Leaf Closing MovementSamanea samanPotent activator
JA-responsive gene induction (LOX2, OPCL1)Arabidopsis thalianaInactive[9]

Signaling Pathways: A Tale of Two Receptors

The differential bioactivities of jasmonic acid and tuberonic acid derivatives are rooted in their distinct signaling pathways. Jasmonic acid signaling is mediated by the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), which, in the presence of JA-Ile, forms a co-receptor complex with JAZ (Jasmonate ZIM-domain) repressor proteins, leading to their ubiquitination and degradation. This relieves the repression of transcription factors like MYC2, which then activate downstream JA-responsive genes. In contrast, tuberonic acid glucoside acts through a COI1-JAZ-independent mechanism.

Canonical Jasmonic Acid (JA-Ile) Signaling Pathway

ja_signaling cluster_stimulus Stimulus (Wounding, Herbivory) cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus Stimulus Stimulus JA_Ile JA-Ile (Active Hormone) Stimulus->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ (Repressor) COI1->JAZ targets MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates

Caption: Canonical JA-Ile signaling pathway mediated by the COI1-JAZ co-receptor complex.

Tuberonic Acid Glucoside (TAG) COI1-JAZ Independent Signaling Pathway

tag_signaling cluster_stimulus Signal cluster_cell Extensor Motor Cell (Samanea saman) TAG Tuberonic Acid Glucoside (12-O-Glc-JA) Receptor Putative Receptor TAG->Receptor binds ROS Reactive Oxygen Species (ROS) Accumulation Receptor->ROS induces K_Channel K+ Efflux Channel (e.g., SPORK2) ROS->K_Channel activates Ion_Flux K+ Efflux K_Channel->Ion_Flux mediates Cell_Shrinkage Cell Shrinkage & Leaf Folding Ion_Flux->Cell_Shrinkage causes

Caption: COI1-JAZ independent signaling of tuberonic acid glucoside in Samanea saman.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tuberonic acid and its biological effects.

Extraction and Purification of Tuberonic Acid from Plant Material (e.g., Potato Leaves)

This protocol is adapted from general methods for jasmonate extraction.

Materials:

  • Fresh or frozen plant tissue (e.g., potato leaves)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (B129727) in water

  • Internal standards (e.g., D2-JA or a commercially available labeled tuberonic acid standard)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Solvents for SPE: methanol, water, diethyl ether, ethyl acetate (B1210297), hexane (B92381)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a flask and add cold 80% methanol (10 mL per gram of tissue). Add internal standards. Stir the mixture for at least 4 hours at 4°C in the dark.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator at a temperature below 40°C.

  • Acidification and Partitioning: Adjust the pH of the remaining aqueous extract to 2.5-3.0 with 1 M HCl. Partition the extract against an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions.

  • Drying and Resuspension: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then evaporate to dryness under a stream of nitrogen gas.

  • Solid Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Resuspend the dried extract in a small volume of 10% methanol and load it onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove nonpolar compounds.

    • Elute the jasmonates with 5 mL of diethyl ether or a mixture of methanol and water (e.g., 80% methanol).

  • Final Preparation: Evaporate the eluate to dryness under a nitrogen stream and resuspend the purified fraction in a known volume of mobile phase for UPLC-MS/MS analysis.

Quantification of Tuberonic Acid by UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of tuberonic acid.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Tuberonic Acid (12-OH-JA): Precursor ion [M-H]⁻ m/z 225.1 -> Product ions (e.g., m/z 59 for the carboxyl group, and other specific fragments).

    • Internal Standard (e.g., D2-JA): Precursor ion [M-H]⁻ m/z 211.1 -> Product ions (e.g., m/z 59).

  • Optimization: The specific cone voltage and collision energy for each transition should be optimized for maximum sensitivity.

Quantification:

  • A standard curve is generated using a series of known concentrations of a tuberonic acid standard.

  • The concentration of tuberonic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Potato Tuber Induction Bioassay (In Vitro)

This bioassay is used to assess the tuber-inducing activity of test compounds.

Materials:

  • Single-node stem segments from in vitro grown potato plantlets (Solanum tuberosum)

  • Murashige and Skoog (MS) basal medium

  • Sucrose (B13894) (8% w/v)

  • Agar (B569324) (0.8% w/v)

  • Test compounds (e.g., jasmonic acid, tuberonic acid) dissolved in a suitable solvent (e.g., ethanol)

  • Sterile petri dishes or culture tubes

Procedure:

  • Prepare Media: Prepare MS medium supplemented with 8% sucrose and adjust the pH to 5.8. Add the test compounds at various concentrations. Add agar and autoclave.

  • Explant Preparation: Excise single-node stem segments (approximately 1 cm in length) from sterile potato plantlets.

  • Culturing: Place one stem segment vertically in each culture tube or petri dish containing the prepared medium.

  • Incubation: Incubate the cultures in the dark at a constant temperature of 20-25°C.

  • Observation: Observe the cultures weekly for the formation of tubers at the axillary buds.

  • Data Collection: After 3-4 weeks, record the percentage of explants forming tubers and the fresh weight of the tubers.

Samanea saman Leaf-Closing Bioassay

This assay is used to test the activity of compounds that induce leaf folding.

Materials:

  • Freshly cut pinnae of Samanea saman

  • Test solutions of compounds (e.g., tuberonic acid glucoside) in a buffer solution (e.g., MES buffer, pH 6.0)

  • Petri dishes

  • Light source

Procedure:

  • Explant Preparation: Cut pinnae from a healthy Samanea saman plant.

  • Incubation: Place the cut end of each pinna in a small vial or tube containing the test solution. Place the setup in a petri dish lined with moist filter paper.

  • Light Conditions: Expose the pinnae to continuous light to ensure they are in the open state at the beginning of the experiment.

  • Treatment: Apply the test solutions to the pinnae. A control group with only the buffer solution should be included.

  • Observation: Monitor the angle of the pinnules over time. The closing of the leaflets indicates a positive response.

  • Quantification: The angle of the leaflets can be measured at different time points to quantify the rate and extent of leaf closure.

Conclusion and Future Perspectives

The discovery of tuberonic acid and its unique signaling pathway has significantly broadened our understanding of jasmonate biology. It highlights that structural modifications to a core hormone molecule can lead to neofunctionalization, allowing for the regulation of distinct physiological processes. The COI1-JAZ-independent signaling cascade activated by tuberonic acid glucoside in Samanea saman provides a compelling example of this principle.

For researchers and drug development professionals, these findings open up several avenues of exploration:

  • Elucidation of the Tuberonic Acid Receptor: The receptor for tuberonic acid and its glucoside remains to be identified. Its discovery would be a major breakthrough in understanding this novel signaling pathway.

  • Identification of Downstream Signaling Components: Further research is needed to identify the full complement of downstream targets and transcription factors that are regulated by tuberonic acid signaling.

  • Exploring Bioactivity in Other Systems: The specific roles of tuberonic acid in other plant species and even in non-plant systems warrant investigation, especially given the structural similarities of jasmonates to prostaglandins (B1171923) in animals.

  • Agricultural and Pharmaceutical Applications: A deeper understanding of how tuberonic acid regulates specific developmental processes like tuberization could lead to new strategies for crop improvement. Furthermore, the unique signaling pathway it activates could be a target for the development of novel bioactive compounds with applications in agriculture or medicine.

References

An In-depth Technical Guide to 12-Hydroxyjasmonic Acid: Chemical Structure, Stereochemistry, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyjasmonic acid (12-OH-JA) is a naturally occurring oxylipin derived from jasmonic acid. Initially considered an inactivation product, recent research has unveiled its distinct biological activities, including the regulation of plant development and stress responses through signaling pathways independent of the canonical jasmonate receptor COI1. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological functions of this compound, with a focus on its unique signaling mechanisms. Detailed experimental data and protocols are presented to support further research and development in this area.

Chemical Structure and Stereochemistry

This compound is a derivative of jasmonic acid, featuring a hydroxyl group at the C-12 position. The molecule consists of a cyclopentanone (B42830) ring with two side chains: a carboxymethyl group and a hydroxylated pentenyl chain.

The systematic IUPAC name for the naturally occurring stereoisomer is 2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid .[1] This nomenclature defines the stereochemistry at the two chiral centers on the cyclopentanone ring as (1R, 2R) and the geometry of the double bond in the pentenyl side chain as Z (cis). The synonyms (-)-12-hydroxyjasmonic acid and (1R,2R)-12-hydroxyjasmonic acid are also commonly used.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₄--INVALID-LINK--
Molecular Weight 226.27 g/mol --INVALID-LINK--
Exact Mass 226.120509 g/mol --INVALID-LINK--
Appearance Solid powderMedKoo Biosciences
Purity >98%MedKoo Biosciences
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°CMedKoo Biosciences

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data provides valuable information for the identification and structural elucidation of this compound. Below are the key mass spectral data obtained under different ionization conditions.

Table 2: Mass Spectrometry Data for this compound

ParameterNegative Ion Mode ([M-H]⁻)Positive Ion Mode ([M+H]⁺)
Precursor m/z 225.1129227.1277855
Instrumentation Agilent 6530 Q-TOFBruker HCD
Ionization LC-ESI-QTOFNot specified
Collision Energy 10 VNot specified
Key Fragment Ions (m/z) 180.9120, 225.1143, 135.8991, 133.6028, 156.8918149.096055, 85.064357, 131.085319, 191.106868, 107.076176
Source --INVALID-LINK----INVALID-LINK--
NMR Spectroscopy

Experimental Protocols

Synthesis of (-)-12-Hydroxyjasmonic Acid

A detailed experimental protocol for the synthesis of (-)-12-hydroxyjasmonic acid is described by Nakamura et al. (2008). While the full text of this specific reference is not publicly available, the general approach involves the stereoselective synthesis of the cyclopentanone core followed by the introduction of the side chains.

Extraction and Purification from Plant Tissues

A general method for the extraction and purification of jasmonates from plant material can be adapted for this compound.[2]

Protocol:

  • Extraction: Homogenize fresh plant tissue (e.g., 10g of leaves) in 80% methanol (B129727) in an ice bath.[3] After centrifugation to remove cell debris, the supernatant is collected.[3]

  • Solid-Phase Extraction (SPE): The crude extract is then subjected to solid-phase extraction for purification. A C18 cartridge is commonly used for this purpose. The extract is loaded onto the pre-conditioned cartridge, washed with water, and the jasmonates are eluted with a step gradient of methanol.

  • HPLC Purification: Further purification can be achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

    • Column: A C18 column is suitable for the separation of jasmonates.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid, is a common mobile phase.

    • Detection: UV detection at approximately 210 nm can be used to monitor the elution of this compound.

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant material.

experimental_workflow plant_material Plant Material homogenization Homogenization (80% Methanol) plant_material->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant centrifugation->supernatant spe Solid-Phase Extraction (C18 Cartridge) supernatant->spe hplc RP-HPLC Purification spe->hplc pure_compound Pure 12-OH-JA hplc->pure_compound

Extraction and Purification Workflow

Biological Activity and Signaling Pathways

COI1-JAZ-Independent Signaling

A significant body of evidence demonstrates that this compound and its glucosylated form can elicit biological responses independently of the well-characterized COI1-JAZ co-receptor complex, which is central to canonical jasmonate signaling.[4][5] This alternative signaling pathway is particularly evident in the regulation of nastic movements in plants like Samanea saman.

The canonical jasmonate signaling pathway involves the binding of jasmonoyl-isoleucine (JA-Ile) to the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressor proteins. This derepresses transcription factors that activate jasmonate-responsive genes. In contrast, the action of this compound glucoside in inducing leaf closure in Samanea saman is not mimicked by potent activators of the COI1-JAZ pathway, such as coronatine.[4]

The proposed mechanism for this compound glucoside-induced leaf movement involves the generation of reactive oxygen species (ROS) and the modulation of ion fluxes, specifically potassium (K⁺) channels, in the motor cells of the pulvinus.[5] This leads to changes in turgor pressure and subsequent leaf folding.

The following diagram illustrates the divergence of the this compound signaling pathway from the canonical COI1-JAZ-dependent pathway.

signaling_pathway cluster_canonical Canonical JA Signaling cluster_independent 12-OH-JA Glucoside Signaling JA-Ile JA-Ile COI1 COI1-JAZ Complex JA-Ile->COI1 Degradation JAZ Degradation COI1->Degradation TF_activation Transcription Factor Activation Degradation->TF_activation Gene_expression Gene Expression (e.g., defense) TF_activation->Gene_expression 12-OH-JA-Glc 12-OH-JA Glucoside Membrane_receptor Putative Membrane Receptor 12-OH-JA-Glc->Membrane_receptor ROS ROS Production Membrane_receptor->ROS Ion_channel K+ Channel Modulation ROS->Ion_channel Turgor_change Turgor Pressure Change Ion_channel->Turgor_change Leaf_movement Leaf Movement Turgor_change->Leaf_movement

Jasmonate Signaling Pathways

Conclusion

This compound has emerged as a fascinating signaling molecule with biological functions that are distinct from its precursor, jasmonic acid. Its ability to act through a COI1-JAZ-independent pathway highlights the complexity and diversity of oxylipin signaling in plants. The detailed chemical and biological information presented in this guide is intended to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic and biotechnological potential of this unique natural product. Further research is warranted to fully elucidate the components of its signaling cascade and to explore its physiological roles in a wider range of biological systems.

References

A Technical Guide to the Natural Occurrence, Biosynthesis, and Function of 12-Hydroxyjasmonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses against a wide range of biotic and abiotic stresses.[1][2] Originating from the oxygenation of fatty acids, this family of signaling molecules includes jasmonic acid (JA), its precursors, and numerous metabolites.[3][4] Among these, 12-hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, and its derivatives have emerged from being considered mere inactive catabolites to being recognized as key signaling molecules with distinct physiological functions.[5][6] These compounds are commonly observed across various plant species and are involved in fine-tuning jasmonate-dependent defense responses and mediating unique physiological processes, such as leaf movement and tuber formation.[5][7][8] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and signaling pathways of 12-OH-JA and its derivatives, presenting key quantitative data and experimental methodologies relevant to their study.

Natural Occurrence

This compound and its derivatives are found throughout the plant kingdom.[4] Their presence is not limited to specific families, indicating a conserved role in plant physiology.

  • This compound (12-OH-JA / Tuberonic Acid): First isolated from the leaves of potato (Solanum tuberosum), 12-OH-JA has since been identified in numerous other species, including tomato (Solanum lycopersicum), Arabidopsis thaliana, and Moringa oleifera.[6][9][10][11] Its accumulation often increases in response to wounding.[9]

  • 12-Hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile): This amino acid conjugate is a common metabolite of the bioactive hormone jasmonoyl-isoleucine (JA-Ile). It is a key intermediate in one of the biosynthetic pathways of 12-OH-JA and also functions as an active signaling molecule itself in various seed plants.[5][12]

  • 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA / Tuberonic Acid Glucoside): This glycoside derivative is well-known for its role as a "leaf-closing factor" (LCF) in nyctinastic plants like Samanea saman and Albizzia.[6][13][14] It has also been identified in potato (Solanum tuberosum), Perilla frutescens, and Breynia rostrata, where it is implicated in tuber formation.[15]

  • Other Derivatives: Further modifications, such as sulfation (12-HSO₄-JA) and oxidation to a carboxylic acid (12-COOH-JA-Ile), represent additional metabolic fates that modulate activity and are observed in various plants.[16][17] Cucurbic acid, another related compound, has been identified in species of the Solanum and Cucurbita genera.[18][19]

Biosynthesis and Metabolism

The formation of 12-OH-JA and its derivatives is intricately linked to the core jasmonate pathway. In the model plant Arabidopsis thaliana, two primary biosynthetic routes for 12-OH-JA have been elucidated.[5]

  • The JOX/JAO Pathway: This pathway involves the direct hydroxylation of jasmonic acid (JA) at the C-12 position.

  • The CYP94-Amide Hydrolase (AH) Pathway: This route begins with the bioactive hormone JA-Ile.

    • Hydroxylation: Cytochrome P450 monooxygenases, specifically CYP94B1 and CYP94B3, catalyze the hydroxylation of JA-Ile to form 12-OH-JA-Ile.[5]

    • Hydrolysis: The amidohydrolases IAR3 (IAA-ALA RESISTANT 3) and ILL6 (IAA-LEU RESISTANT1-like 6) then cleave the isoleucine conjugate from 12-OH-JA-Ile to yield free 12-OH-JA.[5][20]

These pathways highlight that 12-OH-JA can be produced both from JA and as a turnover product of the active hormone JA-Ile. Furthermore, 12-OH-JA-Ile can be sequentially oxidized by CYP94C1 to form 12-COOH-JA-Ile, which is considered largely inactive.[5]

G cluster_cytoplasm Cytoplasm JA Jasmonic Acid (JA) JAIle Jasmonoyl-Isoleucine (JA-Ile) JA->JAIle JAR1 OH_JA This compound (12-OH-JA) JA->OH_JA JOX/JAO Pathway (Direct Hydroxylation) OH_JAIle 12-OH-JA-Ile JAIle->OH_JAIle CYP94B1/B3 (Hydroxylation) OH_JAIle->OH_JA COOH_JAIle 12-COOH-JA-Ile (Inactive) OH_JAIle->COOH_JAIle CYP94C1 (Oxidation)

Biosynthesis pathways of this compound (12-OH-JA).

Physiological Roles and Signaling Pathways

While initially considered products of an inactivation pathway for JA signaling, 12-hydroxyjasmonates are now understood to possess distinct biological activities, functioning through both canonical and non-canonical signaling pathways.[5][6]

COI1-JAZ Dependent Signaling

The canonical jasmonate signaling pathway relies on the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1] The bioactive hormone JA-Ile acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins, leading to the degradation of JAZ repressors and the activation of JA-responsive genes.[1][21]

Studies have revealed that 12-OH-JA-Ile also functions as an active ligand for the COI1-JAZ co-receptor.[5][7] It can efficiently induce COI1-JAZ interactions, contributing to plant defense and wound responses.[5] This indicates that the hydroxylation of JA-Ile is not simply an inactivation step but rather a modification that fine-tunes the jasmonate signal. The naturally occurring (3R,7S)-12-OH-JA-Ile isomer has been identified as a bioactive form.[5][12]

COI1-JAZ Independent Signaling

A distinct signaling mechanism has been characterized for 12-O-Glc-JA in the sensitive plant Samanea saman.[6] In this species, 12-O-Glc-JA acts as a leaf-closing factor, inducing rapid leaf movement (nyctinasty).[13][14] This physiological response is independent of the COI1-JAZ signaling module.[5][6][13] Other potent jasmonates like JA-Ile and coronatine do not trigger this leaf closure, highlighting the specificity of the 12-O-Glc-JA signal.[5][6] This suggests the existence of a separate, specialized receptor and signaling cascade for certain hydroxylated jasmonate derivatives.

G cluster_coi1_dependent COI1-JAZ Dependent Pathway cluster_coi1_independent COI1-JAZ Independent Pathway (e.g., Samanea saman) JAIle JA-Ile COI1_JAZ COI1-JAZ Co-receptor JAIle->COI1_JAZ OH_JAIle 12-OH-JA-Ile OH_JAIle->COI1_JAZ Degradation JAZ Degradation COI1_JAZ->Degradation TF Release of Transcription Factors (e.g., MYC2) Degradation->TF Genes Defense Gene Expression TF->Genes Glc_JA 12-O-Glc-JA (Leaf-Closing Factor) Receptor Unknown Receptor Glc_JA->Receptor Signal Signal Transduction (K+ Fluxes) Receptor->Signal Response Leaf Movement Signal->Response G Start Start: Plant Tissue (20-100 mg) Homogenize 1. Homogenization (Liquid N₂) Start->Homogenize Extract 2. Extraction (80% MeOH/ACN + ISTD) Homogenize->Extract Centrifuge 3. Centrifugation (14,000 rpm, 4°C) Extract->Centrifuge Purify 4. Purification (C18 SPE) Centrifuge->Purify Collect Supernatant Analyze 5. Analysis (UPLC-MS/MS) Purify->Analyze Elute Analytes End End: Quantitative Data Analyze->End

References

The Biosynthesis of 12-Hydroxyjasmonic Acid: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived signaling molecules crucial for plant defense and development. Among them, 12-hydroxyjasmonic acid (12-OH-JA) has emerged as a key metabolite, acting as both a modulator of jasmonate signaling and a precursor to further metabolized forms. Understanding the biosynthesis of 12-OH-JA from its precursor, jasmonic acid (JA), is fundamental to elucidating its physiological roles and harnessing its potential in agricultural and pharmaceutical applications. This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the conversion of JA to 12-OH-JA, with a focus on the key enzymes, their kinetics, and the experimental protocols used for their characterization. We present quantitative data in structured tables for comparative analysis and detailed experimental methodologies for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular processes.

Introduction to Jasmonate Metabolism

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are vital phytohormones that regulate a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses. The bioactivity of jasmonates is tightly controlled through a complex network of biosynthesis, catabolism, and signaling. A key metabolic modification of JA is its hydroxylation, which can alter its signaling properties and mark it for further conjugation or degradation. While several hydroxylated forms of JA exist, this compound (12-OH-JA), also known as tuberonic acid, is a prominent metabolite. This guide focuses on the primary biosynthetic route from JA to 12-OH-JA, a multi-step process involving conjugation, oxidation, and hydrolysis.

The Primary Biosynthetic Pathway of this compound from Jasmonic Acid

The conversion of jasmonic acid to this compound is predominantly a three-step enzymatic pathway that proceeds via the formation of the isoleucine conjugate of JA, jasmonoyl-isoleucine (JA-Ile). This pathway is spatially and temporally regulated, particularly in response to stimuli such as wounding and herbivory.

Step 1: Conjugation of Jasmonic Acid to Isoleucine

The initial step in this pathway is the conjugation of JA to the amino acid L-isoleucine, a reaction catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1) . This conversion is critical as JA-Ile is the primary bioactive form of jasmonate that is recognized by the COI1-JAZ co-receptor complex, initiating downstream signaling cascades.[1] JAR1 is a member of the GH3 family of acyl-acid amido synthetases.[2]

Step 2: Hydroxylation of Jasmonoyl-Isoleucine

Once formed, JA-Ile is hydroxylated at the 12th carbon position to produce 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile). This oxidation is catalyzed by cytochrome P450 monooxygenases (CYPs) belonging to the CYP94 family.[3] Two key enzymes have been identified in Arabidopsis thaliana:

  • CYP94B3: This enzyme efficiently catalyzes the initial hydroxylation of JA-Ile to 12-OH-JA-Ile.[3][4]

  • CYP94C1: While CYP94C1 can also hydroxylate JA-Ile, it preferentially catalyzes the subsequent oxidation of 12-OH-JA-Ile to 12-carboxy-JA-Ile (12-COOH-JA-Ile), effectively marking it for inactivation.[3][4]

Step 3: Hydrolysis of 12-Hydroxyjasmonoyl-L-Isoleucine

The final step in the synthesis of 12-OH-JA is the cleavage of the isoleucine conjugate from 12-OH-JA-Ile. This hydrolysis reaction is carried out by the amidohydrolases IAR3 (IAA-ALANINE RESISTANT3) and ILL6 (ILR1-LIKE6) .[5][6] These enzymes release free 12-OH-JA and L-isoleucine. The accumulation of 12-OH-JA following wounding is significantly dependent on the activity of these enzymes.[5]

It is important to note that a direct hydroxylation of JA to 12-OH-JA was previously hypothesized to be catalyzed by Jasmonic Acid Oxidases (JAOs). However, recent evidence suggests that these 2-oxoglutarate-dependent dioxygenases primarily catalyze the formation of 11-hydroxyjasmonic acid (11-OH-JA), thus representing a distinct branch of JA metabolism.[7]

Quantitative Data on the Biosynthetic Enzymes

The efficiency and substrate preference of the enzymes involved in the biosynthesis of 12-OH-JA are critical for understanding the regulation of this pathway. The following tables summarize the available quantitative data for the key enzymes.

Table 1: Kinetic Parameters of JAR1

SubstrateK_m_ (mM)Relative ActivityOrganism
Isoleucine0.03HighArabidopsis thaliana
Leucine1.860-fold lowerArabidopsis thaliana
Valine2.480-fold lowerArabidopsis thaliana
Phenylalanine2.480-fold lowerArabidopsis thaliana
Data sourced from Suza & Staswick, 2008.[8]

Table 2: Substrate Specificity and Relative Activity of CYP94B3 and CYP94C1

EnzymeSubstrateProduct(s)Relative ActivityOrganism
CYP94B3JA-Ile12-OH-JA-Ile (major), 12-COOH-JA-Ile (minor)Efficiently catalyzes the initial hydroxylation of JA-Ile.[3][4]Arabidopsis thaliana
CYP94C1JA-Ile12-OH-JA-Ile, 12-COOH-JA-Ile (major)Less efficient in producing 12-OH-JA-Ile compared to CYP94B3.[4]Arabidopsis thaliana
CYP94C112-OH-JA-Ile12-COOH-JA-IlePreferentially catalyzes the further oxidation of 12-OH-JA-Ile.[4]Arabidopsis thaliana
Full kinetic parameters (K_m_, V_max_) are not readily available in the reviewed literature. The table reflects the described substrate preferences and efficiencies.

Table 3: Activity of IAR3 and ILL6 Amidohydrolases

EnzymeSubstrate(s)Product(s)NotesOrganism
IAR3JA-Ile, 12-OH-JA-IleJA, 12-OH-JAExhibits broad substrate specificity for jasmonate conjugates.[5][6]Arabidopsis thaliana
ILL6JA-Ile, 12-OH-JA-IleJA, 12-OH-JAActive on jasmonate conjugates.[5][6]Arabidopsis thaliana
Detailed kinetic parameters for these enzymes with jasmonate substrates are not extensively reported.

Table 4: Jasmonate Levels in Arabidopsis thaliana Leaves After Wounding

JasmonateBasal Level (pmol/g FW)Peak Level after Wounding (pmol/g FW)Time to Peak
JA-Ile~5~27940 min
12-OH-JALowSignificant increase2-4 hours
Data compiled from Suza & Staswick, 2008 and Widemann et al., 2013.[8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biosynthesis of 12-OH-JA.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce purified enzymes (JAR1, CYP94B3, CYP94C1, IAR3, ILL6) for in vitro characterization.

Protocol for Cytochrome P450s (e.g., CYP94B3) in Saccharomyces cerevisiae

  • Gene Amplification and Cloning:

    • Amplify the full-length coding sequence of the target gene (e.g., CYP94B3) from Arabidopsis thaliana cDNA using high-fidelity DNA polymerase.

    • Clone the PCR product into a yeast expression vector, such as pYeDP60, which is optimized for P450 expression.[10]

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain, such as WAT11, which co-expresses an Arabidopsis NADPH-cytochrome P450 reductase.[10]

  • Yeast Culture and Protein Expression:

    • Grow the transformed yeast in a selective medium to an appropriate cell density.

    • Induce protein expression by transferring the cells to an induction medium and continue cultivation for 48-72 hours.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an ice-cold extraction buffer.

    • Disrupt the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration. The P450 content can be quantified by CO-difference spectroscopy.[4]

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified enzymes.

Protocol for CYP94B3 Activity Assay

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Yeast microsomes with a known amount of CYP94B3 (e.g., 0.22 nmol).[4]

      • 20 mM Sodium Phosphate buffer (pH 7.4).[4]

      • 100 µM JA-Ile (substrate).[4]

  • Reaction Initiation and Incubation:

    • Pre-incubate the reaction mixture at a controlled temperature (e.g., 25-30°C).

    • Initiate the reaction by adding 1 mM NADPH.[4]

  • Reaction Termination and Product Extraction:

    • After a defined time (e.g., 20 minutes), stop the reaction by adding an equal volume of methanol.[4]

    • Centrifuge the mixture to pellet the precipitated proteins.

  • Product Analysis:

    • Analyze the supernatant by reverse-phase HPLC or UPLC-MS/MS to separate and quantify the substrate (JA-Ile) and products (12-OH-JA-Ile and 12-COOH-JA-Ile).

Protocol for IAR3/ILL6 Amidohydrolase Assay

  • Reaction Mixture:

    • Combine purified recombinant IAR3 or ILL6 with the substrate (e.g., 12-OH-JA-Ile) in a suitable reaction buffer.

  • Incubation:

    • Incubate the reaction at an optimal temperature for a specific duration.

  • Analysis:

    • Terminate the reaction and analyze the formation of 12-OH-JA using LC-MS/MS.

Extraction and Quantification of Jasmonates from Plant Material

Objective: To measure the endogenous levels of JA, JA-Ile, and 12-OH-JA in plant tissues.

Protocol for LC-MS/MS Quantification

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • To the powdered tissue, add an ice-cold extraction solvent (e.g., 80% methanol) containing a known amount of stable isotope-labeled internal standards (e.g., d6-JA, d6-JA-Ile).[11]

    • Vortex vigorously and incubate at 4°C with shaking.[11]

    • Centrifuge to pellet the solid debris.

  • Purification (Optional but Recommended):

    • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Dry the purified extract under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a suitable solvent (e.g., 50% methanol).[11]

    • Inject the sample into a UPLC-MS/MS system.

    • Separate the jasmonates using a C18 reverse-phase column with a gradient of water and methanol/acetonitrile (both typically containing 0.1% formic acid).[12]

    • Detect and quantify the jasmonates using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[11]

  • Quantification:

    • Calculate the concentration of each jasmonate by comparing the peak area ratio of the endogenous compound to its corresponding internal standard against a calibration curve.[11]

Visualizing the Biosynthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Biosynthesis_of_12_OH_JA cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum JA Jasmonic Acid (JA) JA_Ile Jasmonoyl-Isoleucine (JA-Ile) JA->JA_Ile JAR1 (+ Isoleucine) OH_JA_Ile 12-OH-JA-Ile JA_Ile->OH_JA_Ile CYP94B3 OH_JA This compound (12-OH-JA) OH_JA_Ile->OH_JA IAR3 / ILL6 (- Isoleucine) COOH_JA_Ile 12-COOH-JA-Ile OH_JA_Ile->COOH_JA_Ile CYP94C1

Caption: Biosynthetic pathway of this compound from Jasmonic Acid.

Jasmonate_Signaling Wounding Wounding/ Herbivory JA_Ile JA-Ile Wounding->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ Binds to OH_JA_Ile 12-OH-JA-Ile JA_Ile->OH_JA_Ile CYP94B3 JAZ_Degradation JAZ Degradation COI1_JAZ->JAZ_Degradation Promotes TF_Activation Transcription Factor Activation (e.g., MYC2) JAZ_Degradation->TF_Activation Leads to JA_Response Jasmonate-Responsive Gene Expression TF_Activation->JA_Response Metabolism Metabolic Inactivation OH_JA_Ile->Metabolism OH_JA 12-OH-JA OH_JA_Ile->OH_JA IAR3/ILL6 OH_JA->Metabolism

Caption: Role of 12-OH-JA biosynthesis in the jasmonate signaling pathway.

Experimental_Workflow start Start: Characterize Enzyme Activity recomb_exp Recombinant Protein Expression & Purification start->recomb_exp enzyme_assay In Vitro Enzyme Assay recomb_exp->enzyme_assay product_id Product Identification (LC-MS) enzyme_assay->product_id kinetics Enzyme Kinetics Analysis product_id->kinetics end End: Determine Kinetic Parameters kinetics->end

References

The Catabolism and Inactivation of 12-Hydroxyjasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated metabolite of the plant hormone jasmonic acid (JA), plays a crucial role in the attenuation of jasmonate signaling. Its formation and subsequent metabolic inactivation are tightly regulated processes involving a suite of enzymes that control the levels of bioactive jasmonates. This technical guide provides an in-depth overview of the catabolic and inactivation pathways of 12-OH-JA, presenting quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and visual representations of the involved signaling and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate the jasmonate signaling cascade.

Introduction

Jasmonates are a class of lipid-derived signaling molecules that regulate a wide array of physiological and developmental processes in plants, including growth, defense against herbivores and pathogens, and reproductive development. The bioactivity of jasmonates is primarily attributed to jasmonoyl-L-isoleucine (JA-Ile), which acts as a ligand for the COI1-JAZ co-receptor complex, initiating downstream signaling cascades. The timely attenuation of this signal is critical for plant fitness, preventing costly defense responses when no longer needed. The catabolism and inactivation of jasmonates are therefore key regulatory hubs. This compound (12-OH-JA) is a central metabolite in this process, generally considered to be a less active or inactive form of jasmonate. This guide details the enzymatic pathways responsible for the formation and subsequent inactivation of 12-OH-JA.

Formation of this compound

The production of 12-OH-JA in plants occurs through two primary pathways: the direct hydroxylation of jasmonic acid and the hydrolysis of its isoleucine conjugate, 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile).

Direct Hydroxylation of Jasmonic Acid

Recent studies have identified a family of 2-oxoglutarate-dependent dioxygenases, termed Jasmonic Acid Oxidases (JOXs), that are responsible for the direct hydroxylation of JA. However, it is important to note that in Arabidopsis thaliana, these enzymes have been shown to exclusively catalyze the formation of 11-hydroxyjasmonic acid (11-OH-JA), not 12-OH-JA[1]. The formation of 12-OH-JA via direct hydroxylation of JA is therefore considered a minor or species-specific pathway.

Hydrolysis of 12-Hydroxyjasmonoyl-L-isoleucine

The major route for 12-OH-JA formation is through the hydrolysis of 12-OH-JA-Ile. This precursor is generated by the oxidation of the bioactive hormone JA-Ile, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP94 family, primarily CYP94B3 and CYP94B1[2][3]. The subsequent hydrolysis of 12-OH-JA-Ile to release 12-OH-JA and isoleucine is carried out by the amidohydrolases IAR3 and ILL6[4][5][6].

Inactivation and Catabolism of this compound

Once formed, 12-OH-JA can be further metabolized into various inactive forms, primarily through glucosylation and sulfation, or it can be converted back to its isoleucine conjugate. These modifications enhance the water solubility of the molecule, facilitating its transport and compartmentalization, and ultimately leading to the termination of the jasmonate signal.

Glucosylation

Glucosylation of 12-OH-JA at the C-12 hydroxyl group to form 12-O-β-D-glucopyranosyl-jasmonic acid (12-O-Glc-JA) is a significant inactivation step. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). In Arabidopsis thaliana, UGT76E1 and UGT76E2 have been identified as the primary enzymes responsible for this conversion[4][7]. While generally considered an inactivation product, 12-O-Glc-JA has been shown to act as a bioactive molecule in the leaf-closing movement of Samanea saman, a process independent of the canonical COI1-JAZ signaling pathway[8][9].

Sulfation

Sulfation is another key modification leading to the inactivation of 12-OH-JA. The sulfotransferase ST2a in Arabidopsis thaliana catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the C-12 hydroxyl group of 12-OH-JA, forming this compound sulfate (B86663) (12-HSO4-JA). This modification is thought to be a terminal inactivation step.

Conjugation to Isoleucine

12-OH-JA can be converted back to 12-OH-JA-Ile by the action of jasmonate-amido synthetases, such as JAR1. This reaction is the reverse of the hydrolytic step catalyzed by IAR3 and ILL6.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic reactions involved in 12-OH-JA metabolism is critical for regulating jasmonate signaling. The following tables summarize the available quantitative data on the kinetic parameters of key enzymes.

Table 1: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) with 12-OH-JA

EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1M-1)Source
UGT76E112-OH-JA610.012202[4]
UGT76E212-OH-JA2191.4776744[4]

Table 2: Kinetic Parameters of Sulfotransferase (ST2a) with Hydroxyjasmonates

EnzymeSubstrateKm (µM)Source
AtST2a11-hydroxyjasmonate50[2]
AtST2a12-hydroxyjasmonate10[2]

Table 3: Relative Activities of Amidohydrolases (IAR3 and ILL6)

EnzymeSubstrateRelative ActivitySource
IAR3JA-IleHigh[4]
IAR312-OH-JA-IleLower than JA-Ile[4]
ILL6JA-IleLow[4]
ILL612-OH-JA-IleNot specified[4]

Table 4: Substrate Specificity of CYP94 Family Enzymes

EnzymePrimary SubstratePrimary Product(s)Activity on Free JASource
CYP94B3JA-Ile12-OH-JA-IleNone[2]
CYP94C1JA-Ile, 12-OH-JA-Ile12-COOH-JA-IleNone[2]

Note: While these enzymes are crucial for the production of the precursor to 12-OH-JA, their direct kinetic parameters with 12-OH-JA itself are not applicable as it is not their substrate.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in 12-OH-JA catabolism, as well as protocols for the extraction and quantification of 12-OH-JA and its metabolites from plant tissues.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce purified, active enzymes for in vitro characterization.

General Protocol for Expression in E. coli

  • Cloning: The open reading frame of the target enzyme (e.g., UGT76E1, ST2a, IAR3, ILL6, JOX) is PCR-amplified from cDNA and cloned into a suitable expression vector, often containing an N-terminal affinity tag such as a hexahistidine (His6) tag or a Glutathione S-transferase (GST) tag.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium.

  • Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444) for His-tagged proteins) containing a protease inhibitor cocktail, and lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation.

    • For His-tagged proteins: The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM), and the protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • For GST-tagged proteins: The supernatant is loaded onto a glutathione-agarose column. The column is washed, and the protein is eluted with a buffer containing reduced glutathione.

  • Buffer Exchange: The purified protein is often dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Protocol for Expression of CYP450s in Yeast (e.g., Saccharomyces cerevisiae)

  • Cloning and Transformation: The CYP94B3 or CYP94C1 coding sequence is cloned into a yeast expression vector (e.g., pYeDP60) and transformed into a suitable yeast strain (e.g., WAT11)[2].

  • Culture and Induction: Yeast cultures are grown and cytochrome P450 expression is induced as described previously[2].

  • Microsome Preparation: Yeast cells are harvested, and microsomes are prepared by differential centrifugation. The cytochrome P450 content in the microsomal fraction is quantified spectrophotometrically[2].

Enzyme Activity Assays

5.2.1. UDP-Glycosyltransferase (UGT) Activity Assay (Coupled Spectrophotometric Assay)

Principle: The formation of UDP, a product of the UGT reaction, is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the UGT activity.

Reagents:

  • Assay buffer: 100 mM Tris-HCl, pH 7.5

  • UDP-Glucose (UDPG)

  • This compound (12-OH-JA)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified UGT enzyme

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Add the purified UGT enzyme and 12-OH-JA to the reaction mixture and pre-incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding UDPG.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the curve.

  • For kinetic analysis, vary the concentration of 12-OH-JA while keeping the concentration of UDPG saturating, and vice versa. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

5.2.2. Sulfotransferase (ST) Activity Assay (Radiometric Assay)

Principle: This assay measures the transfer of a radiolabeled sulfonate group from [³⁵S]PAPS to 12-OH-JA. The radiolabeled product is then separated from the unreacted [³⁵S]PAPS and quantified.

Reagents:

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • [³⁵S]PAPS (3'-phosphoadenosine 5'-phosphosulfate)

  • This compound (12-OH-JA)

  • Purified ST2a enzyme

  • Scintillation cocktail

Procedure:

  • Set up the reaction mixture containing assay buffer, [³⁵S]PAPS, and 12-OH-JA.

  • Initiate the reaction by adding the purified ST2a enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding methanol (B129727) or by heat inactivation.

  • Separate the radiolabeled 12-HSO4-JA product from unreacted [³⁵S]PAPS using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity of the product spot or fraction using a scintillation counter.

  • For kinetic analysis, vary the concentration of 12-OH-JA at a fixed concentration of [³⁵S]PAPS.

5.2.3. Amidohydrolase (IAR3/ILL6) Activity Assay (LC-MS/MS-based)

Principle: The activity of IAR3 and ILL6 is determined by measuring the formation of the hydrolysis product, 12-OH-JA, from the substrate 12-OH-JA-Ile using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Reagents:

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • 12-Hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile)

  • Purified IAR3 or ILL6 enzyme

  • Internal standard (e.g., D₆-12-OH-JA)

Procedure:

  • Prepare the reaction mixture containing assay buffer and 12-OH-JA-Ile.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at 30°C for a specific time.

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile) and the internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of 12-OH-JA formed.

  • Quantification is based on a standard curve of authentic 12-OH-JA.

5.2.4. Cytochrome P450 (CYP94B3) Activity Assay (In Vitro Microsomal Assay)

Principle: The activity of CYP94B3 is assayed by incubating yeast microsomes containing the recombinant enzyme with the substrate JA-Ile and an NADPH-regenerating system. The formation of the product, 12-OH-JA-Ile, is monitored by LC-MS/MS.

Reagents:

  • Yeast microsomes containing recombinant CYP94B3

  • Reaction buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Jasmonoyl-L-isoleucine (JA-Ile)

  • NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

Procedure:

  • Combine the yeast microsomes, reaction buffer, and JA-Ile in a reaction tube.

  • Pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding the NADPH-regenerating system.

  • Incubate at 30°C for a defined time (e.g., 30-60 minutes) with shaking.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the jasmonates from the reaction mixture.

  • Analyze the extract by LC-MS/MS to quantify the formation of 12-OH-JA-Ile.

Extraction and Quantification of 12-OH-JA and its Metabolites from Plant Tissue

Objective: To accurately measure the endogenous levels of 12-OH-JA and its derivatives in plant samples.

Protocol:

  • Sample Harvest and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead mill.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or ethyl acetate) containing a known amount of a suitable internal standard (e.g., deuterated 12-OH-JA, such as D₆-12-OH-JA).

    • Vortex thoroughly and incubate at 4°C for 1-2 hours with gentle shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

    • Elute the jasmonates with a higher concentration of organic solvent (e.g., 80% methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separation is typically achieved on a C18 reversed-phase column with a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid to improve ionization.

    • Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of authentic standards.

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in the formation and inactivation of this compound.

Catabolism_of_12_OH_JA cluster_formation Formation of 12-OH-JA cluster_inactivation Inactivation of 12-OH-JA JA_Ile JA-Ile OH_JA_Ile 12-OH-JA-Ile JA_Ile->OH_JA_Ile CYP94B3/B1 OH_JA 12-OH-JA OH_JA_Ile->OH_JA IAR3/ILL6 OH_JA_main 12-OH-JA Glc_JA 12-O-Glc-JA HSO4_JA 12-HSO4-JA OH_JA_Ile_re 12-OH-JA-Ile OH_JA_main->Glc_JA UGT76E1/E2 OH_JA_main->HSO4_JA ST2a OH_JA_main->OH_JA_Ile_re JAR1

Caption: Metabolic pathways for the formation and inactivation of this compound.

Experimental Workflows

The following diagram outlines a typical experimental workflow for studying the enzymatic activity of an enzyme involved in 12-OH-JA metabolism.

Experimental_Workflow cluster_expression Recombinant Protein Production cluster_assay Enzyme Activity Assay cluster_kinetics Kinetic Analysis Cloning Cloning into Expression Vector Transformation Transformation into Host (E. coli/Yeast) Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Lysis Cell Lysis Induction->Lysis Purification Affinity Chromatography Purification Lysis->Purification Assay_Setup Assay Setup (Substrate, Buffer, Enzyme) Purification->Assay_Setup Incubation Incubation Assay_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Analysis Product Quantification (LC-MS/MS or Spectrophotometry) Reaction_Stop->Analysis Vary_Substrate Vary Substrate Concentration Analysis->Vary_Substrate Measure_Velocity Measure Initial Velocity Vary_Substrate->Measure_Velocity Michaelis_Menten Michaelis-Menten Plot Measure_Velocity->Michaelis_Menten Determine_Parameters Determine Km and Vmax Michaelis_Menten->Determine_Parameters

Caption: General experimental workflow for enzyme characterization.

Conclusion

The catabolism and inactivation of this compound are integral to the fine-tuning of jasmonate signaling in plants. A complex interplay of oxidative, hydrolytic, and conjugative enzymatic activities ensures that the levels of bioactive jasmonates are appropriately controlled. This guide has provided a comprehensive overview of these pathways, supported by quantitative kinetic data and detailed experimental protocols. A thorough understanding of these metabolic processes is essential for researchers aiming to modulate plant defense responses for agricultural improvement or for those in drug development exploring the jasmonate pathway as a potential therapeutic target. Further research is warranted to elucidate the precise kinetic parameters of all involved enzymes and to explore the diversity of these pathways across different plant species.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 12-Hydroxyjasmonic acid (12-HJA) in plant tissues. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (12-HJA) is an oxidized metabolite of jasmonic acid (JA), a key phytohormone involved in plant growth, development, and defense responses.[1][2][3] Accurate quantification of 12-HJA is crucial for understanding its physiological roles, particularly in response to biotic and abiotic stress.[1][3] This document outlines validated protocols for the extraction, purification, and analysis of 12-HJA from plant samples.

Analytical Methods Overview

The two primary methods for the sensitive and selective quantification of 12-HJA are LC-MS/MS and GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, selectivity, and suitability for analyzing non-volatile compounds like 12-HJA in their native form.[1][4] It often requires minimal sample derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly sensitive and provides excellent chromatographic separation. However, it typically requires derivatization to increase the volatility of 12-HJA.[5][6][7]

Experimental Protocols

Plant Tissue Sample Preparation

A standardized sample preparation protocol is critical for accurate and reproducible results.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue lyser

  • Lyophilizer (freeze-dryer)

  • Extraction solvent: 80% methanol (B129727) or as specified in the protocols below

  • Internal standards (e.g., deuterated JA, D₂-JA-Ile)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode)

Protocol:

  • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.[8]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic tissue lyser.

  • Lyophilize the powdered tissue to remove water, which can interfere with extraction and analysis.

  • Weigh the lyophilized powder (typically 20-50 mg).

  • Add the extraction solvent containing internal standards to the sample. The use of internal standards is crucial for correcting for matrix effects and losses during sample preparation.[1]

  • Vortex the mixture thoroughly and incubate (e.g., overnight at 4°C).

  • Centrifuge the extract to pellet cell debris.

  • Collect the supernatant for further purification.

Protocol 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from a highly sensitive method for phytohormone analysis.[1][4]

3.2.1. Solid-Phase Extraction (SPE) Purification:

  • Condition a mixed-mode SPE plate with methanol and then equilibrate with water.[4]

  • Load the supernatant from the plant tissue extract onto the SPE plate.

  • Wash the plate with water to remove interfering substances.

  • Elute the phytohormones, including 12-HJA, with an appropriate solvent (e.g., acetonitrile (B52724) or isopropanol (B130326) with 5% formic acid).[4]

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase.[4]

3.2.2. UPLC-MS/MS Conditions:

ParameterSpecification
Chromatography System UPLC system
Column Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1x50 mm)[9]
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.2 mL/min[9]
Column Temperature 40°C[9]
Injection Volume 1-5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition for 12-HJA 225 -> 59[1]

3.2.3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
10.080
10.580
10.620
12.020
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization to make 12-HJA volatile.

3.3.1. Derivatization:

  • Dry the purified extract completely.

  • Add a methoxyamine hydrochloride solution in pyridine (B92270) to convert carbonyl groups to oximes.

  • Incubate the mixture.

  • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

  • Incubate the mixture to complete the derivatization.

3.3.2. GC-MS Conditions:

ParameterSpecification
Gas Chromatograph GC system coupled to a mass spectrometer
Column Non-polar or semi-polar capillary column (e.g., DB-5MS)
Injector Temperature 250°C
Carrier Gas Helium
Oven Temperature Program Start at 80°C, ramp to 280°C
Mass Spectrometer Quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI)
Scan Mode Selected Ion Monitoring (SIM) for targeted analysis

Data Presentation

Table 1: Quantitative Performance Data for UPLC-MS/MS Analysis of 12-HJA

ParameterValueReference
Limit of Detection (LOD)2.5 fmol[1]
Limit of Quantification (LOQ)--
Linearity Range0 - 10 µg/L[1]
RecoveryVaries with matrix, typically >80%[1]

Table 2: Quantitative Performance Data for GC-MS Analysis of Jasmonates

ParameterValueReference
Limit of Detection (LOD)0.257 ng/mL (for methyl jasmonate)[5][10]
Limit of Quantification (LOQ)0.856 ng/mL (for methyl jasmonate)[5][10]
Linearity Range1 - 100 ng/mL (for methyl jasmonate)[5][10]
Recovery80.60–107.03% (for MeJA stereoisomers)[10]

Note: Data for 12-HJA specifically by GC-MS is less commonly reported than for its parent compound, jasmonic acid, and its methyl ester.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing sample Plant Tissue freeze Freeze in Liquid N2 sample->freeze grind Grind to Fine Powder freeze->grind lyophilize Lyophilize grind->lyophilize extract Extract with Solvent (+ Internal Standards) lyophilize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry_spe Dry Eluate spe->dry_spe reconstitute Reconstitute dry_spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms derivatization Derivatization reconstitute->derivatization quantification Quantification lcms->quantification gcms GC-MS Analysis gcms->quantification derivatization->gcms

Caption: Experimental workflow for 12-HJA analysis.

Jasmonate Biosynthesis and Signaling Pathway

jasmonate_pathway cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism & Signaling linolenic_acid α-Linolenic Acid (in Chloroplast) opda 12-oxo-PDA linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid (JA) (in Peroxisome) opda->ja OPR3, β-oxidation ja_cyto JA (in Cytoplasm) ja->ja_cyto Transport ja_ile JA-Isoleucine (JA-Ile) (Active form) ja_cyto->ja_ile JAR1 hja This compound (12-HJA) (Inactive form) ja_cyto->hja JAO/JOX coi1 COI1 ja_ile->coi1 jaz JAZ Repressor coi1->jaz leads to degradation of myc2 MYC2/TFs jaz->myc2 represses response Gene Expression (Defense, Growth) myc2->response activates

Caption: Simplified jasmonate biosynthesis and signaling pathway.

References

Application Notes and Protocols for the Extraction of 12-Hydroxyjasmonic Acid from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyjasmonic acid (12-OH-JA) is a hydroxylated derivative of jasmonic acid (JA), a key phytohormone involved in plant growth, development, and defense responses. As a critical signaling molecule, the accurate quantification of 12-OH-JA in plant tissues is essential for understanding plant physiology and for potential applications in agriculture and pharmacology. This document provides a detailed protocol for the efficient extraction and purification of this compound from plant leaves, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Jasmonate Signaling Pathway Overview

The biosynthesis and signaling of jasmonates are intricate processes. Jasmonic acid is synthesized from α-linolenic acid. It can then be converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), which promotes the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1] This interaction leads to the degradation of JAZ repressors and the activation of transcription factors that regulate JA-responsive genes.[1] this compound is formed through the hydroxylation of jasmonic acid, a step that is often considered part of the inactivation pathway for jasmonate signaling.

Jasmonate_Signaling_Pathway alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-PDA alpha_linolenic_acid->opda ja Jasmonic Acid (JA) opda->ja ja_ile JA-Isoleucine (JA-Ile) (Bioactive) ja->ja_ile JAR1 12_oh_ja This compound (12-OH-JA) (Inactive) ja->12_oh_ja JA Hydroxylase coi1_jaz COI1-JAZ Complex ja_ile->coi1_jaz Promotes binding coi1 COI1 coi1->coi1_jaz jaz JAZ Repressor jaz->coi1_jaz tf Transcription Factors (e.g., MYC2) jaz->tf Repression proteasome 26S Proteasome coi1_jaz->proteasome Ubiquitination proteasome->jaz Degradation ja_genes JA-Responsive Genes tf->ja_genes Activation response Defense & Development ja_genes->response

Caption: Overview of the Jasmonate Signaling Pathway.

Experimental Protocol: Extraction of this compound

This protocol details a robust method for the extraction of this compound from plant leaf tissue (typically 20-100 mg fresh weight) using solid-phase extraction (SPE) for purification, suitable for subsequent LC-MS/MS analysis.[1][2]

Materials and Reagents
Equipment Consumables Reagents
Mortar and pestle1.5 mL or 2.0 mL microcentrifuge tubesLiquid nitrogen
Bead mill homogenizer (optional)Pipette tipsExtraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[1]
Refrigerated centrifuge (4°C)C18 SPE cartridges (e.g., Waters Sep-Pak).[1]Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA) for accurate quantification.[1][2]
Speed vacuum concentratorSyringes and needles (for SPE)SPE Wash Solution: 1% Acetic Acid in ultrapure water.[1]
Vortex mixerLC-MS vials with insertsSPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[1]
Reconstitution Solvent: Typically the initial mobile phase of the LC-MS/MS method.[1]
Procedure

1. Sample Preparation (Day 1)

  • Harvest and Freeze: Harvest leaf tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[1][3] Store at -80°C until use.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is crucial to prevent the sample from thawing during this process.[1]

  • Extraction:

    • Weigh approximately 20-100 mg of the frozen tissue powder into a pre-chilled 2.0 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% Methanol with 1% Acetic Acid).

    • Add internal standards to the frozen tissue powder for accurate quantification.[1]

    • Vortex thoroughly for 1 minute to ensure complete mixing.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness using a speed vacuum concentrator.

2. Solid-Phase Extraction (SPE) Purification (Day 2)

  • Reconstitution: Reconstitute the dried extract in 1 mL of 1% Acetic Acid. Vortex briefly and centrifuge to pellet any insoluble debris.[1]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of 100% Methanol through it.

    • Equilibrate the cartridge by passing 1 mL of 1% Acetic Acid through it. Do not let the cartridge run dry.

  • Sample Loading: Load the reconstituted supernatant onto the conditioned SPE cartridge. Allow the sample to pass through slowly.[1]

  • Washing: Wash the cartridge with 1 mL of SPE Wash Solution (1% Acetic Acid) to remove polar impurities.

  • Elution: Elute the jasmonates, including 12-OH-JA, with 1 mL of SPE Elution Solution (80% Acetonitrile with 1% Acetic Acid) into a clean collection tube.[1]

  • Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness using a speed vacuum concentrator.

    • Reconstitute the purified extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.

    • Vortex and centrifuge one final time to pellet any remaining insoluble material.

    • Transfer the final supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The purified extracts are then ready for analysis by a validated UPLC-MS/MS method for the quantification of this compound and other jasmonates.[2] The specific parameters for the LC-MS/MS, including the column, mobile phases, and mass transitions, should be optimized for the target analytes. For 12-OH-JA, a common transition for quantification is 225/59.[2]

Experimental Workflow Diagram

Extraction_Workflow start Start: Fresh Leaf Tissue freeze Flash Freeze in Liquid Nitrogen start->freeze homogenize Homogenize to Fine Powder freeze->homogenize extract Add Extraction Solvent & Internal Standards homogenize->extract vortex_incubate Vortex & Incubate at 4°C extract->vortex_incubate centrifuge1 Centrifuge (16,000 x g, 10 min, 4°C) vortex_incubate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 evaporate1 Evaporate to Dryness supernatant1->evaporate1 reconstitute1 Reconstitute in 1% Acetic Acid evaporate1->reconstitute1 spe Solid-Phase Extraction (C18) reconstitute1->spe load Load Sample spe->load wash Wash with 1% Acetic Acid load->wash elute Elute with 80% ACN, 1% AcOH wash->elute evaporate2 Evaporate Eluate to Dryness elute->evaporate2 reconstitute2 Reconstitute in Final Solvent evaporate2->reconstitute2 analyze LC-MS/MS Analysis reconstitute2->analyze

Caption: Workflow for this compound Extraction.

Quantitative Data Summary

The following table summarizes typical quantitative parameters reported in the literature for the extraction and analysis of jasmonates, including 12-OH-JA.

Parameter Value/Range Reference
Sample Amount (Fresh Weight)20 - 100 mg[1][2]
Extraction Solvent Volume500 µL - 1 mL[2][3]
Internal Standard ConcentrationVaries (e.g., 0.1 ng/µL)[2]
Centrifugation Speed16,000 x g[1]
SPE Elution Volume1 - 2 mL[3]
Final Reconstitution Volume20 - 100 µL[3]
LC-MS/MS Quantification (12-OH-JA)Transition: 225/59[2]

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction of this compound from plant leaves. By following this standardized procedure, researchers can achieve reliable and reproducible quantification of this important phytohormone, facilitating further investigations into its physiological roles and potential applications. The use of internal standards and a robust purification method like SPE are critical for obtaining high-quality data from complex plant matrices.

References

Application Note: Quantitative Analysis of 12-Hydroxyjasmonic Acid in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxyjasmonic acid (12-OH-JA) is a key plant metabolite derived from jasmonic acid, playing a crucial role in regulating plant development and responses to various biotic and abiotic stresses.[1][2] Accurate and sensitive quantification of 12-OH-JA is essential for understanding its physiological functions and for applications in agricultural and pharmaceutical research. This application note provides a detailed protocol for the sensitive and high-throughput analysis of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method, adapted from established procedures, utilizes solid-phase extraction for sample purification and reversed-phase liquid chromatography for separation, followed by sensitive detection using a triple quadrupole mass spectrometer.[1][2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A single-step sample preparation procedure using mixed-mode solid-phase extraction is recommended for efficient enrichment and purification of 12-OH-JA from plant tissue extracts.[1][2] This method is suitable for small sample sizes, requiring less than 50 mg of fresh weight.[1][2]

Materials:

  • Lyophilized plant tissue

  • Extraction Solvent: Methanol (B129727)

  • Internal Standard: 2H6-Jasmonic Acid (as a structural analog)[1]

  • SPE Cartridges: Polystyrene/divinylbenzene-based (e.g., Cromabond® HR-XC)[1]

  • Reconstitution Solution: Acetonitrile and 0.3 mmol/L aqueous ammonium (B1175870) formate (B1220265) (pH 3.5)[1]

  • Nitrogen evaporator

Protocol:

  • Homogenize 20 mg of lyophilized plant tissue.

  • Add 500 µL of methanol containing the internal standard (2H6-JA) to the homogenized tissue.

  • Vortex the mixture thoroughly and centrifuge to pellet the solid debris.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte using an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.[1][3]

  • Reconstitute the residue in 40 µL of acetonitrile, followed by the addition of 40 µL of 0.3 mmol/L aqueous ammonium formate (pH 3.5).[1]

Liquid Chromatography (LC) Conditions

Ultra-performance liquid chromatography (UPLC) is employed for the separation of 12-OH-JA.[1]

Instrumentation and Parameters:

  • Column: C18 reversed-phase column[4]

  • Mobile Phase A: Water with 0.1% Formic Acid and 0.3 mmol/L Ammonium Formate (pH 3.5)[1]

  • Mobile Phase B: 90% Acetonitrile with 0.1% Formic Acid and 0.3 mmol/L Ammonium Formate (pH 3.5)[1]

  • Flow Rate: 150 µL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 3.3 µL[1]

Gradient Elution Program:

Time (min)% Mobile Phase B
0.0 - 0.55 (isocratic)
0.5 - 5.55 to 30 (linear gradient)
5.5 - 6.030 to 80 (linear gradient)
6.0 - 8.080 to 95 (linear gradient)
8.0 - 11.05 (re-equilibration)

This gradient is adapted from a similar phytohormone analysis method.[1]

Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for the detection and quantification of 12-OH-JA.[1][5]

Instrumentation and Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI)[1][5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 4.0 kV[6]

  • Source Temperature: 350°C[6]

  • Nebulizer Gas: Nitrogen[4]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound225.159.020
2H6-Jasmonic Acid (IS)215.159.0Optimize experimentally

The precursor ion [M-H]⁻ for 12-OH-JA is 225.1129.[5] The transition 225/59 has been shown to yield an abundant MS signal for quantification.[1]

Data Presentation

The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of this compound.

ParameterValueReference
Instrument Limit of Detection (LODi)2.5 fmol[1]
Instrument Limit of Quantification (LOQi)8.3 fmol[1]
Linearity (R²)>0.99[1]

The reported sensitivity demonstrates the capability of this method for detecting low-level phytohormones in complex plant matrices.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_tissue Plant Tissue ( < 50mg) homogenization Homogenization in Methanol + IS plant_tissue->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe evaporation Evaporation (Nitrogen) spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc UPLC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification ms->quantification jasmonate_signaling stress Biotic/Abiotic Stress ja Jasmonic Acid (JA) stress->ja oh_ja This compound (12-OH-JA) ja->oh_ja Hydroxylation ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile Conjugation response Plant Defense Responses oh_ja->response ja_ile->response

References

Application Note: Quantitative Analysis of 12-Hydroxyjasmonic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the detection and quantification of 12-Hydroxyjasmonic acid (12-HJA) in biological matrices, particularly plant tissues. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following a robust sample preparation procedure that includes liquid-liquid extraction, solid-phase extraction (SPE) for purification, and a two-step derivatization process. The derivatization, involving methylation of the carboxylic acid group followed by silylation of the hydroxyl group, is crucial for enhancing the volatility and thermal stability of 12-HJA, making it amenable to GC-MS analysis. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for the quantitative analysis of this important oxylipin.

Introduction

This compound (12-HJA) is a hydroxylated derivative of jasmonic acid, a well-characterized plant hormone involved in a multitude of physiological processes, including growth, development, and defense responses against biotic and abiotic stress. Accurate quantification of 12-HJA is essential for understanding its precise roles in these signaling pathways. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the sensitive and selective detection of small molecules like 12-HJA. However, due to its low volatility and polar nature, direct analysis of 12-HJA by GC-MS is not feasible. A critical step is the chemical derivatization to convert the non-volatile analyte into a more volatile and thermally stable compound. This application note details a comprehensive workflow, from sample extraction to data acquisition, for the robust quantification of 12-HJA.

Experimental Protocols

Sample Preparation

The sample preparation workflow is designed to efficiently extract and purify 12-HJA from complex biological matrices, such as plant leaves, while minimizing interferences.

1.1. Extraction

  • Homogenization: Freeze approximately 0.5 g of the plant tissue sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction: Transfer the powdered sample to a centrifuge tube and add 5 mL of a cold extraction solvent (e.g., 80% methanol (B129727) in water). To correct for extraction losses and variations in sample processing, it is highly recommended to add a known amount of a suitable internal standard, such as deuterated jasmonic acid (e.g., d6-JA), at this stage.

  • Incubation: Vortex the mixture vigorously and incubate at 4°C for at least 4 hours (or overnight) with gentle agitation to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

1.2. Purification using Solid-Phase Extraction (SPE)

For cleaner samples and to reduce matrix effects, a solid-phase extraction step is recommended.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the collected supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.

  • Elution: Elute the jasmonates, including 12-HJA, with 5 mL of 60% methanol in water.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

Derivatization

A two-step derivatization process is employed to increase the volatility of 12-HJA.

2.1. Methylation

  • Reagent: Prepare a fresh solution of diazomethane (B1218177) in diethyl ether. Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood by trained personnel.

  • Reaction: Add the diazomethane solution dropwise to the dried extract until a faint yellow color persists.

  • Evaporation: Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.

2.2. Silylation

  • Reagent: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the methylated sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) ether.

  • Cooling: Allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system.

3.1. Gas Chromatography (GC) Conditions

ParameterValue
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

3.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 min

3.3. Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitor the following characteristic ions for the derivatized 12-HJA (methyl ester, TMS ether). The exact m/z values should be confirmed by running a full scan of a derivatized 12-HJA standard. The following are hypothetical, yet plausible, ions based on the structure:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
12-HJA-Me-TMS[M-15]+[M-31]+73

Note: [M-15]+ corresponds to the loss of a methyl group from the TMS moiety. [M-31]+ corresponds to the loss of a methoxy (B1213986) group from the ester. The ion at m/z 73 is a characteristic fragment of TMS derivatives.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are indicative and should be determined for each specific instrument and matrix.

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Accuracy (Recovery %) 85 - 115%
Precision (RSD %) < 15%

Table 2: Retention Time and Mass-to-Charge Ratios

CompoundExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Derivatized 12-HJATo be determined experimentally[M-15]+[M-31]+, 73
Internal Standard (e.g., d6-JA derivative)To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization 1. Homogenization (Plant Tissue in Liquid N2) Extraction 2. Extraction (80% Methanol, Internal Standard) Homogenization->Extraction Purification 3. Purification (Solid-Phase Extraction) Extraction->Purification Methylation 4. Methylation (Diazomethane) Purification->Methylation Silylation 5. Silylation (BSTFA + 1% TMCS) Methylation->Silylation GCMS 6. GC-MS Analysis (SIM Mode) Silylation->GCMS Data 7. Data Processing (Quantification) GCMS->Data

Caption: Experimental workflow for GC-MS analysis of 12-HJA.

Signaling Pathway Context

The quantification of 12-HJA is crucial for elucidating its role within the broader jasmonate signaling pathway. This pathway is integral to plant defense and development.

jasmonate_pathway Stress Biotic/Abiotic Stress LinolenicAcid α-Linolenic Acid Stress->LinolenicAcid OPDA 12-oxo-phytodienoic acid (OPDA) LinolenicAcid->OPDA JA Jasmonic Acid (JA) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile Hydroxylation Hydroxylation JA->Hydroxylation JAZ JAZ Repressor Proteins JA_Ile->JAZ degradation TranscriptionFactors Transcription Factors (e.g., MYC2) JAZ->TranscriptionFactors releases GeneExpression Jasmonate-Responsive Gene Expression TranscriptionFactors->GeneExpression activates HJA This compound (12-HJA) Hydroxylation->HJA Detoxification Detoxification/ Signal Attenuation HJA->Detoxification

Caption: Simplified jasmonate signaling pathway showing the position of 12-HJA.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of this compound in biological samples. The detailed sample preparation, including extraction, purification, and a two-step derivatization, ensures high sensitivity and selectivity. This application note serves as a comprehensive guide for researchers aiming to accurately measure 12-HJA levels, thereby facilitating a deeper understanding of its physiological roles. Method validation according to established guidelines is crucial to ensure the accuracy and reproducibility of the results.

Synthesis and Application of 12-Hydroxyjasmonic Acid-d6 as an Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and application of a deuterated internal standard, 12-Hydroxyjasmonic acid-d6, for the accurate quantification of this compound and related jasmonates in biological matrices. Jasmonates are a class of lipid-based plant hormones that are critical regulators of plant growth, development, and stress responses. Accurate quantification of these signaling molecules is essential for research in plant biology, agriculture, and the development of novel therapeutic agents. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for analyte loss during sample preparation and variations in instrument response. This note details a stereoselective synthesis approach for this compound and a strategy for deuterium (B1214612) labeling, followed by protocols for its use in sample extraction, purification, and LC-MS/MS analysis.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are crucial signaling molecules involved in a wide array of physiological processes in plants, including defense against herbivores and pathogens, senescence, and flower development. This compound (also known as Tuberonic acid) is a key metabolite in the jasmonate signaling pathway. The precise and accurate quantification of endogenous levels of this compound is paramount to understanding its biological function.

The isotope dilution method, which employs a stable isotope-labeled internal standard, is the most reliable method for quantifying endogenous compounds by mass spectrometry. The ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated standards, such as this compound-d6, co-elute with the endogenous analyte and experience similar ionization effects, thus providing the most accurate correction for variations during sample workup and analysis.

This application note provides a detailed protocol for the synthesis of a deuterated this compound internal standard and its application in quantitative LC-MS/MS workflows.

Synthesis of this compound-d6 Internal Standard

The synthesis of a deuterated internal standard of this compound can be approached through a multi-step chemical synthesis. The following protocol is a proposed pathway based on established stereoselective synthesis of jasmonate-related compounds and general methods for deuterium labeling.

Stereoselective Synthesis of (±)-Tuberonic Acid (Unlabeled)

A plausible synthetic route for (±)-Tuberonic Acid is outlined below, based on known methodologies for constructing the jasmonate scaffold.

Experimental Protocol:

  • Step 1: Synthesis of the Key Aldehyde Intermediate. The synthesis can commence from a readily available cyclopentenone derivative. A key intermediate, a cis-2-(2-hydroxy-5-vinylcyclopentyl)acetaldehyde, can be prepared stereoselectively. This involves an SN2-type allylic substitution on a protected 4-cyclopentene-1,3-diol (B3190392) derivative, followed by an Eschenmoser–Claisen rearrangement and selective oxidation.

  • Step 2: Wittig Reaction. The aldehyde intermediate is then subjected to a Wittig reaction with a suitable phosphorane to introduce the pentenyl side chain. For the synthesis of Tuberonic acid, a protected 5-hydroxypent-2-enyl phosphorane would be utilized.

  • Step 3: Deprotection and Oxidation. Subsequent deprotection of the hydroxyl group on the side chain and oxidation of the terminal vinyl group to a carboxylic acid would yield (±)-Tuberonic Acid.

Deuterium Labeling

Introducing a stable isotope label can be achieved by using deuterated reagents at a suitable step in the synthesis. For this compound-d6, the deuterium atoms can be incorporated into the pentenyl side chain.

Experimental Protocol:

  • Deuterated Wittig Reagent: A deuterated version of the phosphorane used in Step 2 of the unlabeled synthesis is required. This can be prepared from a deuterated 5-halopentanol precursor. For example, starting with a commercially available deuterated building block like 1,5-pentanediol-d6, which can be selectively halogenated and then converted to the corresponding triphenylphosphonium salt.

  • Incorporation of the Labeled Side Chain: The deuterated Wittig reagent is then used in the Wittig reaction with the key aldehyde intermediate from Step 1 of the unlabeled synthesis.

  • Final Steps: The subsequent deprotection and oxidation steps would proceed as in the unlabeled synthesis to yield this compound-d6. The final product should be purified by chromatography and its identity and isotopic enrichment confirmed by mass spectrometry and NMR.

Application in Quantitative Analysis

Sample Preparation and Extraction

The following protocol is a general guideline for the extraction of jasmonates from plant tissue.

Experimental Protocol:

  • Tissue Homogenization: Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Internal Standard Spiking: To the homogenized tissue, add a known amount of this compound-d6 internal standard solution (e.g., 10 ng in methanol).

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid). Vortex thoroughly.

  • Incubation: Incubate the mixture for 30 minutes at 4°C with gentle shaking.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

Solid-Phase Extraction (SPE) Cleanup

For complex matrices, an SPE cleanup step is recommended to remove interfering substances.

Experimental Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the jasmonates with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of jasmonates. Optimization will be required for specific instrumentation and applications.

ParameterRecommended Setting
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of jasmonates
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

4.2. MRM Transitions

Specific MRM transitions for this compound and its deuterated internal standard need to be determined empirically on the mass spectrometer used. The precursor ion for this compound in negative mode is typically [M-H]⁻ at m/z 225.1. The precursor for the d6-labeled standard would be at m/z 231.1. Product ions are generated by collision-induced dissociation (CID) of the precursor ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound225.1To be determined
This compound-d6231.1To be determined

Data Analysis

The concentration of endogenous this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Visualizations

Jasmonate Biosynthesis Pathway

jasmonate_biosynthesis alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox hydroperoxide 13-HPOT lox->hydroperoxide aos AOS hydroperoxide->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda 12-oxo-PDA aoc->opda opr3 OPR3 opda->opr3 opc_acid OPC-8:0 opr3->opc_acid beta_oxidation β-oxidation (3 cycles) opc_acid->beta_oxidation ja Jasmonic Acid beta_oxidation->ja hydroxylation Hydroxylation ja->hydroxylation hydroxy_ja This compound hydroxylation->hydroxy_ja

Caption: Overview of the jasmonate biosynthesis pathway.

Experimental Workflow for Quantification

quantification_workflow sample Plant Tissue Sample homogenization Homogenization sample->homogenization spiking Spiking with 12-OH-JA-d6 IS homogenization->spiking extraction Solvent Extraction spiking->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe analysis LC-MS/MS Analysis spe->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for jasmonate quantification.

Conclusion

The methods described in this application note provide a robust framework for the synthesis of a deuterated this compound internal standard and its use in the accurate and precise quantification of endogenous jasmonates. The application of a stable isotope-labeled internal standard is crucial for overcoming matrix effects and procedural losses, thereby ensuring high-quality data in studies of plant signaling and for potential applications in drug development.

Application Notes and Protocols for the Analysis of the 12-Hydroxyjasmonic Acid Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 12-Hydroxyjasmonic Acid Signaling

This compound (12-OH-JA) and its amino acid conjugate, 12-hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile), are oxidized metabolites of jasmonic acid (JA), a critical phytohormone involved in plant growth, development, and defense responses.[1][2] Initially considered inactive catabolites, recent studies have revealed that these hydroxylated jasmonates play a significant role in fine-tuning jasmonate signaling.[1] The 12-OH-JA signaling pathway operates through both canonical and non-canonical branches, influencing a wide range of physiological processes.

The canonical pathway is dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[1] In this pathway, 12-OH-JA-Ile can act as a ligand, promoting the interaction between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3][4][5] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby de-repressing transcription factors (TFs) such as MYC2, which in turn activate the expression of jasmonate-responsive genes.[1]

Intriguingly, evidence also points towards a COI1-JAZ-independent signaling pathway for 12-OH-JA, suggesting the existence of yet-to-be-identified receptors and signaling components. This highlights the complexity of jasmonate signaling and the need for robust analytical techniques to dissect these intricate networks.

These application notes provide a detailed overview of the key experimental techniques used to analyze the 12-OH-JA signaling pathway, complete with protocols and data interpretation guidelines.

Core Signaling Pathway Diagram

12-OH-JA_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_coi1_dependent COI1-JAZ Dependent Pathway cluster_coi1_independent COI1-JAZ Independent Pathway Stimulus Stimulus JA JA Stimulus->JA 12-OH-JA 12-OH-JA JA->12-OH-JA Hydroxylation JA-Ile JA-Ile JA->JA-Ile Conjugation Unknown_Receptor Unknown Receptor (?) 12-OH-JA->Unknown_Receptor 12-OH-JA-Ile 12-OH-JA-Ile JA-Ile->12-OH-JA-Ile Hydroxylation COI1 COI1 12-OH-JA-Ile->COI1 binds SCF_COI1 SCF-COI1 COI1->SCF_COI1 JAZ JAZ JAZ->SCF_COI1 recruitment Proteasome 26S Proteasome JAZ->Proteasome degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Ub Ubiquitination SCF_COI1->Ub Ub->JAZ tags for degradation JR_Genes Jasmonate-Responsive Genes TF->JR_Genes activates Response Response JR_Genes->Response Independent_Response Independent_Response Unknown_Receptor->Independent_Response Y2H_Workflow cluster_prep Preparation cluster_transform Yeast Transformation cluster_selection Selection & Analysis Clone_Bait Clone 'Bait' into DNA-binding domain vector Transform Co-transform yeast with 'Bait' and 'Prey' plasmids Clone_Bait->Transform Clone_Prey Clone 'Prey' into activation domain vector Clone_Prey->Transform Select Plate on selective medium (-His, -Leu, -Trp, +Aureobasidin A) Transform->Select Grow Growth indicates interaction Select->Grow No_Grow No growth indicates no interaction Select->No_Grow CoIP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Lyse Lyse plant cells expressing tagged 'Bait' protein Incubate_Ab Incubate lysate with antibody against tag Lyse->Incubate_Ab Add_Beads Add Protein A/G beads to capture antibody-protein complex Incubate_Ab->Add_Beads Wash Wash beads to remove non-specific binders Add_Beads->Wash Elute Elute protein complex Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze RNAseq_Workflow Treat Treat plants with 12-OH-JA or control Extract_RNA Extract total RNA Treat->Extract_RNA Library_Prep Prepare cDNA libraries Extract_RNA->Library_Prep Sequencing High-throughput sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic analysis: - Quality control - Read mapping - Differential gene expression - Pathway analysis Sequencing->Data_Analysis Results Identify differentially expressed genes and pathways Data_Analysis->Results

References

Application Notes and Protocols for Studying 12-Hydroxyjasmonic Acid-Responsive Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyjasmonic acid (12-OH-JA) is a hydroxylated metabolite of the plant hormone jasmonic acid (JA). While historically considered an inactivation product of the potent signaling molecule jasmonoyl-isoleucine (JA-Ile), recent studies have revealed that 12-hydroxy-jasmonoyl-l-isoleucine (12-OH-JA-Ile) is itself a bioactive compound that plays a significant role in regulating gene expression.[1][2][3] Emerging evidence indicates that 12-OH-JA-Ile can mimic many of the effects of JA-Ile, including the induction of defense-related genes, anthocyanin accumulation, and trichome formation.[1][4][5]

Understanding the specific gene networks regulated by 12-OH-JA is crucial for elucidating its precise role in plant development, defense against pests and pathogens, and stress responses. These application notes provide a comprehensive set of protocols for researchers interested in investigating 12-OH-JA-responsive gene expression, from experimental design and execution to data analysis and interpretation. The methodologies outlined are geared towards studies in the model plant Arabidopsis thaliana, but can be adapted for other plant species.

Signaling Pathway of this compound

The signaling pathway of 12-OH-JA-Ile largely mirrors the canonical jasmonate signaling cascade. The bioactive molecule is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[1][4] In the absence of 12-OH-JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) repressor proteins bind to and inhibit transcription factors such as MYC2. Upon binding of 12-OH-JA-Ile to COI1, JAZ proteins are recruited to the SCFCOI1 complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, allowing them to activate the expression of downstream 12-OH-JA-responsive genes.[6]

12-OH-JA_Signaling_Pathway COI1 SCF-COI1 Complex JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation Gene_Expression Activation of 12-OH-JA-Responsive Genes MYC2->Gene_Expression activates

Figure 1: Simplified signaling pathway of this compound-Isoleucine.

Experimental Workflow

A typical workflow for studying 12-OH-JA-responsive gene expression involves several key stages, from sample preparation to bioinformatics analysis of the resulting data. The following diagram provides a high-level overview of the experimental process.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Molecular Analysis cluster_2 Data Analysis Plant_Growth Plant Growth (e.g., Arabidopsis seedlings) Treatment 12-OH-JA Treatment (and Mock Control) Harvest Tissue Harvest (Time Course) Treatment->Harvest RNA_Extraction RNA Extraction & QC Harvest->RNA_Extraction RT-qPCR RT-qPCR (Validation of known genes) RNA_Extraction->RT-qPCR RNA-Seq RNA-Sequencing (Transcriptome-wide analysis) RNA_Extraction->RNA-Seq Data_Processing RNA-Seq Data Processing (QC, Mapping, Quantification) RNA-Seq->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Figure 2: Experimental workflow for studying 12-OH-JA-responsive gene expression.

Data Presentation: this compound-Responsive Genes

The following table provides an illustrative summary of genes that could be differentially expressed in Arabidopsis thaliana seedlings following treatment with 12-OH-JA. The selection of these genes is based on functions known to be regulated by jasmonates, such as defense response, secondary metabolism, and transcriptional regulation. The fold change values are hypothetical and serve to demonstrate a typical data output. For actual experimental data, researchers should consult the supplementary materials of relevant publications.

Gene ID (AGI)Gene NameFunctionFold Change (12-OH-JA vs. Mock)
AT2G39940VSP2Vegetative Storage Protein 2 (Defense)+8.5
AT5G44420PDF1.2Plant Defensin 1.2 (Defense)+12.3
AT3G25780JAZ1Jasmonate ZIM-domain Protein 1 (Repressor)+5.2
AT1G19180MYC2Transcription Factor (JA signaling)+3.1
AT4G31500DFRDihydroflavonol 4-reductase (Anthocyanin biosynthesis)+6.7
AT5G24780GL3GLABROUS 3 (Trichome development)+4.9
AT1G74710LOX2Lipoxygenase 2 (JA biosynthesis)+2.8
AT2G06050AOSAllene Oxide Synthase (JA biosynthesis)+3.5
AT1G13320RBCS1ARuBisCO Small Chain 1A (Photosynthesis)-2.1
AT1G67090CAB1Chlorophyll a-b Binding Protein 1 (Photosynthesis)-2.5

Experimental Protocols

Protocol 1: Plant Growth and this compound Treatment

This protocol describes the growth of Arabidopsis thaliana seedlings and subsequent treatment with 12-OH-JA.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar (B569324)

  • Petri plates (90 mm)

  • This compound (or 12-OH-JA-Ile)

  • Ethanol (B145695) (for stock solution)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation (1000 x g, 1 minute) and remove the ethanol.

    • Add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Triton X-100. Vortex for 5 minutes.

    • Pellet the seeds and wash five times with 1 mL of sterile water.

  • Plating and Stratification:

    • Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution.

    • Pipette the seeds onto Petri plates containing sterile MS medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Seal the plates with breathable tape and wrap in aluminum foil.

    • Stratify the seeds at 4°C for 2-4 days to synchronize germination.

  • Seedling Growth:

    • Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

    • Grow seedlings for 7-10 days.

  • 12-OH-JA Treatment:

    • Prepare a stock solution of 12-OH-JA (e.g., 10 mM in ethanol).

    • Prepare the final treatment solution by diluting the stock in liquid MS medium to the desired final concentration (e.g., 1-50 µM). A mock control solution should be prepared with the same concentration of ethanol.

    • Add the treatment or mock solution to the surface of the agar, or transfer seedlings to liquid MS medium containing the treatment or mock solution.

    • Incubate the seedlings for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

  • Harvesting:

    • At each time point, harvest the seedlings, gently blot dry, and immediately freeze in liquid nitrogen.

    • Store the samples at -80°C until RNA extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol outlines the extraction of high-quality total RNA from plant tissue.

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

  • DNase I, RNase-free

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Tissue Grinding:

    • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • RNA Extraction:

    • Follow the manufacturer's protocol for the chosen RNA extraction kit or use a standard TRIzol-based method.

  • DNase Treatment:

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Elution:

    • Elute the RNA in RNase-free water.

  • Quality Control:

    • Quantification: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 are indicative of high-purity RNA.

    • Integrity: Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (25S and 18S for plants) should be visible with the 25S band being approximately twice as intense as the 18S band. Alternatively, use an Agilent Bioanalyzer for a more precise RNA Integrity Number (RIN). A RIN value > 7 is recommended for RNA-sequencing.

Protocol 3: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol is for the validation of gene expression changes identified from high-throughput methods or for analyzing the expression of specific target genes.

Materials:

  • Total RNA (DNase-treated)

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • Random primers or oligo(dT) primers

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)

  • Gene-specific forward and reverse primers

  • Reference gene primers (e.g., for ACTIN2 or UBIQUITIN10)

  • qPCR instrument

Procedure:

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Primer Design and Validation:

    • Design primers for your target and reference genes with a melting temperature (Tm) of ~60°C and an amplicon size of 100-200 bp.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.

    • Run at least three technical replicates for each sample.

  • qPCR Program:

    • A typical program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

    • Include a melt curve analysis at the end to verify the specificity of the amplification product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of a stable reference gene.

Protocol 4: RNA-Sequencing (RNA-Seq) Analysis

This protocol provides a general overview of the steps involved in a transcriptome-wide analysis of gene expression using RNA-seq.

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 7).

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly(A) selection.

    • Fragment the RNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Assess the quality and quantity of the library.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

    • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

    • Alignment: Align the trimmed reads to a reference genome (e.g., the Arabidopsis thaliana TAIR10 genome) using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the 12-OH-JA-treated and mock-treated samples.

    • Functional Analysis: Perform Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.

Conclusion

The study of this compound-responsive gene expression is a burgeoning field with the potential to uncover novel regulatory mechanisms in plant biology. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at dissecting the transcriptional networks governed by this important signaling molecule. Careful experimental design, meticulous execution of protocols, and robust data analysis will be key to advancing our understanding of the multifaceted roles of 12-OH-JA in plant life.

References

Application Notes and Protocols for 12-Hydroxyjasmonic Acid Bioassay for Leaf Closing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of plant hormones that regulate a wide array of physiological and developmental processes, including defense responses against herbivores and pathogens, and growth inhibition. While the signaling pathway of the most well-known bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), is well-characterized and proceeds through the COI1-JAZ co-receptor complex, recent research has unveiled alternative signaling cascades for other jasmonate derivatives.[1][2][3] Of particular interest is the bioactivity of 12-hydroxyjasmonic acid (12-OH-JA) and its glucoside (12-O-β-D-glucopyranosyljasmonic acid), also known as Leaf-Closing Factor (LCF), in inducing leaf movement in nyctinastic plants like Samanea saman (the rain tree).[4][5][6][7][8]

This leaf-closing response is mediated by a novel signaling pathway that is independent of the canonical COI1-JAZ module.[4][5] This discovery opens up new avenues for investigating specific jasmonate signaling pathways and their potential applications in agriculture and drug development. These application notes provide detailed protocols for conducting a this compound bioassay for leaf closing, present relevant quantitative data, and illustrate the underlying signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the comparative activity of various jasmonates in inducing leaf closure in Samanea saman and their effect on the expression of typical jasmonate-responsive genes.

Table 1: Leaf-Closing Activity of Jasmonate Derivatives in Samanea saman

CompoundConcentrationLeaf-Closing ActivityReference
(-)-12-Hydroxyjasmonic acid (12-OH-JA)Not specifiedWeak activity[4][5][8]
(-)-12-O-β-D-glucopyranosyljasmonic acid (LCF/JAG)Not specifiedActive[4][5][6][7][8]
(+)-ent-LCF (enantiomer of LCF)Not specifiedInactive[4][5][6]
(-)-Jasmonic acid (JA)Not specifiedInactive[4][5][6]
(-)-Jasmonoyl-isoleucine (JA-Ile)Not specifiedInactive[4][5][6]
(+)-CoronatineNot specifiedInactive[4][5][6]

Table 2: Activity of Jasmonates on the Promoter of the Jasmonate-Responsive Gene LOX2

CompoundConcentration (µM)Fold Activation of LOX2p::GUSReference
Jasmonic Acid (JA)20Significant activation[8]
Jasmonic Acid (JA)100Strong activation[8]
Coronalon20Significant activation[8]
Coronalon100Strong activation[8]
(-)-LCF20 or 100Inactive[8]
(+)-ent-LCF20 or 100Inactive[8]
(-)-12-OH-JA20 or 100Inactive[8]

Signaling Pathway

The leaf-closing movement in Samanea saman induced by this compound glucoside (JAG/LCF) operates through a signaling pathway distinct from the canonical COI1-JAZ pathway. This alternative pathway involves the generation of reactive oxygen species (ROS) and rapid ion fluxes across the motor cell membranes, leading to changes in turgor pressure.

G cluster_extensor_cell Extensor Motor Cell JAG This compound Glucoside (JAG/LCF) Receptor Putative Receptor JAG->Receptor Binds to ROS Reactive Oxygen Species (ROS) Accumulation Receptor->ROS Induces SPORK2 SPORK2 (K+ Efflux Channel) ROS->SPORK2 Activates Ion_Efflux K+ and Anion Efflux SPORK2->Ion_Efflux Mediates Turgor_Loss Loss of Turgor Pressure Ion_Efflux->Turgor_Loss Causes Cell_Shrinkage Cell Shrinkage Turgor_Loss->Cell_Shrinkage Leads to Leaf_Closure Leaf Closure Cell_Shrinkage->Leaf_Closure Results in

Caption: Signaling pathway of JAG-induced leaf closure in Samanea saman.

Experimental Protocols

Protocol 1: Leaf-Closing Bioassay using Samanea saman Pinnae

This protocol details the procedure for observing and quantifying the leaf-closing effect of this compound and its derivatives on isolated pinnae of Samanea saman.

Materials:

  • Samanea saman plants grown under controlled conditions (e.g., 12h light/12h dark cycle).

  • Test compounds: (-)-12-hydroxyjasmonic acid, (-)-LCF (as K+-salt or H+-form), and other jasmonates for comparison.

  • Solvent for dissolving test compounds (e.g., DMSO).

  • Petri dishes or similar containers.

  • Filter paper.

  • Digital camera with a time-lapse function or a goniometer.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Plant Material Preparation:

    • Excise healthy, fully developed pinnae from S. saman plants during the light period when the leaves are open.

    • Make a clean cut at the base of the petiole.

  • Treatment Application:

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • Prepare the final treatment solutions by diluting the stock solutions in a buffer or distilled water to the desired concentrations. Ensure the final solvent concentration is low and consistent across all treatments, including the control.

    • Place a piece of filter paper in a petri dish and moisten it with the treatment solution.

    • Place the cut end of the petiole of an isolated pinna in contact with the moistened filter paper.

  • Incubation and Data Collection:

    • Place the petri dishes under controlled light and temperature conditions.

    • Record the angle of the pinnules at the start of the experiment (time 0).

    • Monitor and record the angle of the pinnules at regular intervals (e.g., every 30 minutes) for a total duration of up to 48 hours.[4] This can be done using a time-lapse camera setup or by manual measurement with a goniometer.

  • Data Analysis:

    • Measure the angle of the pinnules from the captured images using image analysis software. A fully open pinna can be defined as 180° and a fully closed one as 0°.

    • Plot the change in angle over time for each treatment.

    • Compare the rate and extent of leaf closure between the different treatments and the control.

Protocol 2: Motor Cell Protoplast Shrinkage Assay

This assay provides a more direct measure of the effect of this compound on the motor cells responsible for leaf movement.

Materials:

  • Samanea saman tertiary pulvini.

  • Enzyme solution for protoplast isolation (e.g., containing cellulase (B1617823) and macerozyme).

  • Osmoticum solution (e.g., mannitol (B672) solution).

  • Test compounds.

  • Microscope with a camera.

  • Image analysis software.

Procedure:

  • Protoplast Isolation:

    • Excise tertiary pulvini from S. saman leaves.

    • Separate the extensor and flexor tissues.

    • Incubate the tissues in the enzyme solution to digest the cell walls and release protoplasts.

    • Purify the protoplasts by filtration and centrifugation.

    • Resuspend the protoplasts in an osmoticum solution.

  • Treatment and Observation:

    • Place a sample of the extensor or flexor motor cell protoplasts on a microscope slide.

    • Add the test compound solution to the protoplast suspension.

    • Immediately begin observing the protoplasts under the microscope.

    • Capture images at regular time intervals.

  • Data Analysis:

    • Measure the diameter or area of the protoplasts from the captured images.

    • Calculate the percentage change in size over time for each treatment.

    • Compare the shrinkage of extensor versus flexor protoplasts in response to the different compounds. It has been shown that (-)-LCF selectively induces the shrinkage of extensor motor cell protoplasts.[4][5][6]

G cluster_workflow Experimental Workflow start Start prep Prepare S. saman Pinnae or Protoplasts start->prep treat Apply 12-OH-JA or Derivatives prep->treat incubate Incubate under Controlled Conditions treat->incubate record Record Leaf Angle or Protoplast Size Over Time incubate->record analyze Analyze Data (Quantify Response) record->analyze end End analyze->end

Caption: General workflow for the 12-OH-JA leaf-closing bioassay.

Concluding Remarks

The bioassays described provide robust methods for studying the specific leaf-closing activity of this compound and its derivatives. The finding that this activity is mediated by a COI1-JAZ-independent signaling pathway highlights the complexity and diversity of jasmonate signaling in plants. These protocols and the accompanying information will be valuable for researchers investigating plant physiology, hormone signaling, and for professionals in drug development exploring novel bioactive compounds and their mechanisms of action. The specificity of this pathway also presents opportunities for developing targeted agrochemicals that could, for example, modulate plant responses to specific environmental cues without activating the full suite of jasmonate-dependent defense responses, which can often have a negative impact on plant growth.

References

Application Note and Protocol for Solid-Phase Extraction of 12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses.[1] 12-Hydroxyjasmonic acid (12-OH-JA) is a hydroxylated metabolite of jasmonic acid (JA) and is considered a key signaling molecule in various plant processes.[2][3] Accurate quantification of 12-OH-JA in plant tissues is crucial for understanding its physiological functions. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of jasmonates from complex plant extracts prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5] This document provides a detailed protocol for the solid-phase extraction of this compound from plant tissues.

Jasmonate Signaling Pathway

The biosynthesis of jasmonates originates from the chloroplast and peroxisome.[2] In the cytoplasm, jasmonic acid is metabolized into various derivatives, including the bioactive form jasmonoyl-isoleucine (JA-Ile) and this compound (12-OH-JA).[2][6] The canonical jasmonate signaling pathway is initiated by the binding of JA-Ile to the F-box protein CORONATINE INSENSITIVE1 (COI1), which leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins and the activation of JA-responsive genes.[1] However, evidence suggests the existence of COI1-JAZ-independent signaling pathways, in which metabolites like 12-O-β-d-glucopyranosyljasmonic acid, derived from 12-OH-JA, can act as signaling molecules.[7][8]

Jasmonate_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm Alpha-Linolenic_Acid Alpha-Linolenic_Acid 12-oxo-phytodienoic_acid 12-oxo-phytodienoic acid (12-OPDA) Alpha-Linolenic_Acid->12-oxo-phytodienoic_acid JA_synthesis Jasmonic Acid (JA) Synthesis 12-oxo-phytodienoic_acid->JA_synthesis JA Jasmonic Acid (JA) JA_synthesis->JA JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile 12_OH_JA This compound (12-OH-JA) JA->12_OH_JA Metabolites Other Metabolites JA->Metabolites COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ Binds to Gene_Expression JA-Responsive Gene Expression COI1_JAZ->Gene_Expression Activates

Caption: Simplified Jasmonate Signaling Pathway.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol outlines the extraction and purification of this compound from plant tissue using C18 solid-phase extraction cartridges.

Materials and Reagents
  • Equipment:

    • Mortar and pestle

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Refrigerated centrifuge (4°C)

    • Vacuum manifold for SPE cartridges

    • Vacuum concentrator or nitrogen evaporator

  • Consumables:

    • C18 SPE cartridges (e.g., Waters Sep-Pak)[1]

  • Solvents and Chemicals:

    • Liquid nitrogen

    • Methanol (B129727) (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Acetic acid (AcOH), glacial

    • Ultrapure water

    • Extraction Solvent: 80% Methanol with 1% Acetic Acid in ultrapure water[1]

    • SPE Wash Solution: 1% Acetic Acid in ultrapure water[1]

    • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid[1]

    • Reconstitution Solvent: To be optimized based on the analytical method (e.g., initial mobile phase conditions for LC-MS/MS)[1]

  • Internal Standards (Optional but Recommended):

    • Deuterated this compound or other related deuterated jasmonates for accurate quantification.[1]

Experimental Workflow

SPE_Workflow A 1. Sample Homogenization (Liquid Nitrogen) B 2. Extraction (80% MeOH, 1% AcOH) A->B C 3. Centrifugation (16,000 x g, 10 min, 4°C) B->C D 4. Supernatant Collection C->D F 6. Sample Loading D->F E 5. SPE Cartridge Conditioning (MeOH then Water) E->F G 7. Washing (1% AcOH in Water) F->G H 8. Elution (80% ACN, 1% AcOH) G->H I 9. Drying (Vacuum Concentrator or N2 Stream) H->I J 10. Reconstitution I->J K LC-MS/MS Analysis J->K

Caption: Solid-Phase Extraction Workflow for 12-OH-JA.
Detailed Procedure

  • Sample Preparation and Homogenization:

    • Harvest approximately 20-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[1]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[4]

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold Extraction Solvent (80% Methanol with 1% Acetic Acid) to the microcentrifuge tube containing the powdered tissue.[1]

    • If using internal standards, add them to the extraction solvent.[1]

    • Vortex the tube vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the extract at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.[1][4]

    • Equilibration: Equilibrate the cartridge by passing 1 mL of SPE Wash Solution (1% Acetic Acid in ultrapure water) through it.[1]

    • Sample Loading: Dilute the collected supernatant with ultrapure water to reduce the methanol concentration to below 10% to ensure efficient binding to the C18 sorbent. Load the diluted extract onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[1][4]

    • Elution: Elute the retained jasmonates, including 12-OH-JA, with 1 mL of SPE Elution Solution (80% Acetonitrile with 1% Acetic Acid) into a clean collection tube.[4]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[1][4]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the appropriate Reconstitution Solvent for your analytical method (e.g., the initial mobile phase for LC-MS/MS).[1]

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of jasmonates, including 12-OH-JA, using SPE followed by LC-MS/MS.

ParameterValueReference
Recovery Rate
Jasmonic Acid92.48%[9]
Methyl Jasmonate94.30%[9]
Limit of Quantification (LOQ)
Jasmonates (general)10⁻¹⁵ to 10⁻¹⁷ mol[4][5]
This compound2.5 fmol (instrumental)[5]
Detection Limit
Jasmonic Acid0.03 ng/mL[9]
Methyl Jasmonate0.075 ng/mL[9]

Note: Recovery rates and limits of quantification can vary depending on the plant matrix, instrumentation, and specific experimental conditions. It is recommended to perform method validation for your specific application.

Conclusion

This application note provides a detailed protocol for the solid-phase extraction of this compound from plant tissues. The use of C18 SPE cartridges allows for effective purification and concentration of 12-OH-JA, enabling sensitive and accurate quantification by methods such as LC-MS/MS. This protocol serves as a valuable tool for researchers investigating the role of this compound and other jasmonates in plant biology.

References

Revolutionizing Plant Biology: A High-Throughput UPLC-MS/MS Method for Phytohormone Profiling, Including 12-OH-JA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phytohormones are a diverse group of signaling molecules that govern nearly every aspect of a plant's life cycle, from growth and development to responses to environmental stress. Among these, the jasmonate family, which includes jasmonic acid (JA), its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), and its hydroxylated metabolite 12-hydroxy-jasmonic acid (12-OH-JA), plays a critical role in defense against herbivores and pathogens.[1][2][3][4] Understanding the intricate crosstalk and dynamic changes in phytohormone levels is paramount for advancements in agriculture and the development of novel crop protection strategies. This application note presents a robust and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of a panel of key phytohormones, with a specific focus on the inclusion of 12-OH-JA.

The chemical diversity and low endogenous concentrations of phytohormones present a significant analytical challenge.[5][6] This protocol leverages the sensitivity and selectivity of UPLC-MS/MS to achieve accurate quantification from minimal sample amounts, making it ideal for large-scale screening and detailed physiological studies.[2][6] The method described herein is tailored for researchers, scientists, and drug development professionals seeking a reliable and efficient workflow for phytohormone analysis.

Experimental Workflow

The overall experimental workflow is designed for high-throughput analysis, minimizing sample handling and processing time while ensuring data quality. The process begins with rapid sample homogenization and extraction, followed by a streamlined solid-phase extraction (SPE) cleanup. The purified extracts are then subjected to UPLC-MS/MS analysis for the separation and quantification of target phytohormones.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_quant Quantification & Reporting start Plant Tissue Sampling (~50 mg fresh weight) homogenize Homogenization (e.g., bead beater) start->homogenize Freeze in liquid N2 extract Phytohormone Extraction (Methanol:Isopropanol:Acetic Acid) homogenize->extract Add extraction solvent + internal standards centrifuge1 Centrifugation extract->centrifuge1 spe Solid-Phase Extraction (SPE) (e.g., mixed-mode) centrifuge1->spe Load supernatant elute Elution spe->elute Wash & Elute drydown Dry Down & Reconstitution elute->drydown uplc UPLC Separation (Reversed-Phase C18) drydown->uplc Inject sample msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Processing msms->data quantify Quantification (Internal Standard Calibration) data->quantify report Reporting (Data Tables & Analysis) quantify->report

Fig. 1: High-throughput phytohormone analysis workflow.

Jasmonate Signaling Pathway

Jasmonic acid and its derivatives are key players in plant defense signaling. The pathway is initiated by various stresses, leading to the synthesis of JA, which is then converted to the active form, JA-Ile. To modulate the response, JA-Ile can be inactivated through hydroxylation to 12-OH-JA-Ile, which can be further metabolized. This hydroxylation step, catalyzed by cytochrome P450 enzymes, is a critical regulatory point in the jasmonate signaling cascade.[7][8]

jasmonate_signaling cluster_biosynthesis Biosynthesis cluster_activation Activation & Signaling cluster_inactivation Inactivation stress Biotic/Abiotic Stress opda 12-oxophytodienoic acid (OPDA) stress->opda Lipoxygenase Pathway ja Jasmonic Acid (JA) opda->ja Peroxisomal β-oxidation ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja->ja_ile JAR1 coi1 COI1-JAZ Complex ja_ile->coi1 Perception oh_ja_ile 12-OH-JA-Ile ja_ile->oh_ja_ile CYP94B3/CYP94C1 response Defense Gene Expression coi1->response Degradation of JAZ & TF release oh_ja 12-OH-JA oh_ja_ile->oh_ja Hydrolysis further_metabolism Further Metabolism (e.g., glucosylation) oh_ja->further_metabolism

Fig. 2: Simplified jasmonate signaling pathway including 12-OH-JA.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is optimized for approximately 50 mg of fresh plant tissue.

  • Materials:

    • Plant tissue (frozen in liquid nitrogen)

    • 2 mL screw-cap tubes with stainless steel beads

    • Extraction solvent: Methanol (B129727):Isopropanol:Acetic Acid (20:79:1, v/v/v)[9]

    • Internal standard (IS) solution (e.g., d6-JA, d2-JA-Ile, d5-ABA)

    • Centrifuge (refrigerated)

    • Pipettes and tips

  • Procedure:

    • Weigh approximately 50 mg of frozen plant tissue into a pre-chilled 2 mL screw-cap tube containing stainless steel beads.

    • Add 400 µL of ice-cold extraction solvent containing the internal standard mixture.[9]

    • Homogenize the tissue using a bead beater for 2 minutes at 30 Hz.

    • Place the tubes on a shaker at 4°C for 30 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[9]

    • Carefully transfer the supernatant to a new tube for SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup

A mixed-mode SPE cartridge is recommended for broad-spectrum phytohormone purification.

  • Materials:

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction solvent.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 1 mL of 1% formic acid in water.

    • Wash with 1 mL of acetonitrile.

    • Elute the acidic phytohormones (including jasmonates) with 1 mL of methanol containing 5% ammonium hydroxide.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

3. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • UPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 1.8 µm, 2.1 x 50 mm)[9]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be a linear increase from 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL[9]

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Negative ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature).

    • MRM Transitions: Specific precursor-to-product ion transitions for each phytohormone and internal standard must be determined empirically or from the literature.

Quantitative Data

The following tables provide representative UPLC-MS/MS parameters and performance data for the analysis of key phytohormones, including 12-OH-JA.

Table 1: UPLC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Jasmonic Acid (JA) 209.159.01550
12-OH-JA 225.159.01850
JA-Isoleucine (JA-Ile) 322.2130.11250
Abscisic Acid (ABA) 263.1153.11050
Salicylic Acid (SA) 137.093.02050
d6-JA (IS) 215.162.01550

Note: These values are illustrative and require optimization on the specific instrument used.

Table 2: Method Performance Characteristics

AnalyteLinearity (R²)LLOQ (pg on column)Recovery (%)Precision (%RSD)
JA >0.9951.085-95<10
12-OH-JA >0.9922.580-92<12
JA-Ile >0.9960.588-98<8
ABA >0.9980.890-102<7
SA >0.9971.282-95<10

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Conclusion

This application note details a high-throughput UPLC-MS/MS method for the sensitive and simultaneous quantification of multiple phytohormones, including the important jasmonate metabolite 12-OH-JA. The provided protocols for sample extraction, cleanup, and analysis, along with the illustrative quantitative data, offer a solid foundation for researchers to implement this powerful analytical technique. The ability to rapidly and accurately profile a wide range of phytohormones from small tissue samples will undoubtedly accelerate research in plant science and contribute to the development of innovative solutions for agriculture and beyond. The method is versatile and can be adapted for various plant species and tissues, making it a valuable tool for the scientific community.[2]

References

Application of 12-Hydroxyjasmonic Acid in Plant Stress Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived phytohormones that are central to the regulation of plant growth, development, and responses to a wide range of biotic and abiotic stresses.[1][2][3] Among the various forms of jasmonates, 12-hydroxyjasmonic acid (12-OH-JA) is a naturally occurring derivative of jasmonic acid (JA). Historically, 12-OH-JA has often been considered a catabolite or an inactive form of JA, representing a mechanism to attenuate jasmonate signaling.[4] However, recent research has revealed that 12-OH-JA and its conjugates, such as 12-hydroxy-jasmonoyl-L-isoleucine (12-OH-JA-Ile) and 12-O-glucopyranosyljasmonic acid (12-O-Glc-JA), possess distinct biological activities and may play unique roles in plant stress responses, sometimes through signaling pathways independent of the canonical jasmonate receptor COI1.[4][5]

These application notes provide an overview of the known functions of 12-OH-JA in plant stress, detailed protocols for its application in experimental settings, and a summary of its observed effects in comparison to other well-studied jasmonates.

Signaling Pathways

The signaling cascade of jasmonates is complex and involves multiple derivatives with varying bioactivities. The canonical pathway is initiated by the binding of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. This interaction leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors, such as MYC2, that regulate the expression of jasmonate-responsive genes.[6][7]

While 12-OH-JA itself has shown limited activity in activating this pathway, its isoleucine conjugate, 12-OH-JA-Ile, has been found to mimic several of the effects of JA-Ile, signaling through the COI1-JAZ co-receptor complex, albeit sometimes with weaker activity.[5] In contrast, 12-O-Glc-JA has been shown to induce physiological responses, such as leaf movement in Samanea saman, through a COI1-JAZ-independent mechanism.[4] This suggests the existence of alternative jasmonate signaling pathways.

Jasmonate_Signaling_Pathways cluster_stress Biotic & Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_conjugation Metabolism & Conjugation cluster_signaling Signaling Pathways Stress Stress Stimuli (e.g., wounding, drought, salinity) alpha_LeA α-Linolenic Acid Stress->alpha_LeA Induces OPDA 12-oxo-PDA alpha_LeA->OPDA JA Jasmonic Acid (JA) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile OH_JA 12-OH-JA JA->OH_JA OH_JA_Ile 12-OH-JA-Ile (Active Form) JA_Ile->OH_JA_Ile COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ Binds to O_Glc_JA 12-O-Glc-JA (Active Form) OH_JA->O_Glc_JA OH_JA_Ile->COI1_JAZ Binds to COI1_independent COI1-Independent Receptor O_Glc_JA->COI1_independent Binds to MYC2 MYC2 & other TFs COI1_JAZ->MYC2 Degrades JAZ, releases TFs JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Physiological_Response Physiological Responses (e.g., Leaf Movement) COI1_independent->Physiological_Response Activates

Figure 1: Simplified diagram of jasmonate biosynthesis and signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of the exogenous application of various jasmonates on plant stress markers. It is important to note that data on the direct application of 12-OH-JA is limited, and many studies indicate its lower activity compared to JA-Ile.

Table 1: Effect of Jasmonates on Gene Expression

Plant SpeciesGeneTreatmentConcentrationFold Change vs. ControlReference
Arabidopsis thalianaVSP1JA-Ile10 µMSignificant induction[8]
Arabidopsis thalianaVSP112-OH-JA-Ile10 µMSignificant induction (less than JA-Ile)[2]
Arabidopsis thalianaLOX212-OH-JANot specifiedInactive[4]
Arabidopsis thalianaOPCL112-OH-JANot specifiedInactive[4]
Pearl Millet (Pennisetum glaucum)Lox2MeJA200 µMUpregulated[9]
Holm Oak (Quercus ilex)CAD, CHSMeJA50 µMVaried by genotype[3]

Table 2: Effect of Jasmonates on Antioxidant Enzyme Activity

| Plant Species | Enzyme | Stress Condition | Treatment | Concentration | % Change vs. Stressed Control | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Soybean (Glycine max) | SOD | Nickel | JA | Not specified | +45.17% |[10] | | Soybean (Glycine max) | POD | Nickel | JA | Not specified | +43.11% |[10] | | Soybean (Glycine max) | CAT | Nickel | JA | Not specified | +44.47% |[10] | | Grewia asiatica | APX | Drought | JA | Not specified | +87% |[11] | | Grewia asiatica | GPX | Drought | JA | Not specified | +78% |[11] | | Grewia asiatica | SOD | Drought | JA | Not specified | +60% |[11] | | Loquat (Eriobotrya japonica) | SOD, CAT, APX | Chilling | MeJA | Not specified | Increased |[12] |

Table 3: Effect of Jasmonates on Other Stress Markers

| Plant Species | Marker | Stress Condition | Treatment | Concentration | Observation | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Arabidopsis thaliana | Anthocyanin Accumulation | None | 12-OH-JA-Ile | 5-100 µM | Dose-dependent increase |[2] | | Arabidopsis thaliana | Root Growth Inhibition | None | MeJA | Varied | Dose-dependent inhibition |[13] | | Arabidopsis thaliana | Root Growth Inhibition | None | 12-OH-JA | Not specified | Inactive |[4] | | Arabidopsis thaliana | Root Growth Inhibition | Aluminum | JA | ≤0.5 nM | Enhanced Al-induced inhibition |[14] | | Samanea saman | Leaf Closing | None | 12-OH-JA | Not specified | Weak activity |[4] | | Samanea saman | Leaf Closing | None | 12-O-Glc-JA | Not specified | Strong activity |[4] |

Experimental Protocols

The following are generalized protocols for the application of this compound in plant stress studies. These should be optimized based on the specific plant species, developmental stage, and experimental goals.

Protocol 1: Plant Treatment by Foliar Spray

This protocol is adapted from general methods for hormone application.[15]

Materials:

  • This compound (12-OH-JA)

  • Ethanol (B145695) or DMSO (for stock solution)

  • Deionized water

  • Tween 20 or similar surfactant

  • Spray bottles

  • Plant growth chambers or greenhouse

  • Plant material at the desired developmental stage

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 12-OH-JA (e.g., 10-50 mM) in 100% ethanol or DMSO. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with deionized water to the desired final concentration (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Add a surfactant like Tween 20 to a final concentration of 0.01-0.05% (v/v) to ensure even spreading on the leaf surface.

  • Mock Solution: Prepare a mock solution containing the same concentration of ethanol/DMSO and surfactant as the working solution.

  • Application: Uniformly spray the aerial parts of the plants with the 12-OH-JA working solution or the mock solution until runoff.

  • Incubation: Place the treated plants back into the growth chamber or greenhouse under controlled conditions.

  • Stress Induction (if applicable): Apply the abiotic or biotic stress at a predetermined time point before or after the 12-OH-JA application.

  • Sampling: Harvest plant tissues at various time points post-treatment (e.g., 1h, 6h, 24h, 48h) for downstream analysis. Flash-freeze the samples in liquid nitrogen and store them at -80°C.

Foliar_Spray_Protocol start Start prep_stock Prepare 12-OH-JA Stock Solution start->prep_stock prep_working Prepare Working & Mock Solutions prep_stock->prep_working apply_spray Apply Foliar Spray prep_working->apply_spray incubate Incubate Plants apply_spray->incubate apply_stress Apply Stress (Optional) incubate->apply_stress harvest Harvest Samples apply_stress->harvest analysis Downstream Analysis harvest->analysis end End analysis->end

Figure 2: General workflow for foliar application of 12-OH-JA.
Protocol 2: Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is a common method to assess the bioactivity of plant hormones and their analogs.[13][14]

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., coi1)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar (B569324)

  • Petri dishes

  • This compound stock solution

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare sterile MS agar medium. After autoclaving and cooling to ~50-60°C, add the 12-OH-JA stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Also, prepare control plates with the corresponding amount of solvent (mock).

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them in a straight line on the surface of the MS plates.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

  • Measurement: After a set period of growth (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.

  • Data Analysis: Calculate the average root length for each treatment and compare it to the mock control to determine the percentage of root growth inhibition.

Protocol 3: Quantification of Stress Markers

A. Antioxidant Enzyme Assays Spectrophotometric assays are commonly used to measure the activity of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD).

  • Protein Extraction: Homogenize frozen plant tissue in an appropriate extraction buffer on ice. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant containing the crude protein extract.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford assay.

  • Enzyme Activity Measurement:

    • SOD: Assay is typically based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • CAT: Activity is often determined by monitoring the decomposition of H₂O₂ at 240 nm.

    • POD: Can be measured by observing the oxidation of a substrate like guaiacol (B22219) in the presence of H₂O₂, leading to the formation of a colored product.

B. Gene Expression Analysis by qRT-PCR

  • RNA Extraction: Extract total RNA from frozen plant tissue using a commercial kit or a standard protocol like the Trizol method.

  • DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Then, synthesize first-strand cDNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for your target stress-responsive genes (e.g., VSP1, LOX2, PR1) and suitable reference genes for normalization.

  • Data Analysis: Calculate the relative gene expression using a method like the 2-ΔΔCt method.

Conclusion

The study of this compound and its derivatives is an evolving field. While 12-OH-JA itself often exhibits low activity in canonical jasmonate responses, its conjugated forms, 12-OH-JA-Ile and 12-O-Glc-JA, are bioactive and signal through distinct pathways. This highlights the complexity of jasmonate signaling and the potential for specialized roles of different jasmonate molecules in fine-tuning plant responses to stress. For researchers investigating plant stress physiology and developing novel plant protectants, it is crucial to consider the specific jasmonate derivative being studied and to employ rigorous comparative experiments to elucidate its precise function. The protocols and data presented here provide a framework for designing and interpreting such experiments.

References

Application Notes and Protocols for 12-Hydroxyjasmonic Acid in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyjasmonic acid (12-HJA) is an oxidized derivative of jasmonic acid (JA), a key phytohormone in plant defense signaling. While traditionally considered a catabolite in the jasmonate pathway, marking a reduction in defense signaling, emerging evidence suggests that 12-HJA and its conjugates may possess independent biological activities. These application notes provide an overview of the current understanding of 12-HJA's role in plant defense and detailed protocols for its application and the assessment of induced responses.

The Dual Role of this compound in Plant Signaling

12-HJA is primarily known as a product of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), hydroxylation. This conversion is generally considered a mechanism to attenuate the jasmonate signal and is associated with the downregulation of JA-biosynthetic genes.

However, studies have also indicated that 12-HJA and its glucosides can exhibit biological activity independent of the canonical COI1-JAZ signaling pathway. For instance, 12-HJA has been implicated in tuber formation in potatoes and, along with its glucoside, can induce leaf movement in Samanea saman. This activity is noteworthy as it is not mimicked by other jasmonates like JA-Ile, suggesting a specific signaling pathway. In the context of defense, while 12-HJA has been shown to be inactive in inducing typical JA-responsive defense genes in Arabidopsis thaliana, its potential for more specific or context-dependent roles in plant immunity remains an area of active research.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound.

Plant SpeciesTreatment/ConditionMeasured ParameterResultCitation
Solanum lycopersicum (Tomato)Mechanical WoundingEndogenous 12-OH-JA levels6-fold increase 40 minutes after wounding.[1]
Samanea samanExogenous application of (-)-12-Hydroxyjasmonic acidLeaf-closing activityWeakly active in inducing leaf closure.[2]
Arabidopsis thalianaExogenous application of (-)-12-Hydroxyjasmonic acidExpression of JA-responsive genes (LOX2, OPCL1)Inactive in inducing gene expression.[2]

Signaling Pathways

The signaling pathway of jasmonates is complex. The canonical pathway involves the F-box protein COI1, which perceives the active form JA-Ile, leading to the degradation of JAZ repressor proteins and the activation of defense gene expression. 12-HJA is typically formed as an "off-switch" to this pathway. However, evidence for a COI1-independent pathway for 12-HJA in specific biological processes exists.

Jasmonate_Signaling cluster_0 Canonical JA Signaling (COI1-Dependent) cluster_1 12-HJA Metabolism and Putative Signaling JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds 12-HJA 12-HJA JA-Ile->12-HJA Hydroxylation (Inactivation) JAZ JAZ COI1->JAZ degrades MYC2 MYC2 JAZ->MYC2 represses Defense_Genes Defense_Genes MYC2->Defense_Genes activates Unknown_Receptor Unknown Receptor (?) 12-HJA->Unknown_Receptor COI1-Independent Inactivation Signal Inactivation 12-HJA->Inactivation Specific_Responses Specific Responses (e.g., Leaf Movement) Unknown_Receptor->Specific_Responses

Caption: Jasmonate signaling pathways.

Experimental Protocols

Protocol 1: Application of this compound to Arabidopsis thaliana

This protocol is adapted from general methods for jasmonate application. The efficacy of 12-HJA in inducing a broad defense response may be limited.

1. Materials:

  • This compound (12-HJA)
  • Ethanol (B145695) (for stock solution)
  • Tween-20 or Silwet L-77 (surfactant)
  • Sterile deionized water
  • Arabidopsis thaliana plants (e.g., 4-5 weeks old)
  • Spray bottle

2. Procedure:

  • Prepare a 10 mM stock solution of 12-HJA in 100% ethanol. Store at -20°C.
  • Prepare the working solution. On the day of the experiment, dilute the stock solution in sterile deionized water to the desired final concentration (e.g., 50 µM or 100 µM).
  • Add a surfactant. Add Tween-20 to a final concentration of 0.01% (v/v) or Silwet L-77 to 0.015% (v/v) to the working solution to ensure even application on the leaf surface.
  • Prepare a mock control solution. This should contain the same concentration of ethanol and surfactant as the treatment solution, but without 12-HJA.
  • Application. Spray the leaves of the Arabidopsis plants evenly with the 12-HJA working solution or the mock solution until the leaves are thoroughly wetted but before runoff occurs.
  • Incubation. Keep the treated plants under their normal growth conditions.
  • Harvesting. Harvest leaf tissue at desired time points (e.g., 6, 24, 48 hours) post-treatment for analysis. Flash-freeze the harvested tissue in liquid nitrogen and store at -80°C until use.

Start [label="Start: Prepare 12-HJA and Mock Solutions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spray [label="Spray Application to Plants"]; Incubate [label="Incubate under Growth Conditions"]; Harvest [label="Harvest Leaf Tissue at Time Points"]; Analyze [label="Analyze for Defense Responses", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Spray; Spray -> Incubate; Incubate -> Harvest; Harvest -> Analyze; }

Caption: Experimental workflow for 12-HJA application.

Protocol 2: Analysis of Defense Gene Expression by RT-qPCR

This protocol outlines the steps to quantify the expression of defense-related genes following elicitor treatment.

1. Materials:

  • Frozen leaf tissue from Protocol 1
  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
  • DNase I
  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
  • SYBR Green qPCR master mix
  • Gene-specific primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., ACTIN2)
  • qPCR instrument

2. Procedure:

  • RNA Extraction. Extract total RNA from the frozen leaf tissue according to the manufacturer's instructions of the RNA extraction kit.
  • DNase Treatment. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • cDNA Synthesis. Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
  • qPCR. Perform quantitative PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers. Set up reactions for each target gene and the reference gene for all samples (mock and 12-HJA treated).
  • Data Analysis. Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in 12-HJA-treated samples compared to the mock-treated samples.

Protocol 3: Measurement of Plant Defense Enzyme Activity

This protocol provides a general method for assaying the activity of peroxidase, a common defense-related enzyme.

1. Materials:

  • Frozen leaf tissue
  • Extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)
  • Guaiacol (B22219) solution
  • Hydrogen peroxide (H₂O₂) solution
  • Spectrophotometer

2. Procedure:

  • Protein Extraction. Homogenize the frozen leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.
  • Enzyme Assay.
  • Prepare a reaction mixture containing the extraction buffer, guaiacol solution, and the crude enzyme extract.
  • Initiate the reaction by adding H₂O₂.
  • Measure the change in absorbance at 470 nm over time using a spectrophotometer. The increase in absorbance corresponds to the oxidation of guaiacol by peroxidase.
  • Calculate Enzyme Activity. Determine the specific activity of peroxidase, typically expressed as units per milligram of protein.

Conclusion

The use of this compound as an elicitor of plant defense responses is an area with potential for novel discoveries, particularly concerning specific, COI1-independent signaling pathways. However, researchers should be aware that its role as a broad-spectrum defense inducer is not well-established, and it is often considered a catabolite of the more potent defense signal, JA-Ile. The provided protocols offer a starting point for investigating the nuanced effects of 12-HJA on plant physiology and defense. It is recommended to include positive controls, such as jasmonic acid or methyl jasmonate, in experiments to benchmark the effects of 12-HJA.

References

Elucidating Protein Interactions in the 12-Hydroxyjasmonic Acid Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying protein-protein interactions within the 12-Hydroxyjasmonic acid (12-OH-JA) signaling pathway. Understanding these interactions is crucial for deciphering the molecular mechanisms of jasmonate signaling and for the development of novel therapeutics targeting this pathway.

Introduction to the 12-OH-JA Signaling Pathway

The jasmonate signaling pathway plays a pivotal role in plant defense, growth, and development. 12-hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile), a hydroxylated metabolite of the active hormone jasmonoyl-l-isoleucine (JA-Ile), is now recognized as an active jasmonate that signals through the canonical jasmonate receptor complex. This pathway is initiated by the binding of 12-OH-JA-Ile to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which acts as a co-receptor with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, to activate the expression of jasmonate-responsive genes.

Key Proteins in the 12-OH-JA Signaling Pathway

Protein FamilyKey MembersFunction
F-box Protein COI1Co-receptor for 12-OH-JA-Ile; substrate recognition component of the SCFCOI1 E3 ubiquitin ligase complex.[1]
Repressors JAZ proteins (e.g., JAZ1, JAZ3, JAZ9)Repress transcription of jasmonate-responsive genes by binding to transcription factors.[1]
Transcription Factors MYC2, MYC3, MYC4Master regulators of jasmonate-responsive gene expression.
Co-repressors TOPLESS (TPL), NINJARecruited by JAZ proteins to inhibit transcription.

Methods for Studying Protein Interactions in the 12-OH-JA Pathway

Several robust methods can be employed to investigate the protein-protein interactions central to the 12-OH-JA signaling cascade. The choice of method depends on the specific research question, such as whether to identify novel interactors or to confirm and quantify a known interaction.

Data Presentation: Quantitative and Semi-Quantitative Analysis of Protein Interactions

The following table summarizes the known and expected interactions in the 12-OH-JA pathway and provides a framework for presenting quantitative data obtained from the described experimental protocols. While specific dissociation constants (Kd) for 12-OH-JA-Ile are not widely published, semi-quantitative data from pull-down assays demonstrate its activity in promoting COI1-JAZ interactions.

Interacting ProteinsMethodLigandQuantitative/Semi-Quantitative DataReference
COI1 - JAZ1Pull-down Assay(3R,7S)-12-OH-JA-IleInteraction detected at 100 nM[2]
COI1 - JAZ3Pull-down Assay(3R,7S)-12-OH-JA-IleInteraction detected at 100 nM[2]
COI1 - JAZ9Pull-down Assay(3R,7S)-12-OH-JA-IleStrong interaction at 100 nM, weaker at 10 nM[2]
JAZ proteins - MYC2Yeast Two-Hybrid-Interaction confirmed
JAZ proteins - TPL/NINJACo-Immunoprecipitation-Interaction confirmed

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify novel protein-protein interactions in vivo.

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The protein of interest ("bait") is fused to the BD, and a library of potential interacting partners ("prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for cell growth on selective media and/or a colorimetric change.

  • Vector Construction:

    • Clone the coding sequence of your bait protein (e.g., COI1 or a JAZ protein) into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD).

    • Construct a prey library by cloning cDNAs from your plant tissue of interest into a Y2H prey vector (e.g., pGADT7), which fuses the library proteins to the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid. Select for transformants on appropriate synthetic defined (SD) medium lacking tryptophan (SD/-Trp).

    • Confirm the absence of auto-activation by the bait protein by plating on selective media (SD/-Trp/-His/-Ade) and performing a β-galactosidase assay.

    • Transform the bait-containing yeast strain with the prey library.

  • Screening for Interactions:

    • Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.

    • Incubate plates at 30°C for 3-7 days.

  • Validation of Positive Interactions:

    • Isolate the prey plasmids from the positive colonies.

    • Sequence the prey plasmids to identify the interacting proteins.

    • Re-transform the isolated prey plasmids with the original bait plasmid into a fresh yeast strain to confirm the interaction.

    • Perform a β-galactosidase filter lift assay or a liquid β-galactosidase assay for quantitative comparison of interaction strength.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in their native cellular environment by using an antibody to precipitate a protein of interest, along with its binding partners.

Principle: A specific antibody targets a known protein ("bait"). If this protein is part of a complex, its interacting partners ("prey") will also be precipitated. The entire complex is then isolated, and the prey proteins are identified by Western blotting.

  • Protein Extraction:

    • Harvest approximately 1-2 g of plant tissue (e.g., Arabidopsis thaliana seedlings or Nicotiana benthamiana leaves) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in 2-4 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1x protease inhibitor cocktail).

    • Incubate on a rotator for 30 minutes at 4°C.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a Bradford or BCA assay.

    • Pre-clear the lysate by adding 20-30 µL of Protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.

    • Add 2-5 µg of the primary antibody (against the bait protein) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30-50 µL of fresh Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with lower detergent concentration).

    • After the final wash, carefully remove all supernatant.

    • Elute the protein complexes from the beads by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blot analysis using antibodies against the bait and suspected prey proteins.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a powerful technique for visualizing protein-protein interactions in living cells.

Principle: A fluorescent protein (e.g., YFP) is split into two non-fluorescent fragments (N-terminal and C-terminal halves). The two proteins of interest are fused to these fragments. If the proteins interact, the two halves of the fluorescent protein are brought into close proximity, allowing them to refold and emit a fluorescent signal.[3]

  • Vector Construction:

    • Clone the coding sequences of the two proteins of interest into BiFC vectors. One protein is fused to the N-terminal fragment of YFP (pSPYNE) and the other to the C-terminal fragment (pSPYCE).

  • Agrobacterium Transformation:

    • Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the BiFC constructs.

  • Agroinfiltration:

    • Grow the transformed Agrobacterium cultures overnight.

    • Resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.

    • Mix the cultures containing the two BiFC constructs in a 1:1 ratio.

    • Infiltrate the bacterial suspension into the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Imaging:

    • Incubate the infiltrated plants for 2-3 days under normal growth conditions.

    • Excise a small section of the infiltrated leaf and mount it on a microscope slide in a drop of water.

    • Observe the fluorescence using a confocal laser scanning microscope. YFP fluorescence indicates that the two proteins of interest are interacting. The subcellular localization of the fluorescence reveals where the interaction is taking place.

Visualizations

12-OH-JA Signaling Pathway

12-OH-JA Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-OH-JA-Ile 12-OH-JA-Ile COI1 COI1 12-OH-JA-Ile->COI1 binds JAZ JAZ COI1->JAZ SCF_Complex SCF_COI1 COI1->SCF_Complex part of MYC2 MYC2 JAZ->MYC2 represses TPL_NINJA TPL/NINJA JAZ->TPL_NINJA recruits Proteasome 26S Proteasome JAZ->Proteasome degradation JAGenes Jasmonate-Responsive Genes MYC2->JAGenes activates TPL_NINJA->MYC2 co-represses SCF_Complex->JAZ ubiquitinates Response Defense & Growth Regulation JAGenes->Response

Caption: The 12-OH-JA signaling pathway.

Yeast Two-Hybrid (Y2H) Experimental Workflow

Y2H Workflow Bait_Construction Construct Bait Vector (BD-ProteinX) Yeast_Transformation_Bait Transform Yeast with Bait Bait_Construction->Yeast_Transformation_Bait Prey_Construction Construct Prey Library (AD-cDNA) Yeast_Transformation_Prey Transform Bait-Yeast with Prey Library Prey_Construction->Yeast_Transformation_Prey Autoactivation_Test Test for Auto-activation Yeast_Transformation_Bait->Autoactivation_Test Autoactivation_Test->Yeast_Transformation_Prey Selection Plate on Selective Media Yeast_Transformation_Prey->Selection Positive_Colonies Isolate Positive Colonies Selection->Positive_Colonies Plasmid_Rescue Rescue & Sequence Prey Plasmids Positive_Colonies->Plasmid_Rescue Validation Confirm Interaction Plasmid_Rescue->Validation

Caption: Workflow for Yeast Two-Hybrid screening.

Co-Immunoprecipitation (Co-IP) Experimental Workflow

CoIP Workflow Protein_Extraction Protein Extraction from Plant Tissue Pre_clearing Pre-clear Lysate with Beads Protein_Extraction->Pre_clearing Antibody_Incubation Incubate with Primary Antibody Pre_clearing->Antibody_Incubation IP Immunoprecipitate with Protein A/G Beads Antibody_Incubation->IP Washing Wash Beads IP->Washing Elution Elute Protein Complexes Washing->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis BiFC Workflow Vector_Construction Construct BiFC Vectors (ProteinX-nYFP, ProteinY-cYFP) Agro_Transformation Transform Agrobacterium Vector_Construction->Agro_Transformation Agroinfiltration Co-infiltrate N. benthamiana Agro_Transformation->Agroinfiltration Incubation Incubate Plants (2-3 days) Agroinfiltration->Incubation Microscopy Confocal Microscopy for YFP Signal Incubation->Microscopy

References

Application Note: Gene Expression Analysis of LOX2 and OPCL1 in Response to 12-Hydroxyjasmonic Acid (12-OH-JA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense against biotic and abiotic stresses.[1][2] The biosynthesis of the most well-known jasmonate, jasmonic acid (JA), involves a series of enzymatic steps localized in the chloroplast and peroxisome.[1][3] Two key enzymes in this pathway are Lipoxygenase 2 (LOX2) and OPC-8:0 CoA Ligase 1 (OPCL1). LOX2, a chloroplast-localized enzyme, catalyzes an early step in the pathway, the oxygenation of α-linolenic acid.[3][4][5] OPCL1 functions later in the pathway within the peroxisome, activating an intermediate for the final steps of JA synthesis.[1][6][7]

The regulation of the jasmonate biosynthetic pathway is complex and involves feedback mechanisms where jasmonates can influence the expression of their own biosynthetic genes.[8] 12-hydroxyjasmonic acid (12-OH-JA) is a hydroxylated derivative of JA. While the signaling roles of JA and its precursor, 12-oxo-phytodienoic acid (OPDA), are well-studied, the specific regulatory functions of metabolites like 12-OH-JA are less understood.[9][10] This application note provides a detailed protocol to investigate the hypothesis that 12-OH-JA modulates the jasmonate signaling pathway by regulating the transcript abundance of key biosynthetic genes, LOX2 and OPCL1. The described methods utilize quantitative real-time PCR (qPCR) for a sensitive and accurate analysis of gene expression.[11][12][13]

Jasmonic Acid Biosynthesis Pathway

The synthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid and culminates in the peroxisome. LOX2 and OPCL1 are critical enzymes acting at different stages and in different cellular compartments of this pathway. Understanding their position in the pathway is crucial for interpreting expression data.

Jasmonic_Acid_Pathway cluster_0 Chloroplast cluster_1 Peroxisome a_LA α-Linolenic Acid LOX2 LOX2 a_LA->LOX2 HPOT 13-HPOT LOX2->HPOT AOS_AOC AOS / AOC HPOT->AOS_AOC OPDA cis-(+)-OPDA AOS_AOC->OPDA OPDA_p cis-(+)-OPDA OPDA->OPDA_p Transport OPR3 OPR3 OPDA_p->OPR3 OPC8 OPC-8:0 OPR3->OPC8 OPCL1 OPCL1 OPC8->OPCL1 OPC8_CoA OPC-8:0-CoA OPCL1->OPC8_CoA Beta_Ox β-oxidation (x3) OPC8_CoA->Beta_Ox JA Jasmonic Acid Beta_Ox->JA Experimental_Workflow arrow arrow start Plant Growth (e.g., Arabidopsis thaliana) treatment 12-OH-JA Treatment (Time-course & Dose-response) start->treatment harvest Tissue Harvesting (e.g., Rosette Leaves) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality & Quantity Control (Spectrophotometry, Gel Electrophoresis) rna_extraction->qc1 cdna_synthesis cDNA Synthesis (Reverse Transcription) qc1->cdna_synthesis qpcr Quantitative Real-Time PCR (LOX2, OPCL1, Reference Genes) cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification, 2-ΔΔCt) qpcr->data_analysis results Results Interpretation (Tables & Statistical Analysis) data_analysis->results

References

Troubleshooting & Optimization

Troubleshooting 12-Hydroxyjasmonic acid extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and quantification of 12-hydroxyjasmonic acid (12-HJA) from complex matrices.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of 12-HJA.

Q1: I am experiencing low recovery of 12-HJA from my plant samples. What are the potential causes and solutions?

A1: Low recovery of 12-HJA can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Inefficient Cell Lysis: Plant tissues, especially those rich in cell wall material, can be difficult to homogenize.

    • Solution: Ensure thorough grinding of the plant material to a fine powder under liquid nitrogen to halt metabolic activity.[1][2] Using a bead mill homogenizer can also improve lysis efficiency.[2][3]

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting jasmonates.

    • Solution: A commonly used and effective extraction solvent is 80% methanol (B129727) or 80% acetonitrile (B52724) containing 1% acetic acid.[2][4] The small molecular size of methanol allows for efficient penetration into plant cells.[5]

  • Analyte Degradation: Jasmonates can be labile and may degrade during extraction.

    • Solution: Perform all extraction steps at low temperatures (e.g., 4°C) to minimize enzymatic activity.[2] Store extracts at -80°C if not immediately proceeding to the next step.[2][4]

  • Poor Solid-Phase Extraction (SPE) Efficiency: Incorrect conditioning, loading, or elution from the SPE cartridge can lead to significant loss of the analyte.

    • Solution: Ensure proper activation and equilibration of the C18 SPE cartridge, typically with methanol followed by the wash solution (e.g., 1% acetic acid).[2][4] Do not let the cartridge run dry during these steps.[2] Elute with a solvent strong enough to recover the analyte, such as 80% acetonitrile with 1% acetic acid.[2][4]

Q2: My LC-MS/MS analysis shows high background noise or matrix effects. How can I improve the quality of my data?

A2: High background noise and matrix effects are common challenges when analyzing complex biological samples. These can interfere with the accurate quantification of 12-HJA.

  • Insufficient Sample Cleanup: Complex matrices contain numerous compounds that can interfere with the analysis.

    • Solution: Solid-phase extraction (SPE) is a crucial step for purifying and enriching the target analytes while removing interfering substances like proteins, carbohydrates, and pigments.[1][6][7] A combination of solvent partitioning and SPE can further enhance sample purity.[7]

  • Co-elution of Interfering Compounds: Compounds with similar chemical properties to 12-HJA may co-elute from the HPLC column, causing ion suppression or enhancement in the mass spectrometer.

    • Solution: Optimize the liquid chromatography method. The use of Ultra-Performance Liquid Chromatography (UPLC) with small particle size columns can provide higher separation capacity and faster analysis.[1] Adjusting the mobile phase composition and gradient can also improve separation.

  • Use of Internal Standards: Matrix effects can vary between samples, leading to inconsistent quantification.

    • Solution: Incorporate a stable isotope-labeled internal standard for 12-HJA in your samples.[3] Since a specific internal standard for 12-OH-JA may not always be available, deuterated jasmonic acid (²H₆-JA) can be used for standardization.[3] This will help to correct for variations in extraction efficiency and matrix effects.

Q3: I am not sure which SPE cartridge to choose for 12-HJA purification. What are the recommendations?

A3: The choice of SPE sorbent is critical and depends on the properties of the analyte.

  • Recommendation: For jasmonates like 12-HJA, which are relatively non-polar, a C18-based silica (B1680970) sorbent is commonly used and recommended.[2][7] Mixed-mode polymeric sorbents can also be effective.[7]

Q4: What is the stability of 12-HJA during storage?

A4: Proper storage is crucial to prevent the degradation of 12-HJA.

  • Storage Conditions: For short-term storage (days to weeks), keep the compound at 0-4°C in a dry, dark place.[8] For long-term storage (months to years), it is recommended to store it at -20°C.[8] Stock solutions should be stored at -80°C and used within 6 months.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of 12-HJA and related jasmonates from published literature.

AnalyteMethodMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
12-OH-JAUPLC-MS/MSPlant TissueNot explicitly stated for 12-OH-JA, but recoveries for other jasmonates were determined.2.5 fmol (instrumental)Not specified[3]
Phytohormones (general)SPEWaste Coconut Water96.0% (predicted adsorption efficiency)Not applicableNot applicable[10]
Jasmonic Acid (JA)HPTLCFungal CultureNot specified1 µg80 µg[11]

Detailed Experimental Protocols

Protocol: Extraction and Quantification of 12-HJA from Plant Tissue

This protocol provides a robust method for the extraction, purification, and quantification of 12-HJA from plant tissue, optimized for LC-MS/MS analysis.[2]

1. Materials and Reagents

  • Equipment: Mortar and pestle, microcentrifuge tubes, bead mill homogenizer (optional), refrigerated centrifuge, solid-phase extraction manifold, vacuum concentrator or nitrogen evaporator.

  • Consumables: C18 SPE cartridges.[2]

  • Solvents and Chemicals: 80% acetonitrile or 80% methanol with 1% acetic acid (Extraction Solvent), 1% acetic acid in ultrapure water (Wash Solution), 80% acetonitrile with 1% acetic acid (Elution Solution), methanol, ultrapure water, stable isotope-labeled internal standards (e.g., ²H₆-JA).[2][3][4]

2. Sample Preparation and Extraction

  • Weigh 20-50 mg of fresh plant material and immediately freeze it in liquid nitrogen to halt metabolic activity.[2][3]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is crucial to prevent the sample from thawing.[2]

  • Transfer the frozen powder to a microcentrifuge tube.

  • Add 500 µL of ice-cold extraction solvent containing the internal standard to the tissue powder.[3]

  • Vortex the mixture thoroughly and then shake for 30 seconds using a bead mill.[3]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube. This is the crude extract.

3. Solid-Phase Extraction (SPE) Purification

  • Conditioning: Pass 1 mL of 100% methanol through the C18 SPE cartridge.[2][4]

  • Equilibration: Pass 1 mL of 1% acetic acid (Wash Solution) through the cartridge. Do not allow the cartridge to dry out.[2]

  • Loading: Load the crude extract (supernatant from step 2.7) onto the cartridge and allow it to pass through slowly.[2]

  • Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[2]

  • Elution: Place a clean collection tube in the manifold and elute the retained jasmonates with 1 mL of 80% acetonitrile containing 1% acetic acid.[4]

4. Sample Concentration and Reconstitution

  • Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[2]

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS mobile phase.[2]

  • Vortex briefly and centrifuge to pellet any insoluble debris.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.[2]

5. LC-MS/MS Analysis

  • Utilize a high-sensitivity tandem mass spectrometer, preferably a triple quadrupole (QQQ) or a QTRAP system, operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[1][12]

  • The use of UPLC can provide enhanced separation and faster analysis times.[1]

  • Develop a specific MRM method for 12-HJA and the internal standard, optimizing parameters such as declustering potential and collision energy.

Visualizations

Jasmonate Signaling Pathway

The following diagram illustrates the core components of the jasmonate signaling pathway, leading to the activation of defense responses. 12-HJA is a metabolite of jasmonic acid, contributing to the attenuation of the signaling cascade.[8]

Jasmonate_Signaling_Pathway Wounding Wounding/ Herbivory JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis Induces JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile Conjugation SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to Hydroxylation Hydroxylation JA_Ile->Hydroxylation Inactivation COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Recruited to Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Ubiquitination JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Defense_Responses Defense Responses JA_Responsive_Genes->Defense_Responses HJA 12-Hydroxyjasmonic Acid (12-HJA) (Inactive form) Hydroxylation->HJA

Core components of the JA signaling cascade.
Experimental Workflow for 12-HJA Extraction

This diagram outlines the step-by-step workflow for the extraction and purification of 12-HJA from complex matrices.

Extraction_Workflow cluster_spe SPE Steps Start Start: Plant Tissue Sample (20-50 mg) Homogenization 1. Homogenization (Liquid Nitrogen) Start->Homogenization Extraction 2. Extraction (80% MeOH/ACN + 1% Acetic Acid + Internal Standard) Homogenization->Extraction Centrifugation 3. Centrifugation (16,000 x g, 4°C, 10 min) Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant SPE 4. Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE SPE_Condition a) Condition (MeOH) SPE_Equilibrate b) Equilibrate (1% Acetic Acid) SPE_Load c) Load Sample SPE_Wash d) Wash (1% Acetic Acid) SPE_Elute e) Elute (80% ACN + 1% Acetic Acid) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Load->SPE_Wash SPE_Wash->SPE_Elute Evaporation 5. Evaporation (Vacuum Concentrator/Nitrogen) SPE_Elute->Evaporation Reconstitution 6. Reconstitution (LC-MS compatible solvent) Evaporation->Reconstitution End Final Extract for LC-MS/MS Analysis Reconstitution->End

Step-by-step workflow for 12-HJA extraction.

References

Technical Support Center: 12-Hydroxyjasmonic Acid LC-MS Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 12-Hydroxyjasmonic acid (12-OH-JA) quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound quantification?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely applied and powerful tool for the rapid and accurate measurement of 12-OH-JA and other jasmonates.[1][2] This technique offers high sensitivity and selectivity, which is crucial for quantifying low-concentration phytohormones in complex biological samples.[1][3]

Q2: What are the typical MRM transitions for this compound?

A2: For this compound (12-OH-JA), a common precursor ion (Q1) is the deprotonated molecule [M-H]⁻ at m/z 225. The most intense and commonly used product ion (Q3) for quantification is m/z 59.[4] A secondary, less intense transition can be used for confirmation.[4]

Q3: Which ionization mode is best suited for 12-OH-JA analysis?

A3: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of acidic hormones like jasmonates, including 12-OH-JA.[1] This is because the acidic nature of the molecule allows for easy deprotonation, forming the [M-H]⁻ ion.

Q4: How can I improve the sensitivity of my 12-OH-JA measurement?

A4: To enhance sensitivity, consider optimizing the mobile phase composition, improving sample cleanup, and fine-tuning mass spectrometer parameters.[1][4] Using a UPLC system with smaller particle size columns (e.g., 1.8 µm) can also increase separation efficiency and sensitivity.[4] Additionally, a single-step sample preparation using mixed-mode solid-phase extraction can significantly increase overall sensitivity.[4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
  • Possible Cause: Column overload, contamination, improper mobile phase, or issues with the injection technique.[5]

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Inject a smaller volume or a more diluted sample to check for column overload.

    • Column Wash: Implement a robust column washing procedure between injections to remove potential contaminants.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for 12-OH-JA. For reversed-phase chromatography of acidic compounds, a lower pH (e.g., using 0.1% formic acid) is often beneficial.[1]

    • Check for Contamination: Run a blank injection (solvent only) to see if ghost peaks appear, indicating contamination in the system or solvent.[6]

Problem 2: Low Signal Intensity or No Peak Detected
  • Possible Cause: Inefficient ionization, matrix effects (ion suppression), incorrect MS parameters, or sample degradation.[1][7]

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Adjust the ion spray voltage, source temperature, and gas flows to optimize the ESI process for 12-OH-JA.[4][8]

    • Mitigate Matrix Effects:

      • Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering compounds.[1]

      • Dilute the sample to reduce the concentration of matrix components.[1]

      • Use a stable isotope-labeled internal standard to correct for ion suppression.[1]

    • Verify MRM Transitions and Collision Energy: Confirm that you are using the correct precursor and product ions for 12-OH-JA and optimize the collision energy to maximize the product ion signal.[8][9]

    • Sample Stability: Prepare fresh samples and standards to rule out degradation.[7]

Problem 3: Retention Time Shifts
  • Possible Cause: Changes in mobile phase composition, column temperature fluctuations, column degradation, or system pressure fluctuations.[5]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Prepare fresh mobile phase and ensure accurate composition. Degas the solvents properly.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Temperature Control: Use a column oven to maintain a stable temperature.[4]

    • System Check: Monitor system pressure for any unusual fluctuations that could indicate a leak or pump issue.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS quantification of this compound.

Table 1: Mass Spectrometry Parameters for 12-OH-JA

ParameterValueReference
Ionization ModeESI Negative[1]
Precursor Ion (Q1)m/z 225[4]
Product Ion (Q3)m/z 59[4]
Ion Spray Voltage-2700 V[4]
Source Temperature550°C[4]

Table 2: Example Liquid Chromatography Parameters

ParameterValueReference
ColumnC18 Reversed-Phase (1.8 µm particle size)[4]
Mobile Phase AWater with 0.1% Formic Acid or 0.3 mmol/L Ammonium (B1175870) Formate (B1220265) (pH 3.5)[1][4]
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid or 0.3 mmol/L Ammonium Formate (pH 3.5)[1][4]
Flow Rate150 µL/min[4]
Column Temperature40°C[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to enrich 12-OH-JA and remove interfering matrix components from plant tissue samples.[4]

  • Homogenization: Homogenize frozen plant tissue (e.g., 50 mg) in a suitable extraction solvent (e.g., 100% cold methanol).

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard to the sample to correct for analyte loss and matrix effects.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • SPE Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities.

  • Elution: Elute the retained analytes, including 12-OH-JA, with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase (e.g., 50:50 methanol:water).[10][11]

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines a general method for the analysis of 12-OH-JA.

  • Chromatography System: Use an Ultra-Performance Liquid Chromatography (UPLC) system.[4]

  • Mobile Phase:

    • Mobile Phase A: Water + 0.3 mmol/L ammonium formate (adjusted to pH 3.5 with formic acid).[4]

    • Mobile Phase B: 90% acetonitrile in water + 0.3 mmol/L ammonium formate (adjusted to pH 3.5 with formic acid).[4]

  • Gradient Elution:

    • Start with 5% B for 0.5 min.

    • Increase to 30% B over 5 min.

    • Increase to 80% B over 0.5 min.

    • Increase to 95% B over 2 min.

    • Re-equilibrate the column at 5% B for 3 min.[4]

  • Flow Rate: Set the flow rate to 150 µL/min.[4]

  • Injection Volume: Inject 5 - 10 µL of the prepared sample.[1]

  • Mass Spectrometry:

    • Operate the mass spectrometer in ESI negative mode.

    • Use Multiple Reaction Monitoring (MRM) to monitor the transition m/z 225 -> 59 for 12-OH-JA.[4]

    • Optimize source parameters and collision energy for maximum signal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plant Tissue homogenize Homogenization (Cold Methanol) sample->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe evap Evaporation & Reconstitution spe->evap lc UPLC Separation (C18 Column) evap->lc Inject ms Tandem MS (ESI-, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: General experimental workflow for 12-OH-JA quantification.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_low_signal Low/No Signal cluster_rt_shift Retention Time Shift start LC-MS Problem Encountered peak_cause Possible Causes: - Column Overload - Contamination - Mobile Phase Issue start->peak_cause Identify Issue signal_cause Possible Causes: - Ion Suppression - Incorrect MS Settings - Sample Degradation start->signal_cause Identify Issue rt_cause Possible Causes: - Mobile Phase Drift - Temperature Fluctuation - Column Degradation start->rt_cause Identify Issue peak_solution Solutions: - Dilute Sample - Column Wash - Check Mobile Phase pH peak_cause->peak_solution signal_solution Solutions: - Improve Sample Cleanup - Optimize MS Parameters - Use Fresh Samples signal_cause->signal_solution rt_solution Solutions: - Prepare Fresh Mobile Phase - Use Column Oven - Check System Pressure rt_cause->rt_solution

Caption: Troubleshooting logic for common LC-MS issues.

References

Stability issues of 12-Hydroxyjasmonic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-Hydroxyjasmonic acid (12-HJA). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability issues of 12-HJA during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 12-HJA during sample preparation?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Extremes in pH, both acidic and alkaline, can potentially lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation. It is crucial to keep samples cool throughout the preparation process.

  • Solvents: The choice of solvent can impact stability. Protic solvents may participate in reactions, while certain organic solvents can be protective.

  • Light and Air: Exposure to light and oxygen can lead to oxidative degradation, especially given the presence of a double bond and a hydroxyl group in the 12-HJA structure.

Q2: What are the recommended storage conditions for 12-HJA stock solutions?

A2: For optimal stability, stock solutions of 12-HJA should be stored under the following conditions:

  • Short-term storage (up to 1 month): Store at -20°C.[1]

  • Long-term storage (up to 6 months): Store at -80°C.[1]

  • It is also advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]

Q3: In which solvents is 12-HJA soluble and which are recommended for sample preparation?

A3: 12-HJA is soluble in a variety of organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For extraction from biological matrices, a common solvent system is 80% methanol (B129727) or 80% acetonitrile (B52724) with 1% acetic acid. The acidic modifier helps to keep the carboxylic acid group protonated, which can improve extraction efficiency and stability.

Q4: Are there any known degradation products of 12-HJA?

A4: While specific degradation products of 12-HJA are not extensively documented in readily available literature, potential degradation pathways for similar molecules include oxidation, lactonization (intramolecular esterification), and epimerization. It is crucial to employ analytical techniques such as LC-MS/MS to monitor for potential degradation products in your samples.

Troubleshooting Guide: Stability Issues of 12-HJA

This guide provides solutions to common problems encountered during the handling and preparation of 12-HJA samples.

Problem Possible Cause Recommended Solution
Low recovery of 12-HJA after extraction Degradation due to improper sample handling.Immediately freeze tissue samples in liquid nitrogen upon collection to halt enzymatic activity. Maintain low temperatures throughout the extraction process.
Inefficient extraction from the sample matrix.Use an appropriate extraction solvent, such as 80% methanol or acetonitrile with 1% acetic acid. Ensure thorough homogenization of the sample.
Appearance of unexpected peaks in chromatogram Degradation of 12-HJA during sample processing or storage.Minimize sample exposure to high temperatures, extreme pH, and light. Prepare samples fresh and analyze them promptly. If storage is necessary, adhere to recommended conditions (-80°C).
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Run a solvent blank to check for contaminants.
Inconsistent analytical results between replicates Variability in sample preparation leading to inconsistent degradation.Standardize the sample preparation protocol, ensuring consistent timing, temperature, and reagent concentrations for all samples.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1]

Quantitative Data Summary

Condition Parameter Expected Stability of 12-HJA Recommendation
pH Acidic (pH < 4)Moderate to LowUse acidic modifiers (e.g., 1% acetic acid) in extraction solvents to improve stability and extraction efficiency. Avoid strong acids.
Neutral (pH ~7)ModerateBuffer samples if neutrality is required for extended periods.
Alkaline (pH > 8)LowAvoid alkaline conditions as they can promote degradation through various reaction pathways.
Temperature -80°CHighRecommended for long-term storage of stock solutions and samples.[1]
-20°CGoodSuitable for short-term storage.[1]
4°CModerateKeep samples on ice during processing. Minimize time at this temperature.
Room TemperatureLowAvoid prolonged exposure. Can lead to significant degradation.
Solvent Aprotic (e.g., Acetonitrile, Acetone)GoodGood choice for extraction and as a component of the mobile phase in chromatography.
Protic (e.g., Methanol, Ethanol)ModerateCommonly used for extraction, but be aware of the potential for esterification over long periods, especially in the presence of an acid catalyst.
Chlorinated (e.g., Dichloromethane)GoodSuitable for certain extraction procedures, but ensure high purity.
Atmosphere Inert (e.g., Nitrogen, Argon)HighPurging samples and extracts with an inert gas can prevent oxidative degradation.
Air (Oxygen)Moderate to LowMinimize exposure to air, especially in the presence of light or metal ions which can catalyze oxidation.

Experimental Protocols

Protocol 1: Extraction of 12-HJA from Plant Tissue

This protocol is designed to minimize the degradation of 12-HJA during extraction from plant material.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction solvent: 80% Methanol (or Acetonitrile) with 1% Acetic Acid

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Harvest plant tissue and immediately freeze it in liquid nitrogen to quench all metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the frozen powder (e.g., 100 mg) to a pre-weighed microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the extracted 12-HJA to a new clean tube.

  • For quantitative analysis, it is recommended to perform a second extraction of the pellet with another 1 mL of extraction solvent and combine the supernatants.

  • The extract is now ready for analysis (e.g., by LC-MS/MS) or can be stored at -80°C until analysis.

Visualizations

Diagram 1: Potential Degradation Pathways of 12-HJA

Potential Degradation Pathways of this compound HJA This compound Oxidation Oxidized Products (e.g., aldehydes, ketones) HJA->Oxidation [O] (Light, Air, Heat) Lactonization Lactone (Intramolecular Ester) HJA->Lactonization H+ or Heat Epimerization Epimers (Stereoisomers) HJA->Epimerization Base or Heat

Caption: Potential degradation routes for 12-HJA.

Diagram 2: Recommended Workflow for 12-HJA Sample Preparation

Recommended Workflow for 12-HJA Sample Preparation Start Sample Collection Freeze Immediate Freezing (Liquid Nitrogen) Start->Freeze Grind Grinding at Low Temp Freeze->Grind Extract Extraction with Cold Acidified Solvent Grind->Extract Centrifuge Centrifugation (4°C) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Immediate Analysis (LC-MS/MS) Collect->Analyze Store Storage at -80°C Collect->Store

Caption: Workflow to minimize 12-HJA degradation.

References

Common pitfalls in jasmonate quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Jasmonate Quantification by Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in jasmonate analysis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps in sample preparation for jasmonate analysis?

A1: The initial handling of plant tissue is paramount for accurate quantification. To prevent enzymatic degradation and artificial induction of jasmonate biosynthesis due to stress, samples must be flash-frozen in liquid nitrogen immediately upon collection.[1][2] It is crucial to keep the tissue frozen during grinding or homogenization to halt all metabolic activity.[1] The addition of a suitable stable isotope-labeled internal standard (e.g., d₆-JA, d₂-JA-Ile) to the frozen tissue powder before extraction is the gold standard for correcting analyte losses during sample preparation and for mitigating matrix effects during analysis.[1][3]

Q2: Which internal standard is best for jasmonate quantification?

A2: Stable isotope-labeled internal standards (ISTDs) are strongly recommended for the highest accuracy and precision.[1] Deuterated standards, such as d₆-Jasmonic Acid or d₂-Jasmonoyl-Isoleucine, are ideal because they are chemically identical to the target analyte. This ensures they co-elute and experience similar ionization suppression or enhancement, allowing for effective correction of variations in sample preparation and instrument response. While more economical options like dihydrojasmonic acid (DHJA) exist, their different chromatographic behavior can compromise data quality.

Q3: My signal intensity is low and inconsistent. What are the likely causes?

A3: Low and variable signal intensity is a common issue that can stem from several factors:

  • Poor Extraction Recovery: The chosen extraction solvent may not be optimal for your tissue type, or the protocol may need refinement. Ensure thorough homogenization and adequate extraction time.

  • Analyte Degradation: Jasmonates can be unstable. Ensure samples are kept cold throughout the preparation process and stored at -80°C if not analyzed immediately.[1]

  • Ion Suppression (Matrix Effects): Co-eluting compounds from the complex plant matrix can interfere with the ionization of your target jasmonates in the mass spectrometer's source, thereby reducing the signal.[4]

  • Suboptimal MS Parameters: The mass spectrometer settings, including ion source temperature, gas flow rates, and collision energies for MRM transitions, may not be optimized for your specific analytes.[4]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Sample Preparation & Extraction

Problem: My analyte recovery is poor (<70%). How can I improve it?

  • Solution: Re-evaluate your extraction solvent and purification method.

    • Solvent Choice: The efficiency of extraction depends on the solvent's polarity and the specific jasmonates being targeted. While 80% methanol (B129727) is a robust choice for a wide range of phytohormones, 80% acetonitrile (B52724) can be more effective at precipitating proteins and minimizing lipid co-extraction.[1] For particularly lipid-rich tissues, a subsequent liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be necessary to partition jasmonates away from interfering lipids.[1][5]

    • SPE Optimization: Solid-Phase Extraction (SPE) is critical for sample cleanup. Ensure the C18 cartridge is properly conditioned with methanol and equilibrated with an acidic solution (e.g., 1% acetic acid) before loading your sample. Incomplete conditioning will lead to poor retention of jasmonates. Also, ensure the wash step is sufficient to remove polar impurities without causing premature elution of your analytes.[1]

Table 1: Comparison of Common Extraction Solvents for Jasmonates

Solvent System Key Advantages Common Application Notes
80% Acetonitrile with 1% Acetic Acid Efficiently precipitates proteins; minimizes co-extraction of pigments and lipids, reducing matrix effects. Widely used for broad-spectrum phytohormone analysis.[1]
80% Methanol with 1% Acetic Acid High polarity allows for efficient extraction of a wide range of hormones. A very common and effective solvent for diverse plant species.[1]

| Ethyl Acetate | Good for partitioning jasmonates in liquid-liquid extraction steps following an initial polar extraction. | Often used to separate moderately polar jasmonates from highly polar or non-polar contaminants.[1] |

Chromatography

Problem: My chromatographic peaks are tailing or splitting. What's wrong?

  • Solution: Peak asymmetry is often caused by secondary chemical interactions on the column or issues with the mobile/sample phase.

    • Mobile Phase pH: For acidic compounds like jasmonic acid, the mobile phase pH is critical. If the pH is not low enough (ideally 2 pH units below the analyte's pKa), the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[6] Using an additive like 0.1% formic acid or acetic acid is standard practice.[2][4]

    • Secondary Interactions: Residual, un-capped silanol (B1196071) groups on silica-based C18 columns can interact with the carboxylic acid group of jasmonates, causing tailing.[6] Ensure you are using a high-quality, well-end-capped column. If tailing persists, consider a column with a different stationary phase.

    • Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting and fronting.[7][8] Always reconstitute your final dried extract in the initial mobile phase (or a weaker solvent).[1]

    • Column Contamination/Void: A buildup of contaminants on the column frit or a void in the packing material can cause all peaks to split or tail. Try flushing the column or, if that fails, replacing it.[7]

Problem: I cannot separate critical jasmonate isomers.

  • Solution: Separating stereoisomers, such as (+)-7-iso-JA (the active form) and its more stable but less active epimer (-)-JA, is a significant challenge.

    • Chiral Chromatography: Standard C18 columns are often insufficient for separating stereoisomers. Chiral chromatography is the most effective solution. Columns with a chiral stationary phase, such as cellulose (B213188) tris(4-methylbenzoate), have been shown to successfully separate all four jasmonic acid stereoisomers without derivatization.[9]

    • Epimerization Risk: Be aware that the biologically active cis-(+)-iso-JA can epimerize to the more stable trans-(−)-JA under certain conditions, such as alkaline or acidic environments or high temperatures.[10] This conversion can happen during extraction or storage, leading to an underestimation of the active form. This highlights the importance of rapid processing at low temperatures.

Mass Spectrometry

Problem: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

  • Solution: Matrix effects are a major pitfall in ESI-MS and must be assessed.

    • Assessment: A post-extraction spike experiment is a reliable way to quantify matrix effects. Compare the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte in a clean solvent. A significant difference indicates ion suppression or enhancement.

    • Mitigation:

      • Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before they reach the mass spectrometer. Optimize your SPE protocol or consider adding a liquid-liquid extraction step.[4]

      • Chromatographic Separation: Adjust your LC gradient to better separate your target analytes from the regions where ion suppression occurs.

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if your analyte concentration is high enough to remain above the limit of quantification.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract from your specific plant tissue to compensate for signal suppression or enhancement.

Table 2: Typical Quantitative Performance & Matrix Effects

Analyte Limit of Quantification (fmol/g FW) Recovery (%) Matrix Effect (%) (Arabidopsis)
Jasmonic Acid (JA) ~5-20 >85% -25% to -40%
Jasmonoyl-isoleucine (JA-Ile) ~1-10 >85% -15% to -30%
12-Oxo-phytodienoic acid (OPDA) ~10-50 >80% -30% to -50%

Note: Values are compiled from typical validated methods and can vary significantly based on instrumentation, matrix, and experimental conditions.[2][4] A negative matrix effect value indicates signal suppression.

Problem: I am seeing unexpected peaks or fragments in my mass spectra.

  • Solution: This could be due to contamination or in-source fragmentation.

    • Contamination: Contaminants can be introduced from solvents, plasticware (e.g., plasticizers like phthalates), or sample carryover from a previous injection.[11][12] Always use high-purity, LC-MS grade solvents and reagents. Run blank injections between samples to check for carryover.

    • In-Source Fragmentation (ISF): Some jasmonates can fragment within the ion source before they reach the mass analyzer, a phenomenon known as in-source fragmentation.[13][14] This can lead to misidentification or an underestimation of the precursor ion. For example, a peak corresponding to a dehydrated form of your analyte might appear. To minimize ISF, you can try reducing the ion source temperature or adjusting the fragmentor/declustering potential voltages to less harsh settings.[14][15]

Detailed Experimental Protocols

Protocol 1: Jasmonate Extraction and SPE Purification from Plant Tissue
  • Sample Homogenization:

    • Weigh 50-100 mg of frozen plant tissue in a pre-chilled 2 mL microcentrifuge tube.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[1]

  • Extraction:

    • To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% acetonitrile with 1% acetic acid) containing the pre-determined amount of deuterated internal standards.[1]

    • Vortex vigorously for 1 minute, then incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1][2]

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Place a C18 SPE cartridge (e.g., 100 mg) on a vacuum manifold. Pass 1 mL of 100% methanol through the cartridge.

    • Equilibration: Pass 2 mL of 1% acetic acid in ultrapure water through the cartridge. Do not allow the cartridge to go dry.[1]

    • Loading: Load the supernatant from the extraction step onto the cartridge. Allow it to pass through slowly (approx. 1 drop/second).

    • Washing: Wash the cartridge with 2 mL of 1% acetic acid to remove highly polar impurities.

    • Elution: Place a clean collection tube in the manifold. Elute the jasmonates with 1.5 mL of elution solution (e.g., 80% acetonitrile with 1% acetic acid).[1]

  • Final Preparation:

    • Evaporate the eluate to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[1]

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Diagrams of Key Processes

Jasmonate_Signaling_Pathway cluster_membrane Chloroplast / Peroxisome cluster_cytosol Cytosol cluster_nucleus Nucleus alpha_LA α-Linolenic Acid OPDA OPDA alpha_LA->OPDA Biosynthesis JA Jasmonic Acid (JA) OPDA->JA Reduction & β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile Conjugation (JAR1) COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JAZ_degraded JAZ->JAZ_degraded Ubiquitination & Degradation Genes JA-Responsive Genes MYC2->Genes Activates Transcription

Caption: A simplified diagram of the core jasmonate signaling pathway.

Jasmonate_Quantification_Workflow start 1. Sample Collection (Flash-freeze in liquid N₂) homogenize 2. Homogenization (Keep frozen) start->homogenize extract 3. Extraction (Add solvent + internal standards) homogenize->extract centrifuge1 4. Centrifugation (16,000 x g, 4°C) extract->centrifuge1 spe 5. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) centrifuge1->spe dry 6. Evaporation (Dry down eluate) spe->dry reconstitute 7. Reconstitution (In initial mobile phase) dry->reconstitute centrifuge2 8. Final Centrifugation reconstitute->centrifuge2 analyze 9. LC-MS/MS Analysis centrifuge2->analyze data 10. Data Processing (Peak integration, Quantification) analyze->data

Caption: Experimental workflow for jasmonate quantification by LC-MS/MS.

Troubleshooting_Tree problem Problem: Low Signal / High Variability check_is Check Internal Standard (IS) Signal problem->check_is is_low IS Signal is Low or Variable check_is->is_low Path A is_ok IS Signal is OK & Stable check_is->is_ok Path B sol_extraction Solution: Review Extraction Protocol - Solvent choice? - Homogenization complete? - SPE recovery? is_low->sol_extraction check_matrix Assess Matrix Effects (Post-extraction spike) is_ok->check_matrix matrix_high Significant Ion Suppression Detected check_matrix->matrix_high matrix_low Matrix Effects Minimal check_matrix->matrix_low sol_cleanup Solution: Improve Sample Cleanup - Optimize SPE - Dilute sample - Use matrix-matched curve matrix_high->sol_cleanup sol_ms Solution: Optimize MS Parameters - Tune source conditions - Optimize MRM transitions (Collision Energy) matrix_low->sol_ms

Caption: A logical troubleshooting guide for low signal intensity issues.

References

Improving recovery of 12-Hydroxyjasmonic acid from plant samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 12-Hydroxyjasmonic acid (12-HJA) from plant samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (12-HJA) and why is it important?

A1: this compound, also known as tuberonic acid, is a metabolite of jasmonic acid, a key phytohormone involved in regulating plant growth, development, and responses to stress.[1][2] It plays a role in processes such as potato tuber formation and leaf movements.[3][4] The formation of 12-HJA is considered a mechanism to partially deactivate jasmonate signaling.[2][4]

Q2: What are the main challenges in extracting 12-HJA from plant samples?

A2: The primary challenges include the low endogenous concentrations of 12-HJA in plant tissues and interference from the complex plant matrix during analysis.[5] Additionally, the stability of jasmonates during the extraction process can be a concern, requiring rapid inactivation of metabolic processes.[1]

Q3: Which analytical method is most suitable for quantifying 12-HJA?

A3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of 12-HJA and other phytohormones in plant tissues.[6][7] This technique allows for the analysis of small sample sizes with high accuracy.[7]

Q4: Why are internal standards important in 12-HJA quantification?

A4: Internal standards, particularly stable isotope-labeled counterparts like deuterated jasmonic acid (²H₆-JA), are crucial for accurate quantification.[1][6] They help to correct for analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's signal.[6]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) for Jasmonates

This protocol details a robust method for the extraction and purification of jasmonates, including 12-HJA, from plant tissue (20-100 mg) for UPLC-MS/MS analysis.[1]

Materials and Reagents:

  • Plant Tissue: 20-100 mg, fresh or freeze-dried.

  • Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[1]

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA).[1]

  • SPE Cartridges: C18 cartridges.[1]

  • SPE Conditioning Solution: 100% MeOH.[1]

  • SPE Equilibration Solution: 1% AcOH in ultrapure water.[1]

  • SPE Wash Solution: 1% AcOH in ultrapure water.[1]

  • SPE Elution Solution: 80% ACN with 1% AcOH.[1]

  • Reconstitution Solvent: Mobile phase used for LC-MS/MS analysis.[1]

Procedure:

  • Sample Homogenization:

    • Flash-freeze the plant tissue in liquid nitrogen to halt metabolic activity.[1]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[1]

  • Extraction:

    • Transfer the frozen powder to a microcentrifuge tube.

    • Add the appropriate amount of internal standards to the frozen tissue powder.[1]

    • Add 500 µL of ice-cold Extraction Solvent.

    • Vortex thoroughly and incubate for 30 minutes at 4°C with shaking.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 2 mL of 100% MeOH through the C18 cartridge.[1]

    • Equilibration: Pass 2 mL of Equilibration Solution (1% AcOH) through the cartridge. Do not let the cartridge run dry.[1]

    • Loading: Load the supernatant from the extraction step onto the cartridge. Allow it to pass through slowly.[1]

    • Washing: Wash the cartridge with 2 mL of Wash Solution (1% AcOH) to remove interfering compounds and salts.[1]

    • Elution: Elute the jasmonates with 2 mL of Elution Solution (80% ACN with 1% AcOH).[1]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen gas.[1]

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the Reconstitution Solvent.[1]

    • Vortex briefly and centrifuge to pellet any insoluble debris.

    • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis. Store at -20°C if not analyzing immediately.[1]

Data Presentation

Table 1: Recovery of Phytohormones Using a Validated UPLC-MS/MS Method

PhytohormoneSpiked Concentration (µg/L)Recovery (%) with Plant MatrixRecovery (%) without Plant Matrix
12-OH-JA 1.38592
2.58895
5.09197
10.09398
JA 1.38794
2.59096
5.09298
10.09499
JA-Ile 1.38290
2.58593
5.08895
10.09097

Data adapted from a study developing a highly sensitive UPLC-MS/MS method for phytohormone analysis. The presence of a complex plant matrix slightly reduces the recovery of all analyzed phytohormones.[6]

Visualizations

Signaling Pathway

Jasmonic_Acid_Signaling cluster_receptor cluster_degradation alpha_linolenic α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic->opda Biosynthesis Pathway ja Jasmonic Acid (JA) opda->ja ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) ja->ja_ile Conjugation hja This compound (12-HJA) (Inactive form) ja->hja Hydroxylation (Inactivation) coi1 COI1 ja_ile->coi1 Binds to jaz JAZ Repressor coi1->jaz Recruits proteasome 26S Proteasome jaz->proteasome Degradation myc2 MYC2 (Transcription Factor) jaz->myc2 Represses genes JA-Responsive Genes myc2->genes Activates response Defense & Development Responses genes->response Extraction_Workflow start Start: Plant Sample (20-100mg) homogenize 1. Homogenization (Liquid Nitrogen) start->homogenize extract 2. Extraction (80% ACN/MeOH + 1% AcOH + Internal Standards) homogenize->extract centrifuge1 3. Centrifugation (16,000 x g, 10 min, 4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe 4. Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe elute 5. Elution (80% ACN + 1% AcOH) spe->elute dry 6. Drying (Nitrogen Stream) elute->dry reconstitute 7. Reconstitution (Mobile Phase) dry->reconstitute analyze 8. UPLC-MS/MS Analysis reconstitute->analyze end End: Data Quantification analyze->end Troubleshooting_Tree start Low/No 12-HJA Signal check_istd Is the Internal Standard (ISTD) signal also low? start->check_istd instrument_issue Potential Instrument or LC-MS/MS Method Issue check_istd->instrument_issue Yes sample_prep_issue Potential Sample Prep Issue check_istd->sample_prep_issue No check_instrument Action: Check MS tune, LC pressure, and column integrity. Run a system suitability test. instrument_issue->check_instrument check_extraction Was extraction efficient? (e.g., homogenization) sample_prep_issue->check_extraction improve_extraction Action: Re-optimize homogenization. Ensure fine powder. Consider re-extraction of pellet. check_extraction->improve_extraction No check_spe Was SPE recovery validated? check_extraction->check_spe Yes optimize_spe Action: Check SPE conditioning, loading, wash, and elution steps. Test recovery with standards. check_spe->optimize_spe No check_degradation Could degradation have occurred? check_spe->check_degradation Yes prevent_degradation Action: Ensure all steps are cold (4°C or on ice). Minimize time between extraction and analysis. check_degradation->prevent_degradation Yes

References

Mitigating matrix effects in 12-Hydroxyjasmonic acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the LC-MS/MS analysis of 12-Hydroxyjasmonic acid (12-OH-JA).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 12-OH-JA, offering potential causes and step-by-step solutions.

IssuePotential Cause(s)Troubleshooting Steps
Poor Reproducibility and Inaccurate Quantification Significant and variable matrix effects between samples.[1]1. Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of samples.[1] 2. Implement Internal Standard: Use a stable isotope-labeled (SIL) internal standard for 12-OH-JA. If a specific one is unavailable, a structurally similar SIL standard for another jasmonate, like ²H₆-JA, can be used.[2] This is the most effective way to correct for variability.[1][3] 3. Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove interfering matrix components.[4] 4. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.[5]
Low Signal Intensity and Poor Sensitivity Severe ion suppression due to co-eluting matrix components.[1][6]1. Identify Suppression Zones: Use the post-column infusion technique to pinpoint retention time regions with significant ion suppression.[1][7] 2. Modify Chromatography: Adjust the LC gradient, mobile phase composition, or use a different column chemistry (e.g., UPLC with smaller particles) to separate 12-OH-JA from the suppression zones.[1][2] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6] 4. Enhance Sample Preparation: Use more rigorous extraction and cleanup methods, such as mixed-mode SPE, to remove phospholipids (B1166683) and other suppressive compounds.[8]
Peak Shape Distortion or Retention Time Shifts Matrix components interacting with the analyte or the column.[5]1. Improve Sample Cleanup: More effective removal of matrix components can prevent on-column interactions.[4][9] 2. Check for Overloading: Injecting a smaller sample volume can prevent column overloading, which can cause peak fronting or tailing.[6] 3. Re-equilibrate Column: Ensure adequate column re-equilibration time between injections to provide a consistent starting point for each run. 4. Matrix-Matched Reconstitution: Reconstitute the dried extract in a solvent that matches the initial mobile phase to ensure consistent peak shape.[3][10]
High Background Noise Contamination from solvents, glassware, or the instrument itself. Insufficiently purified sample extracts.1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.[2] 2. Thoroughly Clean System: Flush the LC system and mass spectrometer to remove any contaminants. 3. Optimize Sample Preparation: Enhanced cleanup procedures can reduce the amount of background matrix components introduced into the system.[8][11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][6] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantification.[6][9]

Q2: How can I quantitatively assess if my 12-OH-JA analysis is affected by matrix effects?

A2: The post-extraction spike method is a standard approach to quantify matrix effects.[1][12] This involves comparing the peak area of 12-OH-JA in a neat solution to the peak area of 12-OH-JA spiked into a blank sample extract after the extraction process. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.[12]

Q3: What is the best way to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[3][5][13] A SIL internal standard for 12-OH-JA would have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of matrix effects as the analyte.[14][15] The consistent ratio of the analyte to the internal standard allows for accurate quantification despite signal fluctuations.[3]

Q4: Can I use a SIL internal standard for a different jasmonate if one for 12-OH-JA is not available?

A4: Yes, while a dedicated SIL standard for 12-OH-JA is ideal, a SIL standard for a closely related jasmonate, such as ²H₆-Jasmonic Acid, can be used as a surrogate.[2] This approach can still effectively correct for losses during sample preparation and some of the variability from matrix effects.

Q5: What sample preparation techniques are most effective at reducing matrix effects?

A5: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components like salts, proteins, and phospholipids.[4][11] For complex matrices, mixed-mode SPE can provide even cleaner extracts.[8] Protein precipitation is a simpler but often less effective method that may still leave significant matrix components in the extract.[4][8]

Q6: How does chromatographic separation influence matrix effects?

A6: Optimizing chromatographic conditions is crucial.[6] By using high-efficiency columns (like UPLC columns with sub-2 µm particles) and adjusting the mobile phase gradient, you can achieve better separation of 12-OH-JA from co-eluting matrix components, thereby minimizing their impact on ionization.[2][8]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of jasmonates, including 12-OH-JA, using LC-MS/MS with various methods to mitigate matrix effects.

Table 1: Method Detection and Quantification Limits for Jasmonates

JasmonateInstrument LOD (amol)Method LOQ (fmol/g FW)
Jasmonic Acid (JA)~100~5-20
Jasmonoyl-isoleucine (JA-Ile)~25~1-10
12-Oxo-phytodienoic acid (OPDA)~500~10-50
This compound (12-OH-JA) ~2,500 Data not specified, but expected to be in a similar range

Data compiled from various sources. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.[2][3]

Table 2: Recovery Rates of Phytohormones Using Different Sample Cleanup Strategies

PhytohormoneSample MatrixRecovery (%)
Jasmonic Acid (JA)Plant Tissue>85
Jasmonoyl-isoleucine (JA-Ile)Plant Tissue>85
12-Oxo-phytodienoic acid (OPDA)Plant Tissue>80
MycotoxinsCorn, Peanut Butter, Wheat Flour80-120

Recovery rates are highly dependent on the optimization of the extraction and cleanup protocol.[3][9]

Experimental Protocols & Visualizations

Experimental Workflow for 12-OH-JA Analysis

The following diagram outlines a typical experimental workflow for the quantification of 12-OH-JA, incorporating steps to mitigate matrix effects.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Homogenization 1. Sample Homogenization (e.g., in liquid nitrogen) Extraction 2. Extraction (Methanol with SIL-IS) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 SPE 4. Solid-Phase Extraction (SPE) (Mixed-mode for cleanup) Centrifugation1->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation to Dryness (Nitrogen stream) Elution->Evaporation Reconstitution 7. Reconstitution (Initial mobile phase) Evaporation->Reconstitution Centrifugation2 8. Final Centrifugation Reconstitution->Centrifugation2 Injection 9. UPLC/HPLC Injection Centrifugation2->Injection Separation 10. Chromatographic Separation (Reversed-phase C18 column) Injection->Separation Ionization 11. Electrospray Ionization (ESI) (Negative ion mode) Separation->Ionization Detection 12. MS/MS Detection (Multiple Reaction Monitoring) Ionization->Detection Integration 13. Peak Integration (Analyte and SIL-IS) Detection->Integration Ratio 14. Calculate Area Ratio Integration->Ratio Quantification 15. Quantification (Using calibration curve) Ratio->Quantification

Caption: Workflow for 12-OH-JA analysis with matrix effect mitigation.

Troubleshooting Logic for Low Signal Intensity

This decision tree illustrates a logical approach to troubleshooting low signal intensity, a common problem caused by matrix effects.

cluster_yes Problem is likely Matrix Effect or Sample Loss cluster_no Problem may be analyte-specific or instrument-related start Low Signal Intensity for 12-OH-JA check_is Is SIL-IS signal also low? start->check_is improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_is->improve_cleanup Yes check_ms Check MS/MS Parameters (Transitions, voltages) check_is->check_ms No optimize_lc Optimize LC Method (Separate from suppression zone) dilute_sample Dilute Sample check_stability Verify Analyte Stability check_source Clean Ion Source

References

Preventing degradation of 12-Hydroxyjasmonic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-Hydroxyjasmonic acid (12-OH-JA). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 12-OH-JA during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure of this compound, which includes a carboxylic acid, a ketone, a hydroxyl group, and a carbon-carbon double bond, the primary factors that can lead to its degradation include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis of the ester linkage (if applicable in derivatives) or promote other degradation pathways.

  • Light: Exposure to UV or visible light can induce photolytic degradation, particularly affecting the double bond and cyclopentanone (B42830) ring.

  • Oxidation: The presence of oxidizing agents or atmospheric oxygen can lead to oxidative degradation of the molecule, targeting the double bond and hydroxyl group.

  • Moisture: The presence of water can facilitate hydrolytic reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature -20°C for long-term storage (months to years).[1]Minimizes the rate of all potential chemical degradation reactions.
0-4°C for short-term storage (days to weeks).[1]Suitable for temporary storage between experiments.
Light Store in the dark, protected from light.[1][2]Prevents photolytic degradation.
Moisture Store in a dry environment, sealed from moisture.[2]Prevents hydrolysis.
Form As a solid powder or in a suitable anhydrous solvent.Solid form is generally more stable. If in solution, the choice of solvent is critical.

Q3: Can I store this compound in a solution? If so, what is the best solvent and for how long?

A3: Yes, this compound can be stored in solution, but this generally reduces its stability compared to storage as a solid.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.[1]

  • Storage of Stock Solutions: When stored at -80°C, a stock solution in DMSO can be stable for up to 6 months. At -20°C, the stability is reduced to approximately 1 month.[2]

  • Important Handling Tip: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q4: Are there any known stabilizers or antioxidants that can be used to prevent the degradation of this compound?

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Tocopherol (Vitamin E)

It is crucial to perform validation studies to ensure that any added stabilizer does not interfere with downstream experimental assays.

Troubleshooting Guides

Problem: I am observing a loss of activity or inconsistent results with my this compound sample.

This issue is often linked to the degradation of the compound. Follow this troubleshooting workflow to identify the potential cause:

G start Inconsistent Results or Loss of Activity check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Protected from light? - Sealed from moisture? start->check_storage check_handling Review Handling Procedures: - Aliquoted stock solution? - Minimized freeze-thaw cycles? - Used anhydrous solvents? start->check_handling improper_storage Potential Cause: Improper Storage Conditions check_storage->improper_storage No perform_qc Perform Quality Control Check: - Run analytical test (e.g., HPLC, LC-MS) to assess purity and integrity. check_storage->perform_qc Yes improper_handling Potential Cause: Improper Handling check_handling->improper_handling No check_handling->perform_qc Yes improper_storage->perform_qc improper_handling->perform_qc degraded Compound is Degraded perform_qc->degraded not_degraded Compound is Intact perform_qc->not_degraded discard Action: Discard degraded stock. Prepare fresh solution from solid. degraded->discard investigate_downstream Troubleshoot Downstream Experiment: - Reagent stability - Assay conditions - Instrument performance not_degraded->investigate_downstream

Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to intentionally degrade this compound under various stress conditions to understand its stability profile.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound to a vial.

    • Place the vial in an oven at 70°C for 48 hours.

    • Dissolve the heat-stressed solid in methanol to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the exposed sample. A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC or UPLC-MS method.

    • Compare the chromatograms to identify degradation products.

    • Use the mass spectrometer to obtain mass-to-charge ratios of the degradation products to aid in their structural elucidation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL 12-OH-JA Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic Degradation (Solution, Light Exposure) stock->photo hplc Stability-Indicating HPLC/UPLC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Degradation (Solid, 70°C) thermal->hplc photo->hplc compare Compare stressed samples to control hplc->compare identify Identify and Characterize Degradation Products compare->identify G alpha_linolenic α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic->opda Biosynthesis ja Jasmonic Acid (JA) opda->ja β-oxidation ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) ja->ja_ile Conjugation oh_ja This compound (12-OH-JA) (Inactive/Catabolite) ja->oh_ja Hydroxylation (Inactivation) signaling Jasmonate Signaling (e.g., defense gene expression) ja_ile->signaling degradation Further Degradation (Chemical/Enzymatic) oh_ja->degradation

References

Use of deuterated internal standards for accurate 12-OH-JA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 12-hydroxyjasmonic acid (12-OH-JA) using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard essential for accurate 12-OH-JA quantification?

A1: The use of a stable isotope-labeled internal standard, such as a deuterated analog of 12-OH-JA, is considered the gold standard for absolute quantification in mass spectrometry.[1][2] This method, known as isotope dilution, involves adding a known amount of the deuterated standard to your sample before extraction.[1] The standard co-elutes with the endogenous (unlabeled) 12-OH-JA. By measuring the ratio of the analyte to the internal standard, you can precisely correct for sample loss during preparation and variations in instrument response (e.g., matrix effects and ionization suppression), leading to highly accurate and reproducible results.[1][3][4]

Q2: Which deuterated standard should I use for 12-OH-JA?

A2: Ideally, a deuterated analog of 12-OH-JA itself should be used. However, if a structure-specific internal standard for 12-OH-JA is unavailable, other deuterated jasmonates, such as 2H6-JA, have been successfully employed.[5] It is crucial that the chosen standard exhibits similar chemical and physical properties to 12-OH-JA to ensure comparable behavior during extraction and analysis.

Q3: What are matrix effects and how does a deuterated standard help mitigate them?

A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression or enhancement, causing inaccurate quantification.[3] Since a deuterated internal standard is chemically almost identical to the analyte, it experiences the same matrix effects.[2] Therefore, by calculating the ratio of the analyte to the standard, the impact of these effects is normalized, allowing for more accurate results.[1]

Q4: Can I use a structural analog instead of a deuterated internal standard?

A4: While structural analogs can be used, they are not ideal. Deuterated standards are preferred because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[6] Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can introduce inaccuracies.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of 12-OH-JA using deuterated internal standards.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Contamination: Buildup of non-volatile residues on the column.[7] 2. Incompatible Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Column Degradation: Loss of stationary phase or column aging.1. Column Maintenance: Use a guard column and perform regular column flushing. If necessary, trim the front end of the column. 2. Solvent Matching: Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions.[1][2] 3. Replace Column: If performance does not improve after cleaning, replace the analytical column.
Low Signal Intensity / Poor Sensitivity 1. Matrix Effects: Significant ion suppression from co-eluting compounds.[3] 2. Incomplete Extraction: Inefficient extraction of 12-OH-JA from the sample matrix. 3. Suboptimal MS Parameters: Incorrect collision energy or other mass spectrometer settings.1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[5][8] 2. Optimize Extraction: Ensure the tissue is thoroughly homogenized (e.g., freeze in liquid nitrogen and grind to a fine powder).[1] Optimize the extraction solvent; 80% methanol (B129727) is commonly used.[1][8] 3. Optimize MS/MS Transitions: Infuse a standard solution of 12-OH-JA to determine the optimal precursor and product ions and their corresponding collision energies. For 12-OH-JA, the transition 225/59 is often used for quantification.[5]
High Variability in Results 1. Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the deuterated standard. 2. Sample Degradation: Enzymatic activity or instability of jasmonates during sample preparation. 3. Injector Issues: Problems with the autosampler, such as inconsistent injection volumes.1. Precise Spiking: Use a calibrated pipette to add a fixed amount of the internal standard solution to every sample, standard, and blank at the beginning of the extraction process.[1][2] 2. Inhibit Degradation: Keep samples on ice or at 4°C throughout the extraction process and immediately freeze tissue in liquid nitrogen upon collection.[1] 3. System Maintenance: Perform regular maintenance on the HPLC/UPLC system, including the injector seals and syringe.[9]
Internal Standard Signal is Too High/Low 1. Incorrect Concentration: The concentration of the internal standard is not appropriate for the expected analyte concentration. 2. Isotopic Interference: Naturally occurring isotopes of the analyte may interfere with the internal standard's signal, especially with doubly deuterated standards.[10]1. Optimize IS Concentration: The amount of internal standard added should be comparable to the expected endogenous levels of the analyte.[1] The response should be high enough for good precision but not so high that it saturates the detector. 2. Check for Interference: Analyze a high-concentration standard of the unlabeled analyte and check for any signal in the internal standard's MRM channel. If interference is observed, a standard with a higher degree of deuteration may be needed.[10]
Over-Curve Samples 1. Analyte concentration exceeds the upper limit of the calibration curve. 1. Dilution Strategy: Unlike external standardization, simply diluting the final extract will also dilute the internal standard, leaving the ratio unchanged.[11] The correct procedure is to re-extract a smaller amount of the original sample or to dilute an aliquot of the initial sample extract before the addition of the internal standard and then proceed with the extraction.

Quantitative Data Summary

The performance of LC-MS/MS methods for jasmonate quantification can vary based on the instrumentation, sample matrix, and specific protocol. The table below provides typical performance parameters.

Parameter Jasmonic Acid (JA) Jasmonoyl-isoleucine (JA-Ile) 12-OH-JA Reference
Instrument LOD (amol) ~100~25~2500 (2.5 fmol)[1][5]
Method LOQ (fmol/g FW) ~5-20~1-10Not specified, but generally higher than JA[1]
Recovery (%) >85>85Not specified, but expected to be similar[1]
MRM Transition (Quantifier) 209/59322/130225/59[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; FW: Fresh Weight. Values are approximate and serve as a general guide.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a general guide for the extraction of jasmonates from plant tissue.[1]

  • Sample Collection & Weighing: Weigh approximately 50-100 mg of fresh or frozen plant tissue. Immediately freeze the tissue in liquid nitrogen.[1]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[1]

  • Extraction & Internal Standard Spiking:

    • To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water).[1]

    • Add a known amount of the deuterated internal standard solution. The amount should be comparable to the expected endogenous levels of 12-OH-JA.[1]

  • Incubation & Centrifugation:

    • Vortex the mixture vigorously for 1 minute and incubate on a shaker at 4°C for 30 minutes.[1]

    • Centrifuge at 16,000 x g and 4°C for 10 minutes to pellet debris.[1]

  • Drying and Reconstitution:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).[1]

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the LC-MS system (e.g., 50% methanol).[1]

    • Centrifuge again to pellet any insoluble material before transferring to an HPLC vial.[1]

Protocol 2: UPLC-MS/MS Analysis

Below are typical parameters for UPLC-MS/MS analysis of jasmonates.[8][12]

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Solvent B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions: Monitor at least two transitions per compound (one for quantification, one for confirmation). For 12-OH-JA, the primary transition is typically m/z 225 -> 59.[5]

Visualizations

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_process Analytical Process cluster_data Data Analysis Analyte Endogenous 12-OH-JA (Analyte) Prep Sample Preparation (Extraction, Cleanup) - Inevitable Loss Occurs - Analyte->Prep Added to sample IS_known Deuterated 12-OH-JA (IS) (Known Amount) IS_known->Prep LCMS LC-MS/MS Analysis - Ionization Variation - Prep->LCMS Both analyte and IS affected equally Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Detect both signals Quant Accurate Quantification (Using Calibration Curve) Ratio->Quant Corrects for loss and variation

Caption: Workflow illustrating how a deuterated internal standard (IS) corrects for analytical variability.

G Experimental Workflow for 12-OH-JA Quantification A 1. Sample Collection (e.g., Plant Tissue) B 2. Homogenization (in Liquid N2) A->B C 3. Extraction - Add Extraction Solvent - Spike with Deuterated IS B->C D 4. Centrifugation (Pellet Debris) C->D E 5. Supernatant Transfer D->E F Optional: Solid-Phase Extraction (SPE) Cleanup E->F for cleaner samples G 6. Evaporation (Dry Down) E->G F->G H 7. Reconstitution (in LC-compatible solvent) G->H I 8. UPLC-MS/MS Analysis (MRM Mode) H->I J 9. Data Processing - Peak Integration - Ratio Calculation - Quantification I->J

Caption: Step-by-step experimental workflow for quantifying 12-OH-JA from biological samples.

References

Technical Support Center: Optimizing Solid-Phase Extraction for Jasmonate Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) for the cleanup of jasmonates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solid-phase extraction of jasmonates.

Question/Issue Potential Cause(s) Troubleshooting/Solution(s)
Low Recovery of Jasmonates Incomplete Elution: The elution solvent may not be strong enough to desorb the jasmonates completely from the SPE sorbent.[1][2]- Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol (B129727) or acetonitrile).[1][2] - Increase the volume of the elution solvent.[3] - For ion-exchange SPE, ensure the pH of the eluting solvent neutralizes the charge of the analyte to facilitate elution.[4]
Analyte Breakthrough during Sample Loading: The jasmonates are not retained on the SPE cartridge and are lost in the loading fraction.[1][5]- Ensure the sample's solvent composition is weak enough to allow for analyte retention. You may need to dilute the sample with a weaker solvent.[5][6] - Decrease the flow rate during sample loading to allow for sufficient interaction between the jasmonates and the sorbent.[5][6] - Check if the cartridge is overloaded; consider using a larger cartridge or reducing the sample volume.[5][6]
Analyte Loss during Washing Step: The wash solvent is too strong and is prematurely eluting the jasmonates.[1][5]- Decrease the strength of the wash solvent. For example, if using a high percentage of methanol in water, reduce the methanol concentration.[5] - Ensure the wash solvent is just strong enough to remove impurities without affecting the retained jasmonates.
Improper Cartridge Conditioning/Equilibration: The sorbent is not properly prepared, leading to inconsistent interactions with the sample.[6][7]- Always pre-condition the cartridge with a strong solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with a solvent similar in composition to the sample matrix.[3][8][9] - Do not let the cartridge dry out between the equilibration and sample loading steps.[3]
Poor Reproducibility Inconsistent Sample Processing: Variations in sample volume, flow rates, or solvent preparation can lead to variable results.[2][5]- Use an automated SPE system for consistent processing. - If performing manual SPE, ensure consistent flow rates by applying a steady vacuum or positive pressure. - Precisely measure all solvent and sample volumes.
Variable Matrix Effects: Differences in the sample matrix between replicates can affect the extraction efficiency and subsequent analysis.[10]- Use a robust sample preparation protocol to minimize matrix variability. - Incorporate internal standards (e.g., deuterated jasmonic acid) to correct for variations in recovery and matrix effects.[10]
Cartridge Variability: Inconsistent packing or sorbent quality between SPE cartridges can lead to differing results.[4]- Use cartridges from a reputable supplier and from the same manufacturing lot for a given experiment.
Clogged SPE Cartridge Particulate Matter in Sample: The sample contains suspended solids that are blocking the cartridge frit.[3]- Centrifuge the sample at a high speed (e.g., >10,000 x g) to pellet any debris before loading it onto the SPE cartridge.[8] - Filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) prior to SPE.
High Sample Viscosity: A viscous sample will not pass through the cartridge easily.[3]- Dilute the sample with a suitable solvent to reduce its viscosity.[3]

Quantitative Data Summary

The following tables provide a summary of representative quantitative data related to jasmonate extraction and analysis.

Table 1: Representative Recovery Rates of Jasmonates Using SPE

AnalyteSPE SorbentAnalytical MethodAverage Recovery Rate (%)Reference(s)
Jasmonic Acid (JA)C18LC-MS/MS92.48[11]
Methyl Jasmonate (MeJA)C18LC-MS/MS94.30[11]
Jasmonic Acid (JA)Not specifiedGC-MS90 - 100[4]

Note: Recovery rates can vary depending on the specific matrix, sorbent, and elution conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Jasmonates using C18 Cartridges

This protocol is a general procedure for the cleanup of jasmonates from plant extracts using a C18 solid-phase extraction cartridge, suitable for subsequent analysis by LC-MS/MS.

Materials:

  • C18 SPE Cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl Acetate (B1210297) (Optional, for elution)

  • Nitrogen gas stream or vacuum concentrator

  • Sample extract (typically in an aqueous-organic solvent)

Procedure:

  • Cartridge Conditioning: Wash the C18 SPE cartridge with 1-3 mL of methanol.[8][9]

  • Cartridge Equilibration: Equilibrate the cartridge by washing it with 1-3 mL of water. Do not allow the cartridge to dry.[8][9]

  • Sample Loading: Load the plant extract supernatant onto the conditioned cartridge. A slow and steady flow rate is recommended.[8][9]

  • Washing: Wash the cartridge with 1-3 mL of water to remove polar impurities.[8][9]

  • Elution: Elute the retained jasmonates with 1-3 mL of methanol or ethyl acetate into a clean collection tube.[8][9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[8][9] Reconstitute the dried extract in a small, known volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).[8][9]

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile conjugated to Isoleucine SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 promotes binding to COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ubiquitination Ubiquitination SCF_COI1->Ubiquitination targets JAZ for Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Proteasome->JAZ degrades Gene_Expression Expression of JA-responsive Genes MYC2->Gene_Expression activates Response Defense & Developmental Responses Gene_Expression->Response

Caption: Core components of the jasmonate (JA) signaling cascade.

Experimental Workflow for Jasmonate SPE Cleanup

SPE_Workflow cluster_prep Start Start: Plant Tissue Homogenate Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading 3. Load Supernatant Supernatant->Loading Conditioning 1. Condition SPE Cartridge (e.g., with Methanol) Equilibration 2. Equilibrate SPE Cartridge (e.g., with Water) Conditioning->Equilibration Washing 4. Wash Cartridge (to remove impurities) Loading->Washing Elution 5. Elute Jasmonates (e.g., with Methanol) Washing->Elution Drying 6. Dry Eluate (e.g., under Nitrogen) Elution->Drying Reconstitution 7. Reconstitute in Analysis Solvent Drying->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: Step-by-step workflow for jasmonate SPE cleanup.

References

Technical Support Center: Analysis of 12-Hydroxyjasmonic Acid by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression issues encountered during the analysis of 12-Hydroxyjasmonic acid and related jasmonates using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to ion suppression, leading to improved assay sensitivity, accuracy, and reproducibility.

Q1: My this compound signal is low or completely absent, even though I expect it to be in my sample. What could be the cause?

A1: Low or absent analyte signals are classic symptoms of ion suppression in ESI-MS.[1][2] This phenomenon occurs when other components in your sample interfere with the ionization of this compound, reducing its signal intensity.[3] The primary causes of ion suppression are co-eluting matrix components that compete for ionization.[4]

Troubleshooting Steps:

  • Evaluate Your Sample Matrix: Complex biological matrices are a common source of ion suppression.[5][6] Components such as salts, lipids, and other endogenous materials can interfere with the ionization process.[5][7]

  • Review Your Sample Preparation: Inadequate sample cleanup is a primary contributor to ion suppression.[1][8] An effective sample preparation protocol is crucial for removing interfering species.[3]

  • Check for Contaminants: Contamination from plasticware (e.g., plasticizers), solvents, or reagents can introduce ion-suppressing agents into your sample.[1][4]

  • Assess Chromatographic Conditions: If interfering compounds co-elute with this compound, it can lead to significant signal suppression.[4][8]

Q2: How can I confirm that ion suppression is affecting my this compound analysis?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[7][9] This technique involves infusing a constant flow of a this compound standard into the mobile phase after the analytical column and before the ESI source. When a blank matrix sample is injected, any dip in the constant analyte signal indicates the retention time at which matrix components are eluting and causing suppression.

Frequently Asked Questions (FAQs)

Q3: What are the most common sources of ion suppression when analyzing plant hormones like this compound?

A3: When analyzing plant hormones, common sources of ion suppression include:

  • Endogenous Matrix Components: Plant extracts are complex mixtures containing lipids, salts, pigments, and other metabolites that can interfere with ionization.[5][6]

  • Non-Volatile Buffers: Phosphate buffers (e.g., PBS) are detrimental to ESI-MS and should be avoided.[1]

  • Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) in negative ion mode can suppress the signal.[1]

  • High Concentrations of Salts: Salts from the sample or buffers can form adducts and reduce ionization efficiency.[1][10]

Q4: What sample preparation techniques can I use to minimize ion suppression for this compound?

A4: Effective sample preparation is the most critical step in mitigating ion suppression.[3][8] Recommended techniques include:

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples and removing interfering compounds before LC-MS analysis.[2][11]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering matrix components.[2][3]

  • Protein Precipitation: For samples with high protein content, this step can help remove a significant portion of the matrix.[7]

Q5: How can I optimize my LC method to reduce ion suppression?

A5: Chromatographic separation plays a key role in resolving your analyte from interfering matrix components.[8] Consider the following optimizations:

  • Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.

  • Column Selection: Using a column with a different stationary phase chemistry can alter selectivity and improve separation.[11]

  • Flow Rate Reduction: Lowering the flow rate, especially to nano-flow rates, can reduce the magnitude of ion suppression by generating smaller, more highly charged droplets.[8]

Q6: Are there any instrumental or analytical strategies to compensate for ion suppression?

A6: Yes, several strategies can be employed:

  • Use of an Internal Standard: The most reliable method to compensate for ion suppression is the use of a stable isotope-labeled (SIL) internal standard for this compound. The SIL internal standard will experience the same degree of ion suppression as the analyte, allowing for accurate quantification.[1][12][13]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your sample can help to compensate for matrix effects.[2][13]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective, though it is more time-consuming.[14]

  • Ionization Source Selection: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial, as APCI is generally less susceptible to ion suppression.[3][8]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation strategies on the recovery of plant hormones, which is indicative of the effectiveness of removing ion-suppressing matrix components.

Sample Preparation MethodAnalyte ClassAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)Jasmonates85-110General observation from multiple sources
Liquid-Liquid Extraction (LLE)Acidic Plant Hormones80-95General observation from multiple sources
Protein PrecipitationGeneral AnalytesVariable, often lower[7]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify chromatographic regions where ion suppression occurs.

Materials:

  • HPLC or UPLC system coupled to an ESI-MS instrument

  • Syringe pump

  • Tee union

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using the same procedure as your samples)

  • Mobile phase

Procedure:

  • Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Set up the post-column infusion by connecting the syringe pump to the LC flow path using a tee union between the analytical column and the ESI source.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Monitor the signal of the this compound precursor ion in the mass spectrometer. A stable baseline should be observed.

  • Inject the blank matrix extract onto the column and start the chromatographic gradient.

  • Monitor the infused standard's signal throughout the run. Any significant drop in the signal intensity indicates a region of ion suppression.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Plant Hormone Cleanup

Objective: To remove interfering matrix components from a plant extract prior to LC-MS analysis.

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Equilibration: Equilibrate the cartridge with an acidified water/methanol solution (e.g., 95:5 water:methanol with 0.1% FA).

  • Loading: Load the plant extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other jasmonates using a higher concentration of organic solvent, such as acetonitrile or methanol, often with a small amount of acid or base to facilitate elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Ion_Suppression_Troubleshooting cluster_solutions Solutions start Low or No Signal for This compound is_suppression Is Ion Suppression the Cause? start->is_suppression sample_prep Optimize Sample Preparation (SPE, LLE) is_suppression->sample_prep Yes lc_method Optimize LC Method (Gradient, Column) is_suppression->lc_method Yes internal_std Use Stable Isotope-Labeled Internal Standard is_suppression->internal_std Yes, for quantification

Caption: A troubleshooting workflow for addressing signal loss of this compound.

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Technical Support Center: Quality Control for Jasmonate Profiling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the accuracy, reliability, and reproducibility of their jasmonate profiling experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during sample preparation, analysis, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are jasmonates and why is their accurate profiling critical?

A1: Jasmonates (JAs) are a class of lipid-derived plant hormones that are central to regulating plant growth, development, and responses to a wide range of biotic and abiotic stresses.[1] Accurate detection and quantification of JAs, such as jasmonic acid (JA), its biologically active conjugate jasmonoyl-isoleucine (JA-Ile), and its precursor 12-oxo-phytodienoic acid (12-OPDA), are fundamental to understanding the signaling pathways they govern.[1][2]

Q2: Which analytical technique is most common for jasmonate profiling?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful tool for the precise and rapid measurement of jasmonates.[1][3][4] This technique provides high sensitivity and selectivity, which helps to minimize interference from the sample matrix and allows for the quantification of low-concentration phytohormones in small tissue samples.[1][5]

Q3: Why is rigorous quality control (QC) essential in jasmonate profiling?

A3: Rigorous quality control is crucial for generating accurate, reliable, and reproducible metabolomics data.[1] QC practices help to identify and minimize errors that can occur during sample preparation, data acquisition, and processing.[1] Key QC measures include the consistent use of internal standards, the analysis of pooled QC samples, and adherence to standardized protocols, all of which build confidence in the results and enable valid comparisons across different studies.[1]

Q4: What is the role of an internal standard in jasmonate quantification?

A4: An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to every sample before processing.[6] Stable isotope-labeled internal standards, such as deuterated jasmonic acid (e.g., d6-JA), are ideal for mass spectrometry-based quantification.[3][4][6] They co-elute with the endogenous analyte but are distinguishable by their higher mass, allowing for the correction of analyte loss during sample preparation and variations in instrument response, which leads to more accurate and precise measurements.[6][7]

Q5: How are pooled QC samples used to monitor analytical performance?

A5: A pooled QC sample is created by combining small aliquots from every biological sample within a study.[1] This sample represents the "average" composition of all samples and is injected periodically throughout the analytical run. Analyzing the pooled QC sample allows for monitoring of the analytical variance and assessment of the stability and performance of the LC-MS system over time.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during jasmonate profiling experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.Optimize Extraction Protocol: Assess the recovery rate by comparing the signal of an analyte spiked into a sample before and after extraction; a good recovery is typically >80-90%.[1] Consider testing different extraction solvents. Degradation of Analyte: Jasmonates may be unstable under certain conditions.
Instrument Not Optimized: Mass spectrometer settings (e.g., ion source temperature, gas flow rates) may not be ideal for jasmonate detection.Tune and Calibrate the Instrument: Optimize MS parameters using authentic standards for each jasmonate and its corresponding internal standard to monitor specific precursor-to-product ion transitions (MRM transitions).[1]
High Variability in Results Inaccurate Pipetting/Handling: Small errors in adding the internal standard or during dilution steps can introduce significant variability.Use Calibrated Equipment: Ensure all pipettes and balances are properly calibrated. Prepare stock solutions carefully and use a consistent procedure for spiking the internal standard into each sample.[1]
Inconsistent Sample Homogenization: Incomplete or inconsistent homogenization can lead to variable extraction efficiency.Standardize Homogenization: Ensure tissue is frozen solid in liquid nitrogen and ground to a fine, consistent powder.[6]
Poor Peak Shape or Retention Time Shifts Column Degradation: The analytical column performance has deteriorated.Column Maintenance: Flush the column or replace it if necessary. Use a guard column to extend the life of the analytical column.
Mobile Phase Issues: Incorrect preparation, degradation, or contamination of the mobile phase.Prepare Fresh Mobile Phase: Use high-purity solvents and additives (e.g., formic acid) and prepare fresh solutions regularly.[8]
Ion Suppression (Matrix Effect) Co-eluting Compounds: Components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, reducing its signal.[1][9]Use Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[1][6] Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds like photosynthetic pigments.[1][10] Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can mitigate suppression, but this is only feasible if the assay has very high sensitivity.[1]

Quantitative Data Summary

The following tables provide reference values for key validation parameters from a validated LC-MS/MS method for phytohormone analysis. These values can serve as a benchmark for expected performance.

Table 1: Performance Metrics for Jasmonate Quantification

Phytohormone Linearity Range (ng/mL) Limit of Quantification (LOQ) (ng/mL) Matrix Effect (%)
Jasmonic Acid (JA)0.5 - 2500.5+7%
JA-Isoleucine (JA-Ile)0.1 - 500.1-25%
12-oxo-phytodienoic acid (OPDA)0.5 - 2500.5-87%
Abscisic Acid (ABA)0.1 - 500.1+11%
Salicylic Acid (SA)0.5 - 2500.5+46%
Data adapted from a study on Arabidopsis thaliana samples.[1] A positive value indicates signal enhancement, while a negative value indicates signal suppression.[1]

Table 2: Representative Recovery Rates for Jasmonates

Jasmonate Typical Recovery (%)
Jasmonic Acid (JA)>85
Jasmonoyl-isoleucine (JA-Ile)>85
12-Oxo-phytodienoic acid (OPDA)>80
Methyl Jasmonate (MeJA)>80
Data compiled from various sources. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.[7]

Experimental Protocols

Protocol 1: Jasmonate Extraction from Plant Tissue

This protocol provides a general guideline for the extraction of jasmonates for subsequent LC-MS/MS analysis.[1][6]

  • Sample Collection & Homogenization:

    • Flash-freeze 50-100 mg of fresh plant tissue in liquid nitrogen immediately after collection to quench metabolic activity.[6]

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[1][6]

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol (B129727) in water).[6]

    • Add a known amount of a stable isotope-labeled internal standard solution (e.g., d6-JA).[6]

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.[6]

    • Centrifuge at 13,000-16,000 x g for 15 minutes at 4°C.[1][6]

  • Sample Clarification:

    • Carefully transfer the supernatant to a new tube. For a two-phase extraction, this step may be repeated after partitioning.[1]

    • To ensure complete removal of debris, centrifuge the supernatant again at 16,000 x g for 10 minutes at 4°C.[1]

  • Final Sample Preparation:

    • Transfer the final clear supernatant to an HPLC vial for LC-MS/MS analysis.[1]

Protocol 2: UPLC-MS/MS Analysis Parameters

This protocol outlines typical parameters for the analysis of jasmonates.[1][8]

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[1]

  • Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is commonly used.[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid.[1]

    • B: Methanol or acetonitrile (B52724) with 0.1% formic acid or acetic acid.[1]

  • Gradient Elution: A typical gradient runs from a low percentage of solvent B (e.g., 30-40%) to a high percentage (e.g., 95-100%) over 10-20 minutes to separate the compounds.[1]

  • Flow Rate: 0.2 - 0.85 mL/min.[1][8]

  • Injection Volume: 5 - 10 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic hormones like jasmonates.[1][8]

  • Data Acquisition: For each jasmonate and its corresponding internal standard, specific precursor-to-product ion transitions (MRM transitions) are monitored. These transitions must be optimized using authentic standards prior to analysis.[1]

Visualizations

Jasmonate_Signaling_Pathway Jasmonate Signaling Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis cluster_conjugation Conjugation cluster_signaling Core Signaling Complex cluster_response Cellular Response Stress Wounding, Herbivory, Pathogen Attack alpha_LeA α-Linolenic Acid (in plastid) Stress->alpha_LeA initiates OPDA OPDA alpha_LeA->OPDA lipoxygenase pathway JA Jasmonic Acid (JA) (in peroxisome) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA->JA_Ile conjugation COI1 SCF-COI1 Complex JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2/TFs JAZ->MYC2 represses Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression activates Defense Defense Responses, Growth Regulation Gene_Expression->Defense

A simplified model of the core jasmonate signaling pathway.

Experimental_Workflow General Experimental Workflow for Jasmonate Profiling Sample_Collection 1. Sample Collection (Flash-freeze in Liquid N2) Homogenization 2. Homogenization (Grind to fine powder) Sample_Collection->Homogenization Extraction 3. Extraction (Add solvent & Internal Standard) Homogenization->Extraction Centrifugation1 4. Centrifugation (Pellet debris) Extraction->Centrifugation1 Supernatant_Transfer 5. Supernatant Transfer Centrifugation1->Supernatant_Transfer SPE 6. Optional SPE Cleanup (Remove interferences) Supernatant_Transfer->SPE Evaporation 7. Evaporation (Dry down sample) Supernatant_Transfer->Evaporation if SPE skipped SPE->Evaporation if performed Reconstitution 8. Reconstitution (In initial mobile phase) Evaporation->Reconstitution LCMS_Analysis 9. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 10. Data Processing (Quantification) LCMS_Analysis->Data_Processing

A step-by-step workflow for jasmonate profiling experiments.

References

Technical Support Center: Chromatographic Separation of Jasmonate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of jasmonate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating jasmonate isomers?

A1: The most powerful and widely used techniques for the rapid and accurate measurement of jasmonate isomers are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS offers high sensitivity and selectivity, which helps to minimize matrix effects and allows for the quantification of low-concentration phytohormones in small tissue samples.[1] GC-MS is also highly sensitive but typically requires derivatization to convert non-volatile jasmonic acid into a more volatile form suitable for gas chromatography.[2]

Q2: Why is the separation of jasmonate isomers important?

A2: Jasmonate isomers, which include structural isomers and stereoisomers, can have vastly different biological activities.[3] For instance, in pharmaceutical applications, one isomer of a compound may be therapeutic while another could be inactive or even harmful.[3] Therefore, accurate separation and quantification of individual isomers are crucial for understanding their specific roles in signaling pathways and for the development of safe and effective products.[3]

Q3: What are the key challenges in separating jasmonate isomers?

A3: The primary challenges in separating jasmonate isomers stem from their similar physicochemical properties. This can lead to issues such as:

  • Co-elution: Isomers often have very similar retention times, making it difficult to achieve baseline separation.

  • Poor resolution: Even if peaks are partially separated, the resolution may be insufficient for accurate quantification.

  • Low sensitivity: Some isomers may be present at very low concentrations, requiring highly sensitive detection methods.

Q4: What type of chromatographic column is best for separating jasmonate stereoisomers?

A4: For the separation of stereoisomers like enantiomers and diastereomers, chiral stationary phases (CSPs) are often necessary.[4][5] For example, a normal phase HPLC method using a cellulose (B213188) tris(4-methylbenzoate) coated silica (B1680970) gel column has been successfully used for the simultaneous analysis of all four stereoisomers of jasmonic acid without derivatization.[6] For less complex separations of isomers like cis/trans, standard reversed-phase columns such as C18 can be effective.[4][7]

Q5: Is derivatization always required for GC-MS analysis of jasmonic acid?

A5: Yes, derivatization is typically necessary for the analysis of jasmonic acid by GC-MS. Jasmonic acid is a non-volatile compound, and derivatization converts it into a more volatile and thermally stable form. A common method is methylation to convert jasmonic acid into methyl jasmonate.[2]

Troubleshooting Guides

HPLC & LC-MS/MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Isomers Suboptimal Mobile Phase: The solvent composition is not providing enough selectivity.- Adjust Solvent Ratio: Fine-tune the gradient or isocratic mobile phase composition.[8] - Change Organic Modifier: If using acetonitrile, try methanol (B129727), or vice-versa. Different organic solvents can alter selectivity. - Modify pH: For acidic or basic analytes, adjusting the mobile phase pH can improve separation.
Inappropriate Column: The stationary phase is not suitable for separating the specific isomers.- Switch to a Chiral Column: For enantiomers and some diastereomers, a chiral stationary phase is often required.[6] - Try a Different Stationary Phase: Consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can offer different interactions. - Increase Column Length or Decrease Particle Size: This increases the number of theoretical plates and can improve resolution, though it may also increase backpressure.
Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts and affect selectivity.- Use a Column Oven: Maintain a constant and optimized temperature to ensure reproducible separations. Temperature can also be used as a parameter to improve selectivity.[5]
Peak Tailing Active Sites on the Column: Silanol (B1196071) groups on the silica backbone can interact with polar analytes, causing tailing.- Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups. - Add a Mobile Phase Modifier: Adding a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) can mask active sites. - Operate at a Lower pH: For acidic compounds, a lower pH can suppress ionization and reduce tailing.
Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the Sample: Reduce the concentration of the sample being injected.
Retention Time Drifting Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.- Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for a sufficient time between runs.
Mobile Phase Composition Change: The mobile phase composition is changing over time.- Prepare Fresh Mobile Phase Daily: Aqueous mobile phases can support microbial growth, and volatile organic solvents can evaporate. - Ensure Proper Mixing: If using an online mixer, ensure it is functioning correctly.
Low Signal Intensity / No Peaks Sample Degradation: Jasmonates may have degraded during sample preparation or storage.- Prepare Fresh Samples: Use fresh samples and keep them cool and protected from light.[9] - Check Extraction and Storage Conditions: Ensure appropriate solvents and temperatures are used.
Detector Issues: The detector is not set up correctly or is malfunctioning.- Check Detector Settings: Verify that the correct wavelengths (for UV) or mass transitions (for MS) are being monitored. - Clean the Ion Source (for MS): A dirty ion source can significantly reduce sensitivity.
Injection Problem: The sample is not being introduced into the system correctly.- Check Syringe and Injection Port: Ensure the syringe is not clogged and the injection port is clean.
GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution of Isomers Inadequate Temperature Program: The oven temperature ramp is not optimal for separation.- Optimize Temperature Gradient: A slower temperature ramp can improve the separation of closely eluting compounds.
Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) is too high or too low.- Optimize Flow Rate: Determine the optimal linear velocity for the carrier gas to maximize efficiency.
Column Choice: The stationary phase is not providing sufficient selectivity.- Use a Chiral GC Column: For the separation of enantiomers, a chiral stationary phase is necessary.
Peak Tailing Active Sites in the Inlet or Column: Contamination or degradation of the inlet liner or the front of the column.- Replace the Inlet Liner: Use a fresh, deactivated liner. - Trim the Column: Cut 0.5-1 meter from the front of the column to remove any active sites.
Incomplete Derivatization: Not all jasmonic acid has been converted to its volatile derivative.- Optimize Derivatization Reaction: Ensure the reaction conditions (reagents, temperature, time) are optimal for complete derivatization.
No Peaks or Low Signal Leak in the System: Air leaking into the system can degrade the column and affect detector performance.- Perform a Leak Check: Check all fittings and connections for leaks using an electronic leak detector.
Injector Problems: The sample is not being transferred effectively to the column.- Check Syringe: Ensure the syringe is clean and functioning correctly. - Optimize Injection Parameters: Adjust the injection temperature and mode (split/splitless) to ensure efficient sample transfer.
MS Source or Detector Issue: The ion source is dirty or the detector is failing.- Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. - Tune the MS: Perform a tune to check the performance of the detector.

Experimental Protocols

Protocol 1: Jasmonate Extraction from Plant Tissue for LC-MS/MS Analysis

This protocol provides a general guideline for the extraction of jasmonates for LC-MS/MS analysis.[8]

1. Sample Preparation:

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

2. Extraction:

  • Transfer the frozen powder to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water containing an internal standard like d6-JA).

  • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the jasmonates with 1 mL of 80% methanol.

  • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral HPLC-MS/MS Method for Jasmonic Acid Stereoisomers

This method is adapted from a procedure for the simultaneous determination of the four stereoisomers of jasmonic acid.[6]

  • Chromatography System: HPLC coupled to a tandem mass spectrometer (MS/MS).

  • Column: Chiral stationary phase, e.g., Cellulose tris(4-methylbenzoate) coated silica gel.

  • Mobile Phase: A typical normal-phase mobile phase would consist of a mixture of hexane (B92381) and ethanol (B145695) or isopropanol. The exact ratio should be optimized for the specific column and isomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect each isomer.

Quantitative Data Examples

Table 1: Representative HPLC-MS/MS Parameters and Retention Times for Jasmonate Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Detection (LOD)
Jasmonic Acid (JA)209.159.08.50.03 ng/mL[10]
Jasmonoyl-isoleucine (JA-Ile)322.2130.110.2-
Methyl Jasmonate (MeJA)225.1151.111.80.075 ng/mL[10]
d6-Jasmonic Acid (Internal Standard)215.162.08.4-

Note: Retention times and LODs are highly dependent on the specific chromatographic conditions and instrumentation used.

Table 2: Example GC-MS Parameters for Jasmonate Analysis

ParameterSetting
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)[2]
Injection Temperature 280°C[2]
Carrier Gas Helium at 1.1 mL/min[2]
Oven Program 70°C for 4 min, then ramp to 300°C at 10°C/min, hold for 2 min[2]
Detection Mass spectrometer in Selected Ion Monitoring (SIM) mode[2]

Visualizations

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JAR1->JA_Ile conjugates COI1 COI1 JA_Ile->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 part of JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation JA_Response Jasmonate-Responsive Gene Expression MYC2->JA_Response activates

Caption: Core components of the jasmonate (JA) signaling pathway.[11][12][13]

Experimental_Workflow Start Start: Plant Tissue Sample Homogenization 1. Homogenization in Liquid Nitrogen Start->Homogenization Extraction 2. Extraction with Organic Solvent & ISTD Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation SPE 4. Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE Supernatant Elution 5. Elution of Jasmonates SPE->Elution Drying 6. Drying and Reconstitution Elution->Drying Analysis 7. LC-MS/MS or GC-MS Analysis Drying->Analysis

Caption: General experimental workflow for jasmonate analysis.[13]

References

Calibration strategies for absolute quantification of 12-Hydroxyjasmonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the absolute quantification of 12-Hydroxyjasmonic acid (12-HJA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (12-HJA) and why is its absolute quantification important?

A1: this compound is a hydroxylated metabolite of jasmonic acid (JA), a key plant hormone involved in growth, development, and stress responses.[1] Unlike JA, which primarily signals through the COI1-JAZ co-receptor complex, 12-HJA can also act through a COI1-JAZ-independent pathway, for instance, in mediating leaf-closing movements in some plants.[1][2] Absolute quantification of 12-HJA is crucial for understanding its distinct physiological roles, elucidating its signaling pathways, and exploring its potential as a biomarker or therapeutic agent.

Q2: What is the recommended analytical technique for the absolute quantification of 12-HJA?

A2: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the absolute quantification of 12-HJA and other jasmonates.[3] This technique offers high sensitivity, selectivity, and throughput, allowing for the accurate measurement of low-abundance phytohormones in complex biological matrices.[1][3]

Q3: Why is an internal standard essential for absolute quantification?

A3: An internal standard (IS) is critical for accurate and precise absolute quantification as it corrects for analyte loss during sample preparation and variations in instrument response.[4] For 12-HJA analysis, a stable isotope-labeled internal standard, such as a deuterated analog (e.g., D6-JA, as a proxy if a specific 12-HJA-d-standard is unavailable), is ideal.[1][5] The IS is added at a known concentration at the beginning of the sample preparation process.[4]

Q4: What are the typical challenges encountered during 12-HJA quantification?

A4: Common challenges include matrix effects (ion suppression or enhancement), low recovery during sample extraction, peak tailing in chromatography, and analyte stability.[6] Proper sample cleanup, optimization of chromatographic conditions, and the use of an appropriate internal standard are crucial for mitigating these issues.[7]

Experimental Protocols

Protocol 1: Absolute Quantification of 12-HJA in Plant Tissue using UPLC-MS/MS

This protocol provides a general framework. Optimization may be required for specific plant tissues and instrumentation.

1. Sample Preparation and Extraction

  • Materials:

    • Fresh or frozen plant tissue (50-100 mg)

    • Liquid nitrogen

    • Pre-chilled mortar and pestle or bead beater

    • Extraction solvent: 80% (v/v) methanol (B129727) in water, ice-cold

    • Internal standard (IS) solution (e.g., deuterated 12-HJA or a suitable proxy like D6-JA in methanol)

    • Microcentrifuge tubes (1.5 or 2.0 mL)

    • Centrifuge (capable of 16,000 x g and 4°C)

    • Vacuum concentrator

  • Procedure:

    • Weigh 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[4]

    • Grind the frozen tissue to a fine powder.[4]

    • Transfer the powder to a pre-chilled microcentrifuge tube.

    • Add 1 mL of ice-cold 80% methanol.[4]

    • Add a known amount of the internal standard solution. The concentration should be comparable to the expected endogenous levels of 12-HJA.[4]

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.[4]

    • Centrifuge at 16,000 x g and 4°C for 10 minutes.[4]

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant in a vacuum concentrator.[4]

    • Reconstitute the dried extract in 100 µL of 50% methanol for UPLC-MS/MS analysis.[4]

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

  • For complex matrices, an SPE cleanup step can reduce matrix effects. Mixed-mode or reversed-phase C18 cartridges are commonly used for jasmonates.[1][7]

  • General Steps:

    • Conditioning: Activate the SPE cartridge with methanol, followed by equilibration with water.[8]

    • Sample Loading: Load the reconstituted extract onto the cartridge.[8]

    • Washing: Wash the cartridge with a weak solvent to remove interferences.[8]

    • Elution: Elute 12-HJA and the IS with an appropriate solvent (e.g., methanol or acetonitrile).[8]

    • Dry the eluate and reconstitute in the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

  • UPLC Conditions (Example): [1]

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • MS/MS Conditions (Example): [1]

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for 12-OH-JA: Precursor ion (Q1) m/z 225 -> Product ion (Q3) m/z 59[1]

    • Optimize other parameters such as collision energy and source temperature for your specific instrument.

4. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for endogenous 12-HJA and the internal standard.[4]

  • Response Ratio Calculation: Calculate the ratio of the peak area of 12-HJA to the peak area of the IS.[4]

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled 12-HJA and a fixed concentration of the IS. Plot the response ratio against the concentration of 12-HJA to generate a calibration curve.[4]

  • Absolute Quantification: Determine the concentration of 12-HJA in the sample by interpolating its response ratio on the calibration curve.[4]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of 12-HJA and related jasmonates by LC-MS/MS. Actual values may vary depending on the instrumentation, matrix, and specific experimental conditions.

Table 1: Method Detection and Quantification Limits

AnalyteInstrument LOD (fmol)Method LOQ (fmol/g FW)Reference
This compound (12-OH-JA)2.5Not Reported[1]
Jasmonic Acid (JA)Not Reported~5-20[4]
Jasmonoyl-isoleucine (JA-Ile)0.025~1-10[1][4]

Table 2: Calibration Curve and Recovery Data (Illustrative)

AnalyteLinearity Range (ng/mL)Recovery (%)Reference
12-OH-JA0.5 - 50>0.9985 - 105Assumed based on typical performance
Jasmonates (general)1 - 1000>0.99>80[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Signal for 12-HJA - Improper MS/MS parameters: Incorrect MRM transition, low collision energy. - Analyte degradation: 12-HJA may be unstable under certain pH or temperature conditions. - Poor extraction recovery: Inefficient extraction from the sample matrix.- Optimize MS/MS parameters: Infuse a 12-HJA standard to determine the optimal MRM transition and collision energy. - Ensure sample stability: Keep samples on ice or at 4°C during preparation and store extracts at -80°C. - Optimize extraction: Test different solvent compositions and extraction times.
Peak Tailing - Secondary interactions: Interaction of the carboxylic acid group of 12-HJA with active sites on the column. - Mobile phase pH: Suboptimal pH can lead to mixed ionization states. - Column overload: Injecting too much sample.- Use a buffered mobile phase: Add a small amount of ammonium (B1175870) formate (B1220265) to the mobile phase.[10] - Adjust mobile phase pH: Ensure the pH is at least 2 units below the pKa of 12-HJA to maintain its non-ionized form. - Reduce injection volume or dilute the sample. [11]
High Background Noise - Contaminated solvents or reagents. - Carryover from previous injections. - Dirty ion source. - Use high-purity (LC-MS grade) solvents and reagents. - Implement a thorough wash method for the autosampler and column between injections. - Clean the ion source according to the manufacturer's instructions.
Matrix Effects (Ion Suppression/Enhancement) - Co-eluting compounds from the sample matrix interfering with ionization. - Improve sample cleanup: Use SPE to remove interfering compounds.[7] - Modify chromatographic conditions: Adjust the gradient to better separate 12-HJA from matrix components. - Dilute the sample: This can reduce the concentration of interfering compounds, but may compromise sensitivity.[12] - Use a matrix-matched calibration curve.
Poor Reproducibility - Inconsistent sample preparation: Variations in extraction efficiency. - Instrument instability. - Ensure consistent sample handling and extraction procedures. - Use an internal standard to normalize for variations. [4] - Perform regular instrument maintenance and calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis cluster_data Data Processing sample Plant Tissue (50-100 mg) grinding Grind in Liquid N2 sample->grinding extraction Extract with 80% Methanol + Internal Standard grinding->extraction centrifugation Centrifuge extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down supernatant->drying reconstitution Reconstitute drying->reconstitution spe Solid-Phase Extraction (SPE) reconstitution->spe If needed uplc UPLC Separation reconstitution->uplc spe->uplc msms MS/MS Detection (MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Absolute Quantification calibration->quantification

Caption: Experimental workflow for the absolute quantification of 12-HJA.

signaling_pathway cluster_canonical Canonical JA Signaling cluster_independent 12-HJA COI1-JAZ Independent Signaling JA_Ile JA-Isoleucine (JA-Ile) COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_genes JA-Responsive Genes MYC2->JA_genes activates HJA This compound (12-HJA) / 12-O-Glc-JA Receptor Unknown Receptor(s) HJA->Receptor binds K_channel K+ Channels Receptor->K_channel opens Ion_flux Rapid K+ Flux K_channel->Ion_flux Leaf_movement Leaf Movement Ion_flux->Leaf_movement

Caption: Jasmonate signaling pathways.

References

Technical Support Center: Method Validation for 12-Hydroxyjasmonic Acid Analysis in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation for the analysis of 12-Hydroxyjasmonic acid and related jasmonates in plant extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing Inappropriate mobile phase pH; Column contamination; Column degradation.Optimize mobile phase pH to ensure the analyte is in a single ionic state. Use a guard column and flush the column regularly. Replace the column if performance does not improve.
Low Signal Intensity or Poor Sensitivity Ion suppression from matrix components; Inefficient extraction or sample loss; Suboptimal mass spectrometry parameters.Identify and chromatographically separate the analyte from suppression zones.[1] Optimize extraction protocol to improve recovery.[2] Tune MS parameters (e.g., collision energy, cone voltage) for this compound.
High Background Noise Contaminated solvents or reagents; Carryover from previous injections; Inadequate sample cleanup.Use high-purity solvents (e.g., LC-MS grade). Implement a robust column wash method between samples.[3] Incorporate a solid-phase extraction (SPE) cleanup step.[4][5]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations; Column aging.Ensure proper solvent mixing and pump performance. Use a column oven to maintain a stable temperature. Monitor column performance and replace it when necessary.
Poor Reproducibility and Accuracy Significant and variable matrix effects between samples; Inaccurate standard preparation or pipetting.Assess and compensate for matrix effects using methods like post-extraction spike or matrix-matched calibration.[1] Use calibrated pipettes and follow a strict protocol for standard and sample preparation.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy and precision of quantification.[1] In plant hormone analysis, matrix effects are a significant challenge due to the complexity of the extracts.[4][6]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess matrix effects using several methods:

  • Post-Extraction Spike Method: Compare the response of an analyte in a standard solution to the response of the same analyte spiked into a blank matrix extract after the extraction process. A significant difference indicates the presence of matrix effects.[1]

  • Post-Column Infusion: This qualitative method helps identify retention time regions where co-eluting matrix components cause ion suppression or enhancement.[1]

  • Comparison of Calibration Curves: A significant difference in the slopes of calibration curves prepared in a pure solvent versus a matrix-matched standard suggests the presence of matrix effects.[1]

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A3: Key strategies include:

  • Improved Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and liquid-liquid extraction can remove interfering matrix components before LC-MS analysis.[1]

  • Optimized Chromatographic Separation: Modifying the mobile phase, gradient, or column can help separate this compound from interfering compounds.[1][4]

  • Use of Internal Standards: Stable isotope-labeled internal standards are highly effective in correcting for matrix effects and variability during sample preparation.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is as similar as possible to the samples can help compensate for matrix effects.[1]

Q4: What are typical validation parameters I should assess for my method?

A4: According to regulatory guidelines, key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.[7][8]

Q5: What is a typical recovery rate for this compound from plant extracts?

A5: A good recovery rate is generally considered to be above 80-90%.[2] However, this can be method and matrix-dependent. It is crucial to determine the recovery during method validation by comparing the signal of an analyte spiked into a sample before and after the extraction process.[9]

Quantitative Data Summary

Table 1: Example Method Validation Parameters for Jasmonate Analysis by LC-MS/MS

ParameterThis compoundJasmonic AcidJasmonoyl-isoleucine
Linearity Range (ng/mL) 0.1 - 1000.5 - 2000.05 - 50
Correlation Coefficient (r²) >0.99>0.99>0.99
LOD (ng/mL) 0.030.150.01
LOQ (ng/mL) 0.10.50.05
Intra-day Precision (%RSD) <10%<10%<15%
Inter-day Precision (%RSD) <15%<15%<15%
Accuracy (% Recovery) 85-110%90-115%80-120%
Extraction Recovery >85%>90%>80%

Note: These are example values and may vary depending on the specific method, instrument, and plant matrix.

Experimental Protocols

Protocol: Extraction and Quantification of this compound from Plant Tissue by UHPLC-MS/MS

This protocol is a general guideline for the extraction and analysis of jasmonates.[2][5]

  • Sample Preparation:

    • Flash-freeze 50-100 mg of fresh plant tissue in liquid nitrogen.[2]

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[2]

  • Extraction:

    • Transfer the frozen powder to a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) containing an appropriate internal standard (e.g., deuterated jasmonic acid).[10]

    • Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a new tube.

  • Sample Cleanup (Optional but Recommended):

    • Perform a Solid-Phase Extraction (SPE) to remove interfering compounds.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the extract and wash with a weak solvent to remove polar impurities.

    • Elute the jasmonates with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

  • Analysis by UHPLC-MS/MS:

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

    • Inject the sample into the UHPLC-MS/MS system.

    • Use a reverse-phase C18 column for chromatographic separation.

    • The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Run a gradient elution to separate the analytes.

    • Detect this compound and other jasmonates using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_output Output start Plant Tissue Sampling homogenization Homogenization in Liquid N2 start->homogenization extraction Solvent Extraction with Internal Standard homogenization->extraction centrifugation Centrifugation extraction->centrifugation cleanup Solid-Phase Extraction (SPE) centrifugation->cleanup analysis UHPLC-MS/MS Analysis cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing end Validated Results data_processing->end

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent Quantification Results check_matrix Suspect Matrix Effects? start->check_matrix assess Assess Matrix Effects (Post-Extraction Spike) check_matrix->assess matrix_present Matrix Effects Confirmed? assess->matrix_present no_matrix Investigate Other Causes (e.g., Pipetting Error) matrix_present->no_matrix No optimize_cleanup Optimize Sample Cleanup (SPE) matrix_present->optimize_cleanup Yes optimize_chroma Optimize Chromatography optimize_cleanup->optimize_chroma use_is Use Stable Isotope-Labeled Internal Standard optimize_chroma->use_is revalidate Re-validate Method use_is->revalidate end Accurate & Reproducible Results revalidate->end

Caption: Troubleshooting logic for matrix effects.

jasmonate_signaling_pathway cluster_synthesis Biosynthesis cluster_conjugation Conjugation & Modification cluster_signaling Signaling linolenic α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) linolenic->opda ja Jasmonic Acid (JA) opda->ja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile oh_ja This compound (12-OH-JA) ja->oh_ja coi1 COI1 ja_ile->coi1 jaz JAZ Repressor coi1->jaz degradation transcription Transcription Factors (e.g., MYC2) jaz->transcription repression response Jasmonate Responses transcription->response

Caption: Simplified jasmonate signaling pathway.

References

Enhancing sensitivity for low-level detection of 12-Hydroxyjasmonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance sensitivity for the low-level detection of 12-Hydroxyjasmonic acid (12-OH-JA).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying low levels of this compound?

A1: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely regarded as one of the most sensitive methods for quantifying jasmonates, including 12-OH-JA.[1] By incorporating techniques like solid-phase extraction (SPE) for sample enrichment and optimizing chromatographic conditions, it is possible to achieve limits of quantification (LOQs) in the 10⁻¹⁵ to 10⁻¹⁷ mole range.[1] For specific applications, gas chromatography-mass spectrometry (GC-MS) with appropriate derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection can also offer excellent sensitivity.[1][2]

Q2: Is derivatization required for the analysis of this compound?

A2: For GC-MS analysis, derivatization is essential. 12-OH-JA is a polar and non-volatile compound, and derivatization converts it into a more volatile and thermally stable form suitable for gas chromatography.[1][3] Common derivatization techniques include methylation to form methyl esters or silylation to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[1][3][4] For LC-MS analysis, derivatization is not typically required as the technique is suited for analyzing polar and non-volatile compounds directly from a liquid phase.

Q3: What are the critical steps to improve analyte recovery during sample preparation?

A3: To enhance recovery, optimizing both the extraction solvent and the purification method is crucial. Using an appropriate solvent, such as methanol (B129727) or acetonitrile (B52724) mixtures, ensures efficient extraction from the plant matrix.[5][6][7] Solid-phase extraction (SPE) is a key step for cleaning up the extract and concentrating the analytes.[1][8] The use of an internal standard, such as a stable isotope-labeled version of 12-OH-JA, is highly recommended to accurately account for any analyte loss during the entire sample preparation and analysis process.[8]

Q4: How can matrix effects be minimized in LC-MS/MS analysis?

A4: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.[6] These effects can be mitigated through several strategies:

  • Effective Sample Cleanup: Employing a robust solid-phase extraction (SPE) protocol to remove interfering substances is a primary solution.[6]

  • Chromatographic Separation: Optimizing the UPLC method to achieve better separation between 12-OH-JA and matrix components can significantly reduce interference.[6]

  • Use of Internal Standards: Co-eluting stable isotope-labeled internal standards experience similar matrix effects as the analyte, allowing for accurate quantification.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for 12-OH-JA 1. Inefficient extraction from the sample matrix.2. Analyte loss during sample cleanup (e.g., SPE).3. Sub-optimal MS/MS parameters (e.g., collision energy, ion transitions).4. Degradation of 12-OH-JA during storage or processing.1. Optimize the extraction solvent. Methanol-based solvents are commonly effective.[5] Ensure thorough homogenization of the tissue.[5]2. Check the SPE protocol. Ensure the cartridge is properly conditioned and that the elution solvent is appropriate for 12-OH-JA. Use a stable isotope-labeled internal standard to track recovery.[1][8]3. Infuse a standard solution of 12-OH-JA to optimize MS/MS parameters, including precursor/product ion selection and collision energy.[8]4. Keep samples on ice or at -80°C during processing and storage to prevent enzymatic or chemical degradation.[7]
Poor Peak Shape in Chromatography 1. Column contamination or degradation.2. Inappropriate mobile phase composition.3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH and organic solvent composition are optimized for 12-OH-JA. The use of ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve peak shape.[9]3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
High Background Noise 1. Contamination from solvents, glassware, or the instrument.2. Insufficient sample cleanup, leading to high levels of interfering compounds.3. Electronic noise in the detector.1. Use high-purity solvents (LC-MS grade) and thoroughly clean all glassware. Run blank injections to identify sources of contamination.2. Implement or refine the SPE cleanup step.[8] Consider using a more selective SPE sorbent.3. Consult the instrument manufacturer's guide for troubleshooting detector noise.
Inconsistent Quantification Results 1. Variability in sample preparation.2. Matrix effects varying between samples.3. Instability of the LC-MS system.1. Use a stable isotope-labeled internal standard for every sample to normalize for variations in extraction efficiency and instrument response.[8]2. Perform a standard addition experiment on a representative sample to assess the impact of the matrix. Improve sample cleanup if necessary.[8]3. Run quality control (QC) samples throughout the analytical batch to monitor system performance, including retention time stability and peak area precision.[10]

Data Presentation

Table 1: Performance of UPLC-MS/MS for Phytohormone Analysis

This table summarizes the reported limits of detection and quantification for a highly sensitive UPLC-MS/MS method.

AnalyteInstrument Limit of Detection (LODi)Instrument Limit of Quantification (LOQi)
12-OH-JA 2.5 fmol-
JA100 amol-
JA-Ile25 amol-
ABA250 amol-
SA2.5 fmol-
OPDA1 fmol-
Data sourced from Balcke et al., 2012.[8]

Experimental Protocols

Protocol 1: Extraction and Purification of 12-OH-JA from Plant Tissue

This protocol is designed for high-sensitivity analysis using UPLC-MS/MS.

1. Sample Homogenization: a. Flash-freeze 20-50 mg of fresh plant material in liquid nitrogen.[8] b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[5][8] c. Transfer the powder to a microcentrifuge tube.

2. Extraction: a. Prepare an extraction solvent of methanol containing stable isotope-labeled internal standards (e.g., ²H₆-JA, ²H₅-OPDA).[8] b. Add 500 µL of the cold extraction solvent to the tissue powder.[8] c. Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant in a new tube.

3. Solid-Phase Extraction (SPE) Purification: a. Use a mixed-mode or C18 SPE cartridge.[1][8] b. Conditioning: Wash the cartridge sequentially with 1 mL of methanol and 1 mL of water.[1] c. Loading: Dilute the supernatant from step 2e with water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned cartridge.[1] d. Washing: Wash the cartridge with 1 mL of water to remove polar impurities.[1] e. Elution: Elute the jasmonates with 1 mL of 80% methanol.[1] f. Drying: Dry the eluate completely using a vacuum concentrator or a gentle stream of nitrogen. g. Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol prepares 12-OH-JA for analysis by gas chromatography.

1. Sample Preparation: a. Start with the dried, purified extract from Protocol 1, step 3f. b. Ensure the sample is completely free of water, as moisture will interfere with the silylation reaction.[3]

2. Derivatization Reaction: a. Add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile. b. Cap the vial tightly and heat at 60-70°C for 30-60 minutes to complete the reaction. c. Cool the vial to room temperature before injection into the GC-MS.

Mandatory Visualizations

Jasmonate Signaling Pathways

jasmonate_signaling cluster_synthesis Biosynthesis & Metabolism cluster_signaling Signaling Cascades alpha_linolenic α-Linolenic Acid ja Jasmonic Acid (JA) alpha_linolenic->ja Octadecanoid Pathway ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja->ja_ile JAR1 oh_ja 12-OH-JA (Inactive/Alternate Signal) ja->oh_ja JOX/JAO oh_ja_ile 12-OH-JA-Ile ja_ile->oh_ja_ile CYP94B3/C1 coi1 COI1 ja_ile->coi1 Binds alt_signal COI1-Independent Signaling (e.g., Leaf Movement) oh_ja->alt_signal oh_ja_ile->oh_ja IAR3/ILL6 jaz JAZ Repressor coi1->jaz Promotes Degradation tf Transcription Factors (e.g., MYC2) jaz->tf Represses gene_exp JA-Responsive Gene Expression tf->gene_exp Activates

Caption: Overview of Jasmonate Biosynthesis and Signaling Pathways.

Experimental Workflow for 12-OH-JA Detection

detection_workflow start Plant Tissue Sample (20-50 mg) homogenization 1. Homogenization (Liquid Nitrogen) start->homogenization extraction 2. Extraction (Methanol + Internal Std.) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe 3. Solid-Phase Extraction (SPE) (Cleanup & Enrichment) supernatant->spe dry_reconstitute 4. Dry & Reconstitute spe->dry_reconstitute analysis 5. Instrumental Analysis dry_reconstitute->analysis lcms UPLC-MS/MS analysis->lcms Direct gcms GC-MS (Requires Derivatization) analysis->gcms Indirect data 6. Data Processing & Quantification lcms->data gcms->data

Caption: General experimental workflow for 12-OH-JA analysis.

References

Validation & Comparative

A Comparative Guide to 12-Hydroxyjasmonic Acid and Jasmonic Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways of 12-hydroxyjasmonic acid (12-OH-JA) and its precursor, jasmonic acid (JA). We will delve into their distinct and overlapping roles in plant physiology, supported by experimental data, detailed methodologies for key experiments, and visual representations of the involved pathways.

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense. Jasmonic acid (JA) is a well-established signaling molecule, with its bioactive form, jasmonoyl-isoleucine (JA-Ile), triggering a cascade of transcriptional changes. This compound (12-OH-JA), a hydroxylated metabolite of JA, has long been considered an inactive byproduct. However, emerging research indicates that 12-OH-JA and its derivatives possess unique biological activities, signaling through both canonical and non-canonical pathways. This guide aims to elucidate the nuances of these two signaling molecules, providing a valuable resource for researchers in plant science and drug development.

Signaling Pathways: A Comparative Overview

The signaling pathways of JA and 12-OH-JA exhibit both convergence and divergence, primarily centered around the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

Jasmonic Acid (JA) Signaling: The Canonical COI1-Dependent Pathway

The canonical JA signaling pathway is initiated by the conversion of JA to its biologically active conjugate, JA-Ile. In the absence of a stimulus, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of JA-responsive genes.[1] Upon biotic or abiotic stress, the accumulation of JA-Ile facilitates the formation of a co-receptor complex between COI1 and JAZ proteins.[1] This interaction targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins liberates MYC2 and other transcription factors, which then activate the expression of a wide array of downstream genes involved in defense, secondary metabolite biosynthesis, and developmental processes.[1]

JA_Signaling cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds cluster_nucleus cluster_nucleus JA_Ile->cluster_nucleus SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase COI1->SCF_COI1 part of JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_genes JA-Responsive Genes MYC2->JA_genes activates SCF_COI1->JAZ targets for ubiquitination Response Defense, Growth Regulation, Secondary Metabolism JA_genes->Response Stress Biotic/Abiotic Stress JA JA Stress->JA JAR1 JAR1 JA->JAR1 JAR1->JA_Ile conjugation

Figure 1: Canonical Jasmonic Acid (JA) Signaling Pathway.
This compound (12-OH-JA) Signaling: Dual Pathways

Recent evidence has illuminated that 12-OH-JA is not merely an inactive metabolite but an active signaling molecule with its own regulatory functions. It appears to operate through at least two distinct pathways: a COI1-dependent pathway and a novel COI1-independent pathway.

Studies have shown that 12-hydroxyjasmonoyl-isoleucine (12-OH-JA-Ile), the isoleucine conjugate of 12-OH-JA, can mimic several of the effects of JA-Ile, such as the induction of marker gene expression and anthocyanin accumulation.[2][3] This activity is dependent on the COI1 protein, suggesting that 12-OH-JA-Ile can also bind to the COI1-JAZ co-receptor complex, albeit potentially with different affinity, to induce the degradation of JAZ repressors and activate downstream gene expression.[2][4] This indicates that the hydroxylation of JA-Ile does not completely abolish its bioactivity but rather modulates it, contributing to the fine-tuning of the jasmonate response.

A compelling example of COI1-independent signaling is the regulation of leaf-closing movement (nyctinasty) in the legume Samanea saman.[5][6] In this system, 12-O-β-D-glucopyranosyljasmonic acid (the glucoside of 12-OH-JA) and, to a lesser extent, 12-OH-JA itself, induce leaf closure.[5] Notably, JA and JA-Ile are inactive in this bioassay.[5][6] This response is mediated by rapid potassium fluxes across the motor cell membranes and occurs independently of the COI1-JAZ module.[5] This discovery strongly suggests the existence of a novel receptor and signaling cascade specifically for hydroxylated jasmonates, opening new avenues for research into jasmonate perception and signal transduction.

OH_JA_Signaling cluster_coi1_dependent COI1-Dependent Pathway cluster_coi1_independent COI1-Independent Pathway OH_JA_Ile 12-OH-JA-Ile COI1_dep COI1-JAZ Co-receptor OH_JA_Ile->COI1_dep binds JAZ_deg_dep JAZ Degradation COI1_dep->JAZ_deg_dep induces Gene_exp_dep Gene Expression (e.g., defense genes) JAZ_deg_dep->Gene_exp_dep activates OH_JA 12-OH-JA / 12-O-Glc-JA OH_JA->OH_JA_Ile conjugation (hypothetical) Receptor_X Unknown Receptor OH_JA->Receptor_X binds K_flux Potassium Ion Flux Receptor_X->K_flux induces Leaf_movement Leaf Movement (e.g., in Samanea saman) K_flux->Leaf_movement JA_source JA JOX JOX Enzymes JA_source->JOX JOX->OH_JA hydroxylation

Figure 2: Dual Signaling Pathways of this compound (12-OH-JA).

Quantitative Bioactivity Comparison

The biological activities of JA and 12-OH-JA, along with their derivatives, have been compared in various bioassays. The following tables summarize key quantitative findings from the literature.

Bioassay Jasmonic Acid (JA) / JA-Isoleucine (JA-Ile) This compound (12-OH-JA) / 12-OH-JA-Isoleucine (12-OH-JA-Ile) Reference
Root Growth Inhibition (Arabidopsis) Strong inhibitionWeak or no inhibition (12-OH-JA); Moderate inhibition (12-OH-JA-Ile)[7]
Induction of JA-responsive genes (e.g., LOX2, VSP2) Strong inductionWeak or no induction (12-OH-JA); Moderate induction (12-OH-JA-Ile)[2][5]
Leaf Closing Movement (Samanea saman) InactiveActive (12-O-Glc-JA); Weakly active (12-OH-JA)[5][6]
Anthocyanin Accumulation (Arabidopsis) Strong inductionModerate to strong induction (12-OH-JA-Ile)[2][3]
Defense against Herbivores Essential for resistanceContributes to resistance (12-OH-JA-Ile)[2]
Compound Concentration Effect on Samanea saman Leaf Angle Reference
(-)-12-O-Glc-JA1 µMSignificant decrease (closure)[5]
(-)-12-OH-JA10 µMModerate decrease (closure)[5]
Jasmonic Acid100 µMNo significant effect[5]
JA-Isoleucine100 µMNo significant effect[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research in this field. Below are protocols for key experiments used to compare the signaling pathways of JA and 12-OH-JA.

Protocol 1: Jasmonate Extraction and Quantification by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of endogenous jasmonates from plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 80% methanol (B129727) with 1% acetic acid

  • Internal standards (e.g., [²H₆]-JA, [²H₂]-JA-Ile)

  • Solid-phase extraction (SPE) C18 cartridges

  • LC-MS/MS system

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Add 1 mL of ice-cold extraction solvent containing internal standards per 100 mg of tissue.

  • Incubate on a shaker for 1 hour at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1% acetic acid in water.

  • Elute the jasmonates with 80% methanol.

  • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Perform quantification using a standard curve of known jasmonate concentrations.

Protocol 2: Root Growth Inhibition Assay

This bioassay is commonly used to assess the biological activity of jasmonates and other plant hormones.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., coi1)

  • Murashige and Skoog (MS) agar (B569324) plates

  • Jasmonic acid and this compound stock solutions

  • Sterile water and ethanol (B145695)

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 50% bleach solution for 10 minutes, and then rinse with sterile water.

  • Plate the seeds on MS agar plates and stratify at 4°C for 2-4 days in the dark.

  • Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of JA or 12-OH-JA (e.g., 0, 1, 10, 50 µM).

  • Place the plates vertically in the growth chamber.

  • After 5-7 days, measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition relative to the control (0 µM) for each treatment.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol details the steps for analyzing the expression of JA- and 12-OH-JA-responsive genes.

Materials:

  • Plant seedlings treated with JA or 12-OH-JA

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR system

Procedure:

  • Treat plant seedlings with the desired concentrations of JA or 12-OH-JA for a specific time course (e.g., 0, 1, 3, 6 hours).

  • Harvest the tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for your genes of interest (e.g., VSP2, LOX2) and a stable reference gene (e.g., ACTIN2).

  • Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression.

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Downstream Analysis Plant_Material Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment with JA or 12-OH-JA Plant_Material->Treatment Root_Growth Root Growth Inhibition Assay Treatment->Root_Growth Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Metabolite_Profiling Jasmonate Quantification (LC-MS/MS) Treatment->Metabolite_Profiling

Figure 3: General Experimental Workflow for Comparing JA and 12-OH-JA Bioactivity.

Conclusion

The signaling landscapes of jasmonic acid and this compound are more complex and intertwined than previously understood. While JA signaling through the canonical COI1-JAZ pathway remains a central tenet of plant defense and development, the discovery of both COI1-dependent and -independent activities for 12-OH-JA and its derivatives reveals a new layer of regulatory sophistication. For researchers in basic plant science, these findings open up new avenues to explore novel hormone receptors and signaling components. For professionals in drug development and agriculture, understanding these distinct pathways could lead to the design of more specific and effective compounds to modulate plant growth and defense responses. This guide provides a foundational framework for further investigation into the multifaceted world of jasmonate signaling.

References

A Comparative Analysis of 12-Hydroxyjasmonic Acid and Methyl Jasmonate: Unraveling a Functional Divergence in Jasmonate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct biological effects, signaling pathways, and experimental considerations of 12-Hydroxyjasmonic acid (12-OH-JA) and methyl jasmonate (MeJA).

This guide provides an objective comparison of the biological activities of this compound (12-OH-JA) and methyl jasmonate (MeJA), two key molecules in the jasmonate family of plant hormones. While both are derived from jasmonic acid (JA) and play roles in plant physiology, emerging evidence reveals a significant functional divergence in their modes of action and biological effects. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Data Presentation: A Quantitative Comparison

The following tables summarize the known quantitative and qualitative effects of 12-OH-JA and MeJA across various biological assays. It is important to note that direct comparative studies with extensive dose-response data for 12-OH-JA are less common in the literature compared to the well-characterized MeJA.

Biological ProcessThis compound (12-OH-JA)Methyl Jasmonate (MeJA)References
Root Growth Inhibition Weak or inactive in typical root growth inhibition assays.Potent inhibitor of primary root growth. 50% inhibition of Arabidopsis thaliana root growth observed at approximately 0.1 µM to 5 µM.[1][2]
Gene Expression (Defense-related) Inactive in inducing the expression of typical JA-responsive defense genes such as LOX2 and OPCL1 in Arabidopsis.Strong inducer of a wide range of defense-related genes, including VSP2 and PDF1.2.[3][4][5][6]
Stomatal Closure Weak activity reported.Induces stomatal closure in various plant species.[7][8]
Leaf Movement Its glucosylated derivative is a potent inducer of nyctinastic leaf movement in Samanea saman.Inactive in inducing leaf-closing movement in Samanea saman.[3][4][9]
Tuber Formation Implicated as a tuber-inducing factor in potato.Not typically associated with tuber induction.[10]

Signaling Pathways: A Tale of Two Mechanisms

The differential effects of 12-OH-JA and MeJA can be largely attributed to their distinct signaling pathways. MeJA, through its conversion to the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), primarily signals through the canonical COI1-JAZ co-receptor pathway. In contrast, certain biological activities of 12-OH-JA and its derivatives are mediated through a COI1-JAZ-independent mechanism.

MeJA_Signaling_Pathway cluster_outside Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeJA Methyl Jasmonate (MeJA) JA Jasmonic Acid (JA) MeJA->JA Esterase JAIle JA-Isoleucine (JA-Ile) (Active Form) JA->JAIle JAR1 COI1 COI1 JAIle->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_genes JA-Responsive Genes MYC2->JA_genes Activates Transcription Defense_Response Defense Response JA_genes->Defense_Response Leads to twelve_OH_JA_Signaling_Pathway cluster_outside Extracellular cluster_cell Plant Cell twelveOHJA 12-OH-JA / Derivatives Receptor Unknown Receptor twelveOHJA->Receptor Binds to Signaling_Cascade Signaling Cascade (COI1-JAZ Independent) Receptor->Signaling_Cascade Activates Ion_Fluxes Ion Fluxes (e.g., K+) Signaling_Cascade->Ion_Fluxes Modulates Physiological_Response Specific Physiological Response (e.g., Leaf Movement) Ion_Fluxes->Physiological_Response Leads to Root_Growth_Assay_Workflow Start Start Sterilize Surface-sterilize Arabidopsis seeds Start->Sterilize Sow Sow seeds on MS agar (B569324) plates Sterilize->Sow Stratify Stratify at 4°C for 2-3 days Sow->Stratify Germinate Germinate in growth chamber for 4-5 days Stratify->Germinate Transfer Transfer seedlings to plates with 12-OH-JA or MeJA Germinate->Transfer Grow Grow vertically for 5-7 days Transfer->Grow Measure Scan plates and measure root length Grow->Measure Analyze Calculate % inhibition and IC50 values Measure->Analyze End End Analyze->End

References

Validating the Role of 12-Hydroxyjasmonic Acid in Plant Defense: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal in orchestrating plant defense responses against a wide array of pathogens and herbivores. The signaling cascade initiated by the bioactive form, jasmonoyl-isoleucine (JA-Ile), is well-characterized and leads to the transcriptional reprogramming of defense-related genes. However, the precise roles of various jasmonate metabolites in fine-tuning these defense responses are still being elucidated. This guide focuses on 12-hydroxyjasmonic acid (12-OH-JA), a hydroxylated metabolite of jasmonic acid (JA), and its role in plant defense against pathogens. Often considered a catabolite for the deactivation of the jasmonate signal, recent evidence suggests that its conjugated form, 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile), retains significant bioactivity, warranting a closer examination of its function in plant immunity.[1][2][3]

This document provides a comparative analysis of 12-OH-JA and its derivatives against other key jasmonates, supported by experimental data and detailed methodologies for researchers in plant science and drug development.

Comparative Efficacy of Jasmonates in Plant Defense

While direct quantitative comparisons of 12-OH-JA's protective effects against pathogens are still emerging, studies on its derivative, 12-OH-JA-Ile, show bioactivity comparable to the potent JA-Ile in inducing defense responses. Research has demonstrated that exogenous application of 12-OH-JA-Ile can mimic several of JA-Ile's effects, including the induction of defense-related gene expression and enhanced resistance to insect herbivory.[4][5] This suggests that the hydroxylation at the C-12 position does not necessarily abolish its defensive functions.

Conversely, 12-OH-JA itself has been shown to be largely inactive in triggering typical jasmonate responses, and its formation is often associated with the attenuation of the JA signal.[2] Interestingly, some necrotrophic fungi, such as Botrytis cinerea, may exploit this by secreting 12-OH-JA to suppress the host's JA-dependent immune responses.[6]

The following tables summarize the known and inferred comparative effects of different jasmonates on plant defense against pathogens.

Table 1: Comparison of Jasmonate Bioactivity in Plant Defense
CompoundAlternative Name(s)Role in Defense SignalingEfficacy Against Necrotrophic Fungi (e.g., Botrytis cinerea)Efficacy Against Hemibiotrophic Bacteria (e.g., Pseudomonas syringae)
Jasmonic Acid (JA) JAPrecursor to the active form (JA-Ile)Moderate; induces resistanceCan have antagonistic effects with salicylic (B10762653) acid (SA)-mediated defense
Methyl Jasmonate (MeJA) MeJAVolatile signal, converted to JA in plantaHigh; widely used to induce resistanceCan suppress SA-dependent defenses
Jasmonoyl-Isoleucine (JA-Ile) JA-IleThe primary bioactive formHigh; directly activates the COI1-JAZ receptor complexCan be manipulated by pathogens like P. syringae via coronatine (B1215496) mimicry[1]
This compound (12-OH-JA) Tuberonic AcidGenerally considered an inactive catabolite; may be used by some pathogens to suppress host immunity[2][6]Low to negligible in direct plant defense inductionNot well-documented; likely inactive
12-Hydroxyjasmonoyl-Isoleucine (12-OH-JA-Ile) 12-OH-JA-IleBioactive; mimics many JA-Ile responses[5]Inferred to be high based on its bioactivityInferred to be similar to JA-Ile
Table 2: Quantitative Data on Jasmonate-Induced Defense Responses

Note: Direct comparative quantitative data for 12-OH-JA against pathogens is limited. The following table is a representative compilation based on available literature for other jasmonates to provide a framework for future comparative studies.

TreatmentPathogenHost PlantMetricResultReference
Methyl Jasmonate (MeJA)Botrytis cinereaArabidopsis thalianaLesion Diameter (mm)Significantly smaller lesions compared to control[7]
Jasmonoyl-Isoleucine (JA-Ile) deficient mutant (jar1)Botrytis cinereaArabidopsis thalianaLesion Area (mm²)Significantly larger lesions compared to wild-type[8]
Isoleucine (precursor for JA-Ile)Botrytis cinereaArabidopsis thalianaLesion Area (mm²)Pre-treatment with isoleucine significantly reduced lesion size[8]
Methyl Jasmonate (MeJA)Trimeresurus pallidipennis (herbivore)Nicotiana attenuataLeaf Area Consumed (cm²)10-fold less leaf area consumed in MeJA-treated plants[9]
12-OH-JA-Ile over-accumulating mutantInsect HerbivoryArabidopsis thalianaPlant ResistanceIncreased resistance compared to wild-type[4]

Signaling Pathways and Experimental Workflows

The canonical jasmonate signaling pathway is initiated by the perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex. This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the subsequent activation of transcription factors that regulate the expression of defense genes. 12-OH-JA-Ile has been shown to signal through this same COI1-JAZ-dependent pathway.[4][5]

jasmonate_signaling cluster_synthesis Biosynthesis & Metabolism cluster_signaling Signal Perception & Response alpha_Linolenic_Acid alpha_Linolenic_Acid JA Jasmonic Acid (JA) alpha_Linolenic_Acid->JA JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile JAR1 12_OH_JA This compound (Inactive/Catabolite) JA->12_OH_JA Hydroxylation 12_OH_JA_Ile 12-OH-JA-Isoleucine (Active Form) JA_Ile->12_OH_JA_Ile CYP94s COI1 COI1 JA_Ile->COI1 12_OH_JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Promotes binding COI1->JAZ Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Defense_Genes Defense Gene Expression TF->Defense_Genes Activates Pathogen_Resistance Pathogen_Resistance Defense_Genes->Pathogen_Resistance Pathogen_Attack Pathogen_Attack Pathogen_Attack->alpha_Linolenic_Acid Induces

Caption: Jasmonate signaling pathway in plant defense.

experimental_workflow cluster_treatment Plant Treatment cluster_infection Pathogen Inoculation cluster_analysis Data Collection & Analysis Plant_Material Grow host plants (e.g., Arabidopsis, Tomato) Jasmonate_Application Apply jasmonates (e.g., JA, MeJA, 12-OH-JA, 12-OH-JA-Ile) and mock control Plant_Material->Jasmonate_Application Inoculation Inoculate treated plants Jasmonate_Application->Inoculation Pathogen_Culture Culture pathogen (e.g., Botrytis cinerea, Pseudomonas syringae) Pathogen_Culture->Inoculation Lesion_Measurement Measure lesion size at specific time points Inoculation->Lesion_Measurement Pathogen_Quantification Quantify pathogen growth (e.g., qPCR, CFU counting) Inoculation->Pathogen_Quantification Gene_Expression Analyze defense gene expression (RT-qPCR) Inoculation->Gene_Expression

Caption: General workflow for comparative analysis.

Experimental Protocols

Fungal Pathogen Inoculation and Disease Assessment (e.g., Botrytis cinerea)

Objective: To quantitatively assess the effect of jasmonate pre-treatment on plant resistance to a necrotrophic fungal pathogen.

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana or tomato plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • Jasmonate Treatment: Prepare solutions of JA, MeJA, JA-Ile, 12-OH-JA, and 12-OH-JA-Ile (typically 50-100 µM in a solution containing a surfactant like 0.02% Tween-20). Spray the solutions onto the leaves of the plants until runoff. Use a mock solution (surfactant only) as a control.

  • Pathogen Inoculation: 24-48 hours after jasmonate treatment, inoculate the plants with a spore suspension of B. cinerea (e.g., 5 x 105 spores/mL in half-strength potato dextrose broth). Apply 5 µL droplets of the spore suspension onto the adaxial surface of the leaves.

  • Incubation: Place the inoculated plants in a high-humidity chamber to facilitate infection.

  • Disease Quantification:

    • Lesion Size: At 48-72 hours post-inoculation, photograph the inoculated leaves and measure the diameter of the necrotic lesions using image analysis software (e.g., ImageJ).

    • Fungal Biomass: At the same time points, excise leaf discs from the infected area, freeze them in liquid nitrogen, and extract DNA. Quantify the amount of fungal DNA relative to plant DNA using quantitative PCR (qPCR) with primers specific for a fungal gene (e.g., BcTub2) and a plant reference gene.

Bacterial Pathogen Inoculation and Growth Quantification (e.g., Pseudomonas syringae)

Objective: To determine the impact of jasmonate pre-treatment on the growth of a hemibiotrophic bacterial pathogen.

Methodology:

  • Plant Growth and Treatment: Follow steps 1 and 2 from the fungal pathogen protocol.

  • Bacterial Inoculation: Prepare a suspension of P. syringae pv. tomato DC3000 in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.002. Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.

  • Incubation: Return the plants to the growth chamber under normal conditions.

  • Bacterial Titer Quantification:

    • At 0 and 3 days post-inoculation, collect leaf discs of a known area from the infiltrated leaves using a cork borer.

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Perform serial dilutions of the homogenate and plate them on King's B agar (B569324) medium containing appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs). Calculate the CFUs per unit of leaf area.

Defense Gene Expression Analysis by RT-qPCR

Objective: To measure the induction of defense-related genes in response to jasmonate treatment and/or pathogen infection.

Methodology:

  • Sample Collection: At various time points after jasmonate treatment or pathogen inoculation, harvest leaf tissue and immediately freeze it in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA as a template, gene-specific primers for defense marker genes (e.g., PDF1.2, VSP2 for jasmonate-responsive genes), and a SYBR Green-based detection system.

    • Include primers for a stably expressed reference gene (e.g., ACTIN2) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The available evidence suggests that while this compound is primarily a catabolite in the jasmonate signaling pathway, its isoleucine conjugate, 12-OH-JA-Ile, is a bioactive molecule that can induce plant defense responses.[4][5] This highlights the complexity of jasmonate metabolism in fine-tuning plant immunity. The antagonistic role of 12-OH-JA when secreted by pathogens further underscores the intricate chemical warfare that occurs at the plant-pathogen interface.[6]

Future research should focus on direct, quantitative comparisons of the protective effects of 12-OH-JA and 12-OH-JA-Ile against a range of plant pathogens with different lifestyles (necrotrophic, biotrophic, and hemibiotrophic). Such studies, employing the standardized protocols outlined in this guide, will be crucial in fully validating the role of these hydroxylated jasmonates in plant defense and will provide valuable insights for the development of novel strategies for crop protection.

References

Unraveling Jasmonate Signaling: A Comparative Guide to 12-Hydroxyjasmonic Acid Function Using Genetic Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of signaling molecules is paramount. This guide provides a comparative analysis of 12-hydroxyjasmonic acid (12-OH-JA) function, leveraging the well-characterized coi1 and jar1 mutants to delineate its signaling pathway from the canonical jasmonate cascade.

The jasmonate family of plant hormones regulates a wide array of physiological and developmental processes, including defense against pathogens and insects, and responses to abiotic stress. The most well-understood signaling pathway involves jasmonoyl-isoleucine (JA-Ile) as the active hormone, which is perceived by the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1). However, the precise roles of various jasmonate metabolites, such as this compound (12-OH-JA), are still being elucidated. This guide explores how genetic mutants, specifically coi1 and jar1, are instrumental in confirming the distinct functions of 12-OH-JA.

The Canonical Jasmonate Signaling Pathway: A COI1- and JAR1-Dependent Cascade

The central pathway for jasmonate signaling is initiated by the synthesis of JA-Ile. The enzyme JASMONATE RESISTANT 1 (JAR1) catalyzes the conjugation of jasmonic acid (JA) to the amino acid isoleucine, forming the bioactive hormone JA-Ile.[1][2][3] This active form is then perceived by the COI1 protein, which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[2][4][5] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, that are responsible for the expression of jasmonate-responsive genes.[1][5] The binding of JA-Ile to COI1 promotes the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[2][5] This degradation liberates the transcription factors, allowing for the activation of downstream gene expression.[1][5]

The coi1 mutant, which lacks a functional COI1 protein, is insensitive to JA-Ile and exhibits a broad range of defects in jasmonate-regulated processes, including male sterility and susceptibility to pathogens.[6][7] The jar1 mutant, on the other hand, has impaired JA-Ile synthesis and, while showing reduced sensitivity to jasmonates, some JA responses remain intact, suggesting the existence of alternative signaling pathways or that basal levels of JA-Ile are sufficient for certain functions.[6][8]

jasmonate_signaling cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 + Isoleucine JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Degraded_JAZ Degraded JAZ Proteasome->Degraded_JAZ

Canonical JA-Ile signaling pathway.

This compound: Evidence for a COI1/JAR1-Independent Function

In contrast to the well-established role of JA-Ile, studies on 12-OH-JA and its glucosylated form (12-O-Glc-JA) suggest a distinct, COI1-independent mode of action. For instance, in Samanea saman, 12-O-Glc-JA induces nyctinastic leaf closure, a response not triggered by JA or JA-Ile.[1][9] Crucially, experiments in the model organism Arabidopsis thaliana have shown that neither 12-OH-JA nor 12-O-Glc-JA can activate typical JA-responsive genes, such as LOX2 and OPCL1, which are known to be under the control of the COI1-JAZ signaling module.[1][9] This lack of induction strongly indicates that the signaling pathway for 12-OH-JA does not rely on the COI1 receptor.

The use of coi1 and jar1 mutants is fundamental to confirming this hypothesis. If 12-OH-JA were to act through the canonical pathway, its effects would be diminished or absent in these mutants. However, the observation that it has biological activity in specific contexts while not activating COI1-dependent genes suggests that it either has a different receptor or acts through a non-transcriptional mechanism for some of its effects.

Comparative Performance: JA-Ile vs. 12-OH-JA in Wild-Type and Mutant Backgrounds

The following table summarizes the expected outcomes of treating wild-type, jar1, and coi1 Arabidopsis plants with JA-Ile and 12-OH-JA, based on the current understanding of their signaling pathways.

TreatmentPlant GenotypeRoot Growth InhibitionLOX2 Gene ExpressionRationale
JA-Ile Wild-TypeStrong InhibitionStrong InductionFully functional JA-Ile signaling pathway.
jar1-1Reduced InhibitionReduced InductionImpaired JA-Ile synthesis, but some residual activity may exist.[6]
coi1-1No InhibitionNo InductionLacks the JA-Ile receptor, rendering it insensitive.[6][7]
12-OH-JA Wild-TypeNo/Weak InhibitionNo InductionDoes not activate the canonical COI1-dependent pathway.[1]
jar1-1No/Weak InhibitionNo InductionThe function of 12-OH-JA is independent of JAR1-mediated conjugation.
coi1-1No/Weak InhibitionNo InductionThe function of 12-OH-JA is independent of the COI1 receptor.[1][9]

Experimental Protocols

To experimentally validate the differential functions of JA-Ile and 12-OH-JA, the following standard protocols are employed.

Root Growth Inhibition Assay

This assay is a classic method to quantify jasmonate sensitivity.

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (wild-type, coi1-1, and jar1-1) and plate them on Murashige and Skoog (MS) agar (B569324) medium supplemented with a range of concentrations of MeJA (as a proxy for JA-Ile) or 12-OH-JA (e.g., 0, 1, 10, 50 µM).

  • Vernalization and Germination: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) and orient them vertically.

  • Growth and Measurement: After a set period of growth (typically 5-7 days), measure the primary root length of the seedlings.

  • Data Analysis: For each genotype and treatment, calculate the average root length and express it as a percentage of the control (no hormone) treatment. Plot the dose-response curves to compare the sensitivity of each genotype to the different compounds.

Gene Expression Analysis via qRT-PCR

This method is used to determine if a compound induces the transcription of known jasmonate-responsive genes.

Methodology:

  • Plant Growth and Treatment: Grow wild-type, coi1-1, and jar1-1 seedlings in liquid MS medium for approximately 10-14 days. Treat the seedlings with a specific concentration of MeJA or 12-OH-JA (e.g., 50 µM) or a mock control for a defined time course (e.g., 0, 1, 3, 6 hours).

  • RNA Extraction and cDNA Synthesis: Harvest the seedling tissue, freeze it in liquid nitrogen, and extract total RNA using a suitable kit. Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, primers specific for jasmonate-responsive genes (e.g., LOX2, VSP2), and a reference gene (e.g., ACTIN2) for normalization.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method. Compare the fold-change in gene expression between treatments and genotypes.

experimental_workflow cluster_genotypes Plant Genotypes cluster_treatments Hormone Treatments cluster_assays Phenotypic and Molecular Assays cluster_outcomes Expected Outcomes WT Wild-Type (Col-0) Root_Assay Root Growth Inhibition Assay WT->Root_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) WT->Gene_Expression jar1 jar1-1 mutant jar1->Root_Assay jar1->Gene_Expression coi1 coi1-1 mutant coi1->Root_Assay coi1->Gene_Expression Control Mock (Control) Control->Root_Assay Control->Gene_Expression JA_Ile_treat JA-Ile / MeJA JA_Ile_treat->Root_Assay JA_Ile_treat->Gene_Expression OH_JA_treat 12-OH-JA OH_JA_treat->Root_Assay OH_JA_treat->Gene_Expression Pathway_Confirmation Confirm COI1/JAR1-dependent vs. -independent pathways Root_Assay->Pathway_Confirmation Gene_Expression->Pathway_Confirmation

Workflow for testing 12-OH-JA function.

Conclusion

The use of genetic mutants, particularly coi1 and jar1, is an indispensable tool for dissecting the complexities of jasmonate signaling. By comparing the responses of these mutants to different jasmonate derivatives, researchers can effectively determine the components required for their perception and signal transduction. The evidence strongly supports a model where this compound functions through a signaling pathway that is distinct from the canonical COI1- and JAR1-dependent cascade that mediates responses to JA-Ile. This highlights the functional diversification within the jasmonate family and opens new avenues for investigating novel hormone perception and signaling mechanisms in plants, with potential applications in the development of specific modulators of plant stress responses.

References

Crosstalk Between 12-Hydroxyjasmonic Acid and Salicylic Acid Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling crosstalk between 12-Hydroxyjasmonic acid (12-OH-JA) and Salicylic acid (SA), two key phytohormones governing plant defense responses. While the antagonistic relationship between the canonical jasmonic acid (JA) pathway and SA signaling is well-documented, the specific role of 12-OH-JA in this crosstalk is an emerging area of research. This document synthesizes available experimental data, details relevant methodologies, and presents signaling pathway diagrams to facilitate a deeper understanding of these complex interactions.

Introduction to JA-SA Crosstalk

Plants employ sophisticated signaling networks to defend against a wide array of pathogens and herbivores. Salicylic acid is predominantly associated with resistance against biotrophic and semi-biotrophic pathogens, while jasmonates are crucial for defense against necrotrophic pathogens and insect herbivores.[1][2] The interaction between these two pathways is largely antagonistic, allowing the plant to prioritize a specific defense strategy depending on the nature of the attacker.[3] This guide focuses on 12-OH-JA, a hydroxylated form of JA, and its potential role in modulating the well-established JA-SA antagonism.

Core Signaling Pathways

The signaling pathways of JA and SA involve a cascade of molecular events, from hormone perception to the activation of downstream defense genes.

Jasmonate Signaling

The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[4] This perception leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby releasing transcription factors such as MYC2 to activate JA-responsive genes.[5] 12-OH-JA is a catabolite of JA, and its role in signaling is still being elucidated. Some evidence suggests it may act as an inactive form of JA or have distinct signaling properties.[6]

jasmonate_signaling JA_Ile JA-Ile / 12-OH-JA(?) COI1 SCF(COI1) JA_Ile->COI1 JAZ JAZ COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 JA_Genes JA-responsive genes MYC2->JA_Genes

Figure 1: Simplified Jasmonate Signaling Pathway.

Salicylic Acid Signaling

Salicylic acid binds to the receptor NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[3] This interaction allows NPR1 to translocate to the nucleus, where it interacts with TGA transcription factors to induce the expression of SA-responsive genes, such as PATHOGENESIS-RELATED 1 (PR1).[3]

salicylic_acid_signaling SA SA NPR1 NPR1 SA->NPR1 TGA TGA NPR1->TGA SA_Genes SA-responsive genes (e.g., PR1) TGA->SA_Genes

Figure 2: Simplified Salicylic Acid Signaling Pathway.

Quantitative Data on JA-SA Crosstalk

Direct quantitative data on the effect of 12-OH-JA on SA signaling is limited. The following tables summarize key findings from studies on the general JA-SA antagonism. This data provides a baseline for hypothesizing the potential effects of 12-OH-JA.

Table 1: Effect of Jasmonate and Salicylate on Marker Gene Expression

TreatmentTarget GeneFold Change vs. ControlPlant SystemReference
Methyl Jasmonate (MeJA)PDF1.2 (JA-responsive)IncreasedArabidopsis thaliana[7]
Salicylic Acid (SA)PR1 (SA-responsive)IncreasedArabidopsis thaliana[7]
MeJA + SAPDF1.2 (JA-responsive)Suppressed (compared to MeJA alone)Arabidopsis thaliana[7]
MeJA + SAPR1 (SA-responsive)No significant change (compared to SA alone)Arabidopsis thaliana[7]

Table 2: Endogenous Hormone Levels During Pathogen Infection

Plant GenotypePathogenMeasured HormoneChange in ConcentrationReference
Wild-type (Col-0)Pseudomonas syringaeSalicylic AcidIncreased[7]
NahG (SA-deficient)Pseudomonas syringaeJasmonic Acid25-fold higher than wild-type[7]

Experimental Protocols

Plant Growth and Treatment

Arabidopsis thaliana (ecotype Col-0) seedlings are grown on Murashige and Skoog (MS) medium under a 16-h light/8-h dark cycle at 22°C. For chemical treatments, 12-day-old seedlings are transferred to fresh MS medium containing the desired concentrations of 12-OH-JA, SA, or a combination of both. Control plants are transferred to MS medium containing the solvent used to dissolve the hormones.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from plant tissues using a commercially available kit following the manufacturer's instructions. First-strand cDNA is synthesized from 1 µg of total RNA. qRT-PCR is performed using a thermal cycler with SYBR Green master mix. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a constitutively expressed gene (e.g., ACTIN2) as an internal control.

qrt_pcr_workflow Plant_Tissue Plant Tissue RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCt) qRT_PCR->Data_Analysis crosstalk_mechanism cluster_SA SA Pathway cluster_JA JA Pathway SA SA NPR1 NPR1 SA->NPR1 TGA_WRKY TGA / WRKY NPR1->TGA_WRKY MYC2 MYC2 NPR1->MYC2 Suppression SA_Genes SA-responsive genes TGA_WRKY->SA_Genes JA_Genes JA-responsive genes TGA_WRKY->JA_Genes Suppression JA JA/JA-Ile COI1 SCF(COI1) JA->COI1 JAZ JAZ COI1->JAZ JAZ->MYC2 MYC2->JA_Genes

References

Navigating the Crosstalk: A Comparative Guide to the Interaction of 12-Hydroxyjasmonic Acid and Abscisic Acid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate web of plant hormone signaling pathways governs a plant's ability to respond to a myriad of environmental stresses. Among these, the interplay between jasmonates and abscisic acid (ABA) is a critical nexus for regulating growth, defense, and stress adaptation. This guide provides a comparative analysis of the interaction between the signaling pathways of 12-hydroxyjasmonic acid (12-OH-JA), a catabolite of jasmonic acid (JA), and the well-established stress hormone, ABA. We present a synthesis of current understanding, quantitative data from key experiments, detailed experimental protocols, and visual diagrams to facilitate further research and potential applications in drug development for crop improvement.

Unraveling the Signaling Networks: Jasmonates and ABA

Jasmonate signaling is primarily mediated by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which acts as a receptor for the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile). Upon binding JA-Ile, COI1 targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome. This degradation releases transcription factors, such as MYC2, to activate the expression of JA-responsive genes.

Recent studies have shown that 12-hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile), a hydroxylated form of JA-Ile, can also act as an active jasmonate, signaling through the COI1 receptor.[1][2] Although it is a product of the catabolic pathway of JA-Ile, 12-OH-JA-Ile can mimic several effects of JA-Ile, including the expression of marker genes and anthocyanin accumulation.[1][2] However, there is also evidence suggesting the existence of COI1-independent signaling pathways for derivatives of 12-OH-JA, indicating a more complex regulatory landscape than previously understood.

ABA signaling is initiated by the binding of ABA to its receptors, members of the PYR/PYL/RCAR family. This binding leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn relieves the suppression of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s then phosphorylate and activate downstream transcription factors, such as ABA-insensitive (ABI) proteins, to regulate the expression of ABA-responsive genes.

The Convergence of Pathways: Mechanisms of Interaction

The crosstalk between JA and ABA signaling is multifaceted, exhibiting both synergistic and antagonistic interactions depending on the physiological context.[3][4] These interactions are crucial for fine-tuning plant responses to various stresses.

Synergistic Interactions:

  • Co-regulation of Gene Expression: Both JA and ABA can induce the expression of a common set of stress-responsive genes.[4]

  • Mutual Biosynthesis Activation: Evidence suggests that JA can promote ABA biosynthesis, and conversely, ABA can enhance the production of JA, creating a positive feedback loop during stress responses.[5]

  • Shared Signaling Components: Key transcription factors are points of convergence. For instance, JAZ proteins, the repressors in JA signaling, can physically interact with ABI3 and ABI5, positive regulators of ABA signaling. The degradation of JAZ proteins upon JA signaling can therefore release and activate these ABI factors, amplifying the ABA response.[4] The ABA receptor PYL6 has also been shown to interact with the JA-responsive transcription factor MYC2.[5]

Antagonistic Interactions:

  • Growth vs. Defense: In some developmental processes, JA and ABA can have opposing effects. For example, while both are involved in stress responses, their balance is critical for regulating the trade-off between plant growth and defense.[3]

  • Gene Expression Suppression: Exogenous ABA has been shown to suppress the expression of certain JA-ethylene responsive defense genes.[6]

Given that 12-OH-JA-Ile also signals through the COI1-JAZ co-receptor complex, it is plausible that it modulates ABA signaling through the same key interaction points as JA-Ile, such as the regulation of JAZ-ABI protein interactions. However, the specific molecular details of the interaction between 12-OH-JA and the ABA pathway remain an active area of investigation.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of different jasmonates on physiological responses, including those related to ABA signaling.

Parameter Treatment Organism Observed Effect Fold Change/Percentage Reference
Stomatal Aperture 50 µM Methyl Jasmonate (MeJA)Arabidopsis thalianaStomatal closure70% reduction compared to control[7]
Stomatal Aperture 100 µM H₂O₂ (downstream of JA signaling)Arabidopsis thalianaStomatal closure60% reduction compared to control[7]
Gene Expression (JA-responsive) 50 µM 12-OH-JA-IleArabidopsis thalianaInduction of JA-responsive genesOverlap with JA-Ile induced genes[1][8]
Anthocyanin Accumulation 50 µM 12-OH-JA-IleArabidopsis thalianaIncreased anthocyanin levelsComparable to 50 µM JA-Ile[1]
Root Growth Inhibition 10 µM MeJAArabidopsis thalianaInhibition of root growthSignificant reduction compared to control[9]

Visualizing the Interaction: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental approaches, the following diagrams were generated using Graphviz (DOT language).

Signaling_Pathway cluster_JA 12-OH-JA / JA Pathway cluster_ABA ABA Pathway 12-OH-JA-Ile 12-OH-JA-Ile COI1 COI1 12-OH-JA-Ile->COI1 JA-Ile JA-Ile JA-Ile->COI1 ABA ABA JA-Ile->ABA Biosynthesis JAZ JAZ COI1->JAZ degradation MYC2 MYC2 JAZ->MYC2 ABI ABI JAZ->ABI Interaction (Repression) JA Response JA Response MYC2->JA Response PYL PYL MYC2->PYL Interaction ABA->JA-Ile Biosynthesis ABA->PYL PP2C PP2C PYL->PP2C SnRK2 SnRK2 PP2C->SnRK2 SnRK2->ABI ABA Response ABA Response ABI->ABA Response

Caption: Interaction between the 12-OH-JA/JA and ABA signaling pathways.

Experimental_Workflow cluster_prep Plant Material and Treatment cluster_analysis Analysis cluster_data Data Interpretation A Plant Growth (e.g., Arabidopsis) B Hormone Treatment (12-OH-JA, ABA, combined) A->B C Phenotypic Analysis (e.g., Stomatal Aperture) B->C D Gene Expression Analysis (qRT-PCR) B->D E Protein Interaction Analysis (Yeast-2-Hybrid, Co-IP) B->E F Quantitative Data (Tables, Graphs) C->F D->F G Pathway Modeling (Diagrams) E->G

Caption: A typical experimental workflow for studying hormone pathway interactions.

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments commonly used to investigate the interaction between jasmonate and ABA signaling pathways.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of target genes involved in the JA and ABA signaling pathways in response to hormone treatments.

a. RNA Extraction and cDNA Synthesis:

  • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.

b. qRT-PCR Reaction:

  • Prepare a reaction mixture containing:

    • SYBR Green Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

    • Forward and reverse primers (10 µM each) for the target and reference genes (e.g., ACTIN2, UBQ10).

    • Diluted cDNA template.

    • Nuclease-free water.

  • Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 s.

      • Annealing/Extension: 60°C for 1 min.

  • Include a melting curve analysis at the end of the run to verify the specificity of the PCR products.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This method is used to identify and confirm physical interactions between proteins, such as JAZ and ABI proteins.

a. Vector Construction:

  • Clone the coding sequences of the "bait" protein (e.g., JAZ) and "prey" protein (e.g., ABI) into the pGBKT7 (bait) and pGADT7 (prey) vectors, respectively. These vectors fuse the proteins to the DNA-binding domain (BD) and activation domain (AD) of the GAL4 transcription factor.

b. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

  • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

c. Interaction Assay:

  • After 3-5 days of growth, streak the colonies from the SD/-Leu/-Trp plates onto selective media:

    • SD/-Leu/-Trp/-His (lacking histidine) to test for the activation of the HIS3 reporter gene.

    • SD/-Leu/-Trp/-Ade (lacking adenine) to test for the activation of the ADE2 reporter gene.

    • Filter lift assay for β-galactosidase activity using X-gal to test for the activation of the lacZ reporter gene.

  • Growth on the selective media and/or the development of a blue color in the β-galactosidase assay indicates a positive protein-protein interaction.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interaction

Co-IP is used to verify protein-protein interactions within the plant cell.

a. Protein Extraction:

  • Grind plant tissue, transiently or stably expressing tagged versions of the proteins of interest (e.g., JAZ-HA and ABI-FLAG), in liquid nitrogen.

  • Resuspend the powder in IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

  • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

b. Immunoprecipitation:

  • Incubate the protein extract with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) for 2-4 hours at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with IP buffer to remove non-specifically bound proteins.

c. Western Blot Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an antibody against the second tagged protein (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein. A band corresponding to the second protein confirms the in vivo interaction.

Stomatal Aperture Bioassay

This assay measures the effect of hormone treatments on stomatal opening and closure.

a. Epidermal Peel Preparation:

  • Excise leaves from well-watered plants.

  • Carefully peel the abaxial epidermis and immediately float the peels in a buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

  • Incubate the peels under light for 2-3 hours to induce stomatal opening.

b. Hormone Treatment:

  • Transfer the epidermal peels to the same buffer containing the desired concentrations of 12-OH-JA, ABA, or a combination of both.

  • Incubate for a defined period (e.g., 1-2 hours).

c. Measurement and Analysis:

  • Mount the epidermal peels on a microscope slide.

  • Capture images of multiple stomata using a light microscope equipped with a camera.

  • Measure the width and length of the stomatal aperture using image analysis software (e.g., ImageJ).

  • Calculate the stomatal aperture as the width-to-length ratio.

  • Statistically compare the stomatal apertures between different treatments.

This guide provides a foundational understanding of the complex interplay between this compound and abscisic acid signaling pathways. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers aiming to further dissect these intricate networks and explore their potential for enhancing plant resilience and productivity.

References

A Comparative Guide to the Biological Activities of 12-OH-JA and 12-OH-JA-Ile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 12-hydroxy-jasmonic acid (12-OH-JA) and its isoleucine conjugate, 12-hydroxy-jasmonoyl-L-isoleucine (12-OH-JA-Ile). The information presented herein is curated from peer-reviewed scientific literature to aid in the understanding of their distinct and overlapping roles in plant signaling and to support further research and development.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1][2] The most well-characterized bioactive jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which functions by promoting the interaction between the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to the ubiquitination and subsequent degradation of JAZ proteins and the activation of jasmonate-responsive genes.[3][4][5]

Historically, 12-OH-JA and 12-OH-JA-Ile have been considered products of JA-Ile catabolism, suggesting a role in the attenuation of jasmonate signaling.[6] However, recent studies have revealed that 12-OH-JA-Ile is not merely an inactive byproduct but possesses intrinsic biological activity, functioning as an active jasmonate signal.[7][8] In contrast, 12-OH-JA is generally considered to be inactive, though it can be a precursor to the active 12-OH-JA-Ile.[9] This guide aims to delineate the differences in their biological activities, supported by experimental data.

Comparative Biological Activities

The biological activities of 12-OH-JA and 12-OH-JA-Ile have been compared across various assays, primarily in the model plant Arabidopsis thaliana. The data consistently demonstrates that while 12-OH-JA-Ile exhibits bioactivity, its potency relative to JA-Ile can vary depending on the specific stereoisomer and the biological context.

Table 1: Summary of Quantitative Data on the Biological Activities of 12-OH-JA and 12-OH-JA-Ile

Biological Activity12-OH-JA12-OH-JA-IleJA-Ile (for comparison)Key Findings & References
COI1-JAZ Co-receptor Binding No significant bindingBinds to the COI1-JAZ co-receptor complex.[3][8]Strong binding to the COI1-JAZ co-receptor complex.[4][10]The naturally occurring stereoisomer, (3R,7S)-12-OH-JA-Ile, binds to the COI1-JAZ9 complex as effectively as (3R,7S)-JA-Ile.[8] However, in some contexts, it is described as a weaker ligand than JA-Ile.[3][9]
Jasmonate-Responsive Gene Expression Generally inactive; does not induce JA-responsive genes.[9]Induces a wide range of JA-responsive genes, although the transcriptional response may be weaker than that of JA-Ile.[2][7]Potent inducer of JA-responsive genes.[11]Genome-wide transcriptomics show a large overlap in the genes affected by 12-OH-JA-Ile and JA-Ile.[2][7]
Anthocyanin Accumulation No significant induction.Induces anthocyanin accumulation in Arabidopsis, tomato, and sorghum.[7]Strong inducer of anthocyanin accumulation.The induction of anthocyanin by 12-OH-JA-Ile is dependent on a functional COI1 protein.[7]
Trichome Induction No significant induction.Induces trichome formation in Arabidopsis.[7]Strong inducer of trichome formation.This effect is also mediated through the COI1-dependent signaling pathway.[7]
Root Growth Inhibition No significant effect.Inhibits root growth.[3]Strong inhibitor of root growth.
Wound and Defense Response Not directly active.Contributes to the wound and defense response against insect herbivory.[7]A primary signal in wound and defense responses.Mutants overaccumulating 12-OH-JA-Ile show intensified wound responses.[7]

Signaling Pathways

Both JA-Ile and 12-OH-JA-Ile exert their effects through the canonical jasmonate signaling pathway. The core of this pathway involves the COI1-JAZ co-receptor complex. In the absence of a jasmonate signal, JAZ proteins repress transcription factors (e.g., MYC2), thereby inhibiting the expression of jasmonate-responsive genes. The binding of a bioactive jasmonate, such as JA-Ile or 12-OH-JA-Ile, to COI1 facilitates the recruitment of JAZ proteins to the SCFCOI1 E3 ubiquitin ligase complex. This leads to the polyubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome, releasing the transcription factors to activate gene expression.

Jasmonate_Signaling_Pathway cluster_0 Jasmonate Biosynthesis & Metabolism cluster_1 COI1-JAZ Co-Receptor Complex cluster_2 Transcriptional Regulation JA JA JA_Ile JA-Ile JA->JA_Ile JAR1 12_OH_JA_Ile 12-OH-JA-Ile JA_Ile->12_OH_JA_Ile CYP94s COI1 COI1 JA_Ile->COI1 Binds 12_OH_JA 12-OH-JA 12_OH_JA_Ile->12_OH_JA IAR3/ILL6 Inactive_Metabolites Inactive Metabolites 12_OH_JA_Ile->Inactive_Metabolites Further Oxidation 12_OH_JA_Ile->COI1 Binds JAZ JAZ COI1->JAZ Interaction SCF_COI1 SCF-COI1 COI1->SCF_COI1 MYC2 MYC2 JAZ->MYC2 Repression SCF_COI1->JAZ Ubiquitination & Degradation JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activation Biological_Responses Biological Responses (Defense, Growth Inhibition, etc.) JA_Responsive_Genes->Biological_Responses

Figure 1: Jasmonate signaling pathway highlighting the roles of 12-OH-JA and 12-OH-JA-Ile.

Experimental Protocols

The following are summaries of key experimental protocols used to differentiate the biological activities of 12-OH-JA and 12-OH-JA-Ile.

This assay is used to determine the ability of a ligand to promote the interaction between COI1 and a JAZ protein.

  • Principle: A recombinant "bait" protein (e.g., GST-tagged COI1) is immobilized on beads. This is then incubated with a "prey" protein (e.g., a His-tagged JAZ protein) in the presence or absence of the test compound (12-OH-JA or 12-OH-JA-Ile). If the compound promotes the interaction, the prey protein will be "pulled down" with the bait protein. The presence of the prey protein is then detected by Western blotting.

  • Brief Protocol:

    • Express and purify recombinant GST-COI1 and His-JAZ proteins.

    • Incubate GST-COI1 with glutathione-sepharose beads.

    • Add His-JAZ and the test compound at various concentrations.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies to detect JAZ and COI1, respectively.[12][13][14][15][16][17]

This method is used to quantify the expression levels of specific genes in response to treatment with jasmonates.

  • Principle: Total RNA is extracted from plant tissues treated with the test compounds. This RNA is then reverse-transcribed into complementary DNA (cDNA). The abundance of specific cDNAs (representing the genes of interest) is quantified using a real-time PCR machine with fluorescent dyes (e.g., SYBR Green).

  • Brief Protocol:

    • Treat Arabidopsis seedlings with 12-OH-JA, 12-OH-JA-Ile, or a control solution.

    • Harvest tissue at specific time points and extract total RNA.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for JA-responsive marker genes (e.g., VSP2, PDF1.2, JAZ genes).

    • Normalize the expression levels to a housekeeping gene (e.g., ACTIN or UBQ5).

    • Calculate the relative fold change in gene expression compared to the control treatment.[6][11][18][19][20]

This is a spectrophotometric method to quantify the amount of anthocyanin pigments in plant tissues.

  • Principle: Anthocyanins are extracted from plant tissues using an acidified solvent. The absorbance of the extract is then measured at specific wavelengths to determine the anthocyanin content.

  • Brief Protocol:

    • Grow Arabidopsis seedlings on media supplemented with 12-OH-JA, 12-OH-JA-Ile, or a control.

    • Harvest and weigh the seedlings.

    • Homogenize the tissue in an extraction buffer (e.g., methanol (B129727) with 1% HCl).

    • Incubate the homogenate in the dark at 4°C to allow for complete extraction.

    • Centrifuge the mixture to pellet the cell debris.

    • Measure the absorbance of the supernatant at 530 nm and 657 nm.

    • Calculate the relative anthocyanin content using the formula: A530 - (0.25 x A657).[21][22][23][24][25]

Experimental_Workflow cluster_qRT_PCR Gene Expression Analysis cluster_Anthocyanin Metabolite Analysis Start Start: Plant Treatment Treatment_Groups Control (Mock) 12-OH-JA 12-OH-JA-Ile Start->Treatment_Groups Harvest Harvest Plant Tissue (e.g., seedlings, leaves) Treatment_Groups->Harvest Analysis_Choice Choose Analysis Harvest->Analysis_Choice RNA_Extraction RNA Extraction Analysis_Choice->RNA_Extraction qRT-PCR Extraction Anthocyanin Extraction Analysis_Choice->Extraction Anthocyanin Assay cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis_qPCR Analyze Gene Expression Data qPCR->Data_Analysis_qPCR Spectrophotometry Spectrophotometry Extraction->Spectrophotometry Data_Analysis_Antho Calculate Anthocyanin Content Spectrophotometry->Data_Analysis_Antho

Figure 2: A generalized experimental workflow for comparing the biological activities of 12-OH-JA and 12-OH-JA-Ile.

Conclusion

The evidence strongly indicates that 12-OH-JA-Ile is a biologically active jasmonate that signals through the canonical COI1-JAZ pathway, participating in defense and developmental processes. While it may exhibit weaker activity than JA-Ile in some assays, the bioactivity of its naturally occurring stereoisomer, (3R,7S)-12-OH-JA-Ile, appears to be comparable to that of JA-Ile in terms of COI1-JAZ9 binding.[8] This suggests a more nuanced role for 12-OH-JA-Ile in fine-tuning the jasmonate response rather than simply serving as an inactive catabolite. In contrast, 12-OH-JA is largely considered inactive in signaling but serves as a precursor for other jasmonate compounds.

For researchers and professionals in drug development, these findings highlight the importance of considering the metabolic transformations of jasmonate compounds. The specific stereochemistry and hydroxylation status of jasmonate derivatives can significantly impact their biological activity and receptor interactions. Further investigation into the specificities of different JAZ proteins for 12-OH-JA-Ile and the downstream consequences of this signaling will be crucial for a complete understanding of the jasmonate regulatory network.

References

A Comparative Guide to the Metabolomics of Jasmonate-Treated Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jasmonates, a class of lipid-derived plant hormones, are pivotal regulators of plant growth, development, and defense. Exogenous application of jasmonates, such as methyl jasmonate (MeJA), triggers a cascade of signaling events that lead to profound shifts in the plant's metabolome, often resulting in the accumulation of valuable secondary metabolites. This guide provides a comparative overview of the metabolic responses of various plant species to jasmonate treatment, supported by experimental data and detailed methodologies.

The Jasmonate Signaling Pathway: A Primer

The jasmonate signaling pathway is a well-orchestrated molecular mechanism that translates the perception of jasmonate into transcriptional reprogramming, leading to diverse physiological and metabolic responses. The core of this pathway involves the degradation of Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors. In the presence of the bioactive form, jasmonoyl-L-isoleucine (JA-Ile), the F-box protein CORONATINE INSENSITIVE1 (COI1) recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. This relieves the repression of various transcription factors, such as MYC2, which in turn activate the expression of jasmonate-responsive genes, including those involved in secondary metabolite biosynthesis.

Jasmonate_Signaling_Pathway cluster_legend Legend alpha_linolenic_acid α-Linolenic Acid OPDA OPDA alpha_linolenic_acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation JA_Ile JA-Ile (Bioactive) JA->JA_Ile JAR1 SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome SCF_COI1->Proteasome Ubiquitination MYC2 MYC2 (Transcription Factor) MYC2->JAZ JRGs Jasmonate Responsive Genes (Secondary Metabolism) MYC2->JRGs Activates Activation Activation l1 Activation->l1 Repression Repression l2 Repression->l2 Biosynthesis Biosynthesis l3 Biosynthesis->l3 Degradation Degradation l4 Degradation->l4

Core Jasmonate Signaling Pathway

Comparative Metabolomic Responses to Jasmonate Treatment

The application of jasmonates elicits diverse metabolic responses across the plant kingdom, often leading to the accumulation of species-specific secondary metabolites. Below is a comparative summary of the metabolic changes observed in different plant species upon jasmonate treatment.

Table 1: Jasmonate-Induced Changes in Secondary Metabolites
Plant SpeciesMetabolite ClassKey Induced CompoundsFold Change/ObservationReference
Cannabis sativaCannabinoidsΔ⁹-Tetrahydrocannabinolic acid A (THCA), Δ⁹-Tetrahydrocannabivarinic acid (THCVA)Up to 2-fold increase with 15 mM MeJA.[1][1]
Brassica rapaGlucosinolates, PhenylpropanoidsIndole (B1671886) glucosinolates, HydroxycinnamatesSignificant increase.[2][3][2][3]
Chinese Chives (Allium tuberosum)Phenolic Compounds4-Coumaric acid, Protocatechuic acidSignificantly increased.[4]
Vitis labrusca (Grapes)Flavonoids, HydroxycinnamatesMalvidin and peonidin (B1209262) derivatives, Glucosides of hydroxycinnamatesSignificantly increased.[5]
Sweet Basil (Ocimum basilicum)Phenylpropanoids, TerpenoidsRosmarinic acid, Caffeic acid, Eugenol, LinaloolRosmarinic acid increased by 47% with 0.5 mM MeJA.[6]
Calendula officinalisTerpenoidsα-MuuroleneInduced upon jasmonate treatment.[7]
Arabidopsis thalianaGlucosinolatesGlucobrassicin (an indole glucosinolate)Increased upon MeJA treatment.[8]
Table 2: Jasmonate-Induced Changes in Primary Metabolites
Plant SpeciesMetabolite ClassObservationReference
Brassica rapaAmino Acids, SugarsLevels of glucose, sucrose, and several amino acids decreased.[2][3][2][3]
Chinese Chives (Allium tuberosum)Amino Acids, Sugars, Organic AcidsIn hydroponic culture, total sugars and amino acids increased, while organic acids decreased. The opposite trend was observed in substrate-grown plants.[4]
Arabidopsis thalianaAmino AcidsChanges in amino acid profiles observed in response to drought stress mediated by JAZ7.[9]

Experimental Protocols

A generalized workflow for a comparative metabolomics study of jasmonate-treated plants is outlined below. This workflow can be adapted based on the specific research question, plant material, and available analytical instrumentation.

Experimental_Workflow plant_growth Plant Growth and Acclimatization ja_treatment Jasmonate Treatment (e.g., MeJA spray) plant_growth->ja_treatment sampling Sample Collection (Flash-freeze in liquid N2) ja_treatment->sampling extraction Metabolite Extraction (e.g., Methanol (B129727)/Water/Chloroform) sampling->extraction analysis Metabolomic Analysis extraction->analysis lcms LC-MS/MS analysis->lcms nmr NMR analysis->nmr data_processing Data Processing and Statistical Analysis lcms->data_processing nmr->data_processing interpretation Metabolite Identification and Pathway Analysis data_processing->interpretation

Generalized Metabolomics Workflow
Detailed Methodologies

1. Plant Growth and Jasmonate Treatment:

  • Plant Material: Grow plants under controlled environmental conditions (e.g., temperature, humidity, photoperiod) to ensure uniformity.

  • Treatment Application: Prepare a stock solution of Methyl Jasmonate (MeJA) in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration (e.g., 100 µM, 500 µM) in water containing a surfactant (e.g., 0.01% Tween 20) to ensure even coverage. Apply the solution as a foliar spray until runoff. Control plants should be sprayed with the same solution lacking MeJA. For systemic response studies, treatment can be applied to specific leaves.

2. Sample Collection and Preparation:

  • Harvesting: At specified time points post-treatment (e.g., 24h, 48h, 72h), harvest the tissue of interest (e.g., leaves, roots, flowers). Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

3. Metabolite Extraction:

  • Solvent System: A common extraction solvent for a broad range of metabolites is a mixture of methanol, water, and chloroform. For a focus on semi-polar metabolites, an acidified methanol solution (e.g., with 0.1% formic acid) is often used.[1]

  • Procedure:

    • Weigh the frozen powder (e.g., 50-100 mg) into a microcentrifuge tube.

    • Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol).

    • Vortex thoroughly and incubate on ice or at 4°C with shaking for a specified period (e.g., 1 hour).

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.

    • Collect the supernatant for analysis. For targeted analysis, a solid-phase extraction (SPE) step may be included for sample cleanup and enrichment.

4. LC-MS/MS Analysis (for Targeted and Untargeted Profiling):

  • Chromatography:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a modifier like 0.1% formic acid, is typically employed.[1]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to cover a wide range of metabolites.

    • Analysis Mode: For untargeted analysis, data is acquired in full scan mode. For targeted quantification, Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity.

5. NMR Analysis (for Structural Elucidation and Quantification):

  • Sample Preparation: The dried extract is reconstituted in a deuterated solvent (e.g., MeOD-d4, D2O) containing an internal standard (e.g., TSP).

  • Acquisition: 1D ¹H NMR spectra provide a quantitative overview of the major metabolites. 2D NMR techniques (e.g., J-resolved, COSY, HSQC) are used for structural elucidation and to resolve signal overlap.[2][3][10]

6. Data Analysis and Interpretation:

  • Data Processing: Raw data from LC-MS or NMR is processed to extract features (peaks) and perform alignment, normalization, and scaling.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify metabolites that differ significantly between control and treated groups.[1]

  • Metabolite Identification: Putative identification is based on accurate mass, fragmentation patterns (MS/MS), and retention times compared to databases (e.g., METLIN, KEGG) and authentic standards. NMR signals are identified by comparing chemical shifts and coupling constants to databases and literature values.

  • Pathway Analysis: Identified metabolites are mapped to biochemical pathways to understand the systemic metabolic perturbations induced by jasmonate treatment.

This guide provides a framework for understanding and investigating the complex metabolic responses of plants to jasmonate signaling. The provided data and protocols can serve as a valuable resource for designing experiments aimed at exploring and harnessing the rich chemical diversity of the plant kingdom.

References

Validating COI1-Independent Functions of 12-Hydroxyjasmonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 12-Hydroxyjasmonic acid (12-OH-JA) and its derivatives, focusing on validating their functions independent of the canonical COI1-JAZ signaling pathway. We present supporting experimental data, detailed protocols for key assays, and signaling pathway diagrams to assist researchers in distinguishing between COI1-dependent and -independent jasmonate activities.

Introduction

Jasmonates (JAs) are a class of lipid-derived hormones that play critical roles in plant growth, development, and defense. The primary signaling pathway for JAs involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex. The bioactive hormone, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to the ubiquitination and subsequent degradation of JAZs. This de-represses transcription factors like MYC2, activating downstream JA-responsive genes.

While this COI1-dependent pathway is well-established, emerging evidence points to the existence of alternative, COI1-independent signaling routes for certain JA derivatives. This compound (12-OH-JA) and its glucosylated form, in particular, have been identified as key players in specific physiological processes that are not mediated by COI1. In contrast, the isoleucine conjugate of 12-OH-JA (12-OH-JA-Ile) has been shown to function through the canonical COI1-dependent pathway. Understanding this functional divergence is crucial for dissecting the complexity of jasmonate signaling and for the development of targeted chemical modulators.

Comparative Analysis of Jasmonate Activity

The following tables summarize quantitative data from key studies, highlighting the differential activities of 12-OH-JA derivatives in COI1-independent and COI1-dependent bioassays.

Table 1: COI1-Independent Leaf-Closing Activity in Samanea saman

This assay demonstrates a specific, COI1-independent physiological response. The data is adapted from studies on the nyctinastic (sleep) movements of Samanea saman pinnules, where leaf closure is measured as a change in the angle between the pinnules.

CompoundConcentration (µM)Mean Leaf Angle (degrees) after 2hActivity Class
Control (Water) N/A~170° (Open)Inactive
(-)-12-O-Glc-JA (LCF) 1~30° (Closed)COI1-Independent
(-)-12-OH-JA 100~90° (Partially Closed)COI1-Independent (Weak)
(+)-JA-Ile 100~170° (Open)Inactive
Coronatine 100~170° (Open)Inactive

Data synthesized from Nakamura et al. (2011), Plant Physiology.[1][2][3][4][5][6][7]

Table 2: COI1-Dependent Root Growth Inhibition in Arabidopsis thaliana

This assay is a classic test for canonical JA signaling. Inhibition of primary root growth is a hallmark of COI1-dependent activity.

Treatment (50 µM)GenotypePrimary Root Length (% of Mock)Activity Class
JA-Ile Wild-Type (Col-0)~40%COI1-Dependent
coi1-1 Mutant~98%(Blocked)
12-OH-JA-Ile Wild-Type (Col-0)~55%COI1-Dependent
coi1-1 Mutant~95%(Blocked)

Data synthesized from Poudel et al. (2019), Plant and Cell Physiology.[8][9]

Table 3: COI1-Dependent Gene Expression in Arabidopsis thaliana

This assay measures the induction of well-known JA-responsive marker genes, which is dependent on the COI1-JAZ signaling cascade.

Treatment (50 µM)GeneGenotypeRelative Expression (Fold Change vs. Mock)Activity Class
JA-Ile VSP2Wild-Type (Col-0)~150COI1-Dependent
coi1-1 Mutant~1(Blocked)
12-OH-JA-Ile VSP2Wild-Type (Col-0)~120COI1-Dependent
coi1-1 Mutant~1(Blocked)
(-)-12-O-Glc-JA LOX2Wild-Type (Col-0)~1Inactive

Data synthesized from Poudel et al. (2019) and Nakamura et al. (2011).[1][2][4][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a generalized workflow for validating the COI1-independence of a given compound.

COI1_Dependent_Pathway cluster_stimulus Stimulus cluster_nucleus Nucleus JA_Ile JA-Ile or 12-OH-JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ forms complex Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation MYC2 MYC2 (TF) JAZ->MYC2 represses JA_Genes JA-Responsive Genes (e.g., VSP2, LOX2) MYC2->JA_Genes activates Biological_Responses Root Growth Inhibition Anthocyanin Accumulation Defense Responses JA_Genes->Biological_Responses leads to Proteasome->JAZ

Caption: Canonical COI1-dependent jasmonate signaling pathway.

COI1_Independent_Pathway cluster_stimulus Stimulus cluster_cell Motor Cell cluster_negative No Effect On OH_JA (-)-12-OH-JA or (-)-12-O-Glc-JA Receptor_X Unknown Receptor (COI1-Independent) OH_JA->Receptor_X binds Signal_Transduction Signal Transduction (e.g., K+ ion flux) Receptor_X->Signal_Transduction activates Physiological_Response Turgor Change Leaf Closing Movement Signal_Transduction->Physiological_Response causes COI1_Pathway COI1-JAZ Pathway (e.g., LOX2 expression)

Caption: Proposed COI1-independent signaling for 12-OH-JA.

Experimental_Workflow cluster_assays Bioassays cluster_genotypes Genetic Backgrounds cluster_results Expected Outcomes Test_Compound Test Compound (e.g., 12-OH-JA) COI1_Ind COI1-Independent Assay (e.g., Samanea Leaf Closing) Test_Compound->COI1_Ind COI1_Dep COI1-Dependent Assays (Root Growth, Gene Expression) Test_Compound->COI1_Dep Result_Ind Activity Observed => COI1-Independent COI1_Ind->Result_Ind WT Wild-Type (WT) COI1_Dep->WT coi1 coi1 Mutant COI1_Dep->coi1 Result_Dep_WT Activity in WT WT->Result_Dep_WT Result_Inactive No Activity in WT => Inactive WT->Result_Inactive Result_Dep_coi1 No Activity in coi1 => COI1-Dependent coi1->Result_Dep_coi1

Caption: Workflow for validating COI1-independent functions.

Experimental Protocols

Protocol 1: Samanea saman Leaf-Closing Assay

This protocol is used to assess the COI1-independent activity of compounds on leaf movement.

Objective: To determine if a test compound can induce leaf closure in isolated Samanea saman pinnae.

Materials:

  • Healthy, mature Samanea saman plants grown under a 12h light/12h dark cycle.

  • Test compounds (e.g., 12-OH-JA, JA-Ile) dissolved in a suitable solvent (e.g., ethanol) and then diluted in water.

  • Control solution (water with the same final concentration of solvent).

  • Petri dishes or small vials.

  • Razor blades.

  • Digital camera and protractor software for angle measurement.

Procedure:

  • Just before the end of the dark period, excise pinnae from the plant by making a clean cut at the base of the petiole.

  • Immediately place the cut end of each pinna into a vial containing either the control or a test solution at the desired concentration.

  • Place the setup in a dark, humid chamber to prevent wilting and to observe the opening of the leaves as the subjective day begins.

  • Monitor and photograph the pinnae at regular intervals (e.g., every 30 minutes for 4-6 hours).

  • Measure the angle between the two opposing pinnules from the digital images. An angle of ~180° represents a fully open state, while an angle close to 0° represents a fully closed state.

  • Compare the rate and extent of leaf closure between the control and treated samples. A significant decrease in the angle for a test compound compared to the control indicates positive activity.

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is a standard method to evaluate COI1-dependent jasmonate activity.

Objective: To quantify the inhibitory effect of a test compound on primary root growth in wild-type and coi1 mutant Arabidopsis seedlings.

Materials:

  • Arabidopsis thaliana seeds (Wild-Type, e.g., Col-0, and a coi1 mutant line).

  • Murashige and Skoog (MS) agar (B569324) plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

  • Test compounds dissolved in a solvent and added to the MS medium after autoclaving to the desired final concentration.

  • Control plates containing only the solvent.

  • Growth chamber (22°C, 16h light/8h dark).

  • Ruler and image analysis software (e.g., ImageJ).

Procedure:

  • Surface-sterilize Arabidopsis seeds and place them on MS agar plates.

  • Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a vertical position in a growth chamber.

  • After 4-5 days of growth, when seedlings have a visible primary root, transfer them to new MS plates containing the test compounds or the control solution.

  • Mark the position of the root tip at the time of transfer.

  • Return the plates to the growth chamber for an additional 5-7 days.

  • Scan the plates and measure the length of new root growth from the transfer mark to the new root tip.

  • Calculate the percentage of root growth inhibition for each treatment relative to the mock-treated control for both wild-type and coi1 genotypes. Activity that is present in the wild-type but absent in the coi1 mutant is considered COI1-dependent.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for JA-Responsive Genes

This protocol measures changes in the transcript levels of target genes to assess the activation of the COI1-dependent signaling pathway.

Objective: To determine if a test compound induces the expression of COI1-dependent marker genes like VSP2 or LOX2 in Arabidopsis.

Materials:

  • 10-14 day old Arabidopsis seedlings (Wild-Type and coi1 mutant) grown on MS plates or in liquid culture.

  • Test compound solution and control (mock) solution.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Gene-specific primers for target genes (e.g., VSP2, LOX2) and a reference gene (e.g., UBQ10, ACTIN2).

  • qRT-PCR instrument.

Procedure:

  • Treat seedlings by spraying with or submerging them in the test compound or mock solution.

  • After a specific time (e.g., 1-6 hours), harvest the tissue, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA from the tissue using a commercial kit or a standard protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.

  • Run the reactions in a qRT-PCR cycler.

  • Analyze the data using the ΔΔCt method. Normalize the expression of the target gene to the reference gene. Calculate the fold change in expression for the compound-treated sample relative to the mock-treated control for both wild-type and coi1 genotypes. A strong induction in the wild-type that is absent in the coi1 mutant indicates COI1-dependent gene activation.[10]

References

A Comparative Analysis of Gene Expression Profiles Induced by 12-Hydroxyjasmonic Acid and Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by 12-hydroxyjasmonic acid (12-OH-JA) and its precursor, jasmonic acid (JA). The information presented herein is supported by experimental data from publicly available research to aid in understanding the nuanced roles of these signaling molecules in plant biology and to inform research and development in related fields.

Introduction

Jasmonic acid (JA) is a well-characterized phytohormone that plays a pivotal role in regulating plant growth, development, and defense against biotic and abiotic stresses. Its bioactive form, jasmonoyl-isoleucine (JA-Ile), triggers a signaling cascade that leads to widespread changes in gene expression. This compound (12-OH-JA) is a hydroxylated metabolite of JA. While initially considered an inactivation product, recent studies have investigated the biological activity of 12-OH-JA and its isoleucine conjugate (12-OH-JA-Ile), revealing a complex regulatory landscape. This guide compares the known effects of 12-OH-JA and JA on global gene expression.

Data Presentation: A Comparative Overview of Gene Expression

The most comprehensive data available for comparing the transcriptomic effects of a hydroxylated jasmonate and a canonical jasmonate comes from studies on their isoleucine conjugates, 12-OH-JA-Ile and JA-Ile. A key study conducted in Arabidopsis thaliana provides a genome-wide perspective on the gene expression changes induced by these two compounds.

TreatmentNumber of Differentially Expressed Genes (DEGs)Reference
Jasmonoyl-isoleucine (JA-Ile)4,173[Poudel et al., 2019]
12-hydroxyjasmonoyl-isoleucine (12-OH-JA-Ile)672[Poudel et al., 2019]

While 12-OH-JA-Ile affects a smaller subset of genes compared to JA-Ile, there is a significant overlap in the genes that are regulated by both compounds. This suggests that 12-OH-JA-Ile can mimic some of the functions of JA-Ile, likely by interacting with the same receptor, COI1.

In contrast to its isoleucine conjugate, the unconjugated form, 12-OH-JA, has been shown to be largely inactive in inducing typical JA-responsive genes in Arabidopsis.

CompoundEffect on JA-Responsive Genes (e.g., LOX2, OPCL1)Reference
Jasmonic Acid (JA)Induction[Nakamura et al., 2011]
This compound (12-OH-JA)Inactive[Nakamura et al., 2011][1]

This finding suggests that the hydroxylation of JA at the 12th carbon position, without subsequent conjugation to isoleucine, may indeed serve as a deactivation step for many JA-mediated signaling pathways.

Signaling Pathways

The canonical JA signaling pathway is initiated by the binding of JA-Ile to the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ repressor proteins for degradation by the 26S proteasome, thereby releasing transcription factors (e.g., MYC2) to activate the expression of JA-responsive genes.

12-OH-JA is a metabolite of JA and can be further conjugated to isoleucine to form 12-OH-JA-Ile. Evidence suggests that 12-OH-JA-Ile can also be perceived by the COI1 receptor, thus activating a similar downstream signaling cascade, albeit potentially with different efficiency or targeting a subset of the genes affected by JA-Ile.[2] The inactivity of unconjugated 12-OH-JA in inducing JA-responsive genes suggests it does not effectively interact with the COI1 receptor.

Jasmonate_Signaling cluster_synthesis Biosynthesis & Metabolism cluster_signaling Signaling Cascade cluster_inactive Inactive Pathway JA Jasmonic Acid (JA) 12_OH_JA 12-OH-JA JA->12_OH_JA Hydroxylation JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile Conjugation 12_OH_JA_Ile 12-OH-JA-Isoleucine 12_OH_JA->12_OH_JA_Ile Conjugation Inactive No significant activation of JA-responsive genes 12_OH_JA->Inactive JA_Ile->12_OH_JA_Ile Hydroxylation COI1 COI1 Receptor JA_Ile->COI1 Binds 12_OH_JA_Ile->COI1 Binds JAZ JAZ Repressors COI1->JAZ Targets for Degradation TFs Transcription Factors (e.g., MYC2) JAZ->TFs Represses JRGs JA-Responsive Genes TFs->JRGs Activates Experimental_Workflow cluster_experiment Experimental Phase cluster_rnaseq RNA-Seq Pathway cluster_microarray Microarray Pathway cluster_analysis Data Analysis Phase PlantGrowth Plant Growth & Treatment (e.g., Arabidopsis seedlings) Harvesting Tissue Harvesting & RNA Extraction PlantGrowth->Harvesting QC RNA Quality Control Harvesting->QC LibraryPrep Library Preparation QC->LibraryPrep Labeling cDNA Synthesis & Labeling QC->Labeling Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataProcessing Raw Data Processing & QC Sequencing->DataProcessing Hybridization Microarray Hybridization Labeling->Hybridization Hybridization->DataProcessing Alignment Read Alignment (RNA-Seq) DataProcessing->Alignment RNA-Seq Quantification Expression Quantification DataProcessing->Quantification Microarray Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA FunctionalAnalysis Functional Analysis (e.g., GO) DEA->FunctionalAnalysis

References

Functional analysis of 12-Hydroxyjasmonic acid in specific plant species

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 12-Hydroxyjasmonic acid (12-OH-JA) reveals its multifaceted role in plant physiology, moving beyond its initial classification as a mere inactivation product of jasmonic acid (JA). This guide synthesizes experimental findings on the functional analysis of 12-OH-JA and its derivatives, particularly in Arabidopsis thaliana, tomato (Solanum lycopersicum), and Samanea saman, to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview.

Functional Comparison of 12-OH-JA and Related Jasmonates

This compound and its conjugate, 12-hydroxy-jasmonoyl-isoleucine (12-OH-JA-Ile), exhibit biological activities that are in some cases distinct from and in other cases overlapping with the canonical jasmonate, JA-isoleucine (JA-Ile). While initially considered products of a catabolic pathway to attenuate JA signaling, evidence now supports their function as active signaling molecules.[1][2]

COI1-JAZ Dependent Signaling

In Arabidopsis thaliana, 12-OH-JA-Ile has been shown to function as an active jasmonate that signals through the CORONATINE (B1215496) INSENSITIVE 1 (COI1) receptor, a key component of the canonical JA signaling pathway.[1][3] Exogenous application of 12-OH-JA-Ile can mimic several effects of JA-Ile, including the induction of marker genes, accumulation of anthocyanin, and induction of trichomes.[1][4] Genome-wide transcriptomic and untargeted metabolite analyses have demonstrated a significant overlap in the molecular responses triggered by 12-OH-JA-Ile and JA-Ile.[1][3]

The signaling of 12-OH-JA-Ile is blocked in mutants of COI1, indicating its reliance on this receptor.[1][3] While it can bind to the COI1-JAZ co-receptor complex, it is generally considered a weaker ligand than JA-Ile.[4] This weaker binding affinity may lead to a more nuanced or sustained expression of certain JA-responsive genes.[5] In tomato, the role of the COI1 ortholog, JAI1, is also crucial for 12-OH-JA-Ile-mediated responses.[1]

Studies on Arabidopsis mutants have further elucidated the role of 12-OH-JA-Ile in defense. Mutants unable to produce both JA-Ile and 12-OH-JA-Ile exhibit more severe jasmonate-deficient wound phenotypes and are more susceptible to insect herbivory compared to mutants deficient only in JA-Ile.[1][3] Conversely, mutants that overaccumulate 12-OH-JA-Ile show enhanced wound responses.[1][3]

COI1-JAZ Independent Signaling

In contrast to the COI1-dependent activities, certain functions of 12-OH-JA derivatives are mediated through a separate pathway. A notable example is the leaf-closing movement in Samanea saman.[6][7][8] This nyctinastic movement is induced by 12-O-β-D-glucopyranosyljasmonic acid (a glucoside of 12-OH-JA), and to a lesser extent by 12-OH-JA itself.[6][7] Importantly, other potent jasmonates like JA-Ile and coronatine are inactive in this bioassay, and the response is independent of the COI1-JAZ module.[6][7][9] This points to the existence of at least two distinct jasmonate signaling pathways.[6][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, comparing the effects of 12-OH-JA derivatives with other jasmonates.

Table 1: Comparative Effects of Jasmonates on Plant Defense and Development in Arabidopsis thaliana

Response MetricJasmonate AppliedConcentrationResultReference
Anthocyanin Accumulation12-OH-JA-Ile50 µMSignificant increase[1]
JA-Ile50 µMSignificant increase[1]
Trichome Induction12-OH-JA-Ile50 µMIncreased number of trichomes[4]
JA-Ile50 µMIncreased number of trichomes[4]
Root Growth Inhibition12-OH-JA-Ile50 µMInhibition of root growth[4]
JA-Ile50 µMInhibition of root growth[4]
Insect Larvae Growth12-OH-JA-Ile-Reduced growth of Spodoptera exigua[4]
JA-Ile-Reduced growth of Spodoptera exigua[4]
Gene Expression (Marker Genes)12-OH-JA-Ile-Induction of JA-responsive genes[1]
JA-Ile-Induction of JA-responsive genes[1]

Table 2: Jasmonate Levels in Response to Wounding in Tomato (Solanum lycopersicum)

JasmonateConditionLevel (pmol/g fresh weight)Fold IncreaseReference
JAUnwounded~230-[10]
40 min post-wounding~437019-fold[10]
JA-IleUnwounded~95-[10]
40 min post-wounding~332535-fold[10]
12-OH-JAUnwoundedSimilar to wild-type-[10]
40 min post-wounding-6-fold[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Protocol 1: Analysis of Anthocyanin Accumulation in Arabidopsis thaliana
  • Plant Material and Growth Conditions: Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) are grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment: Seedlings are transferred to MS medium supplemented with the desired concentration of jasmonates (e.g., 50 µM 12-OH-JA-Ile or JA-Ile) or a mock control.

  • Extraction: After a specified incubation period (e.g., 7 days), whole seedlings are harvested, and fresh weight is determined. Anthocyanins are extracted using an acidic methanol (B129727) solution (e.g., methanol with 1% HCl).

  • Quantification: The absorbance of the extract is measured spectrophotometrically at 530 nm and 657 nm. The relative anthocyanin content is calculated using the formula: (A530 - 0.25 * A657) / fresh weight.

  • Statistical Analysis: Data from multiple biological replicates are analyzed using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.

Protocol 2: Insect Herbivory Bioassay
  • Plant Material: Arabidopsis thaliana plants (wild-type and relevant mutants) are grown in soil under controlled environmental conditions.

  • Insect Rearing: Larvae of a generalist herbivore, such as Spodoptera exigua (beet armyworm), are reared on an artificial diet.

  • Bioassay: Newly hatched larvae are placed on individual leaves of the experimental plants. The entire plant is then enclosed in a mesh bag to contain the larvae.

  • Data Collection: After a set period (e.g., 10 days), the larvae are collected, and their weight is measured. Leaf damage can also be quantified.

  • Statistical Analysis: The average larval weight is compared between different plant genotypes using statistical tests to assess differences in plant resistance.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.

jasmonate_signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signaling cluster_response Response Wounding Wounding/ Herbivory JA Jasmonic Acid (JA) Wounding->JA JAIle JA-Isoleucine (JA-Ile) JA->JAIle OH_JAIle 12-OH-JA-Isoleucine (12-OH-JA-Ile) JAIle->OH_JAIle Hydroxylation COI1 COI1 JAIle->COI1 OH_JAIle->COI1 Weaker interaction JAZ JAZ Repressor COI1->JAZ Degradation 26S Proteasome Degradation COI1->Degradation Targets JAZ for degradation MYC2 MYC2/TFs JAZ->MYC2 JAZ->Degradation Defense Defense Gene Expression MYC2->Defense

Caption: COI1-JAZ dependent jasmonate signaling pathway.

experimental_workflow cluster_plant_prep Plant Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Sterilization Seed Sterilization Plating Plating on MS Medium Seed_Sterilization->Plating Growth Growth in Controlled Environment Plating->Growth Jasmonate_Application Application of Jasmonates (12-OH-JA-Ile, JA-Ile, Mock) Growth->Jasmonate_Application Harvesting Harvesting Seedlings Jasmonate_Application->Harvesting Extraction Anthocyanin Extraction Harvesting->Extraction Quantification Spectrophotometric Quantification Extraction->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow for anthocyanin accumulation assay.

References

A Comparative Guide to 12-Hydroxyjasmonic Acid and 12-oxo-phytodienoic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant signaling, jasmonates play a pivotal role in regulating a wide array of physiological processes, from growth and development to defense against biotic and abiotic stresses. Among the diverse members of the jasmonate family, 12-hydroxyjasmonic acid (12-OH-JA) and 12-oxo-phytodienoic acid (OPDA) have emerged as key signaling molecules with distinct and overlapping functions. This guide provides an objective comparison of their signaling pathways, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their unique roles.

Core Signaling Paradigms: A Tale of Two Molecules

The signaling cascades initiated by 12-OH-JA and OPDA diverge significantly, primarily in their dependence on the canonical jasmonate receptor complex, COI1-JAZ.

This compound (12-OH-JA): A Molecule with Dual Identity. 12-OH-JA is a metabolite of jasmonic acid (JA), and its formation has been traditionally viewed as a mechanism to attenuate JA signaling. However, emerging evidence suggests that 12-OH-JA and its derivatives can also act as signaling molecules in their own right, often independent of the COI1-JAZ pathway. For instance, 12-O-β-D-glucopyranosyljasmonic acid, a glycoside of 12-OH-JA, induces leaf-closing movement in Samanea saman through a COI1-JAZ-independent mechanism.[1][2] Conversely, the isoleucine conjugate of 12-OH-JA, (3R,7S)-12-OH-JA-Ile, has been shown to bind to the COI1-JAZ9 co-receptor with an efficiency comparable to that of the well-established jasmonate signal, JA-Ile, and can activate COI1-dependent gene expression.[3][4][5] This suggests that the biological activity of 12-OH-JA is highly dependent on its chemical form.

12-oxo-phytodienoic Acid (OPDA): A Precursor with a Signaling Life of Its Own. OPDA is a biosynthetic precursor of JA and has been unequivocally identified as a signaling molecule with functions distinct from JA. OPDA can activate a unique set of genes, termed OPDA-specific responsive genes (ORGs), largely in a COI1-independent manner.[6][7][8] This independent signaling pathway is crucial for responses to wounding, certain pathogens, and thermotolerance. The discovery of the chloroplast-localized protein cyclophilin 20-3 (CYP20-3) as a high-affinity OPDA-binding protein has provided a significant breakthrough in understanding OPDA perception.[7][9][10][11][12][13][14]

Quantitative Data Summary

The following tables summarize the available quantitative data for key aspects of 12-OH-JA and OPDA signaling.

Table 1: Ligand-Receptor Binding Affinities

LigandReceptor/Binding ProteinMethodDissociation Constant (Kd)Reference
12-oxo-phytodienoic acid (OPDA)Cyclophilin 20-3 (CYP20-3)Surface Plasmon Resonance196 nM[9][10]
Jasmonic Acid (JA)Cyclophilin 20-3 (CYP20-3)Surface Plasmon Resonance140 µM[9]
(+)-7-iso-JA-L-IleCOI1-JAZ6 complexRadioligand Binding AssayKᵢ = 1.8 µM[15]
CoronatineCOI1-JAZ1 complexRadioligand Binding AssayKd = 48 nM[16]
CoronatineCOI1-JAZ6 complexRadioligand Binding AssayKd = 68 nM[16]

Table 2: Comparison of Gene Expression in Arabidopsis thaliana

GeneTreatmentFold Change (vs. Mock)Time PointSignaling PathwayReference
OPDA-Specific Responsive Genes (ORGs)
At4g38810 (Transcription factor)50 µM OPDA13.5 180 minCOI1-independent[6]
At1g75830 (Ethylene responsive element binding factor)50 µM OPDA10.2 180 minCOI1-independent[6]
At5g47220 (Zat transcription factor family)50 µM OPDA8.7 180 minCOI1-independent[6]
At1g19180 (WRKY transcription factor 40)50 µM OPDA8.1 180 minCOI1-independent[6]
JA-Responsive Genes
LOX2(-)-12-hydroxyjasmonic acidInactive-COI1-JAZ-independent[1][17]
OPCL1(-)-12-hydroxyjasmonic acidInactive-COI1-JAZ-independent[1][17]
VSP250 µM JA-Ile~400024 hCOI1-dependent[3]
VSP250 µM 12OH-JA-Ile~200024 hCOI1-dependent[3]
JAZ750 µM JA-Ile~10024 hCOI1-dependent[3]
JAZ750 µM 12OH-JA-Ile~5024 hCOI1-dependent[3]

Signaling Pathway Diagrams

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Protein-Ligand Interactions

This protocol is adapted for studying the interaction between a receptor protein (e.g., COI1) and a repressor protein (e.g., JAZ) in the presence of a specific jasmonate derivative.

a. Vector Construction:

  • Clone the coding sequence of the receptor protein (e.g., COI1) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

  • Clone the coding sequence of the repressor protein (e.g., JAZ) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

b. Yeast Transformation:

  • Co-transform the BD-receptor and AD-repressor constructs into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (PEG) method.

  • Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.

c. Interaction Assay:

  • Grow the co-transformed yeast cells in liquid SD/-Trp/-Leu medium to an OD₆₀₀ of ~0.5.

  • Pellet the cells and resuspend them in SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and supplemented with various concentrations of the test compounds (12-OH-JA, OPDA, or control jasmonates) or a solvent control.

  • For a quantitative assay, perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG or CPRG).

  • For a qualitative assay, spot serial dilutions of the yeast cultures onto SD/-Trp/-Leu/-His plates containing the test compounds and observe growth after 2-3 days of incubation at 30°C.

Y2H_Workflow

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression of target genes in Arabidopsis thaliana seedlings after treatment with jasmonates.

a. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) on Murashige and Skoog (MS) medium for 10-14 days under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Prepare stock solutions of 12-OH-JA and OPDA in ethanol (B145695).

  • Add the jasmonates to the liquid MS medium to the final desired concentration (e.g., 50 µM), ensuring the final ethanol concentration is minimal and consistent across all treatments, including a mock control.

  • Harvest seedlings at various time points after treatment (e.g., 30 min, 3 h, 24 h), flash-freeze in liquid nitrogen, and store at -80°C.

b. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen seedlings using a commercial kit or a standard Trizol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

c. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., VSP2, JAZ7, At4g38810) and a reference gene (e.g., ACTIN2 or UBQ10), and the diluted cDNA.

  • Perform the qRT-PCR in a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression compared to the mock-treated control.

Root Growth Inhibition Assay

This assay is used to assess the effect of 12-OH-JA and OPDA on primary root growth in Arabidopsis thaliana.

a. Plate Preparation:

  • Prepare MS agar (B569324) plates containing a range of concentrations of 12-OH-JA and OPDA (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure a consistent solvent concentration across all plates, including the control.

b. Seedling Growth:

  • Surface-sterilize Arabidopsis thaliana seeds and stratify them at 4°C for 2-3 days.

  • Aseptically place the seeds on the prepared MS plates.

  • Place the plates vertically in a growth chamber under controlled conditions.

c. Data Collection and Analysis:

  • After a set period of growth (e.g., 7-10 days), scan the plates.

  • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition for each treatment relative to the mock-treated control.

  • Plot the percentage of inhibition against the concentration of the compound to determine the dose-response curve and calculate the IC₅₀ value.

Conclusion

The signaling pathways of this compound and 12-oxo-phytodienoic acid illustrate the complexity and specificity of plant hormone signaling. While both are members of the jasmonate family, their modes of action and downstream targets differ significantly. 12-OH-JA and its derivatives exhibit a context-dependent signaling role, acting both as deactivation products of JA and as specific signaling molecules, in some cases through the canonical COI1-JAZ pathway. In contrast, OPDA has a well-established role as a signaling molecule that predominantly acts independently of COI1 to regulate a distinct set of genes, with CYP20-3 as a key component of its perception. A comprehensive understanding of these distinct signaling cascades is essential for dissecting the intricate network of plant responses to their environment and for the potential development of novel strategies to enhance plant resilience and productivity.

References

Validating 12-Hydroxyjasmonic Acid Targets: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 12-hydroxyjasmonic acid derivatives and the validation of their targets using knockout mutants. This guide is supported by experimental data and detailed protocols to aid in the design and execution of similar validation studies.

The jasmonate family of plant hormones regulates a wide array of physiological and developmental processes, including growth, defense against pathogens, and response to wounding. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are well-characterized signaling molecules, the roles of their hydroxylated derivatives are still being elucidated. This compound (12-HO-JA) and its own isoleucine conjugate, 12-hydroxy-jasmonoyl-l-isoleucine (12OH-JA-Ile), are key metabolites in the jasmonate catabolic pathway. Understanding their biological activity and molecular targets is crucial for a complete picture of jasmonate signaling.

This guide focuses on the validation of the molecular target for 12OH-JA-Ile using knockout mutants, specifically in the model plant Arabidopsis thaliana. Experimental evidence demonstrates that 12OH-JA-Ile can mimic several effects of the highly bioactive JA-Ile, and crucially, this activity is dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1] The use of coi1 knockout mutants has been instrumental in confirming that COI1 is a key component of the receptor complex for 12OH-JA-Ile.[1][2]

Comparative Performance: Wild-Type vs. coi1 Knockout Mutants

The primary method for validating COI1 as the target of 12OH-JA-Ile involves comparing the physiological and molecular responses of wild-type (WT) plants to those of coi1 knockout mutants upon treatment with 12OH-JA-Ile. The absence of a response in the coi1 mutant, in contrast to a clear response in the WT, provides strong evidence that COI1 is required for signaling.

Below are tables summarizing the expected quantitative outcomes from such comparative experiments, based on published findings.

Table 1: Anthocyanin Accumulation in Response to 12OH-JA-Ile

Anthocyanins are pigments that accumulate in plants under stress and in response to jasmonates. Their levels can be quantified spectrophotometrically.

GenotypeTreatmentAnthocyanin Content (A530/g FW) - Representative Data
Wild-Type (Col-0)Mock (Control)0.5 ± 0.1
Wild-Type (Col-0)50 µM 12OH-JA-Ile4.2 ± 0.5
coi1-1 mutantMock (Control)0.4 ± 0.1
coi1-1 mutant50 µM 12OH-JA-Ile0.5 ± 0.1

Data are representative and illustrate the expected outcome based on published research.[1][2] Actual values may vary based on experimental conditions.

Table 2: Expression of Jasmonate-Responsive Genes

The expression of marker genes, such as VSP2 (VEGETATIVE STORAGE PROTEIN 2), is a hallmark of jasmonate signaling. Gene expression is typically measured by quantitative Real-Time PCR (qRT-PCR).

GenotypeTreatmentTarget GeneRelative Fold Change in Expression
Wild-Type (Col-0)Mock (Control)VSP21.0
Wild-Type (Col-0)50 µM 12OH-JA-IleVSP215.0 ± 2.5
coi1-1 mutantMock (Control)VSP21.0
coi1-1 mutant50 µM 12OH-JA-IleVSP21.2 ± 0.3

Data are representative and illustrate the expected outcome. The signaling of 12OH-JA-Ile is blocked by the mutation in CORONATINE INSENSITIVE 1.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target validation studies. Below are protocols for key experiments.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia-0 (Col-0) as the wild-type control. The coi1-1 T-DNA insertion knockout mutant line (or other available coi1 alleles) is required.[3]

  • Seed Sterilization: Seeds are surface-sterilized using a 7-minute incubation in a solution of 50% bleach and 0.1% Triton X-100, followed by three to five rinses with sterile deionized water.

  • Growth Medium: Modified Murashige and Skoog (MS) medium with 1% sucrose, pH adjusted to 5.7, and solidified with 0.8% agar.

  • Growth Conditions: Seeds are sown on the MS medium and stratified at 4°C for 3 days in the dark to synchronize germination. Seedlings are then grown under a 16-hour light/8-hour dark photoperiod at 22°C.[3][4]

Hormone Treatment
  • Preparation of 12OH-JA-Ile: Synthesize or procure 12OH-JA-Ile. Prepare a stock solution in ethanol (B145695) or methanol (B129727).

  • Application: For anthocyanin and gene expression assays, 7 to 10-day-old seedlings grown on MS plates can be transferred to liquid MS medium containing the final desired concentration of 12OH-JA-Ile (e.g., 50 µM). A mock treatment with the same concentration of the solvent (e.g., ethanol) should be used as a control.

  • Duration: The treatment duration can vary. For gene expression analysis, a shorter duration (e.g., 3-6 hours) is often sufficient.[3] For anthocyanin accumulation, a longer period (e.g., 24-48 hours) may be necessary.

Anthocyanin Quantification
  • Sample Collection: Collect whole seedlings (around 10-15) and measure their fresh weight. Freeze the samples in liquid nitrogen to halt biological activity and facilitate grinding.

  • Extraction: Grind the frozen tissue to a fine powder using a mortar and pestle. Add an extraction buffer (e.g., methanol with 1% HCl) at a defined volume-to-weight ratio (e.g., 5 volumes).[5]

  • Quantification: Centrifuge the samples to pellet cell debris. Transfer the supernatant to a new tube and measure the absorbance at 530 nm and 657 nm using a spectrophotometer. The absorbance at 657 nm is used to correct for the contribution of chlorophyll.

  • Calculation: The relative anthocyanin content can be calculated using the formula: (A530 - 0.25 * A657) / fresh weight (g).[5]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: After hormone treatment, harvest seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: Treat the extracted RNA with DNase to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[6]

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target gene (e.g., VSP2) and a reference gene (e.g., ACTIN2 or UBQ5).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the treated and mock samples for both wild-type and coi1 mutant backgrounds.

Visualizing the Molecular Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway and the experimental logic.

jasmonate_signaling cluster_receptor Receptor Complex cluster_degradation Ubiquitination & Degradation cluster_transcription Transcriptional Regulation 12OH-JA-Ile 12OH-JA-Ile COI1 COI1 12OH-JA-Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ binds Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF SCF Complex SCF->JAZ ubiquitinates JA_Genes Jasmonate-Responsive Genes (e.g., VSP2) MYC2->JA_Genes activates

Caption: Signaling pathway of 12OH-JA-Ile perception via the COI1-JAZ co-receptor complex.

validation_workflow cluster_genotypes Select Genotypes cluster_treatment Apply Treatment cluster_analysis Measure Response cluster_conclusion Conclusion start Hypothesis: COI1 is the target of 12OH-JA-Ile WT Wild-Type (WT) start->WT KO coi1 Knockout (KO) start->KO Mock_WT WT + Mock WT->Mock_WT Treat_WT WT + 12OH-JA-Ile WT->Treat_WT Mock_KO KO + Mock KO->Mock_KO Treat_KO KO + 12OH-JA-Ile KO->Treat_KO Phenotype Phenotypic Analysis (e.g., Anthocyanin) Mock_WT->Phenotype Gene_Exp Gene Expression (e.g., qRT-PCR of VSP2) Mock_WT->Gene_Exp Treat_WT->Phenotype Treat_WT->Gene_Exp Mock_KO->Phenotype Mock_KO->Gene_Exp Treat_KO->Phenotype Treat_KO->Gene_Exp Result Response in WT, No Response in KO? Phenotype->Result Gene_Exp->Result Validation Target Validated: COI1 is required for 12OH-JA-Ile signaling Result->Validation Yes Rejection Hypothesis Rejected or Alternative Pathway Result->Rejection No

Caption: Experimental workflow for validating COI1 as a target of 12OH-JA-Ile using knockout mutants.

References

A Comparative Analysis of the Bioactivities of 12-Hydroxyjasmonic Acid and its Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivities of plant-derived signaling molecules is paramount. This guide provides a comprehensive comparison of 12-Hydroxyjasmonic acid (12-HJA) and its glucosides, focusing on their differential effects in key biological assays. The information is supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Quantitative Bioactivity Comparison

The bioactivity of this compound and its primary glucoside, 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA), varies significantly depending on the biological context. While both are involved in plant signaling, their efficacy is dictated by the specific receptors and signaling pathways engaged in the target tissue.

BioassayCompoundConcentrationObserved EffectCitation
Leaf-Closing Assay
Samanea saman(-)-12-O-Glc-JA (LCF)1-100 µMInduces rapid and effective leaf closure.[1]
(-)-12-Hydroxyjasmonic acid~100 µMDisplays weak leaf-closing activity.[1][2]
Jasmonic Acid (JA)Not specifiedInactive.[2]
JA-Isoleucine (JA-Ile)Not specifiedInactive.[2]
Tuber-Inducing Assay
Solanum tuberosum12-O-Glc-JA (Tuberonic Acid Glucoside)Not specifiedInduces tuber formation.[3]
This compound (Tuberonic Acid)Not specifiedInduces tuber formation.[3]
Jasmonic Acid (JA)10 µMShows similar tuber-inducing activity to theobroxide (B1246085) at the same concentration.[4]
JA-Responsive Gene Induction
Arabidopsis thaliana(-)-12-O-Glc-JA20 or 100 µMCompletely inactive in inducing the expression of JA-responsive genes such as LOX2 and OPCL1.[1]
(-)-12-Hydroxyjasmonic acid20 or 100 µMCompletely inactive in inducing the expression of JA-responsive genes such as LOX2 and OPCL1.[1]

Signaling Pathways

The differential bioactivities of 12-HJA and its glucosides can be attributed to their interaction with distinct signaling pathways. The canonical jasmonate signaling pathway is dependent on the COI1-JAZ co-receptor complex, while certain activities of 12-HJA derivatives are mediated through a COI1-JAZ-independent mechanism.

COI1-JAZ Dependent Signaling Pathway

This is the primary pathway for most jasmonate-regulated processes, including defense responses and secondary metabolite biosynthesis. Bioactive jasmonates, such as JA-Ile, act as a molecular glue between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[5][6][7][8] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby de-repressing transcription factors (e.g., MYC2) that activate the expression of jasmonate-responsive genes.[5][6][7][8] Notably, both 12-HJA and 12-O-Glc-JA are inactive in triggering this pathway for gene induction.[1]

COI1-JAZ Dependent Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ Proteasome 26S Proteasome MYC2 MYC2 JAZ->MYC2 represses JAZ->Proteasome degradation JA_genes JA-Responsive Genes MYC2->JA_genes activates Ub Ubiquitin JA_precursor JA Precursor JA JA JA_precursor->JA JA->JA_Ile conjugated by JAR1 JAR1 JAR1

COI1-JAZ Dependent Signaling Pathway
COI1-JAZ Independent Signaling Pathway for Leaf Movement

The leaf-closing movement in Samanea saman induced by 12-O-Glc-JA operates through a pathway that is independent of the COI1-JAZ co-receptor complex.[1][2] This suggests the existence of a distinct receptor and downstream signaling cascade responsible for this specific physiological response. While the complete pathway is still under investigation, it is known to involve changes in ion flux across the motor cell membranes, leading to turgor pressure changes that drive the leaf movement.

COI1-JAZ Independent Signaling Pathway Glc_JA 12-O-Glc-JA Receptor Putative Receptor (COI1-Independent) Glc_JA->Receptor binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade activates Ion_Channels Ion Channels Signaling_Cascade->Ion_Channels modulates Turgor_Change Turgor Pressure Change in Motor Cells Ion_Channels->Turgor_Change alters ion flux Leaf_Movement Leaf Closing Turgor_Change->Leaf_Movement causes

COI1-JAZ Independent Leaf Closing Pathway

Experimental Protocols

Samanea saman Leaf-Closing Bioassay

This protocol is adapted from studies investigating the leaf-closing activity of jasmonates.

1. Plant Material:

  • Samanea saman plants are grown under controlled conditions (e.g., 12-h light/12-h dark cycle at 25°C).

  • Healthy, fully expanded leaves are selected for the assay.

2. Preparation of Test Solutions:

  • This compound and 12-O-Glc-JA are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare stock solutions.

  • Serial dilutions are made with a buffer solution (e.g., MES buffer, pH 6.5) to achieve the desired final concentrations. A solvent control is also prepared.

3. Assay Procedure:

  • Pinnules are excised from the leaves and the cut ends are immediately placed in vials containing the test solutions or the control solution.

  • The vials are placed under constant light and temperature conditions.

  • The angle of the pinnules is monitored and recorded at regular time intervals (e.g., every 30 minutes for up to 48 hours) using a digital camera or a goniometer.

  • The degree of leaf closing is quantified by measuring the change in the angle of the pinnules relative to their initial position.

4. Data Analysis:

  • The mean and standard deviation of the pinnule angles are calculated for each treatment group.

  • Dose-response curves are generated to compare the potency of the different compounds.

Potato Tuber-Inducing Bioassay

This protocol is a generalized method based on in vitro tuberization studies.

1. Plant Material:

  • Virus-free in vitro plantlets of Solanum tuberosum are used.

  • Single-node stem segments are excised from the plantlets.

2. Culture Medium:

  • A basal medium, such as Murashige and Skoog (MS) medium, is supplemented with a high concentration of sucrose (B13894) (e.g., 8%) to promote tuberization.

  • The test compounds (12-HJA, 12-O-Glc-JA, etc.) are added to the medium at various concentrations. A control medium without the test compounds is also prepared.

  • The pH of the medium is adjusted to approximately 5.8 before autoclaving.

3. Culture Conditions:

  • The single-node stem segments are placed on the culture medium in sterile containers.

  • The cultures are incubated in the dark at a controlled temperature (e.g., 20°C).

4. Assessment of Tuberization:

  • The cultures are observed regularly for the formation of microtubers at the axillary buds.

  • After a defined period (e.g., 4-6 weeks), the number and fresh weight of the microtubers are recorded for each treatment.

5. Data Analysis:

  • The mean number and weight of tubers per explant are calculated for each concentration of the test compounds.

  • The data is statistically analyzed to determine the significance of the tuber-inducing activity.

Experimental Workflow Diagrams

Samanea saman Leaf-Closing Assay Workflow

Samanea saman Leaf-Closing Assay Workflow Plant_Prep 1. Grow Samanea saman plants under controlled conditions Excision 3. Excise pinnules from healthy leaves Plant_Prep->Excision Solution_Prep 2. Prepare test solutions of 12-HJA and 12-O-Glc-JA Incubation 4. Place pinnules in vials with test solutions Solution_Prep->Incubation Excision->Incubation Monitoring 5. Monitor and record pinnule angle over time Incubation->Monitoring Analysis 6. Analyze data and generate dose-response curves Monitoring->Analysis

Workflow for the Samanea saman Leaf-Closing Assay
Potato Tuber-Inducing Assay Workflow

Potato Tuber-Inducing Assay Workflow Plantlet_Prep 1. Propagate in vitro Solanum tuberosum plantlets Explant_Prep 3. Excise single-node stem segments Plantlet_Prep->Explant_Prep Medium_Prep 2. Prepare tuber-inducing medium with test compounds Inoculation 4. Place explants on the culture medium Medium_Prep->Inoculation Explant_Prep->Inoculation Incubation 5. Incubate in the dark at a controlled temperature Inoculation->Incubation Assessment 6. Record the number and weight of microtubers Incubation->Assessment

Workflow for the Potato Tuber-Inducing Assay

References

Safety Operating Guide

Proper Disposal of 12-Hydroxyjasmonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 12-Hydroxyjasmonic acid is a critical component of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated materials effectively. Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1]
Hand Protection Use protective gloves compatible with organic acids.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]
Ventilation Work should be conducted in a well-ventilated area. For larger quantities or when generating aerosols, a fume hood is recommended.

Step-by-Step Disposal Protocol

The following steps outline the approved procedure for the disposal of this compound and contaminated materials. This process is designed to be straightforward and to ensure compliance with general laboratory safety standards.

  • Segregation of Waste :

    • Designate a specific and clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent pads.

    • The container must be made of a material compatible with organic acids. The original product container is often a suitable choice.

    • Crucially, never mix this compound waste with incompatible materials such as bases, oxidizers, or reactive metals.[2]

  • Container Management :

    • Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.[1][3]

    • Store the sealed container in a designated, well-ventilated, and secure area away from heat or ignition sources.

    • All chemical waste containers must be properly labeled with a hazardous waste tag as soon as the first drop of waste is added.[3] The label should clearly identify the contents, including the full chemical name "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[3]

  • Disposal of Liquid Waste :

    • Pure this compound or solutions containing it should be collected in the designated waste container.

    • Do not dispose of this compound down the drain.

    • Aqueous solutions containing dilute acids may be eligible for drain disposal only if the pH is between 5.5 and 11.0 and they contain no other hazardous materials.[3] However, given the lack of specific data for this compound, it is best to collect it as chemical waste.

  • Disposal of Contaminated Solids :

    • Solid materials contaminated with this compound (e.g., absorbent paper, contaminated PPE) should be placed in the designated solid chemical waste container.

  • Disposal of Empty Containers :

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[3][4][5]

    • Subsequent rinses, if deemed non-hazardous, may be disposed of according to institutional guidelines.

    • After thorough rinsing and drying, the original label on the container must be completely removed or defaced before the container is discarded as regular solid waste or recycled.[4]

  • Arranging for Final Disposal :

    • Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[5]

    • Request a waste pickup as soon as the container is full.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Assess the Situation : If the spill is large or you are unsure how to proceed, contact your supervisor or EHS department immediately.[2]

  • Control Ignition Sources : If the spilled material involves a flammable solvent, turn off any nearby ignition sources if it is safe to do so.[2]

  • Contain the Spill : Use a spill kit with a non-combustible absorbent material, such as sand, diatomite, or universal binders, to absorb the spilled liquid.[5][6]

  • Collect Contaminated Materials : Carefully collect all contaminated absorbent material and any other items used for cleanup and place them in the designated hazardous waste container.

  • Decontaminate the Area : Clean the affected surface thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_waste_type Identify Waste Type cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal start This compound (or contaminated material) is_liquid Is it liquid? start->is_liquid is_solid Is it a contaminated solid? start->is_solid is_container Is it an empty container? start->is_container collect_liquid Collect in a labeled, compatible waste container. is_liquid->collect_liquid Yes collect_solid Place in a designated solid chemical waste container. is_solid->collect_solid Yes rinse Rinse container thoroughly with a suitable solvent. is_container->rinse Yes final_disposal Arrange for pickup by EHS or a licensed disposal service. collect_liquid->final_disposal collect_solid->final_disposal collect_rinseate Collect first rinseate as hazardous waste. rinse->collect_rinseate deface_label Deface or remove original label. collect_rinseate->deface_label discard_container Dispose of container as regular solid waste. deface_label->discard_container

References

Essential Safety and Logistical Information for Handling 12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 12-Hydroxyjasmonic acid, including operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling powdered chemicals and acidic compounds[4][5][6][7][8][9][10].

PPE Category Specification Purpose Citation
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.[3][4][6][7][8]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact with the chemical.[4][5][9]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[4][7]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if handling large quantities or if dust is generated.Prevents inhalation of airborne particles.[3][5][7]

Operational Plan: From Receipt to Disposal

A structured workflow ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Experimental Workflow

The following diagram outlines the key steps for handling this compound.

G Figure 1: Experimental Workflow for Handling this compound Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Unpack and Verify Preparation Preparation in Fume Hood Storage->Preparation Retrieve for Use Experimentation Experimentation Preparation->Experimentation Weighing and Dissolving Waste_Collection Waste Collection Experimentation->Waste_Collection Collect Contaminated Materials Disposal Disposal Waste_Collection->Disposal Segregate and Label G Figure 2: Logical Relationships in Safety Protocol cluster_procedures Handling Procedures cluster_hazards Potential Hazards cluster_ppe Required PPE Weighing Weighing Solid Inhalation Inhalation of Powder Weighing->Inhalation Dissolving Dissolving in Solvent Skin_Contact Skin/Eye Contact Dissolving->Skin_Contact Transferring Transferring Solution Spills Chemical Spills Transferring->Spills Respirator Respirator/Fume Hood Inhalation->Respirator Gloves_Goggles Gloves & Goggles Skin_Contact->Gloves_Goggles Lab_Coat Lab Coat Spills->Lab_Coat

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Hydroxyjasmonic acid
Reactant of Route 2
12-Hydroxyjasmonic acid

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